molecular formula C10H14N5NaO10P2 B073521 adenosine 5'-(trihydrogen diphosphate), monosodium salt CAS No. 1172-42-5

adenosine 5'-(trihydrogen diphosphate), monosodium salt

Número de catálogo: B073521
Número CAS: 1172-42-5
Peso molecular: 449.18 g/mol
Clave InChI: NYEHFIIOXORNJT-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Adenosine 5'-(trihydrogen diphosphate), monosodium salt is a useful research compound. Its molecular formula is C10H14N5NaO10P2 and its molecular weight is 449.18 g/mol. The purity is usually 95%.
The exact mass of the compound Sodium ADP is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality adenosine 5'-(trihydrogen diphosphate), monosodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about adenosine 5'-(trihydrogen diphosphate), monosodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

sodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O10P2.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEHFIIOXORNJT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5NaO10P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172-42-5
Record name Adenosine 5'-(trihydrogen diphosphate), monosodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.301
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Adenosine 5'-(Trihydrogen Diphosphate), Monosodium Salt: Reagent Dynamics and Mechanistic Role in Cellular Respiration

[1][2]

Executive Summary

This technical guide analyzes the critical role of Adenosine 5'-(trihydrogen diphosphate), monosodium salt (ADP-Na) as a primary driver of oxidative phosphorylation in ex vivo and in vitro bioenergetic assays.[1] While physiological ADP exists as a magnesium complex, the monosodium salt form is the industry-standard reagent for inducing State 3 respiration due to its superior solubility and stability profiles. This guide details the physicochemical properties of the reagent, its transport mechanism via the Adenine Nucleotide Translocator (ANT), and its application in High-Resolution Respirometry (HRR) for drug toxicity screening.[1]

Chemical Identity & Reagent Profile

To ensure experimental reproducibility, researchers must distinguish between the physiological species of ADP and the reagent form used to titrate mitochondrial function.

Physicochemical Properties

The "trihydrogen" nomenclature refers to the protonation state of the parent acid (ADP free acid) at low pH. In the monosodium salt form, one proton is replaced by a sodium ion to enhance stability and water solubility.

PropertySpecification
IUPAC Name Adenosine 5'-(trihydrogen diphosphate), monosodium salt
Formula C₁₀H₁₄N₅NaO₁₀P₂
Molecular Weight 449.2 g/mol
Solubility ~50 mg/mL in H₂O (Clear, colorless)
Stability Stable at -20°C; hygroscopic (store desiccated)
pKa Values ~3.9 and ~6.3 (relevant for buffer adjustment)

Expert Insight: When preparing stock solutions (typically 500 mM), the pH will drop significantly due to the remaining acidic protons.[1] It is critical to neutralize the stock to pH 6.8–7.2 using KOH or NaOH before adding it to a respiration medium. Failure to do so can acidify the mitochondrial microenvironment, artificially inhibiting respiration rates.

Mechanistic Role in Cellular Respiration

In a functioning cell, ADP is not merely a passive product of ATP hydrolysis; it is the kinetic governor of the Electron Transport Chain (ETC).

The ADP/ATP Cycle and Respiratory Control

The addition of ADP-Na to isolated mitochondria triggers the transition from State 2 (substrate-only) or State 4 (leak) to State 3 (active phosphorylation) .[1] This process is governed by the chemiosmotic coupling hypothesis:

  • Entry: Exogenous ADP (from the reagent) enters the mitochondrial matrix via the Adenine Nucleotide Translocator (ANT) in a 1:1 exchange for intramitochondrial ATP.[1][][3][4]

  • Synthesis: ADP binds to the F₁ subunit of ATP Synthase (Complex V) .[1]

  • Proton Flux: The synthesis of ATP consumes the proton motive force (

    
    ), causing protons to flow back into the matrix.
    
  • Respiratory Stimulation: The drop in

    
     relieves the thermodynamic back-pressure on the ETC complexes (I–IV), stimulating rapid electron flow and oxygen consumption to restore the gradient.
    
Signaling Pathway Diagram

The following diagram illustrates the integration of ADP transport with the ETC, highlighting the specific entry point of the reagent.

ADP_Mechanismcluster_mitoMitochondrioncluster_imsIntermembrane Space (IMS)cluster_inner_membraneInner Mitochondrial Membranecluster_matrixMatrixADP_ExExogenous ADP(Reagent)ANTANT(Translocator)ADP_Ex->ANT Substrate InputH_IMSH+ (High Conc.)CVComplex V(ATP Synthase)H_IMS->CV Proton Motive ForceADP_MatADP (Matrix)ANT->ADP_Mat ImportATP_MatATPCV->ATP_MatH_MatH+ (Low Conc.)CV->H_MatETCETC Complexes(I-IV)ETC->H_IMSO2O2 ConsumptionETC->O2 Respiration Rate(State 3)ADP_Mat->CV PhosphorylationATP_Mat->ANT ExportH_Mat->ETC Pumping

Figure 1: Mechanistic flow of Exogenous ADP stimulating State 3 Respiration via ANT and Complex V.

Experimental Application: High-Resolution Respirometry

In drug development, ADP-Na is used to assess mitochondrial toxicity.[1] A failure to stimulate respiration upon ADP addition indicates inhibition of ANT or ATP Synthase (e.g., oligomycin-like toxicity).[1]

Protocol: Measuring Oxidative Phosphorylation Capacity (OXPHOS)

Objective: Determine the Respiratory Control Ratio (RCR) of isolated liver mitochondria.

Reagents:

  • Mitochondrial Respiration Medium (MiR05): 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM Taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM Sucrose, 1 g/L BSA, pH 7.1.[5]

  • ADP Stock: 500 mM Adenosine 5'-(trihydrogen diphosphate), monosodium salt (neutralized to pH 7.0).[1]

  • Substrates: Glutamate (10 mM) + Malate (2 mM).[1]

Workflow:

  • Air Calibration: Calibrate the oxygen sensors (Clark-type or optical) at air saturation.[1]

  • Sample Addition: Inject isolated mitochondria (0.1–0.5 mg protein/mL) into the chamber.

  • Substrate Addition (State 2): Add Glutamate/Malate. Observe slow "leak" respiration.[1]

  • ADP Titration (State 3):

    • Step: Add saturating ADP (typically 1–2.5 mM final concentration).[1]

    • Observation: Immediate, sharp increase in O₂ consumption. This is the OXPHOS capacity .

    • Note: Ensure Mg²⁺ is present in excess (from MiR05 buffer) to form the bioactive Mg-ADP complex.[1]

  • Integrity Check (State 4): Add Oligomycin (2.5 µM) to inhibit ATP synthase. Respiration should return to leak levels.[1]

Workflow Visualization

Assay_WorkflowStartStart: IsolatedMitochondriaEquilEquilibration(MiR05 Buffer)Start->EquilState2Add Substrates(Glu/Mal)State 2 (Leak)Equil->State2State3Add ADP-Na(Saturating)State 3 (OXPHOS)State2->State3 StimulatesATP SynthaseState4Add OligomycinState 4o (Leak)State3->State4 InhibitsATP SynthaseAnalysisCalculate RCR(State 3 / State 4)State4->Analysis

Figure 2: Step-by-step respirometry workflow for determining mitochondrial coupling efficiency.

Data Interpretation & Troubleshooting

Key Metrics

The effectiveness of the ADP reagent is measured by the Respiratory Control Ratio (RCR) .

MetricCalculationInterpretation
State 3 Rate Slope of [O₂] after ADP additionMax capacity for ATP production.[1]
State 4 Rate Slope of [O₂] after ADP depletion or OligomycinProton leak across the membrane.[1]
RCR State 3 / State 4>6.0: Healthy mitochondria (tight coupling).<3.0: Damaged membrane or uncoupling.[1]
Common Pitfalls
  • Acidic Shock: Using non-neutralized ADP-Na stock drops the chamber pH, inhibiting Complex I and IV. Always check stock pH.[1]

  • Magnesium Depletion: ADP binds Mg²⁺ with high affinity.[1] If the buffer lacks sufficient Mg²⁺, the free ADP will chelate available Mg²⁺, potentially inhibiting other Mg-dependent enzymes.

  • Impurity: Commercial ADP salts can contain trace ATP or AMP.[1] High purity (>95%) is required to prevent premature inhibition or adenylate kinase interference.[1]

References

  • Chance, B., & Williams, G. R. (1956). The respiratory chain and oxidative phosphorylation.[6] Advances in Enzymology and Related Areas of Molecular Biology, 17, 65–134.[6]

  • Gnaiger, E. (2020). Mitochondrial pathways and respiratory control.[1] Bioenergetics Communications, 2020.[1]2.

  • Klingenberg, M. (2008). The ADP and ATP transport in mitochondria and its carrier. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1778(10), 1978–2021.[1]

  • Pesta, D., & Gnaiger, E. (2012). High-resolution respirometry: OXPHOS protocols for human cells and permeabilized fibers.[1] Methods in Molecular Biology, 810, 25–58.

  • Sigma-Aldrich. Adenosine 5′-diphosphate monosodium salt Product Information.

Technical Monograph: Biochemical Properties and Applications of ADP Monosodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adenosine 5'-diphosphate (ADP) monosodium salt is a critical reagent in biochemical research, serving as a central node in cellular energetics, a potent signaling molecule in hemostasis, and a primary readout in kinase activity assays.[1][2] Unlike the free acid form, the monosodium salt offers enhanced aqueous solubility and stability, making it the preferred format for preparing physiological stock solutions.[2] This guide provides a rigorous technical analysis of ADP monosodium salt, detailing its physicochemical characteristics, purinergic signaling mechanisms, and standardized protocols for its application in drug discovery and platelet function testing.[1][2]

Chemical and Physical Characterization

The monosodium salt of ADP (ADP-Na) is isolated to provide a balance between solubility and pH stability.[2] In its solid state, it is hygroscopic and must be stored under desiccation at -20°C to prevent hydrolysis to Adenosine Monophosphate (AMP).[1][2]

Table 1: Physicochemical Specifications
PropertySpecificationNotes
Chemical Name Adenosine 5'-diphosphate monosodium salt
CAS Number 20398-34-9Specific to the sodium salt form.[1][2][3][4][5]
Formula C₁₀H₁₄N₅NaO₁₀P₂[1][2] · xH₂OHydration state varies by lot.[1]
Molecular Weight 449.2 g/mol (Anhydrous)Adjust calculation based on hydration.[1][2]
Solubility ≥ 50 mg/mL in WaterYields a clear, colorless solution.[1][2][6]
pH (5% Solution) 3.5 – 4.5Acidic; requires buffering for biological use.[1][2]
Purity (HPLC) ≥ 95%Critical to avoid ATP/AMP contamination.[1][2]
UV Absorption λmax = 259 nmExtinction coeff (ε) = 15.4 mM⁻¹cm⁻¹.[1][2]
Stability and Handling[6][7][8][9]
  • Solid State: Stable for >2 years at -20°C when desiccated.[1][6][7]

  • Aqueous Solution: ADP is susceptible to hydrolysis at extreme pH.[2] Stock solutions (e.g., 100 mM) should be prepared in neutral buffer (pH 7.0–7.[1][2]4) or adjusted with NaOH, aliquoted, and stored at -20°C. Avoid repeated freeze-thaw cycles (>3 cycles), which can degrade ADP to AMP and inorganic phosphate (Pi).[1][2]

Biochemical Mechanisms[2][7][10][11]

Purinergic Signaling in Platelets

ADP is a primary agonist for platelet activation, acting on two G-protein coupled receptors (GPCRs): P2Y1 and P2Y12 .[1][2][8][9] The coordinated activation of both receptors is required for sustained platelet aggregation, making ADP a vital reagent in aggregometry and thrombosis research.

  • P2Y1 (Gq-coupled): Initiates shape change and weak, transient aggregation via calcium mobilization.[1][2]

  • P2Y12 (Gi-coupled): Inhibits adenylyl cyclase, lowering cAMP levels to stabilize the aggregate.[1][2] This is the target of thienopyridine drugs (e.g., Clopidogrel).[2]

Visualization: ADP Signaling Pathway

ADPSignaling cluster_Membrane Platelet Membrane ADP ADP (Extracellular) P2Y1 P2Y1 Receptor (Gq-coupled) ADP->P2Y1 P2Y12 P2Y12 Receptor (Gi-coupled) ADP->P2Y12 PLC PLC Activation P2Y1->PLC AC Adenylyl Cyclase P2Y12->AC Inhibition Ca Intracellular Ca2+ Increase PLC->Ca cAMP cAMP Levels Decrease AC->cAMP Reduced Production Shape Shape Change (Weak Aggregation) Ca->Shape Stable Sustained Aggregation (Thrombus Stabilization) cAMP->Stable Shape->Stable Synergy

Figure 1: Coordinated activation of P2Y1 and P2Y12 receptors by ADP leads to sustained platelet aggregation.[1][2]

Applications in Drug Discovery

Kinase and ATPase Assays (ADP-Glo™ Methodology)

In high-throughput screening (HTS), ADP is the stoichiometric product of kinase activity (


).[1][2] ADP monosodium salt is used to generate standard curves to quantify enzyme activity and calculate IC50 values for inhibitors.

Mechanism:

  • Kinase Reaction: Generates ADP.[10]

  • Depletion: Unreacted ATP is digested (to prevent background).[1][2]

  • Detection: ADP is converted back to ATP, which drives a luciferase reaction to produce light.[2]

Visualization: Kinase Assay Workflow

KinaseAssay Substrate Substrate + ATP Kinase Kinase Enzyme Substrate->Kinase Reaction Reaction Mix: ADP + p-Substrate + Residual ATP Kinase->Reaction Intermediate ADP Only Reaction->Intermediate ATP Removed Reagent1 Step 1 Reagent (Depletes ATP) Reagent1->Intermediate Signal Luminescence (RLU) Intermediate->Signal ADP -> ATP -> Light Reagent2 Step 2 Reagent (Converts ADP -> ATP) Reagent2->Signal Luciferase Luciferase + Luciferin Luciferase->Signal

Figure 2: The ADP-Glo workflow converts kinase-generated ADP into a luminescent signal proportional to enzyme activity.[1][2]

Experimental Protocols

Protocol A: Preparation of 100 mM ADP Stock Solution

Self-validating step: The pH check ensures the salt is fully dissolved and biologically compatible.

Materials:

  • ADP Monosodium Salt (MW ~449.2 g/mol )[1][2]

  • Milli-Q Water (18.2 MΩ)[1][2]

  • 1 M NaOH (for pH adjustment)[1][2]

  • 0.22 µm Syringe Filter[1][7][11]

Procedure:

  • Weighing: Calculate mass for 10 mL volume.

    
    [1][2]
    
  • Dissolution: Add 0.449 g ADP to ~8 mL of Milli-Q water. Vortex until clear.

    • Note: The solution will be acidic (pH ~3.5).[2][6]

  • Neutralization: While stirring, add 1 M NaOH dropwise to adjust pH to 7.2.

    • Critical: Failure to neutralize causes degradation and may precipitate proteins in downstream assays.

  • Final Volume: Adjust volume to exactly 10 mL with water.

  • Sterilization: Filter through a 0.22 µm membrane.[11]

  • Storage: Aliquot (e.g., 100 µL) into PCR tubes. Flash freeze in liquid nitrogen or dry ice/ethanol. Store at -20°C.

Protocol B: Platelet Aggregometry Control

Purpose: Verify platelet viability using ADP as a positive control.

  • Preparation: Thaw a 100 mM ADP aliquot. Dilute to 200 µM working stock in saline.

  • Baseline: Incubate Platelet-Rich Plasma (PRP) at 37°C for 2 mins in the aggregometer cuvette.

  • Induction: Add ADP to a final concentration of 5–10 µM (e.g., 10 µL of 200 µM stock into 400 µL PRP).

  • Readout: Monitor light transmission for 6 minutes.

    • Success Criteria: A biphasic curve (shape change followed by aggregation) reaching >60% transmission indicates functional P2Y1/P2Y12 pathways.[1][2]

References

  • Sigma-Aldrich. Adenosine 5′-Diphosphate, Monosodium Salt Product Information. Retrieved from [1][2]

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Retrieved from

  • Jin, J., & Kunapuli, S. P. (1998). Co-activation of two different G protein-coupled receptors is essential for ADP-induced platelet aggregation.[1][2] Proceedings of the National Academy of Sciences, 95(14), 8070-8074.[1][2] Retrieved from [1][2]

  • Dorsam, R. T., & Kunapuli, S. P. (2004). Central role of the P2Y12 receptor in platelet activation.[1][2] Journal of Clinical Investigation, 113(3), 340-345.[1][2] Retrieved from

  • PubChem. Adenosine 5'-diphosphate sodium salt Compound Summary. Retrieved from [1][2]

Sources

Technical Guide: Adenosine 5'-(trihydrogen diphosphate), Monosodium Salt in Metabolic Profiling & Drug Discovery

[1][2][3]

Executive Summary

Adenosine 5'-(trihydrogen diphosphate), monosodium salt (ADP-Na), is the stable, water-soluble reagent form of adenosine diphosphate, the central cofactor in cellular bioenergetics.[1][][3] Beyond its textbook role as the precursor to ATP, ADP serves as a critical "metabolic thermostat," driving oxidative phosphorylation (OXPHOS) and allosterically regulating rate-limiting enzymes in glycolysis and the citric acid cycle.[3][4] In drug development, this molecule is the analytical cornerstone for kinase inhibitor screening (ADP-Glo™) and mitochondrial toxicity profiling.[][3]

This guide provides a technical deep-dive into the mechanistic functions of ADP-Na, its application in high-throughput screening, and validated protocols for assessing mitochondrial health.[1][][3]

Part 1: Physicochemical Profile & Reagent Handling[2]

For experimental reproducibility, the specific salt form and handling are critical.[5] The monosodium salt is preferred over the free acid due to superior aqueous solubility and pH stability in physiological buffers.

PropertySpecification
Chemical Name Adenosine 5'-(trihydrogen diphosphate), monosodium salt
CAS Number 1172-42-5 (Monosodium salt); 58-64-0 (Free acid)
Formula C₁₀H₁₄N₅NaO₁₀P₂
Molecular Weight 449.2 g/mol
Solubility Water: ≥ 50 mg/mL (Clear, colorless solution)
Stability Solid: Stable at -20°C for >2 years.[1][][3] Solution: Aliquot and store at -20°C; avoid freeze-thaw cycles.
UV Absorption

= 259 nm (pH 7.[][3]0)

Experimental Insight: When preparing stock solutions (e.g., 100 mM), adjust pH to 7.0–7.4 using NaOH. Unbuffered ADP solutions are acidic (pH ~3.0), which can degrade sensitive proteins or alter mitochondrial membrane potential upon addition.[][3]

Part 2: The Metabolic Hub – Bioenergetics & Regulation

Mitochondrial Bioenergetics: The Respiratory Control Ratio (RCR)

In isolated mitochondria, ADP is the limiting substrate for respiration.[6] The transition from resting respiration (State 4) to active ATP synthesis (State 3) upon ADP addition is the gold standard for measuring mitochondrial coupling efficiency.[3]

  • State 3 (Active): ADP is available.[][3][7][8][9][10] ATP Synthase (Complex V) consumes the proton gradient (

    
    ) to phosphorylate ADP.[][3] The Electron Transport Chain (ETC) accelerates to restore 
    
    
    , consuming
    
    
    rapidly.[][3]
  • State 4 (Resting): ADP is depleted.[][3][8][9] ATP Synthase halts.[][3]

    
     consumption drops to a basal level required only to counteract proton leak.
    

Mechanism of Action: The Respiratory Control Ratio (RCR = State 3 / State 4) indicates membrane integrity.[3] A low RCR (<3.0 for liver mitochondria) suggests proton leakage (uncoupling) or damaged ATP synthase, often a flag for drug-induced mitochondrial toxicity.[1][][3]

Allosteric Regulation

ADP acts as a "low energy" signal, upregulating catabolic pathways to regenerate ATP.

  • Glycolysis (Phosphofructokinase-1): ATP inhibits PFK-1 by binding to a low-affinity allosteric site.[1][][3] ADP competes for this site, reversing inhibition and increasing glucose flux.

  • TCA Cycle (Isocitrate Dehydrogenase): ADP allosterically lowers the

    
     for isocitrate, accelerating the cycle during high energy demand.
    

MetabolicRegulationADPADP (High Concentration)PFK1Phosphofructokinase-1(Glycolysis)ADP->PFK1Allosteric ActivationIDHIsocitrate Dehydrogenase(TCA Cycle)ADP->IDHAllosteric ActivationOXPHOSATP Synthase(Mitochondria)ADP->OXPHOSSubstrate Availability(State 3 Respiration)ATPATP (Low Concentration)ATP->PFK1Feedback InhibitionIncreased Glucose FluxIncreased Glucose FluxPFK1->Increased Glucose FluxIncreased NADH ProductionIncreased NADH ProductionIDH->Increased NADH ProductionOXPHOS->ATPPhosphorylation

Figure 1: ADP acts as a central signaling node, simultaneously activating glycolysis, the TCA cycle, and oxidative phosphorylation to restore cellular energy balance.[1][][3]

Part 3: Drug Development Applications[2][5][12]

Kinase Screening (ADP-Glo™ Assay)

In kinase inhibitor discovery, measuring ATP depletion is insensitive at low conversion rates.[1][][3] Instead, quantifying the product (ADP) provides a high signal-to-noise ratio.[1][][3]

  • Principle: The assay couples kinase activity to a luciferase readout.[10][11][12][13]

    • Kinase Reaction: Substrate + ATP

      
       Phospho-substrate + ADP.[]
      
    • ADP-Glo Reagent: Terminates reaction and depletes remaining unreacted ATP.[][10][11]

    • Detection Reagent: Converts generated ADP back to ATP, which then drives Luciferase to produce light.[13]

  • Relevance: Allows screening of low-activity kinases and is resistant to high ATP concentrations (

    
     apparent).[][3]
    
Purinergic Signaling (P2Y12 Receptor)

ADP is a potent agonist for P2Y12 receptors on platelets.[][3] Antagonists like Clopidogrel prevent ADP-mediated platelet aggregation.[1][] In vitro assays use ADP-Na to challenge platelet-rich plasma, verifying the efficacy of anti-thrombotic candidates.[1][]

Part 4: Experimental Protocols

Protocol A: Determination of Mitochondrial Respiratory Control Ratio (RCR)

Objective: Assess mitochondrial function and drug toxicity by measuring ADP-dependent respiration.[]

Reagents:

  • Isolation Buffer: 225 mM Mannitol, 75 mM Sucrose, 10 mM MOPS, 1 mM EGTA, 0.5% BSA, pH 7.2.[1][][3]

  • Respiration Buffer: 125 mM KCl, 20 mM MOPS, 10 mM Tris-HCl, 0.5 mM EGTA, 2.5 mM

    
    , pH 7.2.[1][][3]
    
  • Substrates: Glutamate/Malate (Complex I) or Succinate (Complex II).[][3]

  • ADP Stock: 100 mM ADP-Na in water, pH adjusted to 7.2 with KOH.

Workflow:

  • Isolation: Isolate mitochondria from fresh tissue (liver/heart) via differential centrifugation at 4°C. Critical: Keep cold to preserve membrane integrity.[][3]

  • Basal Setup: Suspend mitochondria (0.5 mg protein/mL) in Respiration Buffer in an oxygraph chamber (e.g., Oroboros or Seahorse XF).

  • Substrate Addition: Add Glutamate (10 mM) + Malate (5 mM). Record respiration (State 2).[][3]

  • State 3 Induction (The Test): Inject ADP-Na (200–500 µM final) .

    • Observation: Oxygen consumption should spike immediately (State 3).[][3]

    • Validation: If no spike occurs, the ETC is inhibited or mitochondria are damaged.

  • State 4 Transition: Wait for ADP to be consumed. Respiration will slow down to a steady "leak" rate (State 4).[][3]

  • Calculation:

    
    .
    
    • Interpretation: RCR > 4.0 indicates healthy, tightly coupled mitochondria.[3] RCR < 3.0 indicates uncoupling (toxicity).[][3]

Protocol B: ADP Quantification via Luciferase-Coupled Assay

Objective: Screen for kinase inhibitors by measuring ADP production.[10][14][12][13]

ADPGloWorkflowStep11. Kinase Reaction(Substrate + ATP -> ADP + pSub)Step22. Add ADP-Glo™ Reagent(40 min incubation)Step1->Step2Action2Terminates Kinase ReactionDepletes Unreacted ATPStep2->Action2Step33. Add Detection Reagent(30-60 min incubation)Step2->Step3Action3Converts ADP -> ATPLuciferase uses ATP -> LightStep3->Action3Readout4. Measure Luminescence(RLU ~ Kinase Activity)Step3->Readout

Figure 2: Step-by-step workflow for luminescent ADP detection. The critical step is the complete depletion of unreacted ATP in Step 2 to ensure the final signal is derived solely from ADP produced by the kinase.

Methodology:

  • Reaction: Incubate Kinase, Substrate, and ATP (10 µM) with test compound in a 384-well plate for 60 min.

  • Depletion: Add equal volume of ADP-Glo Reagent.[][11] Incubate 40 min at RT. Why: This digests the remaining 90%+ ATP so it doesn't interfere with detection.

  • Detection: Add Kinase Detection Reagent (containing ADP-to-ATP conversion enzymes and Luciferase).[1][][3] Incubate 30 min.

  • Read: Measure Luminescence. Signal is directly proportional to kinase activity (ADP generation).[][3]

References

  • Chance, B., & Williams, G. R. (1955).[][3] Respiratory enzymes in oxidative phosphorylation: III. The steady state. Journal of Biological Chemistry, 217(1), 409-427.[1][][3] Link

  • Promega Corporation. (2024).[][3] ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols. Link

  • Brand, M. D., & Nicholls, D. G. (2011).[][3] Assessing mitochondrial dysfunction in cells. Biochemical Journal, 435(2), 297-312.[1][][3] Link

  • Sigma-Aldrich. (2024).[1][][3] Product Specification: Adenosine 5′-Diphosphate, Monosodium Salt.[1][][3][15] Merck KGaA.[] Link

  • Divakaruni, A. S., et al. (2014).[][3] Analysis and interpretation of microplate-based oxygen consumption and pH data. Methods in Enzymology, 547, 309-354.[1][][3] Link

Discovery and history of adenosine diphosphate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Adenosine Diphosphate (ADP): From Myocyte Metabolite to Thrombotic Therapeutic Target Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine Diphosphate (ADP) is frequently reduced to its role as the "spent" currency of cellular energetics—the hydrolysis product of ATP. However, this characterization overlooks its critical function as an autocrine and paracrine signaling molecule, particularly in hemostasis. This guide reconstructs the technical history of ADP, from Karl Lohmann’s 1929 isolation of "adenylpyrophosphate" to the identification of the P2Y12 receptor as a blockbuster drug target. We provide reconstructed historical isolation protocols alongside modern chromatographic methodologies, offering a comprehensive technical resource for field scientists.

The Bio-Energetic Discovery (1929–1945)

The "Adenylpyrophosphate" Confusion

In the late 1920s, the biochemical world was focused on the source of muscle contraction energy. The prevailing theory held that creatine phosphate (phosphagen) was the direct fuel.

In 1929 , Karl Lohmann at the Kaiser Wilhelm Institute for Biology (Berlin) and, independently, Cyrus Fiske and Yellapragada Subbarow at Harvard Medical School, isolated a phosphorylated adenosine compound from muscle extracts. Lohmann initially termed this compound adenylpyrophosphate.

  • The Mechanistic Insight: Lohmann demonstrated that the hydrolysis of this compound yielded adenosine-5’-monophosphate (AMP) and two moles of inorganic phosphate. It was not until the mid-1930s that the stepwise hydrolysis (ATP

    
     ADP 
    
    
    
    AMP) was fully elucidated, establishing ADP as the distinct intermediate.
  • Causality: The discovery was driven by the observation that dialyzed muscle extracts lost contractility, which could be restored by adding boiled muscle juice (containing the nucleotide).

Structural Elucidation & Synthesis

While Lohmann established the composition, the specific connectivity was proven later.[1]

  • 1941: Fritz Lipmann introduced the concept of the "high-energy phosphate bond" (

    
    ), framing ADP as the thermodynamic pivot point between energy storage (ATP) and energy release (AMP).
    
  • 1949: Alexander Todd (Nobel Laureate, 1957) achieved the first chemical synthesis of ADP and ATP, confirming the phosphate anhydride linkages attached to the 5'-carbon of the ribose.

Visualization: The Chronological & Mechanistic Evolution

The following diagram traces the evolution of ADP from a metabolic intermediate to a signaling ligand.

ADPTimeline Lohmann 1929: Lohmann Isolates 'Adenylpyrophosphate' Lipmann 1941: Lipmann Defines High-Energy Bond (~P) Lohmann->Lipmann Thermodynamics Todd 1949: Todd Chemical Synthesis of ADP Lipmann->Todd Structure Gaarder 1961: Gaarder et al. ADP identified as Platelet Aggregating Factor Todd->Gaarder Function Shift Burnstock 1972: Burnstock Proposes Purinergic Signaling Gaarder->Burnstock Receptor Theory Cloning 1990s: P2Y12 Receptor Cloned Burnstock->Cloning Molecular Def.

Figure 1: Timeline of ADP discovery, shifting from metabolic substrate (Blue) to hemostatic signal (Red) and receptor ligand (Green).

The Hemostatic Pivot: ADP in Drug Development

For drug development professionals, the history of ADP is defined by Gaarder’s 1961 discovery .

The "Factor R" Discovery

In 1961, Gaarder, Jonsen, Laland, Hellem, and Owren published a landmark paper in Nature.[2] They were investigating why red blood cells (RBCs) increased platelet adhesiveness.[2]

  • Experiment: They fractionated RBC extracts and tested fractions for their ability to induce platelet aggregation.

  • Result: The active factor was identified as ADP.[3][4]

  • Significance: This was the first demonstration that a metabolic intermediate could act as an extracellular signaling molecule. This directly paved the way for antiplatelet therapies.

The Purinergic Receptor Pathway (P2Y12)

The subsequent identification of ADP receptors revolutionized cardiology. ADP activates two G-protein coupled receptors (GPCRs) on platelets, both required for full aggregation:

  • P2Y1 (

    
     coupled):  Induces shape change and weak, transient aggregation via Calcium mobilization.
    
  • P2Y12 (

    
     coupled):  Inhibits Adenylyl Cyclase, lowering cAMP.[4] This sustains the aggregation and activates GPIIb/IIIa integrins.
    

Drug Target: Thienopyridines (e.g., Clopidogrel, Prasugrel) are prodrugs that irreversibly bind the P2Y12 receptor, preventing ADP-mediated thrombosis.

PlateletPath cluster_membrane Platelet Membrane ADP Extracellular ADP P2Y1 P2Y1 Receptor (Gq) ADP->P2Y1 P2Y12 P2Y12 Receptor (Gi) ADP->P2Y12 PLC PLC-beta P2Y1->PLC AC Adenylyl Cyclase P2Y12->AC Inhibition Ca Intracellular Ca2+ Increase PLC->Ca cAMP cAMP Levels Decrease AC->cAMP GPIIb GPIIb/IIIa Activation Ca->GPIIb cAMP->GPIIb Stabilization Agg Sustained Platelet Aggregation GPIIb->Agg

Figure 2: The Dual-Receptor Mechanism of ADP-Induced Platelet Aggregation. P2Y12 inhibition is the mechanism of action for Clopidogrel.

Technical Protocols: Isolation & Detection

Historical Protocol: Barium Fractionation (Reconstructed)

Context: This protocol reconstructs the methods used by Lohmann (1929) and Fiske (1929) to isolate adenosine polyphosphates from skeletal muscle. It relies on the differential solubility of Barium salts.

Reagents:

  • Ice-cold 10% Trichloroacetic acid (TCA).

  • Barium Acetate solution.

  • Ethanol.

Workflow:

  • Extraction: Rapidly excise skeletal muscle (rabbit hind limb) and freeze in liquid nitrogen to stop ATPase activity. Pulverize and extract with ice-cold 10% TCA. Filter to remove proteins.

  • Precipitation (Inorganic Phosphate): Adjust pH to 8.2. Add Barium Acetate. Inorganic phosphate (Pi) precipitates as Barium Phosphate. Centrifuge and discard pellet.

  • Nucleotide Precipitation: To the supernatant, add excess ethanol. The Barium salts of ATP and ADP are insoluble in alcohol and will precipitate. Collect the pellet.

  • Hydrolysis (Differentiation): Re-dissolve the pellet in acid (1N HCl) and heat at 100°C for 7 minutes.

    • Observation: This "7-minute hydrolyzable phosphate" corresponds to the

      
       and 
      
      
      
      phosphates of ATP/ADP. The
      
      
      -phosphate (AMP) remains stable.
Modern Protocol: HPLC Quantification

Context: Current standard for differentiating AMP, ADP, and ATP in biological samples.

System: Agilent 1200 Series or equivalent. Column: C18 Reverse Phase (e.g., Supelcosil LC-18), 5 µm, 250 x 4.6 mm.

ParameterSetting
Mobile Phase A 100 mM

, pH 6.0 (adjusted with KOH)
Mobile Phase B Methanol (Gradient grade)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Adenine absorption max)
Temperature 25°C

Gradient Profile:

  • 0-5 min: 0% B (Isocratic elution of IMP/AMP).

  • 5-15 min: Linear gradient to 15% B.

  • 15-20 min: 15% B (Elution of ADP ~12 min, ATP ~16 min).

  • 20-25 min: Re-equilibration to 0% B.

Validation Criteria:

  • Resolution (

    
    ):  > 1.5 between ADP and ATP peaks.
    
  • Linearity:

    
     for concentrations 1–100 µM.
    

Physicochemical Specifications

For researchers calculating stoichiometry or buffer conditions, these constants are essential.

PropertyValueNotes
IUPAC Name Adenosine 5'-(trihydrogen diphosphate)
Molecular Formula

Molecular Weight 427.20 g/mol Free acid form
pKa Values

Secondary phosphate ionization is physiologically relevant.
UV Max (

)
259 nmExtinction coefficient

at pH 7.0
Physiological Conc. < 1 µM (Plasma), 0.5–2.0 mM (Intracellular)Platelet dense granules contain up to 600 mM ADP.
Stability Labile in acid/alkali; Stable at -20°CHydrolyzes to AMP + Pi in aqueous solution over time.

References

  • Lohmann, K. (1929).[1][5][6] Über die Pyrophosphatfraktion im Muskel. Naturwissenschaften.

  • Lipmann, F. (1941).[7] Metabolic Generation and Utilization of Phosphate Bond Energy.[5][7][8][9] Advances in Enzymology.

  • Gaarder, A., Jonsen, J., Laland, S., Hellem, A., & Owren, P. A. (1961).[2] Adenosine Diphosphate in Red Cells as a Factor in the Adhesiveness of Human Blood Platelets.[2][10] Nature.[2][7] [2]

  • Burnstock, G. (1972).[11][12] Purinergic nerves.[13] Pharmacological Reviews.[11]

  • Hollopeter, G., et al. (2001). Identification of the platelet ADP receptor targeted by antithrombotic drugs. Nature.[2][7]

Sources

Technical Guide: Quantification of Intracellular Adenosine 5'-(Trihydrogen Diphosphate)

[1][2]

Executive Summary

Adenosine 5'-(trihydrogen diphosphate) , physiologically known as ADP , is the primary acceptor of metabolic energy in eukaryotic cells.[1][2] While the monosodium salt form (CAS: 1172-42-5) serves as the critical analytical standard for calibration, the accurate measurement of intracellular ADP remains one of the most significant challenges in bioenergetics.[1]

This guide addresses the dichotomy between Total ADP (analytical abundance) and Free ADP (thermodynamic activity).[1] In drug development, particularly for metabolic modulators and kinase inhibitors, failing to distinguish between these pools leads to erroneous IC50 interpretations and failed target engagement studies. This document outlines the rigorous methodologies required to quantify ADP, preventing the common artifact of ATP hydrolysis during extraction.

Part 1: The Biological Context & Chemical Standard

The Reference Standard

For analytical calibration, researchers utilize the monosodium salt due to its superior solubility and stability compared to the free acid.

  • Chemical Name: Adenosine 5'-(trihydrogen diphosphate), monosodium salt[1][2]

  • Formula: C₁₀H₁₄N₅NaO₁₀P₂[1]

  • Role: Exogenous internal standard for LC-MS/MS and HPLC calibration curves.

  • Stability: Must be stored at -20°C; aqueous solutions are prone to hydrolysis (ADP

    
     AMP + P
    
    
    ) if not buffered (pH 6.8–7.4).[1][2]
The "Free vs. Total" Paradox

Intracellular ADP exists in two distinct pools:

  • Cytosolic Free ADP (<50 µM): The thermodynamically active pool driving respiration and allosteric regulation (e.g., PFK-1, AMPK).[1]

  • Bound/Total ADP (500–1,500 µM): The majority of ADP is sequestered by actin filaments (microfilaments) and mitochondrial proteins.[1]

Critical Insight: Standard lysis methods release bound ADP, resulting in "Total ADP" measurements that overestimate the bioenergetic potential by 10-20 fold. Drug developers must choose the method based on the question: Are you measuring total adenylate pool size (LC-MS) or metabolic state (Biosensors)?

MetabolicFatecluster_0Intracellular EnvironmentATPATP(High Energy)ADP_FreeFree ADP(Bioactive)ATP->ADP_FreeHydrolysis(ATPases)ADP_Free->ATPOxPhos / GlycolysisADP_BoundBound ADP(Actin/Mitochondria)ADP_Free->ADP_BoundSequestrationAMPAMP(Signaling)ADP_Free->AMPAdenylate Kinase(2ADP ↔ ATP + AMP)ADP_Bound->ADP_FreeRelease (Stress)

Figure 1: The dynamic cycling of intracellular ADP.[1] Note that 'Bound ADP' represents a kinetically trapped pool that does not immediately participate in metabolic reactions.

Part 2: Analytical Methodologies

Method A: LC-MS/MS with Rapid Quenching (Gold Standard for Total ADP)

Application: Absolute quantification of total adenylate pools.[1] The Trap: ATP spontaneously hydrolyzes to ADP during slow extraction, artificially inflating ADP signals by >50%. The Solution: Cold Solvent Quenching.

Protocol: Rapid Quench LC-MS/MS

This protocol minimizes "energy charge" degradation.[1][2]

Materials:

  • Quench Solution: 40:40:20 Acetonitrile:Methanol:Water (v/v/v) + 0.1 M Formic Acid, pre-chilled to -40°C.

  • Standard: Adenosine 5'-(trihydrogen diphosphate), monosodium salt (dissolved in mobile phase).[1][2]

Step-by-Step Workflow:

  • Culture: Grow adherent cells (e.g., HEK293, HepG2) to 70% confluence.

  • Wash (Critical): Rapidly wash cells (<5 seconds) with ice-cold saline.[1] Do not use PBS if measuring phosphates downstream.[2]

  • Quench: Immediately add -40°C Quench Solution (1 mL per 10cm dish). The extreme cold stops enzymatic turnover (ATPases) instantly.[1]

  • Scrape & Collect: Scrape cells on ice; transfer to pre-chilled tubes.

  • Lysis: Vortex vigorously; incubate at -20°C for 15 min.

  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.

  • Evaporation: Transfer supernatant to fresh tubes. Evaporate under nitrogen stream (avoid heat).[1]

  • Reconstitution: Reconstitute in LC-MS mobile phase (e.g., 10 mM Ammonium Acetate pH 9).

  • Analysis: Inject onto a HILIC column (Hydrophilic Interaction Liquid Chromatography) coupled to a Triple Quadrupole MS (MRM mode).

MRM Transitions (Negative Mode):

  • ATP: 506.0

    
     159.0
    
  • ADP: 426.0

    
     134.0 (Quantifier), 426.0 
    
    
    79.0 (Qualifier)[1][2]
  • AMP: 346.0

    
     79.0
    

LCMS_WorkflowStartLive CellsWashRapid Saline Wash(<5 sec)Start->WashQuenchAdd -40°C ACN:MeOH(Stops ATP Hydrolysis)Wash->Quench ImmediateExtractExtraction(-20°C, 15 min)Quench->ExtractSpinCentrifuge(15,000g, 4°C)Extract->SpinReconN2 Evap & Reconstitute(+ Internal Standard)Spin->Recon SupernatantInjectHILIC LC-MS/MS(MRM Mode)Recon->Inject

Figure 2: The "Stop-Flow" extraction workflow designed to prevent artifactual ATP degradation.[1][2]

Method B: Genetically Encoded Biosensors (Spatiotemporal Free ADP)

Application: Live-cell imaging of metabolic flux and ADP/ATP ratios.[1] The Tool: PercevalHR (High Dynamic Range).[1]

Unlike LC-MS, biosensors measure the ratio of ATP:ADP in real-time without cell destruction.[2] PercevalHR is a fluorescent sensor composed of a circularly permuted fluorescent protein (cpmVenus) fused to the bacterial regulatory protein GlnK1.[1]

  • Mechanism: GlnK1 binds ATP and ADP competitively.

  • Readout: Excitation ratiometric (Ex490/Ex405).

    • High ATP

      
       High 490nm signal.
      
    • High ADP

      
       High 405nm signal.
      
  • Validation: Must be calibrated using permeabilized cells with known concentrations of the ADP monosodium salt standard.

Method C: The Creatine Kinase (CK) Equilibrium Calculation

Application: Estimating Free ADP in tissues (Muscle/Brain/Heart).[1][3] Logic: Since free ADP is too low to measure directly against the background of bound ADP in muscle, it is calculated based on the equilibrium constant (

1

The Equation:

1
  • 
    :  Typically 
    
    
    (at pH 7.0, 1mM Mg2+).[1][2]
  • Requirement: Requires accurate measurement of Phosphocreatine (PCr) and Creatine (Cr) via HPLC or 31P-NMR.[1]

Part 3: Data Interpretation & Reference Ranges

The following table summarizes expected concentrations. Note the massive discrepancy between Total and Free ADP.

Tissue / Cell TypeMeasurement MethodAnalyte TypeConcentration Range
Skeletal Muscle 31P-NMR / CalculationFree ADP 20 – 40 µM
Skeletal Muscle Acid Extraction (HPLC)Total ADP500 – 900 µM
Hepatocytes (Liver) Rapid Quench LC-MSTotal ADP200 – 400 µM
Hepatocytes (Liver) Calculation (Veech)Free ADP 30 – 50 µM
Cultured Cells (HeLa) PercevalHR SensorFree ADP (Ratio)ATP:ADP ratio ~ 3:1 to 10:1
Cultured Cells (HeLa) Slow Extraction (Artifact)Total ADP>1000 µM (Erroneous)

Pathological Markers:

  • Ischemia/Hypoxia: Rapid drop in PCr, followed by a spike in Free ADP.

  • Apoptosis: Collapse of the ATP:ADP ratio; appearance of AMP.

  • Mitochondrial Toxicity: In drug screening, a shift in the PercevalHR ratio often precedes overt cytotoxicity.

References

  • Tantama, M., et al. (2013).[1] "PercevalHR: A sensitive biosensor for monitoring the ATP:ADP ratio in living cells."[4] Nature Communications. [Link][1][2]

  • Veech, R. L., et al. (1979).[1] "Cytosolic phosphorylation potential." Journal of Biological Chemistry. [Link]

  • Lu, W., et al. (2017).[1] "Metabolomic analysis via reversed-phase ion-pairing LC-MS/MS." Nature Protocols. [Link][1][2]

  • Manfredi, G., et al. (2002).[1] "Regulation of ATP/ADP ratios in mitochondria." Methods in Enzymology. [Link]

  • National Center for Biotechnology Information. "Adenosine 5'-diphosphate sodium salt."[1][2] PubChem Compound Summary. [Link][1][2]

Chemical Structure & Application Guide: Adenosine 5'-Diphosphate (ADP) Monosodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adenosine 5'-diphosphate (ADP) monosodium salt is a critical reagent in purinergic signaling research, specifically for interrogating P2Y receptor function in platelet aggregation and thrombosis models.[][2] Unlike the free acid form, the monosodium salt offers enhanced aqueous solubility, yet it retains specific pH-dependent stability profiles that researchers must navigate to prevent hydrolysis or disproportionation.[3][4][] This guide provides a definitive structural analysis, handling protocols, and mechanistic context for its use in drug development.[3][4][5]

Molecular Architecture & Physicochemical Properties

Chemical Identity
  • IUPAC Name: Sodium [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate[3][][2]

  • Common Name: ADP Monosodium Salt[3][4]

  • CAS Number: 20398-34-9 (Anhydrous/Hydrate generic)[3][][2]

  • Molecular Formula:

    
     (Anhydrous)[][2]
    
  • Molecular Weight: 449.18 g/mol (Anhydrous basis; Note: Commercial preparations are often hydrates, check batch-specific CoA).[3][4][][2]

Structural Connectivity

The molecule consists of three distinct moieties:

  • Adenine Base: A purine ring connected via an N9-glycosidic bond.[4][5]

  • Ribose Sugar: A D-ribofuranose ring in the C2'-endo conformation (typical for B-form DNA/RNA precursors).[][5]

  • Pyrophosphate Chain: Two phosphate groups (

    
     and 
    
    
    
    ) esterified to the 5' carbon.[5]

Stereochemical & Ionic Configuration: In the monosodium salt form, the sodium cation (


) typically associates with the terminal 

-phosphate.[3][4][][5][2] The pKa values of the pyrophosphate are approximately 0.9, 2.0, and 6.[3][4][6]6. Consequently, at neutral pH, the molecule exists largely as a tri-anion (

), but as a monosodium salt in pure water, the solution is acidic (pH ~3.0–4.0), requiring buffering for biological relevance.[3][4][][2]
Visualization: Chemical Connectivity

ADP_Structure Figure 1: Structural connectivity of ADP Monosodium Salt showing ionic association. Adenine Adenine Base (Purine) Ribose D-Ribose (Furanose Ring) Adenine->Ribose N9-Glycosidic Bond AlphaP Alpha-Phosphate (Ester Link) Ribose->AlphaP 5'-Phosphoester Bond BetaP Beta-Phosphate (Terminal) AlphaP->BetaP Phosphoanhydride Bond Sodium Na+ Counter-ion (Ionic Interaction) BetaP->Sodium Electrostatic

[2][4]

Stability & Handling in Aqueous Systems

The Hydrolysis & Disproportionation Risk

ADP is thermodynamically unstable relative to AMP and inorganic phosphate (


).[][5][2] In aqueous solution, two primary degradation pathways exist:
  • Hydrolysis:

    
     (Accelerated by acidic pH < 4.0 and high temperatures).[][2]
    
  • Disproportionation:

    
     (Catalyzed by trace adenylate kinase contaminants or extreme pH).[2]
    
Storage & Reconstitution Protocol

To maintain >95% purity for quantitative assays (e.g.,


 determination), follow this strict protocol.
ParameterSpecificationCausality / Rationale
Solvent 50 mM HEPES or TRIS (pH 7.4)Pure water yields an acidic solution (pH ~3.[][2]5) which accelerates hydrolysis.
Concentration 10–50 mM StockHigher concentrations are more stable than dilute working solutions.[5]
Temperature -20°C (Desiccated)Prevents spontaneous hydrolysis.[][5][2] Solid form is hygroscopic; protect from moisture.
Freeze/Thaw Aliquot immediatelyRepeated cycling causes micro-pH gradients during freezing, degrading the nucleotide.[3][4][5]

Analytical Characterization

To validate the identity of the monosodium salt versus the free acid or disodium forms, use the following spectroscopic markers.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (Reference 
    
    
    
    ):
    • 
      -Phosphate:  Doublet at 
      
      
      
      -10.0 to -11.5 ppm.
    • 
      -Phosphate:  Doublet at 
      
      
      
      -5.5 to -6.5 ppm.
    • Note: The chemical shift is highly pH-dependent.[] A shift in the

      
      -peak often indicates protonation state changes (Monosodium vs. Disodium).[][2]
      
  • 
     NMR (DMSO-
    
    
    
    ):
    • H2 (Adenine): Singlet ~8.3 ppm.[3][4][2]

    • H8 (Adenine): Singlet ~8.5 ppm.[3][4][2]

    • H1' (Ribose): Doublet ~5.9 ppm.[3][4][2]

UV-Vis Spectroscopy
  • 
    :  259 nm (pH 7.0).[][2][7]
    
  • Molar Extinction Coefficient (

    
    ): 
    
    
    
    .[][2]
  • QC Ratio:

    
     should be ~0.78 for pure adenosine nucleotides.[][2]
    

Biological Application: Platelet Aggregation[1][2][10][11][12]

ADP Monosodium Salt is the "Gold Standard" agonist for assessing platelet function via Light Transmission Aggregometry (LTA).[2] It acts on two G-protein coupled receptors (GPCRs).[][2]

Mechanism of Action
  • P2Y1 (

    
     coupled):  Initiates shape change and weak, transient aggregation via Calcium mobilization.[3][4][2]
    
  • P2Y12 (

    
     coupled):  Inhibits Adenylyl Cyclase (AC), lowering cAMP.[3][4][][2] This sustains the aggregation response and is the target of thienopyridine drugs (e.g., Clopidogrel).[][2]
    
Signaling Pathway Diagram

Platelet_Signaling Figure 2: Dual-pathway activation of platelets by ADP via P2Y1 and P2Y12 receptors. cluster_membrane Platelet Membrane ADP ADP (Agonist) P2Y1 P2Y1 Receptor (Gq-coupled) ADP->P2Y1 P2Y12 P2Y12 Receptor (Gi-coupled) ADP->P2Y12 PLC Phospholipase C (PLC) P2Y1->PLC AC Adenylyl Cyclase (AC) P2Y12->AC Inhibition Ca Intracellular Ca2+ Increase PLC->Ca cAMP cAMP Levels Decrease AC->cAMP GPIIb GPIIb/IIIa Activation Ca->GPIIb Shape Change VASP VASP Dephosphorylation cAMP->VASP Loss of inhibition VASP->GPIIb Sustained Activation Agg Platelet Aggregation GPIIb->Agg

[3][5][13]

Experimental Protocol: Preparation of ADP Agonist Solution

Objective: Prepare a stable 200


M working solution for aggregometry.
Materials
  • ADP Monosodium Salt (Anhydrous MW: 449.18 g/mol ).[4][2]

  • Sterile Saline (0.9% NaCl) or HEPES Saline buffer.[][2]

  • Calibrated analytical balance.

Step-by-Step Methodology
  • Mass Calculation (Critical):

    • Check the container label for the specific Formula Weight (FW) which includes hydration waters (

      
      ).[][2]
      
    • Calculation:

      
      .[][2]
      
    • Example: To make 1 mL of 10 mM stock using anhydrous salt:

      
      .[3][4]
      
  • Primary Stock Reconstitution (10 mM):

    • Weigh the ADP powder into a microcentrifuge tube.

    • Add the calculated volume of Tris-Buffered Saline (pH 7.4) .[][2] Do not use unbuffered water, as the acidic shift of the monosodium salt can degrade the nucleotide over time.[3][4][]

    • Vortex gently.[8] Avoid vigorous shaking which can oxidize the solution.

  • QC Check:

    • Measure

      
      .[][2][7] For a 1:100 dilution of 10 mM stock, Absorbance should be approx 1.54.[3][4]
      
  • Working Solution (200

    
    M): 
    
    • Dilute the Primary Stock 1:50 with Saline.[3][4]

    • Keep on wet ice during the experiment (stable for 4-6 hours).

    • Discard unused working solution at end of day.

  • Long-Term Storage:

    • Aliquot Primary Stock (10 mM) into 50

      
      L volumes.
      
    • Store at -20°C. Stable for 6 months.

References

  • PubChem. (2025).[9] Adenosine 5'-diphosphate sodium salt (Compound).[][5][2][10][11][9][12][13] National Library of Medicine.[5] [Link][][5][2]

  • Hechler, B., & Gachet, C. (2015).[3][4] Purinergic Receptors in Thrombosis and Inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology.[3][4] [Link][][2]

  • Cattaneo, M. (2015).[4] The P2Y12 Receptor for Adenosine Diphosphate: Congenital and Drug-Induced Defects.[] Blood.[8] [Link]

Sources

Technical Whitepaper: Strategies for the Phosphorylation of ADP Monosodium Salt to ATP

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of Adenosine 5'-Diphosphate (ADP) monosodium salt to Adenosine 5'-Triphosphate (ATP) is a foundational process in bioenergetics, high-throughput screening (HTS), and biocatalysis.[1] While ATP is commercially available, the in situ regeneration or specific synthesis of ATP from ADP is critical for two primary applications: maintaining constant ATP levels in kinetic kinase assays (preventing product inhibition and substrate depletion) and synthesizing isotopically labeled ATP (e.g., [


-

P]-ATP) where the label must be introduced at the terminal phosphate.[1]

This guide moves beyond basic textbook definitions to provide a rigorous, field-tested technical framework for the phosphorylation of ADP monosodium salt. We focus on the physicochemical handling of the monosodium salt and detail two self-validating enzymatic protocols: the industry-standard Pyruvate Kinase (PK) system and the scalable Polyphosphate Kinase (PPK) system.

Part 1: Physicochemical Characterization of the Substrate

Before initiating phosphorylation, the substrate—ADP Monosodium Salt—must be properly solubilized and buffered. The "monosodium" designation implies specific solubility and pH characteristics distinct from the free acid or disodium forms.

Solubility and Handling
  • Chemical Nature: ADP Monosodium Salt (

    
    ) is a hygroscopic white powder.[1]
    
  • Solubility: Highly soluble in water (~50 mg/mL).[1][2]

  • Stability: Solid form is stable at -20°C. Aqueous solutions are prone to hydrolysis (generating AMP +

    
    ) if left at room temperature or subjected to freeze-thaw cycles.[1]
    
  • Critical Handling Protocol:

    • Equilibrate the vial to room temperature before opening to prevent condensation (water absorption accelerates hydrolysis).[1]

    • Prepare fresh stock solutions (e.g., 100 mM) in ultra-pure water.

    • pH Adjustment (Crucial): Dissolving ADP monosodium salt in water typically yields a slightly acidic solution (pH ~3.0–4.0).[1] Most kinases require pH 7.0–8.[1]0. You must neutralize the stock solution with NaOH or prepare it directly in a strong buffer (e.g., HEPES or Tris-HCl, pH 7.5).[1]

The Magnesium Cofactor Requirement

ATP-converting enzymes do not recognize free ADP; they recognize the Mg-ADP complex . The monosodium salt supplies


, but it does not supply the essential 

.
  • Rule of Thumb: Always maintain a molar excess of

    
     relative to the total nucleotide concentration (
    
    
    
    ).[1]
  • Recommended Ratio:

    
     to 
    
    
    
    .[1]
  • Consequence of Failure: Insufficient

    
     results in near-zero enzymatic turnover.[1]
    

Part 2: Enzymatic Regeneration Strategies

We present two distinct protocols. Choose System A for analytical assays (e.g., drug discovery) and System B for preparative synthesis or cost-sensitive scale-up.[1]

System A: The Pyruvate Kinase (PK) / PEP System

The Gold Standard for Kinetic Assays

This system uses Phosphoenolpyruvate (PEP), a high-energy phosphate donor (


), to drive the reaction forward irreversibly.[1]

Mechanism:


[1]

Protocol 1: Preparation of 10X ATP Regeneration Mix This mix is designed to be added to a kinase reaction to maintain ATP levels at equilibrium.

ComponentFinal Conc. (10X)Role
HEPES (pH 7.[1]5)500 mMBuffer
ADP Monosodium Salt10 mMSubstrate (Acceptor)
Phosphoenolpyruvate (PEP)50 mMPhosphate Donor (Excess)

100 mMEssential Cofactor
KCl200 mMActivator for Pyruvate Kinase
Pyruvate Kinase (Rabbit Muscle)100 U/mLCatalyst

Execution:

  • Dissolve ADP Monosodium Salt and PEP in HEPES buffer.[1] Adjust pH to 7.5 if necessary.[1]

  • Add

    
     and KCl.[1]
    
  • Add Pyruvate Kinase last, gently mixing by inversion (do not vortex enzymes).

  • Incubate at 25°C. Conversion is typically complete (>95%) within 10–20 minutes.

System B: The Polyphosphate Kinase (PPK) System

The Scalable, Cost-Effective Alternative

For large-scale synthesis or when PEP is cost-prohibitive, Polyphosphate Kinase (PPK) utilizes inorganic polyphosphate (PolyP), a cheap industrial byproduct.[1]

Mechanism:


[1]

Protocol 2: Preparative Synthesis Workflow

  • Substrates: 10 mM ADP Monosodium Salt + 15 mM Polyphosphate (e.g., Sodium Hexametaphosphate).

  • Buffer: 50 mM Tris-HCl (pH 7.8), 20 mM

    
    , 100 mM 
    
    
    
    (stabilizer).
  • Enzyme: Recombinant E. coli PPK or Acinetobacter johnsonii PPK (1 U/mL).

  • Incubation: 37°C for 2–4 hours.

  • Purification: The reaction mixture will contain residual PolyP. Stop reaction with EDTA (chelates Mg).[1] Purify ATP via anion-exchange chromatography (e.g., DEAE-Sepharose) if high purity is required.[1]

Part 3: Visualization of Pathways[1]

The following diagram illustrates the two parallel strategies for converting ADP to ATP, highlighting the flow of phosphate groups and the necessary cofactors.

ATP_Conversion_Strategies cluster_substrates Substrates cluster_donors Phosphate Donors cluster_enzymes ADP ADP Monosodium Salt (Substrate) PK Pyruvate Kinase (PK) ADP->PK PPK Polyphosphate Kinase (PPK) ADP->PPK Mg Mg2+ Cofactor Mg->PK Mg->PPK PEP Phosphoenolpyruvate (PEP) PEP->PK PolyP Polyphosphate (PolyP) PolyP->PPK ATP ATP (Product) PK->ATP Phosphate Transfer Byproducts Byproducts (Pyruvate / Short PolyP) PK->Byproducts PPK->ATP Phosphate Transfer PPK->Byproducts

Figure 1: Dual-pathway strategy for ADP phosphorylation.[1] The upper path (PK) is preferred for analytical assays; the lower path (PPK) is preferred for preparative scale.[1]

Part 4: Quality Control & Validation

Trustworthiness in science requires verification.[1] Do not assume conversion is complete; prove it.

HPLC Analysis (The Quantitative Standard)[1]
  • Column: C18 Reverse Phase or Anion Exchange (SAX).[1]

  • Mobile Phase: Phosphate buffer (pH 6.0) with a methanol gradient.

  • Detection: UV at 254 nm.[1]

  • Success Criteria: Disappearance of the ADP peak (retention time ~

    
    ) and appearance of the ATP peak (retention time ~
    
    
    
    ).
Luciferase Assay (The Functional Standard)

For quick checks, use a firefly luciferase assay.[1]

  • Method: Dilute the reaction mix 1:1000. Add to a Luciferin/Luciferase mix.[1]

  • Readout: Luminescence is directly proportional to [ATP].[1]

  • Note: High concentrations of ADP can inhibit luciferase, so significant dilution is required.[1]

References

  • Resnick, S. M., & Zehnder, A. J. (2000).[1] In vitro ATP regeneration from polyphosphate and AMP by polyphosphate:AMP phosphotransferase and adenylate kinase from Acinetobacter johnsonii 210A. Applied and Environmental Microbiology. Retrieved from [Link]

  • Andexer, J. N., & Richter, M. (2015).[1] Emerging enzymes for ATP regeneration in biocatalytic synthesis. ChemBioChem.[1] Retrieved from [Link]

  • Lombard, J. (2018).[1] Pyruvate kinase: A potential target for cancer therapy. Current Pharmaceutical Design. Retrieved from [Link]

  • Tavanti, M., et al. (2021).[1] ATP regeneration by a single polyphosphate kinase powers multigram-scale aldehyde synthesis in vitro. Green Chemistry. Retrieved from [Link]

Sources

Technical Guide: Adenosine 5'-(trihydrogen diphosphate), Monosodium Salt as a Signaling Molecule

[1]

Executive Summary

This technical guide provides a comprehensive analysis of Adenosine 5'-(trihydrogen diphosphate), monosodium salt (ADP-Na), focusing on its critical role as a purinergic signaling molecule in hemostasis and thrombosis research.[] Unlike generic pharmacological reviews, this document bridges the gap between chemical reagent handling and physiological application. It details the specific G-protein coupled receptor (GPCR) pathways (P2Y1 and P2Y12) activated by ADP and provides rigorous, self-validating protocols for its use in in vitro assays, specifically Light Transmission Aggregometry (LTA).[]

Chemical Profile & Reagent Handling

Why the Monosodium Salt? Researchers often select the monosodium salt form (C10H14N5NaO10P2) over the free acid or di/tri-sodium forms for its balance of solubility and stability. However, the nomenclature "trihydrogen... monosodium" implies an acidic nature that requires careful handling during stock preparation.[]

Physicochemical Properties
PropertySpecificationTechnical Note
CAS Number 20398-34-9Distinct from the free acid (58-64-0).[][2]
Molecular Weight ~449.2 g/mol Varies based on hydration state (often dihydrate).[]
Solubility >50 mg/mL (Water)Highly soluble, but stock solutions are acidic.[]
pKa Values 0.9, 1.5, 6.4The phosphate groups act as a buffer system.
UV Extinction

Critical QC: Use UV absorbance to verify concentration, not just weight.[]
Critical Preparation Protocol (The "Self-Validating" Stock)

The Problem: ADP powder is hygroscopic. Weighing a specific mass often results in inaccurate molar concentrations due to absorbed water weight.[] The Solution:

  • Dissolve: Dissolve the target mass in sterile, nuclease-free water to a theoretical concentration of 10-100 mM.

  • Neutralize: The monosodium salt yields an acidic pH (~3.5).[] Carefully adjust to pH 6.8–7.4 using dilute NaOH.[] Failure to neutralize can cause localized protein precipitation when added to plasma.

  • Validate: Dilute a small aliquot (e.g., 1:1000) and measure

    
    .[] Calculate exact concentration using Beer-Lambert Law (
    
    
    ).[]
  • Storage: Aliquot and store at -20°C. ADP degrades to AMP (inactive at P2Y12) or Adenosine (inhibitory) upon repeated freeze-thaw cycles.[]

Purinergic Signaling Mechanisms

ADP acts as an autocrine and paracrine agonist primarily through P2Y receptors on platelets.[] This signaling network is the target of major anti-thrombotic drugs (e.g., Clopidogrel, Ticagrelor).[3]

The Two-Receptor Model

Effective platelet aggregation requires the simultaneous activation of two distinct GPCRs:

  • P2Y1 (Gq-coupled): Responsible for the initial, reversible "shape change" of platelets and calcium mobilization.[][4]

  • P2Y12 (Gi-coupled): Responsible for sustaining the aggregation response and stabilizing the thrombus.[][3][5]

Signaling Pathway Visualization

The following diagram illustrates the convergence of P2Y1 and P2Y12 pathways leading to Integrin

5

ADP_Signalingcluster_membranePlatelet MembraneADPADP (Extracellular)P2Y1P2Y1 ReceptorADP->P2Y1P2Y12P2Y12 ReceptorADP->P2Y12GqGq ProteinP2Y1->GqGiGi ProteinP2Y12->GiPLCPLC-betaGq->PLCACAdenylyl CyclaseGi->ACInhibitsCaIntracellular Ca2+PLC->CacAMPcAMP LevelsAC->cAMPReducesShapeShape Change(Weak Aggregation)Ca->ShapeIntegrinIntegrin aIIbB3ActivationCa->IntegrinSynergyVASPVASP (Dephosphorylated)cAMP->VASPPrevents PhosphorylationVASP->IntegrinStabilizes

Caption: Dual-pathway activation of platelets by ADP.[][6] P2Y1 drives calcium mobilization, while P2Y12 inhibits cAMP to sustain integrin activation.

Experimental Protocols: Light Transmission Aggregometry (LTA)

LTA remains the "gold standard" for assessing ADP signaling functionality.[][7] This protocol ensures reproducibility by controlling pre-analytical variables.[]

Pre-Analytical Controls
  • Anticoagulant: Use 3.2% Sodium Citrate.[][4] Do not use EDTA, as it chelates extracellular calcium required for the integrin complex assembly.

  • Time Window: Assays must be completed within 4 hours of blood draw. ADP receptors desensitize (internalize) over time ex vivo.[]

Step-by-Step LTA Workflow
  • Blood Processing:

    • Centrifuge whole blood at 200 x g for 10-15 mins (no brake) to obtain Platelet Rich Plasma (PRP).[]

    • Remove top 2/3 of PRP.[]

    • Centrifuge remaining blood at 2000 x g for 15 mins to obtain Platelet Poor Plasma (PPP) for the optical baseline.[]

  • Normalization:

    • Adjust PRP platelet count to

      
       using autologous PPP.
      
  • The Assay:

    • Incubate PRP at 37°C for 2 mins in the aggregometer cuvette with stirring (1000-1200 rpm).

    • Baseline: Record light transmission (0% aggregation).

    • Agonist Addition: Add ADP (Monosodium salt stock) to final concentrations of 2.5 µM, 5 µM, and 10 µM .

  • Interpretation:

    • Low Dose (2.5 µM): Often shows "biphasic" aggregation (primary wave via P2Y1, secondary wave via Thromboxane/Granule release).[]

    • High Dose (10 µM): Full, irreversible aggregation.[]

Workflow Diagram

LTA_WorkflowBloodWhole Blood(Na-Citrate)Spin1Spin 200xg10 minBlood->Spin1PRPPRP(Supernatant)Spin1->PRPSpin2Spin 2000xg(Remaining blood)Spin1->Spin2MixAdjust Count(250k/uL)PRP->MixPPPPPP(Baseline)Spin2->PPPPPP->MixDiluentIncubate37°C + StirringMix->IncubateAdd_ADPAdd ADP(2.5 - 10 µM)Incubate->Add_ADPMeasureMeasure LightTransmissionAdd_ADP->Measure

Caption: Standardized Light Transmission Aggregometry (LTA) workflow for ADP functional assessment.

Troubleshooting & Quality Control

A "self-validating" system requires recognizing failure modes.[]

ObservationPotential CauseCorrective Action
No Aggregation ADP degradation (Hydrolysis to Adenosine)Check stock

.[] Adenosine inhibits platelets.[] Prepare fresh stock.
Reversible Aggregation only P2Y12 blockade or defectIf at high dose (10 µM), suggests P2Y12 dysfunction (or drug effect).[]
Immediate Clumping Pre-activation of plateletsCheck phlebotomy technique.[] Discard hemolyzed samples.[]
Low Response pH shockEnsure ADP stock was neutralized to pH ~7.0 before addition.[]

References

  • National Center for Biotechnology Information. (n.d.).[] PubChem Compound Summary for CID 16219816, Adenosine 5'-(trihydrogen diphosphate), sodium salt. Retrieved from [Link][]

  • Cattaneo, M. (2015).[] P2Y12 receptors: structure and function. Journal of Thrombosis and Haemostasis. Retrieved from [Link][]

  • Practical Haemostasis. (2023). Light Transmission Aggregometry (LTA).[][4][7][8][9][10] Retrieved from [Link]

  • Hechler, B., & Gachet, C. (2011).[] Purinergic Receptors in Thrombosis and Inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved from [Link][]

Technical Monograph: Adenosine 5'-(trihydrogen diphosphate), Monosodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Origins, Isolation, and Bio-Analytical Applications[1]

Executive Summary

Adenosine 5'-(trihydrogen diphosphate), monosodium salt (ADP-Na), is the specific acidic salt form of the ubiquitous nucleotide Adenosine Diphosphate. While the physiological anion (ADP³⁻) governs cellular bioenergetics and hemostasis, the monosodium salt represents a critical reagent grade formulation, optimized for stability and solubility in in vitro applications.

This guide provides a comprehensive technical analysis of ADP-Na, moving beyond generic descriptions to detail its extraction from natural biomass, the chemical engineering required to isolate the specific monosodium species, and its pivotal role as a pharmacological standard in platelet aggregation studies.

Chemical Constitution & Stoichiometry

To work effectively with this compound, one must distinguish between its physiological state and its reagent form.

  • IUPAC Name: Adenosine 5'-(trihydrogen diphosphate), monosodium salt[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 449.18 g/mol

  • CAS Number: 1184-16-3 (Monosodium form specific); Note: Generic ADP is often cited, but the salt stoichiometry defines the pH and solubility profile.

The "Trihydrogen" Nomenclature: The term "trihydrogen diphosphate" refers to the parent acid structure where three ionizable protons exist on the phosphate chain. In the monosodium salt , one proton is replaced by a sodium ion (


), leaving two acidic protons. This results in an aqueous solution that is acidic (pH ~3.0–4.0) , unlike the disodium salt (pH ~7.0). This distinction is vital for stability, as ADP is most stable against hydrolysis in slightly acidic conditions.
Biological Reservoirs: Natural Sources

While ADP is present in every metabolically active cell, industrial and preparative isolation relies on sources with high adenylate pool turnover or specific storage granules.

A. Primary Industrial Source: Yeast (Saccharomyces cerevisiae)

Yeast is the preferred natural source due to its high RNA/nucleotide content and rapid growth kinetics.

  • Mechanism: Yeast cells maintain a high ATP:ADP ratio during exponential growth. To maximize ADP yield, harvest is timed during the stationary phase or induced via stress (glucose deprivation) to shift the equilibrium toward ADP.

  • Yield Potential: ~10–20 mg nucleotides per gram of dry biomass.

B. Mammalian Sources: Platelet Dense Granules

Though not a viable commercial source, human platelets represent the most concentrated "natural reservoir" of ADP (up to 650 mM in dense granules).

  • Physiological Role: Upon activation, platelets secrete this ADP pool to recruit other platelets, a mechanism mimicked in drug development assays.

C. Biosynthetic Pathway (In Vivo)

The natural accumulation of ADP occurs primarily through the hydrolysis of ATP. Understanding this pathway is essential for optimizing extraction conditions (preventing degradation to AMP).

ADP_Biosynthesis cluster_0 Critical Control Point ATP Adenosine Triphosphate (ATP) ATPase ATPase / Kinases (Hydrolysis) ATP->ATPase -Pi (Energy Release) ADP Adenosine Diphosphate (ADP) ATPase->ADP AMP Adenosine Monophosphate (AMP) ADP->AMP Adenylate Kinase (Degradation) Mito Mitochondrial OxPhos ADP->Mito +Pi (Regeneration) Mito->ATP

Figure 1: The ATP-ADP Cycle. Extraction protocols must arrest the 'Degradation' path (dashed line) to maximize ADP yield.

Technical Workflow: Extraction to Crystallization

Isolating the monosodium salt specifically requires a precise downstream chemical conversion. The following protocol synthesizes standard industrial methodologies.

Phase 1: Extraction (Acid Precipitation)

Objective: Lyse cells and inhibit Adenylate Kinase (which converts 2 ADP


 ATP + AMP).
  • Lysis: Suspend yeast biomass in ice-cold 0.6 M Perchloric Acid (PCA) or Trichloroacetic Acid (TCA) .

    • Why: Acid instantly denatures enzymes, freezing the nucleotide pool ratio.

  • Clarification: Centrifuge at 10,000

    
     g for 15 min at 4°C. Collect supernatant.
    
  • Neutralization: Carefully neutralize with KOH to pH 6.0. KClO₄ precipitates out; remove by filtration.

Phase 2: Purification (Anion Exchange)

Objective: Separate ADP from ATP, AMP, and adenosine.

  • Resin: Use a strong anion exchanger (e.g., Dowex 1x2, Cl⁻ form).

  • Loading: Apply neutralized extract. ADP binds strongly due to its negative charge.

  • Elution Gradient: Elute with a linear gradient of HCl (0.01 M

    
     0.05 M) and NaCl.
    
    • Order of Elution: Adenosine

      
       AMP 
      
      
      
      ADP
      
      
      ATP.[2][3]
Phase 3: Monosodium Salt Conversion (The Critical Step)

Most protocols yield a dilute solution of ADP. To get the monosodium salt :

  • Concentration: Adsorb ADP fraction onto activated charcoal, wash with water, and elute with ammoniacal ethanol. Evaporate to remove ammonia.

  • Titration: Redissolve free acid ADP in water. Titrate precisely with 1.0 M NaOH to pH 3.8 – 4.2 .

    • Technical Note: At this pH, the dominant species is the monosodium form (

      
      ). Going to pH 7.0 would yield the disodium salt.
      
  • Crystallization: Add cold ethanol (5 volumes) to the titrated solution. The monosodium salt precipitates as a white, crystalline powder.

  • Desiccation: Dry under vacuum over

    
    .
    

Extraction_Workflow Biomass Yeast Biomass (S. cerevisiae) Lysis Acid Lysis (PCA) Stop Enzymatic Activity Biomass->Lysis Neutral Neutralization (KOH) Remove KClO4 Lysis->Neutral Chrom Anion Exchange (Dowex 1x2) Neutral->Chrom Titration Titration to pH 4.0 (Target: Monosodium Species) Chrom->Titration Isolate ADP Fraction Cryst Ethanol Precipitation & Vacuum Drying Titration->Cryst Product ADP Monosodium Salt (Crystalline) Cryst->Product

Figure 2: Isolation workflow emphasizing the pH-dependent salt conversion step.

Analytical Validation

To ensure the integrity of the isolated monosodium salt, the following quality attributes must be verified.

Test ParameterSpecificationMethodological Note
Appearance White crystalline powderHygroscopic; store at -20°C.
Purity (HPLC)

95%
Reverse-phase C18, Phosphate buffer/Methanol gradient. Detect @ 254 nm.
Sodium Content 4.8% – 5.3%Flame photometry. Theoretical Na for Monosodium is ~5.1%.
A250/A260 Ratio 0.76 – 0.80Indicates absence of protein/phenol contamination.
Water Content

10%
Karl Fischer titration.[2] (Hydrates are common).
Applications in Drug Development

The monosodium salt of ADP is the industry standard agonist for evaluating anti-platelet therapeutics (e.g., Clopidogrel, Ticagrelor).

A. Platelet Aggregation Assays (LTA)

Light Transmission Aggregometry (LTA) uses ADP-Na to induce platelet clumping.

  • Protocol:

    • Prepare Platelet Rich Plasma (PRP).

    • Add ADP-Na (final conc. 2–10

      
      ).
      
    • Measure increase in light transmission as platelets aggregate.

  • Drug Screening: Pre-incubate PRP with candidate drug. Inhibition of ADP-induced aggregation indicates P2Y12 antagonism.

B. Purinergic Signaling Pathways

ADP acts on two G-protein coupled receptors on the platelet surface. The monosodium salt is used to dissect these pathways in research.[4]

Platelet_Signaling cluster_receptors Platelet Membrane ADP ADP (Exogenous) P2Y1 P2Y1 Receptor (Gq-coupled) ADP->P2Y1 P2Y12 P2Y12 Receptor (Gi-coupled) ADP->P2Y12 Ca Calcium Mobilization (Shape Change) P2Y1->Ca cAMP Inhibition of cAMP (Stabilization) P2Y12->cAMP Agg Platelet Aggregation (Thrombus Formation) Ca->Agg Initiation cAMP->Agg Sustained Response

Figure 3: ADP signaling mechanism. P2Y12 is the target of thienopyridine drugs (e.g., Plavix).

References
  • Klingenberg, M. (2008). The isolation and reconstitution of the ADP/ATP carrier from wild-type Saccharomyces cerevisiae. CORE. Link

  • Gachet, C. (2000). Platelet activation by ADP: the role of ADP antagonists. PubMed. Link

  • Cattaneo, M. (2015). ADP Receptors and Clinical Bleeding Disorders. Arteriosclerosis, Thrombosis, and Vascular Biology. Link

  • Xue, X., et al. (2009).[5] Online cleanup of accelerated solvent extractions for determination of ATP, ADP, and AMP in royal jelly. Journal of Agricultural and Food Chemistry. Link

  • Sigma-Aldrich. (2024). Adenosine 5′-Diphosphate, Monosodium Salt Product Specification. Link

  • Bio/Data Corporation. (2025). ADP and Collagen: Key Roles in Platelet Aggregation Testing. Link

Sources

Technical Whitepaper: Physicochemical Characterization and Analytical Profiling of ADP Monosodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adenosine 5'-diphosphate (ADP) monosodium salt is a critical reagent in bioanalytical chemistry, serving as a primary agonist for purinergic receptors (P2Y1, P2Y12) and a universal product in kinase activity assays. However, its utility is frequently compromised by poor handling practices that ignore its physicochemical volatility.

This guide moves beyond basic datasheet parameters to provide a causal understanding of ADP monosodium salt’s behavior. We explore its acid-base dissociation, hydrolytic instability, and the specific analytical workflows required to validate its purity before use in high-stakes drug development assays.

Part 1: Molecular Identity & Structural Attributes

ADP monosodium salt exists in a delicate equilibrium. Unlike the fully neutralized di- or tri-sodium salts, the monosodium form retains acidic protons on the phosphate chain, influencing both its solubility and the pH of resultant stock solutions.

Table 1: Core Chemical Specifications
PropertySpecificationTechnical Note
Chemical Name Adenosine 5'-diphosphate, monosodium saltDistinct from free acid (CAS 58-64-0) or disodium salt.
CAS Number 20398-34-9 Specific to the monosodium form.[1]
Molecular Formula C₁₀H₁₄N₅NaO₁₀P₂Anhydrous basis. Often supplied as a hydrate (•xH₂O).[1]
Molecular Weight ~449.18 g/mol Adjust calculations based on specific lot water content (Karl Fischer).
Appearance White to off-white powderCrystalline forms are rare; usually lyophilized.
Solubility Water: ≥ 50 mg/mLHighly soluble, but kinetics depend on temperature.
UV Absorbance

= 259 nm

= 15,400 M⁻¹cm⁻¹ (pH 7.0).

Part 2: Physicochemical Profile & Causality

Hygroscopicity and Weighing Errors

ADP monosodium salt is hygroscopic . Upon exposure to ambient humidity, the lyophilized powder rapidly adsorbs water.

  • Causality: The polar phosphate groups and sodium counter-ion create a high affinity for atmospheric moisture.

  • Impact: Weighing "dry" powder without correcting for water content can lead to concentration errors of 5–15% in kinetic assays.

  • Protocol: Always equilibrate the vial to room temperature before opening to prevent condensation. Use Karl Fischer titration data from the Certificate of Analysis (CoA) to correct the molar mass during stock preparation.

Acid-Base Behavior and Solution pH

The monosodium salt is an acid salt.



Dissolving ADP monosodium salt in unbuffered water will yield an acidic solution (typically pH 3.0 – 4.0).
  • Risk: Acidic pH accelerates the hydrolysis of the pyrophosphate bond (see Section 2.3).

  • Mitigation: Do not store ADP in unbuffered water. Reconstitute immediately in a buffered system (e.g., TE buffer, pH 7.5) or adjust pH with NaOH immediately upon dissolution.

Thermal and Hydrolytic Stability

ADP is thermodynamically unstable relative to AMP (Adenosine Monophosphate) and inorganic phosphate (


).
  • Pathway: Acid-catalyzed hydrolysis attacks the

    
    -phosphate.
    
  • Disproportionation: In the presence of divalent cations (

    
    ) and specific contaminants, ADP can disproportionate: 
    
    
    
    .

Part 3: Biological Context & Signaling Pathways

In drug development, ADP is most critical in platelet aggregation studies targeting P2Y receptors. The purity of ADP is paramount; contamination with ATP (antagonist/agonist depending on receptor) or AMP (breakdown product) will skew potency data.

ADP_Signaling ADP ADP (Agonist) P2Y1 P2Y1 Receptor (Gq-coupled) ADP->P2Y1 Activates P2Y12 P2Y12 Receptor (Gi-coupled) ADP->P2Y12 Activates Hydrolysis Spontaneous/Enzymatic Hydrolysis ADP->Hydrolysis Degradation Ca Intracellular Ca2+ Mobilization P2Y1->Ca Increases cAMP cAMP Levels (Inhibition) P2Y12->cAMP Decreases Platelet Platelet Shape Change & Aggregation Ca->Platelet cAMP->Platelet AMP AMP (Inactive) Hydrolysis->AMP

Figure 1: ADP signaling mechanism in platelet activation and the competing degradation pathway that necessitates high-purity reagents.

Part 4: Analytical Methodologies (Self-Validating Protocol)

To ensure scientific integrity, one must not assume the purity of ADP monosodium salt, especially after storage. The following Reverse-Phase HPLC (RP-HPLC) method is designed to separate ADP from its primary impurities (AMP and ATP).

Chromatographic Principles

Nucleotides are highly polar and retain poorly on standard C18 columns. We utilize Ion-Pairing Chromatography or a high-aqueous phase with phosphate buffering to achieve resolution.

Step-by-Step Validation Protocol

Reagents:

  • Phosphate Buffer: 100 mM

    
    , adjusted to pH 6.0 with KOH.
    
  • Methanol (HPLC Grade).

  • Column: C18 Analytical Column (5 µm, 4.6 x 150 mm).[2]

Instrument Settings:

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV @ 254 nm (Adenine moiety absorbance)

  • Injection Volume: 10 µL

Gradient Profile:

Time (min)% Buffer (A)% Methanol (B)Mechanism
0.0982Equilibration
5.0982Isocratic elution of AMP
15.08020Gradient elution of ADP/ATP
20.0982Re-equilibration

Self-Validation Criteria (System Suitability):

  • Resolution (

    
    ):  The resolution between ADP and ATP peaks must be > 1.5.
    
  • Tailing Factor: ADP peak symmetry must be between 0.9 and 1.2.

  • Linearity: Standard curve (

    
    ) from 10 µM to 1 mM.
    

HPLC_Workflow Sample ADP Stock Solution Prep Dilute in Mobile Phase A (Prevents solvent shock) Sample->Prep Inject Inject 10 µL onto C18 Prep->Inject Sep Gradient Separation (Phosphate/MeOH) Inject->Sep Detect UV Detection @ 254nm Sep->Detect Data Chromatogram Analysis Detect->Data Decision Purity > 95%? Data->Decision Pass Proceed to Assay Decision->Pass Yes Fail Discard/Recalculate Decision->Fail No

Figure 2: Analytical workflow for validating ADP stock purity prior to kinetic or cellular assays.

Part 5: Handling and Storage Guidelines

To maintain the integrity described above, strict adherence to these storage protocols is required.

  • Solid State: Store at -20°C. Desiccate. Stable for >2 years if kept dry.

  • Solution State:

    • Reconstitute in buffers (pH 6.5 – 7.5). Avoid unbuffered water.

    • Aliquot immediately. Do not freeze-thaw more than once.

    • Stability at 4°C: < 24 hours (due to slow hydrolysis).

    • Stability at -20°C: ~6 months.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6022, Adenosine 5'-diphosphate. [Link]

  • Bock, J. L., et al. Adenylate Kinase and the Interconversion of Adenine Nucleotides. The Journal of Biological Chemistry. [Link] (General reference for nucleotide interconversion kinetics).

Sources

Adenosine 5'-(trihydrogen diphosphate), Monosodium Salt: A Technical Guide to Platelet Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the application of Adenosine 5'-(trihydrogen diphosphate), monosodium salt (ADP) as a primary reagent in platelet function testing. While ADP is a physiological agonist, its utility in the laboratory depends on precise chemical handling, understanding the bifurcation of P2Y receptor signaling, and rigorous experimental design. This document serves as a blueprint for researchers using ADP in Light Transmission Aggregometry (LTA) and Flow Cytometry, emphasizing the distinction between the raw chemical salt and the biological effector.

Part 1: Chemical Profile & Reagent Handling

The specific nomenclature Adenosine 5'-(trihydrogen diphosphate), monosodium salt refers to the laboratory-grade reagent form of ADP. Unlike physiological ADP, this reagent is chemically stabilized as a salt to ensure solubility and shelf-life.

Chemical Properties & Stability[1][2][3]
  • Molecular Formula:

    
    
    
  • Solubility: Highly soluble in water (

    
     mg/mL).
    
  • Acidity Warning: The "trihydrogen" designation indicates acidic protons. When dissolving the raw salt in unbuffered water, the pH will be acidic (~pH 2.5–3.5).

    • Critical Step: Always reconstitute in a buffered vehicle (e.g., PBS or Tyrode’s Buffer) or adjust pH to 7.4 using dilute NaOH if using water. Acidic ADP solutions cause non-specific platelet lysis and protein denaturation.

Preparation & Storage Protocol

ADP is thermodynamically unstable in solution, prone to hydrolysis into Adenosine Monophosphate (AMP)—a potent inhibitor of platelet aggregation.

ParameterSpecificationTechnical Rationale
Stock Concentration 10 mM or 100 mMHigh concentration minimizes hydrolysis rates relative to dilute working solutions.
Vehicle PBS (pH 7.[1]4) or SalinePhysiological osmolarity prevents cell stress; pH buffering neutralizes the acid salt.
Storage -20°C or -80°CPrevents spontaneous hydrolysis.
Aliquoting Single-use aliquots (e.g., 50 µL)CRITICAL: Freeze-thaw cycles destroy ADP integrity. Never refreeze.
Working Solution Prepare fresh dailyDilute stock to 10–100 µM on the day of the experiment. Keep on ice.

Part 2: Mechanistic Foundations (P2Y Signaling)

ADP-induced activation is not a singular event but a coordinated response of two G-protein coupled receptors (GPCRs): P2Y1 and P2Y12 .[2] Understanding this duality is essential for interpreting "reversible" vs. "irreversible" aggregation curves.

The Receptor Duality
  • P2Y1 (Gq-coupled): Responsible for the initial, rapid burst of intracellular calcium. It drives platelet shape change and weak, reversible aggregation.[3]

  • P2Y12 (Gi-coupled): The target of thienopyridine drugs (e.g., Clopidogrel). It inhibits Adenylyl Cyclase (AC), lowering cAMP levels. This prevents the "brakes" (PKA) from stopping activation, leading to sustained aggregation and granule secretion.

Signaling Pathway Visualization

ADPSignaling cluster_P2Y1 P2Y1 Pathway (Initiation) cluster_P2Y12 P2Y12 Pathway (Amplification) ADP ADP (Exogenous) P2Y1 P2Y1 Receptor ADP->P2Y1 P2Y12 P2Y12 Receptor ADP->P2Y12 Gq Gq Protein P2Y1->Gq PLC PLC-beta Gq->PLC Ca Ca2+ Mobilization PLC->Ca Shape Shape Change (Weak Aggregation) Ca->Shape Sustain Sustained Aggregation & Secretion Shape->Sustain Synergy Gi Gi Protein P2Y12->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Decreases PKA PKA (Inhibition) cAMP->PKA Reduces Activity PKA->Sustain Disinhibition

Figure 1: The dual-receptor mechanism of ADP. P2Y1 initiates shape change via Calcium, while P2Y12 sustains aggregation by inhibiting cAMP/PKA.[2][4]

Part 3: Light Transmission Aggregometry (LTA)

LTA remains the "Gold Standard" for assessing ADP response.[5] It measures the increase in light transmission as platelets clump together and fall out of suspension.[6]

Experimental Protocol

Reagent: 20 µM ADP Working Solution (diluted from stock).

  • Blood Collection: Draw blood into 3.2% Sodium Citrate (Blue top).

    • Caution: Discard the first 2 mL to avoid tissue factor contamination.

  • PRP Preparation: Centrifuge at 200 x g for 10-15 minutes (no brake). Collect the supernatant (Platelet Rich Plasma).[5]

  • PPP Preparation: Centrifuge remaining blood at 2000 x g for 15 minutes . Collect supernatant (Platelet Poor Plasma) to set the 100% transmission baseline.

  • Platelet Count Adjustment: Adjust PRP with autologous PPP to a count of

    
    .
    
  • Incubation: Incubate PRP in the aggregometer cuvette at 37°C for 2 minutes with stirring (1000-1200 rpm).

  • Agonist Addition: Add ADP to achieve final concentrations.

    • Low Dose (2.5 µM): Reveals "disaggregation" (P2Y1 only).

    • High Dose (10 µM): Induces full, irreversible aggregation (P2Y1 + P2Y12).

Data Interpretation & The Biphasic Wave

ADP is unique in producing a biphasic aggregation curve at sub-maximal doses (e.g., 2–5 µM).

PhaseVisual CharacteristicMechanistic Driver
Primary Wave Immediate, small increase in light transmission.P2Y1-mediated shape change and loose tethering.
Nadir/Plateau Brief flattening or slight dip.Equilibrium between loose aggregation and disaggregation.
Secondary Wave Steep, sustained increase to max transmission.P2Y12 activation + Thromboxane A2 generation + Granule release.[7]

Self-Validation: If the secondary wave is missing at 5 µM ADP, suspect P2Y12 inhibition (e.g., patient on Clopidogrel) or "Storage Pool Disease" (lack of endogenous granules).

Part 4: Flow Cytometry Assessment[10]

Flow cytometry provides molecular resolution of platelet activation, independent of aggregation.

Key Markers[10]
  • PAC-1 (FITC/PE): An antibody that binds only to the activated conformation of the GPIIb/IIIa receptor (fibrinogen receptor).

    • Significance: Measures the potential to aggregate.[8]

  • CD62P (P-Selectin): An antibody against a protein stored in alpha-granules.[9]

    • Significance: Measures degranulation (secretion).

Workflow Visualization

FlowCytometry cluster_FixNote Technical Note Blood Whole Blood (Citrated) Dilution Dilute 1:10 in HEPES-Saline Blood->Dilution AddAbs Add Antibodies (CD61, PAC-1, CD62P) Dilution->AddAbs AddADP Add ADP Agonist (Final: 20 µM) AddAbs->AddADP Incubate Incubate 15-20 min RT, Dark AddADP->Incubate Fix Fixation (1% PFA) Incubate->Fix Acquire Flow Cytometer Acquisition Fix->Acquire Note PFA can reduce PAC-1 binding. Analyze within 30 mins if fixing. Fix->Note

Figure 2: Flow cytometry workflow for ADP activation. Note the sequence: Antibodies are often added before or simultaneous with agonist to capture rapid conformational changes.

Part 5: Troubleshooting & Quality Control

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), every protocol must include failure analysis.

The "Dead Reagent" Check

Symptom: No aggregation response to 10 µM ADP. Diagnosis:

  • Reagent Hydrolysis: ADP has degraded to AMP (inhibitor).

    • Test: Prepare fresh ADP from powder.

  • Refractory Platelets: The donor may have ingested aspirin or NSAIDs.

    • Test: Run an Arachidonic Acid control.[10] If that fails, it's the donor. If that works, it's the ADP reagent.

The "Disaggregation" Phenomenon

Symptom: Aggregation peaks at 30-40% then returns to baseline (reversible). Cause:

  • Low ADP Concentration: P2Y1 activated, but P2Y12 threshold not met.

  • Calcium Deficiency: Citrate concentration too high (e.g., underfilled blood tube).

  • P2Y12 Blockade: Patient is on therapeutic P2Y12 inhibitors.

References

  • PubChem. (n.d.). Adenosine 5'-(trihydrogen diphosphate).[11][1][12][13][14] National Library of Medicine. Retrieved from [Link]

  • Cattaneo, M. (2015). P2Y12 receptors: structure and function. Journal of Thrombosis and Haemostasis. Retrieved from [Link]

  • Dorsam, R. T., & Kunapuli, S. P. (2004). Central role of the P2Y12 receptor in platelet activation.[4][7][15][16] Journal of Clinical Investigation.[15] Retrieved from [Link]

Sources

Technical Guide: The Function of ADP Monosodium Salt in Blood Clot Formation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Adenosine 5'-diphosphate (ADP) is a quintessential physiological agonist in hemostasis, acting as a primary driver of platelet recruitment and aggregate stabilization.[1][2][3] In ex vivo research and diagnostic settings, ADP monosodium salt is the reagent of choice due to its superior solubility and pH stability compared to the free acid form.

This guide provides a rigorous technical analysis of ADP monosodium salt, detailing its physicochemical properties, receptor-level mechanisms (P2Y1/P2Y12), and its application in Light Transmission Aggregometry (LTA).[1][2][3] It moves beyond basic instructions to explain the causality behind experimental parameters, ensuring reproducible and physiologically relevant data.

Chemical & Physical Properties: The Reagent

The choice of the monosodium salt form over the free acid is not arbitrary; it is a critical variable for maintaining physiological pH without introducing high ionic strength variability during stock preparation.

Physicochemical Specifications[2][3]
PropertySpecificationTechnical Note
Chemical Name Adenosine 5′-diphosphate monosodium saltC10H14N5NaO10P2[1][2][3][4] • xH2O
Molecular Weight ~449.2 g/mol (Anhydrous basis)Always verify the specific lot's water of hydration (xH2O) to calculate precise molarity.[2][3]
Solubility Water (50 mg/mL)Yields a clear, colorless solution.[1][2][3]
pH in Solution Acidic to Neutral (variable)Critical: While "salt" implies neutrality, concentrated stocks can be acidic.[1][2][3] Verify pH is ~7.0–7.4 before adding to PRP to prevent acid-induced shape change.[2]
Stability (Solid) -20°C (Desiccated)Hygroscopic.[1][2][3] Moisture degradation leads to hydrolysis (ADP → AMP), rendering the reagent inactive.[1][2][3]
Stability (Solution) < 8 hours at 4°CHigh Risk: Spontaneous hydrolysis occurs rapidly at RT.[1][2][3] Aliquot and freeze (-20°C) immediately. Do not refreeze.
Stock Solution Preparation (Protocol Standard)
  • Target Concentration: Typically 10 mM or 100 mM stock.

  • Vehicle: Sterile physiological saline (0.9% NaCl) or phosphate-buffered saline (PBS).[1][2][3] Avoid water if the final dilution step into plasma is large, to prevent hypotonic lysis.[1]

  • Validation: Measure absorbance at 259 nm (

    
    ) to confirm concentration if precision is critical for 
    
    
    
    studies.

Mechanistic Foundations: The "Two-Receptor" Model[1][2]

ADP does not trigger aggregation through a single pathway.[2] It utilizes a synergistic "two-receptor" model involving G-protein coupled receptors (GPCRs).[1][2][3] Understanding this is essential for interpreting biphasic aggregation curves.

The Pathways
  • P2Y1 (

    
     Coupled):  The "Initiator."
    
    • Action: Activates Phospholipase C (PLC) ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       IP3 
      
      
      
      Calcium mobilization.[1][3]
    • Phenotype: Rapid platelet shape change (discoid to spherical) and weak, reversible aggregation.[1][2][3]

  • P2Y12 (

    
     Coupled):  The "Stabilizer."
    
    • Action: Inhibits Adenylyl Cyclase ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       Decreases cAMP 
      
      
      
      Activates PI3K.[1]
    • Phenotype: Sustained activation of GPIIb/IIIa integrins and granule secretion. This pathway renders the aggregation irreversible.

Signaling Pathway Visualization[2][3]

ADP_Signaling cluster_P2Y1 Initiation (Transient) cluster_P2Y12 Amplification (Sustained) ADP ADP (Agonist) P2Y1 P2Y1 Receptor (Gq-coupled) ADP->P2Y1 P2Y12 P2Y12 Receptor (Gi-coupled) ADP->P2Y12 PLC PLC Activation P2Y1->PLC Ca Ca2+ Mobilization PLC->Ca Shape Shape Change (Discoid -> Sphere) Ca->Shape GPIIb GPIIb/IIIa Activation (Fibrinogen Binding) Shape->GPIIb Weak AC Inhibit Adenylyl Cyclase P2Y12->AC cAMP Decrease cAMP (Remove 'Brake') AC->cAMP PI3K PI3K / Rap1b Activation cAMP->PI3K PI3K->GPIIb Agg Irreversible Aggregation GPIIb->Agg

Caption: The synergistic activation of P2Y1 (calcium/shape change) and P2Y12 (cAMP reduction/stabilization) is required for full ADP-induced aggregation.[1][2][3]

Experimental Application: Light Transmission Aggregometry (LTA)

LTA remains the "gold standard" for assessing ADP function. The protocol below emphasizes causality —why you do what you do.

Preparation of Platelet Rich Plasma (PRP)[2][3][6][7]
  • Anticoagulant: 3.2% Sodium Citrate (1:9 ratio).[1][3] Why? Citrate chelates calcium reversibly.[2] Heparin or EDTA should never be used for aggregation studies as they alter receptor function or permanently strip calcium required for integrin binding.

  • Centrifugation: 200 x g for 10-15 mins (no brake). Why? High g-force activates platelets prematurely.[1][2] Braking causes resuspension of the buffy coat (leukocytes), which interferes with transmission.[2][3]

The Assay Workflow
  • Baseline Calibration:

    • 0% Transmission: PRP (cloudy, platelets in suspension).[1][2][3]

    • 100% Transmission: PPP (Platelet Poor Plasma, clear).[1][3]

  • Incubation:

    • Incubate PRP at 37°C for 2-5 minutes. Why? P2Y receptors are temperature-sensitive.[1][2] Testing at RT results in diminished responses.

  • Agonist Addition:

    • Add ADP Monosodium Salt stock (e.g., 2-10 µL) to achieve final concentrations of 2.5 µM, 5.0 µM, and 10.0 µM .[1][2][3]

    • Note: Avoid touching the cuvette walls; inject directly into the sample.

  • Stirring:

    • Maintain 1000-1200 rpm.[1] Why? Aggregation is contact-dependent.[1][2] Without shear stress, platelets activate but do not stick together effectively.[1][2]

Workflow Diagram

LTA_Workflow Blood Whole Blood (3.2% Citrate) Spin1 Spin 200xg 10-15 min Blood->Spin1 PRP PRP Supernatant (Platelet Rich) Spin1->PRP Spin2 Spin Remainder 2000xg PRP->Spin2 Calibrate Calibrate LTA 0% (PRP) - 100% (PPP) PRP->Calibrate PPP PPP (Platelet Poor) Spin2->PPP PPP->Calibrate Agonist Add ADP Salt (2.5 - 10 µM) Calibrate->Agonist Measure Record Light Transmission Agonist->Measure

Caption: Step-by-step workflow for Light Transmission Aggregometry (LTA) sample preparation and execution.[1][2][3][5]

Data Interpretation: The Biphasic Response

ADP is unique among agonists because it can induce a "biphasic" curve at critical concentrations (usually 1–3 µM).[2][3]

PhaseVisual CharacteristicBiological Mechanism
Primary Wave Initial decrease in optical density (increase in transmission).[1][2][3]Direct activation of P2Y1 and P2Y12 by exogenous ADP. Reversible.
Nadir / Lag A plateau or slight dip after the primary wave.If the stimulus is weak, platelets may "disaggregate" here.[1]
Secondary Wave A second, larger increase in transmission leading to max aggregation.[1][2]Release of endogenous granule contents (TxA2, stored ADP). Requires functional P2Y12 amplification.[2]

Diagnostic Insight:

  • Absence of Secondary Wave: Suggests a defect in the release reaction (Storage Pool Disease) or inhibition of the arachidonic acid pathway (e.g., Aspirin intake).[2][3]

  • Reversible Primary Wave: Indicates P2Y1 activation occurred, but P2Y12 stabilization failed (e.g., Clopidogrel/Ticagrelor therapy).[1][2][3]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Aggregation Degraded ADP stock.ADP hydrolyzes to AMP (an inhibitor).[2][3] Prepare fresh stock from frozen aliquots.
Low Response pH shock or "Refractory" platelets.Ensure stock pH is ~7.[2][6]4. Platelets become refractory if left sitting in the cuvette at 37°C too long before agonist addition.
Spontaneous Aggregation Activation during blood draw.[2]Use a 21G needle; avoid tourniquet stasis; discard the first 2 mL of blood.
Monophasic Curve (High Dose) Concentration too high.At >10 µM ADP, the primary and secondary waves fuse.[1] Dilute agonist to see biphasic kinetics.[7]

References

  • Gachet, C. (2006).[1][2][3] "Regulation of platelet functions by P2 receptors."[8] Annual Review of Pharmacology and Toxicology. Link

  • Cattaneo, M. (2015).[1][2][3] "P2Y12 receptors: structure and function." Journal of Thrombosis and Haemostasis. Link[1][2][3]

  • Sigma-Aldrich. "Adenosine 5′-diphosphate sodium salt Product Information."[1][2][9] Link

  • Born, G.V. (1962).[1][2][3] "Aggregation of blood platelets by adenosine diphosphate and its reversal." Nature.[2] Link[1][2][3]

  • Bio/Data Corporation. "Platelet Aggregation: The Gold Standard." Technical Whitepaper. Link[1][2][3]

Sources

The Bio-Synthetic Engine: A Technical Guide to ADP Monosodium Salt as an ATP Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

Adenosine 5'-diphosphate (ADP) is the metabolic acceptor that drives the cellular energy economy. While often viewed merely as the hydrolysis product of ATP, in the context of bioenergetics and synthetic biology, ADP is the critical precursor. This guide focuses on the Monosodium Salt form of ADP, a reagent specifically selected for its physicochemical stability and solubility profile, which are superior to the free acid form for controlled in vitro applications.

This technical document details the mechanistic role of ADP in mitochondrial oxidative phosphorylation and enzymatic ATP regeneration systems. It provides validated protocols for stock preparation, respiration assays, and quality control, emphasizing the impact of trace impurities on kinetic data.[1]

Part 1: Physicochemical Profile & Preparation[1][2]

The Reagent: ADP Monosodium Salt
  • Chemical Name: Adenosine 5′-diphosphate monosodium salt[1][2]

  • Formula:

    
     (often supplied as a hydrate)[1][2]
    
  • Solubility:

    
     in water.[1][2][3][4]
    
  • Stability: Solid state is stable at -20°C for >2 years.[1][2] Aqueous solutions are prone to hydrolysis if not pH-adjusted and stored correctly.[1][5]

Why Monosodium? The free acid form of ADP is less soluble and highly acidic, potentially denaturing sensitive enzymes upon direct addition to assay buffers. The monosodium salt offers a compromise: it provides high aqueous solubility while maintaining a slightly acidic pH (~3.5–4.5) that prevents the rapid spontaneous hydrolysis seen in alkaline conditions, yet is easily neutralized for biological use.

Protocol: Preparation of Neutralized Stock Solution (100 mM)

Objective: Create a stable, pH-neutral stock solution for biological assays. Critical Control: ADP is unstable at extreme pH.[1] Do not overshoot pH 7.2 during adjustment.[1]

  • Weighing: Weigh approx. 500 mg of ADP Monosodium Salt. (Calculate exact mass based on lot-specific water content/purity).

  • Dissolution: Dissolve in 80% of the final volume of ultra-pure water (Milli-Q, 18.2 MΩ).

  • pH Adjustment:

    • Initial pH will be acidic (~3.5).[1][2][4]

    • Place on a magnetic stirrer with a calibrated pH probe.[1]

    • Slowly add 5 M NaOH (or KOH if Na+ is contraindicated) dropwise.[1][2]

    • Target pH: 6.8 – 7.2.

    • Note: If pH > 7.5, spontaneous hydrolysis to AMP + Pi accelerates.[1]

  • Final Volume: Adjust to final volume with water.

  • Sterilization: Filter through a 0.22 µm PES membrane.[1][2]

  • Storage: Aliquot into single-use volumes (e.g., 100 µL) and store at -80°C. Avoid freeze-thaw cycles.

Part 2: Biological Mechanisms of Conversion

Mitochondrial Oxidative Phosphorylation (OxPhos)

In eukaryotic cells, ADP is imported into the mitochondrial matrix via the Adenine Nucleotide Translocator (ANT) in exchange for ATP.[2] Once in the matrix, it serves as the substrate for ATP Synthase (Complex V) .

Mechanism: The proton motive force (


) generated by the electron transport chain drives the 

rotor of ATP synthase. This mechanical rotation induces conformational changes in the

subunits (Open

Loose

Tight), forcing the condensation of ADP and inorganic phosphate (

) into ATP.[2]

OxPhos cluster_matrix Mitochondrial Matrix cluster_space Intermembrane Space ADP_in ADP (Matrix) ComplexV ATP Synthase (Complex V) ADP_in->ComplexV Substrate Pi Pi Pi->ComplexV ATP_in ATP (Matrix) ANT ANT Transporter ATP_in->ANT Export ComplexV->ATP_in Phosphorylation (driven by H+ gradient) ADP_out ADP (Cytosol) ADP_out->ANT Import ATP_out ATP (Cytosol) ANT->ADP_in ANT->ATP_out

Figure 1: The Mitochondrial ADP-ATP Cycle.[1][2] ADP is imported via ANT and phosphorylated by Complex V.

Part 3: Synthetic Application - In Vitro ATP Regeneration[1][3]

In biocatalysis and drug screening, adding stoichiometric amounts of ATP is prohibitively expensive and inhibitory (due to accumulation of ADP/AMP).[2] Instead, ATP Regeneration Systems are used to maintain a constant ATP concentration while consuming a cheap sacrificial donor.[1]

The Pyruvate Kinase (PK) / PEP System

This is the gold standard for regenerating ATP from ADP.

  • Enzyme: Pyruvate Kinase (PK)[1][2]

  • Substrate: Phosphoenolpyruvate (PEP)[1][2]

  • Reaction:

    
    [1][2]
    

Advantages:

  • Thermodynamics: The hydrolysis of PEP is highly exergonic (

    
    ), effectively driving the reaction to completion.[2]
    
  • Inert Byproduct: Pyruvate is generally non-inhibitory to downstream enzymes.[1]

Regeneration ADP ADP PK Pyruvate Kinase (Catalyst) ADP->PK ATP ATP TargetEnzyme Target Enzyme (e.g., Kinase/Ligase) ATP->TargetEnzyme PEP Phosphoenolpyruvate (PEP) PEP->PK Pyruvate Pyruvate PK->ATP Regeneration PK->Pyruvate TargetEnzyme->ADP Hydrolysis Product Phosphorylated Product TargetEnzyme->Product Substrate Target Substrate Substrate->TargetEnzyme

Figure 2: The ATP Regeneration Cycle.[1][2] Pyruvate Kinase recycles ADP back to ATP, maintaining steady-state kinetics.[1][2]

Part 4: Critical Quality Attributes & Impurities[3]

The purity of ADP Monosodium Salt is a critical variable in kinetic studies. Commercial preparations can contain impurities that skew results.[1][6]

Common Impurities and Effects[9]
ImpuritySourceImpact on AssayMitigation
ATP Incomplete hydrolysis during manufacturingHigh background in ATPase assays; False start in kinase assays.[1][2]Use HPLC-purified grade (>95%); Run "No Enzyme" control.[1][2]
AMP Spontaneous hydrolysis of ADPActs as a competitive inhibitor for some kinases; affects Adenylate Kinase equilibrium.Store at -80°C; Avoid freeze-thaw.
Vanadate (

)
Trace mineral (muscle sources)Potent inhibitor of P-type ATPases.[1][2] Forms ADP-Vanadate transition state analog.Use synthetic or microbial-source ADP; Add norepinephrine (chelator) if suspected.[1][2]
Sodium (

)
Counter-ionCan interfere with

-dependent enzymes (e.g., Pyruvate Kinase requires

).[1][2]
Ensure buffer contains sufficient

(e.g., 50 mM KCl) to outcompete

.
The Vanadate Trap

Vanadate is structurally similar to phosphate. In the presence of ADP, it forms a stable ADP-Vanadate-Mg²⁺ complex in the catalytic site of ATPases (like Na+/K+ ATPase or Myosin), locking the enzyme in a transition state mimic. This is a classic "gotcha" in historical ADP reagents derived from equine muscle.

Part 5: Experimental Protocols

Protocol A: Mitochondrial State 3 Respiration Assay

Purpose: Measure the capacity of mitochondria to synthesize ATP (State 3) using ADP as the limiting substrate.

Reagents:

  • Isolated Mitochondria (0.5 mg/mL protein).[1][2]

  • Respiration Buffer (125 mM KCl, 20 mM HEPES, 2 mM

    
    , 2.5 mM 
    
    
    
    , pH 7.2).[1][2]
  • Substrate: 5 mM Glutamate / 5 mM Malate (Complex I) or 5 mM Succinate (Complex II).[1][2]

  • ADP Stock: 100 mM ADP Monosodium (pH 7.0).[1][2]

Procedure:

  • Equilibration: Add mitochondria to Respiration Buffer in the oxygraph chamber. Allow basal respiration (State 2) to stabilize.[1][2]

  • Add Substrate: Add Glutamate/Malate. Record rate (State 2).[1][2]

  • Add ADP (State 3): Add ADP to a final concentration of 200–500 µM .

    • Observation: Oxygen consumption should immediately increase (3-5x fold).[1][2] This is State 3 .[1]

  • Depletion (State 4): Once ADP is phosphorylated to ATP, the rate will drop back to a resting state.[1][2] This is State 4 .[1][2][7]

  • Calculation:

    • RCR (Respiratory Control Ratio): State 3 Rate / State 4 Rate.[1][2] High RCR (>5) indicates tightly coupled mitochondria.[1][2]

    • ADP:O Ratio: (moles ADP added) / (moles O atoms consumed during State 3).[1][2]

Protocol B: PK/LDH Coupled Assay (ATPase Verification)

Purpose: Quantify ADP production from an ATPase reaction in real-time.[1][2]

Mechanism:

  • ATPase:

    
    [1][2]
    
  • PK:

    
    [1][2]
    
  • LDH:

    
    
    

Signal: Decrease in Absorbance at 340 nm (NADH oxidation) is directly proportional to ADP production.[1][2]

Reaction Mix (per 1 mL):

  • 50 mM HEPES (pH 7.5)

  • 10 mM

    
    , 100 mM KCl (Essential for PK activity)[1][2]
    
  • 2 mM PEP[2]

  • 0.2 mM NADH[2]

  • 3-5 Units Pyruvate Kinase (PK)[1][2]

  • 3-5 Units Lactate Dehydrogenase (LDH)[1][2]

  • Start: Add ATPase enzyme and ATP.[1]

Note: If the commercial ADP reagent is used as a standard curve here, ensure it is free of Pyruvate contamination.

References

  • Mitochondrial Respiratory St

    • Title: Oxidative Phosphoryl
    • Source: Chance, B., & Williams, G. R. (1956).[1][2] Advances in Enzymology.

    • URL:[Link][1][2]

  • ADP Impurities & Vanad

    • Title: Vanadate is a potent (Na,K)-ATPase inhibitor found in ATP derived from muscle.[1][2][8]

    • Source: Cantley, L. C., et al. (1977).[1][2] Journal of Biological Chemistry.

    • URL:[Link]

  • Enzymatic ATP Regener

    • Title: Enzymatic regeneration of ATP
    • Source: Whitesides, G. M., et al. (1976).[1][2] Methods in Enzymology.

    • URL:[Link][1][2]

  • ADP Physicochemical Properties

    • Title: Adenosine 5′-diphosphate sodium salt Product Information[1][2][9]

    • Source: Sigma-Aldrich Technical Bulletin.[1][2]

Sources

Methodological & Application

Protocols for platelet aggregation assays using ADP monosodium salt

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Protocols for Platelet Aggregation Assays Using ADP Monosodium Salt

Abstract & Core Directive

This guide provides a rigorous technical framework for utilizing Adenosine 5'-diphosphate (ADP) Monosodium Salt in platelet function testing. Unlike generic protocols, this document emphasizes the mechanistic causality of the assay—linking P2Y receptor signaling to the kinetic curves observed. It is designed for researchers requiring high-fidelity data for drug development or clinical diagnostics, adhering to CLSI H58-A and ISTH SSC standards.

Mechanistic Foundation: The "Two-Receptor" Model

To interpret ADP aggregation data, one must understand that ADP is a weak agonist that relies on a dual-receptor system to achieve irreversible aggregation.

  • P2Y1 (Gq-coupled): Initiates the "Primary Wave." It triggers calcium mobilization and shape change (disc-to-sphere). Blockade leads to no aggregation.

  • P2Y12 (Gi-coupled): Responsible for the "Secondary Wave" and stabilization. It inhibits adenylyl cyclase (lowering cAMP), preventing the dissociation of the GPIIb/IIIa fibrinogen bridge. Blockade (e.g., by Clopidogrel) results in disaggregation (reversible primary wave).

Diagram 1: ADP Signaling Pathway

Visualization of the Gq and Gi pathways converging on GPIIb/IIIa activation.

ADPSignaling ADP ADP (Agonist) P2Y1 P2Y1 Receptor (Gq-coupled) ADP->P2Y1 P2Y12 P2Y12 Receptor (Gi-coupled) ADP->P2Y12 PLC PLC-β Activation P2Y1->PLC AC Adenylyl Cyclase P2Y12->AC Inhibits Ca Ca2+ Mobilization PLC->Ca Shape Shape Change (Primary Wave) Ca->Shape GPIIbIIIa GPIIb/IIIa Activation (Fibrinogen Binding) Ca->GPIIbIIIa cAMP cAMP Levels AC->cAMP cAMP->GPIIbIIIa Inhibits Inhibition Granules Dense Granule Release (TxA2 / ADP) Shape->Granules Agg Sustained Aggregation (Secondary Wave) Granules->Agg Amplification GPIIbIIIa->Agg

Caption: Dual-pathway activation required for full ADP aggregation. P2Y1 initiates shape change; P2Y12 stabilizes the aggregate by inhibiting cAMP.[1][2]

Reagent Chemistry & Preparation

Why ADP Monosodium Salt? The monosodium salt form (C10H14N5NaO10P2) is preferred over the free acid due to superior solubility in aqueous buffers and stability in lyophilized form. However, it is hygroscopic .

Stock Solution Protocol (Self-Validating)
  • Vehicle: Use physiological saline (0.9% NaCl) or Phosphate Buffered Saline (PBS), pH 6.8–7.2. Avoid unbuffered water which can cause acidic degradation.

  • Concentration: Prepare a 10 mM (10,000 µM) master stock.

    • Calculation: Weigh precisely based on the formula weight (approx. 449.2 g/mol for dihydrate).

  • Storage: Aliquot into 50 µL volumes in cryovials. Store at -20°C or -80°C .

    • Stability:[3][4][5][6] Stable for 1 year frozen.

    • Validation: Thaw one aliquot. Measure OD259 (Extinction coefficient ~15.4 mM⁻¹cm⁻¹) to verify concentration.

  • Working Solution: Dilute stock with saline to 100 µM or 200 µM daily. Keep on ice. Discard after 8 hours.

Pre-Analytical Variables (The "Trustworthiness" Pillar)

Inconsistent data often stems from sample handling, not the assay itself.

VariableRequirementScientific Rationale
Anticoagulant 3.2% (0.109 M) Sodium CitratePreserves divalent cations (Ca²⁺/Mg²⁺) better than 3.8% citrate, which are crucial for aggregation.
Blood:Citrate Ratio 9:1 (Exact)Excess citrate (under-filling tube) dilutes Ca²⁺, artificially inhibiting aggregation.
Time Window 30 min – 4 hours post-draw<30 min: Platelets are refractory. >4 hours: Labile factors degrade; pH drifts.
Temperature 20°C – 25°C (Room Temp)Never refrigerate. Cold induces "spontaneous aggregation" via von Willebrand Factor clustering.

Protocol A: Light Transmission Aggregometry (LTA)

Gold Standard: Based on CLSI H58-A guidelines.[7] Measures increase in light transmission as platelets clump and plasma clears.[4]

Sample Preparation
  • Centrifugation (PRP): Spin whole blood at 200 x g for 10-15 minutes .

    • Critical:Deactivate the brake. Rapid deceleration causes shear stress and pre-activation.

    • Target: Platelet Rich Plasma (PRP) count 200–300 x 10⁹/L.

  • Centrifugation (PPP): Spin remaining blood at 2000 x g for 15 minutes to obtain Platelet Poor Plasma (PPP) for the 100% transmission baseline.

Assay Workflow
  • Blanking: Set 100% transmission with PPP and 0% with PRP.

  • Incubation: Incubate 450 µL PRP at 37°C for 2 minutes with stirring (1000–1200 rpm).

  • Agonist Addition: Add 50 µL of ADP working solution.

    • Standard Panel: 2.5 µM, 5.0 µM, and 10.0 µM (final concentrations).

  • Recording: Monitor for 6–10 minutes.

Diagram 2: LTA Experimental Workflow

Visualizing the separation and testing logic.

LTAWorkflow Blood Whole Blood (3.2% Citrate) Spin1 Spin 200g (No Brake) Blood->Spin1 PRP PRP (Supernatant) Spin1->PRP Spin2 Spin 2000g Spin1->Spin2 Remaining Blood Agg Aggregometer 37°C, 1200rpm PRP->Agg PPP PPP (Blank) Spin2->PPP PPP->Agg Baseline Curve Analysis: Max Aggregation % Agg->Curve ADP Add ADP (2.5 - 10 µM) ADP->Agg

Caption: Step-by-step fractionation of whole blood into PRP and PPP for optical aggregometry.

Protocol B: Whole Blood Impedance Aggregometry (WBIA)

Application: Point-of-care or when lipemia/hemolysis prevents optical LTA.

  • Dilution: Mix 500 µL whole blood with 500 µL warm saline (prevents electrode fouling).

  • Incubation: 37°C for 2 minutes. Electrodes acquire a monolayer of platelets.

  • Agonist: Add ADP (Final concentration usually 5 µM or 10 µM ).[3]

  • Measurement: Aggregation increases electrical resistance (impedance) between electrodes.

  • Output: Measured in Ohms (Ω). Normal response > 10 Ω (instrument dependent).

Data Analysis & Interpretation

The ADP Aggregation Curve

Unlike Collagen (lag phase) or Thrombin (rapid), ADP produces a biphasic curve at low concentrations.

PhaseVisual CharacteristicBiological Event
Shape Change Initial decrease in light transmission (dip).P2Y1 activation; platelets sphere up.
Primary Wave Rapid increase in transmission (slope).Reversible GPIIb/IIIa bridging.
Secondary Wave Sustained, higher plateau.Critical: Release of dense granules (TxA2/ADP) driven by P2Y12.
Disaggregation Curve rises, then falls back toward baseline.P2Y12 Defect/Inhibition. The "glue" (cAMP suppression) is missing.
Quantitative Reporting

Report the Maximum Aggregation (MA%) at 5 minutes.

  • Normal Range (LTA, 5 µM ADP): 60% – 90%.

  • P2Y12 Inhibition (e.g., Clopidogrel):[8] < 40% MA, often with visible disaggregation.

Quality Control & Troubleshooting

Self-Validating System: Every run must include a Normal Control (pooled plasma or known healthy donor) to validate the ADP reagent activity.

  • Issue: Low aggregation in Control.

    • Cause: ADP degradation (left at RT > 8 hours) or high citrate concentration in blood draw.

  • Issue: No shape change (no initial dip).

    • Cause: P2Y1 antagonism or extremely rapid aggregation masking the dip.

  • Issue: "Flat line" with ADP but normal with Ristocetin.

    • Cause: Glanzmann’s Thrombasthenia (GPIIb/IIIa defect) or severe afibrinogenemia.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[7][9] Platelet Function Testing by Aggregometry; Approved Guideline. CLSI Document H58-A.

  • Cattaneo, M., et al. (2013).[7] Recommendations for the Standardization of Light Transmission Aggregometry: A Consensus of the Working Party from the Platelet Physiology Subcommittee of SSC/ISTH. Journal of Thrombosis and Haemostasis.

  • Gachet, C. (2006). Regulation of Platelet Functions by P2 Receptors. Annual Review of Pharmacology and Toxicology. (Definitive review of P2Y1/P2Y12 mechanisms).

  • Munnix, I. C., et al. (2020). Harmonizing light transmission aggregometry in the Netherlands by implementation of the SSC-ISTH guideline. Platelets. (Validation of the 2 µM vs 10 µM ADP concentrations).

  • Bio/Data Corporation. ADP Reagent Package Insert & Safety Data Sheet. (Industry standard specifications for ADP Monosodium Salt reagents).

Sources

Application Note: Adenosine 5'-(trihydrogen diphosphate), Monosodium Salt in Thrombosis Research

[1]

Abstract & Introduction

Adenosine 5'-diphosphate (ADP) is the quintessential platelet agonist, playing a central role in hemostasis and thrombosis.[1] While ADP acts as a weak agonist in isolation, its release from platelet dense granules amplifies the response to other thrombogenic stimuli (e.g., thrombin, collagen).

In research settings, Adenosine 5'-(trihydrogen diphosphate), monosodium salt is a critical reagent for evaluating platelet function and screening P2Y12 receptor antagonists (e.g., clopidogrel, ticagrelor). This guide details the preparation, handling, and application of ADP-Na in Light Transmission Aggregometry (LTA) and Flow Cytometry, emphasizing the strict pH controls and stability protocols required to prevent experimental artifacts.

Mechanism of Action

ADP induces platelet activation via two G-protein coupled receptors:[2][3][4][5]

  • P2Y1 (Gq-coupled): Initiates shape change and weak, transient aggregation via intracellular calcium mobilization.[3][5]

  • P2Y12 (Gi-coupled): Inhibits adenylyl cyclase (lowering cAMP), leading to sustained, irreversible aggregation and granule secretion.[6]

Material Specifications & Preparation

Critical Warning: The monosodium salt form of ADP is acidic when dissolved in water. Direct addition to platelet suspensions without pH adjustment will cause non-specific lysis or acid-induced activation.

Stock Solution Protocol
  • Solvent: Use sterile, nuclease-free water or HEPES-buffered saline.

  • Concentration: Prepare a high-concentration stock (e.g., 10 mM or 100 mM).

  • pH Adjustment:

    • Dissolve the ADP-Na powder.

    • Check pH; it will likely be acidic (pH ~3.0–4.0).

    • Carefully titrate with 0.1 M NaOH to pH 7.2–7.4 .

    • Note: Failure to neutralize is the #1 cause of "dead" platelets in aggregation assays.

  • Storage:

    • Aliquot into single-use volumes (e.g., 50 µL).

    • Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

    • NEVER refreeze an aliquot. ADP hydrolyzes to AMP (an inhibitor) upon repeated freeze-thaw cycles.

Application I: Light Transmission Aggregometry (LTA)

LTA remains the "gold standard" for assessing platelet function.[1][7] This protocol measures the increase in light transmission as platelets aggregate and fall out of suspension.[5][8]

Experimental Workflow

LTA_WorkflowBloodWhole Blood(Citrate Tube)Centrifuge1Centrifuge200xg, 10-15 min(No Brake)Blood->Centrifuge1PRPCollect PRP(Supernatant)Centrifuge1->PRPTop LayerCentrifuge2Centrifuge Remnant2000xg, 10 minCentrifuge1->Centrifuge2Bottom LayerAdjustAdjust Count200-250 x 10^9/LPRP->AdjustPPPCollect PPP(Blank)Centrifuge2->PPPPPP->AdjustDiluentIncubateIncubate37°C, 2 minAdjust->IncubateAgonistAdd ADP-Na(2.5 - 10 µM)Incubate->AgonistMeasureRecord Aggregation(6-10 mins)Agonist->Measure

Figure 1: Step-by-step workflow for Light Transmission Aggregometry (LTA) using ADP.

Detailed Protocol
  • Blood Collection: Draw blood into 3.2% sodium citrate (1:9 ratio).[5] Do not use heparin (can induce spontaneous aggregation) or EDTA (chelates calcium required for aggregation).

  • PRP Preparation: Centrifuge at 200 x g for 10–15 mins at room temperature (RT). Do not use the brake to prevent mixing the buffy coat.

  • Baseline Calibration: Set 0% aggregation with Platelet-Rich Plasma (PRP) and 100% aggregation with Platelet-Poor Plasma (PPP).

  • Agonist Addition:

    • Add ADP-Na working solution to the cuvette under stirring (1000–1200 rpm).

    • Standard Dose: 5 µM or 10 µM (induces irreversible aggregation).

    • Threshold Dose: 1–2 µM (induces reversible "primary wave" aggregation; useful for detecting hyper-reactivity).

  • Data Analysis: Record the Maximal Aggregation (%) and the presence of a secondary wave (indicative of granule secretion).

Data Interpretation Table
ADP ConcentrationExpected Trace CharacteristicsClinical/Research Utility
Low (0.5 – 2.0 µM) Biphasic curve. Primary wave (shape change) followed by disaggregation or a small secondary wave.Detecting platelet hyper-reactivity or priming effects.[5][9]
High (5.0 – 20 µM) Monophasic, steep curve reaching >70% transmission. Sustained plateau.Assessing P2Y12 inhibition (e.g., verifying clopidogrel efficacy).
No Response Flat line or minor shape change only.Indicates P2Y12 deficiency (rare), severe drug blockade, or degraded ADP reagent.

Application II: Flow Cytometry

Flow cytometry allows for the analysis of the activation state of individual platelets, distinguishing between receptor activation (PAC-1) and granule secretion (P-selectin).[10]

ADP Signaling & Marker Expression

ADP_SignalingADPADP-Na(Exogenous)P2Y1P2Y1 Receptor(Gq)ADP->P2Y1P2Y12P2Y12 Receptor(Gi)ADP->P2Y12CaCa2+ MobilizationP2Y1->CaACAdenylyl Cyclase(Inhibition)P2Y12->ACShapeShape ChangeCa->ShapePAC1GPIIb/IIIa Activation(PAC-1 Binding)Ca->PAC1TransientcAMPcAMP DecreaseAC->cAMPcAMP->PAC1SustainedPselAlpha-Granule Release(P-selectin/CD62P)cAMP->Psel

Figure 2: ADP signaling pathways leading to marker expression. P2Y1 drives initial shape change, while P2Y12 is essential for sustained GPIIb/IIIa activation and granule release.

Protocol Highlights
  • Sample: Diluted Whole Blood (1:10 in HEPES-saline) is preferred to minimize manipulation artifacts.

  • Antibody Panel:

    • CD41/CD61 (FITC): Pan-platelet marker for gating.

    • PAC-1 (PE): Binds only to the activated conformation of GPIIb/IIIa (fibrinogen receptor).[11]

    • CD62P (APC): P-selectin, marker of alpha-granule secretion.[11]

  • Stimulation:

    • Add ADP-Na (final conc. 20 µM) to the blood/antibody mix.

    • Incubate 15–20 mins at RT in the dark.

  • Fixation: Stop reaction with 1% paraformaldehyde. Analyze within 2 hours.

Troubleshooting & Expert Insights

The "Refractory State" Trap
  • Observation: Platelets fail to aggregate upon adding ADP, even though they respond to Collagen or TRAP.

  • Cause: Platelets possess P2Y receptors that desensitize rapidly. If ADP is added to a sample without stirring, or if the sample was roughly handled (releasing endogenous ADP), receptors internalize.

  • Solution: Always add ADP after the stir bar is active in the aggregometer. Avoid "splashing" the agonist against the cuvette wall.

Stock Solution Instability
  • Observation: Gradual loss of potency over weeks.

  • Cause: ADP hydrolyzes to AMP and Adenosine. Adenosine is a potent inhibitor of platelet aggregation (via A2A receptors), effectively turning your agonist into an antagonist.

  • Validation: Periodically run a dose-response curve. If the EC50 shifts rightward significantly, discard the stock.

Calcium Dependence
  • Insight: ADP-induced aggregation is highly dependent on extracellular calcium and fibrinogen.

  • Washed Platelets: If using washed platelets, you must supplement the buffer with CaCl2 (1–2 mM) and Fibrinogen (2–4 mg/mL) to see aggregation. Without fibrinogen, ADP only induces shape change (detected as a slight decrease in light transmission, not an increase).

References

  • Born, G. V. (1962).[1] Aggregation of blood platelets by adenosine diphosphate and its reversal.[1][2][5][12] Nature, 194(4832), 927–929. Link

  • Cattaneo, M. (2015). P2Y12 receptors: structure, function, and regulation. Journal of Thrombosis and Haemostasis, 13(S1), S10–S16. Link

  • Hayward, C. P., et al. (2010). Canadian guidelines for platelet function testing. American Journal of Clinical Pathology, 134(6), 955–963. Link

  • Michelson, A. D. (2009). Flow cytometry: a clinical test of platelet function.[11][13] Blood, 87(12), 4925–4936. Link

  • Storey, R. F., et al. (2001). The central role of the P2T (P2Y12) receptor in the amplification of platelet aggregation.[2][4][5][6][14] Current Pharmaceutical Design, 7(12), 1233–1239. Link

Methods for measuring ADP concentration in cell lysates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Profiling of ADP Concentrations in Cell Lysates

Introduction: The Metabolic Rheostat

Adenosine diphosphate (ADP) is not merely a degradation product of ATP; it is a critical signaling molecule and the primary acceptor in cellular respiration. The ATP/ADP ratio is the central "rheostat" of cellular energy charge. However, accurate measurement of ADP in cell lysates is notoriously difficult due to the "ATP Contamination Paradox" : intracellular ATP concentrations are typically 10-100 fold higher than ADP. Upon cell lysis, rapid hydrolysis of ATP by released ATPases can artificially inflate ADP levels within seconds, rendering data useless.

This guide details three distinct methodologies to overcome these challenges, ranging from the analytical gold standard (HPLC) to high-throughput screening (Bioluminescence).

Critical Pre-Analytical Phase: Metabolic Quenching

The "Make or Break" Step: Regardless of the detection method, the integrity of the sample is determined at the moment of lysis. Standard lysis buffers (e.g., RIPA) are insufficient for nucleotide preservation because they do not immediately denature enzymes.

Recommended Protocol: Perchloric Acid (PCA) Extraction Why this works: PCA instantly precipitates proteins (stopping enzymatic turnover) and stabilizes nucleotides.

  • Culture: Grow cells to ~80% confluence.

  • Wash: Rapidly wash cells 2x with ice-cold PBS to remove extracellular media (which may contain serum phosphatases).

  • Quench/Lysis: Add ice-cold 0.4 M Perchloric Acid (PCA) directly to the monolayer (500 µL per

    
     cells). Scrape immediately.
    
  • Centrifugation: Spin at 14,000 x g for 5 min at 4°C. Collect the supernatant (contains nucleotides).

  • Neutralization (Critical): The acidic supernatant is incompatible with HPLC columns and enzymes.

    • Add 2 M KOH / 0.5 M Triethanolamine dropwise.

    • Target pH: 6.5–7.5 (Monitor with micro-pH probe or internal indicator).

    • Note: A precipitate (Potassium Perchlorate) will form.[1]

  • Final Spin: Centrifuge again to remove the salt precipitate. The supernatant is now ready for analysis.

Method A: Reversed-Phase HPLC (The Gold Standard)

Principle: High-Performance Liquid Chromatography (HPLC) physically separates the nucleotide pool based on hydrophobicity and charge. It is the only method that quantifies ATP, ADP, and AMP simultaneously, providing a full "Energy Charge" profile.

Workflow Diagram:

HPLC_Workflow Sample Neutralized Lysate Column C18 RP Column (Stationary Phase) Sample->Column Separation Hydrophobic Interaction Column->Separation MobilePhase Mobile Phase: Pi Buffer + Methanol MobilePhase->Column Detector UV Detector (254 nm) Separation->Detector Elution Order: ATP -> ADP -> AMP Data Chromatogram (Peak Integration) Detector->Data

Caption: HPLC workflow separating nucleotides based on phosphate group polarity interactions with the C18 column.

Detailed Protocol:

  • Column Selection: C18 Reverse Phase (e.g., 5 µm, 250 x 4.6 mm).

  • Mobile Phase:

    • Buffer A: 100 mM

      
      , pH 6.0 (adjusted with KOH).
      
    • Buffer B: Methanol (HPLC Grade).

    • Gradient: Isocratic elution often works (98% Buffer A / 2% Buffer B), or a slow gradient to 10% Methanol to elute AMP faster.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Absorbance at 254 nm (Adenine absorbs strongly here).

  • Quantification: Compare peak areas against a standard curve of pure ADP (0.1 – 100 µM).

Pros/Cons:

  • + Absolute quantification; separates ADP from ATP/AMP.

  • - Low throughput (20-30 min per sample); requires specialized equipment.

Method B: Bioluminescent Detection (ADP-Glo™ Strategy)

Principle: This method is ideal for high-throughput screening (HTS), particularly when measuring ADP produced by a specific kinase reaction added to a lysate. It relies on a two-step enzymatic cascade: first depleting the "background" ATP, then converting the target ADP back to ATP for luciferase detection.[2][3][4][5]

Mechanistic Diagram:

ADPGlo_Mechanism Mix Sample Mixture (ATP + ADP) Step1 Step 1: Reagent A (Depletion) Mix->Step1 Intermed ATP -> AMP (ADP remains) Step1->Intermed Digests Unwanted ATP Step2 Step 2: Reagent B (Conversion) Intermed->Step2 Reaction ADP -> ATP (via Pyruvate Kinase) Step2->Reaction Light Luciferase Reaction (Light Output) Reaction->Light Signal ~ [ADP]

Caption: Two-step bioluminescent pathway: ATP background elimination followed by ADP-to-ATP conversion and luciferase detection.[2]

Protocol (Based on Promega ADP-Glo™):

  • Reaction: Perform your kinase reaction or prepare cell lysate (must be in compatible buffer).

  • Depletion (Step 1): Add ADP-Glo™ Reagent (1:1 ratio with sample volume).

    • Action: Terminates kinase activity and hydrolyzes existing ATP to AMP.

    • Incubation: 40 minutes at Room Temp (RT).

  • Detection (Step 2): Add Kinase Detection Reagent (2:1 ratio to original sample).

    • Action: Converts ADP

      
       ATP; Luciferase uses this new ATP to produce light.[2]
      
    • Incubation: 30-60 minutes at RT.[6]

  • Measurement: Read Luminescence (Integration time: 0.5–1.0 sec).

Pros/Cons:

  • + Extremely sensitive (detects low nM ADP); High Throughput (384-well compatible).

  • - "Blind" to the original ATP/AMP ratio; requires expensive proprietary reagents.

Method C: Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Assay[7]

Principle: A classic coupled-enzyme spectrophotometric assay. It links ADP phosphorylation to NADH oxidation.[7] The decrease in absorbance at 340 nm is directly proportional to ADP concentration.

Reaction Logic:

  • 
    [8]
    

Pathway Diagram:

Coupled_Enzyme Input Sample ADP Step1 Pyruvate Kinase (PK) + PEP Input->Step1 Intermed Pyruvate Step1->Intermed Step2 Lactate Dehydrogenase (LDH) + NADH Intermed->Step2 Output NAD+ (Non-absorbing) Step2->Output Signal Decrease in A340 Step2->Signal Measure Rate

Caption: Coupled enzymatic reaction where ADP consumption drives NADH oxidation, measurable by UV absorbance loss.

Protocol:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM

    
    .
    
  • Master Mix: Add 0.2 mM NADH, 1 mM Phosphoenolpyruvate (PEP), 5 U/mL LDH, and 5 U/mL Pyruvate Kinase.

  • Blanking: Read absorbance at 340 nm until stable (to account for any background NADH oxidation).

  • Initiation: Add cell lysate (neutralized).

  • Read: Kinetic read at 340 nm for 10–20 minutes. Calculate

    
    .
    

Pros/Cons:

  • + Low cost; uses standard reagents; kinetic data availability.

  • - Lower sensitivity (requires

    
     levels of ADP); susceptible to interference from other NADH-consuming enzymes in crude lysates.
    

Comparative Analysis

FeatureHPLC (UV)Bioluminescence (ADP-Glo)Coupled Enzyme (PK/LDH)
Primary Output Full Nucleotide Profile (ATP/ADP/AMP)ADP Quantification OnlyADP Quantification Only
Sensitivity Medium (

)
High (

)
Low (

)
Throughput Low (Sequential Injection)High (Plate-based)Medium (Plate-based)
Cost Per Sample Low (Solvents)High (Kits)Low (Enzymes)
Interference Co-eluting peaksATP contaminationNADH oxidases, color compounds
Best Use Case Metabolic profiling, Energy Charge calc.Kinase assays, HTSRoutine biochemical checks

References

  • Manfredi, G., et al. (2002). Determination of ATP, ADP, and AMP levels by reversed-phase high-performance liquid chromatography in cultured cells. Methods in Molecular Biology. Retrieved from [Link]

  • National Institutes of Health (PMC). (2010). A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics. Retrieved from [Link]

Sources

Application Notes and Protocols for Utilizing Adenosine 5'-(trihydrogen diphosphate), Monosodium Salt in Kinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Kinase Activity Measurement Through ADP Quantification

Introduction: The Universal Currency of Kinase Activity

Protein kinases are a vast and diverse family of enzymes that serve as central nodes in cellular signaling pathways, governing processes from cell growth and metabolism to differentiation and apoptosis.[1][2] Their fundamental role involves catalyzing the transfer of a phosphate group from a donor molecule, almost universally Adenosine Triphosphate (ATP), to a specific substrate such as a protein, lipid, or sugar. This phosphorylation event acts as a molecular switch, modulating the substrate's activity, localization, or stability.

The core kinase reaction can be summarized as: ATP + Substrate → ADP + Phosphorylated Substrate

While many traditional methods focus on detecting the phosphorylated substrate, this often requires the development of specific antibodies or the use of radiolabeled ATP, which can be cumbersome and costly. A more universal and elegant approach is to measure the activity of any kinase by quantifying the amount of the common product generated in every reaction: Adenosine Diphosphate (ADP).[3] This strategy offers a single, harmonized platform to assay virtually any kinase, making it exceptionally powerful for drug discovery, inhibitor profiling, and basic research.[4][5]

This guide provides a comprehensive overview of the methodologies centered on ADP detection, with detailed protocols and expert insights. We will cover the use of Adenosine 5'-(trihydrogen diphosphate), monosodium salt, a stable and high-purity source of ADP, which is essential for generating accurate standard curves to quantify enzyme kinetics.[6]

Section 1: The Principle of ADP Detection for Kinase Activity

The central premise of this methodology is that the rate of ADP formation is directly proportional to the kinase's enzymatic activity. By accurately measuring the accumulation of ADP over time, we can derive the kinase's reaction velocity. This approach is particularly advantageous for high-throughput screening (HTS) and for studying kinases with low turnover rates, where only a small percentage of ATP is converted to ADP.[7][8]

G cluster_reaction Kinase Reaction cluster_detection Universal Detection ATP ATP Kinase Kinase Enzyme ATP->Kinase Substrate Substrate Substrate->Kinase ADP ADP Kinase->ADP P_Substrate Phosphorylated Substrate Kinase->P_Substrate ADP_detect ADP Quantification ADP->ADP_detect Activity Kinase Activity (Signal Output) ADP_detect->Activity

Caption: Principle of universal kinase assays via ADP detection.

Methodologies for ADP Quantification

Several robust technologies have been developed to quantify ADP in a kinase reaction mixture. They can be broadly categorized into three types:

  • Luminescence-Based Assays: These assays are renowned for their exceptional sensitivity and wide dynamic range.[4] The most prominent example, the ADP-Glo™ assay, operates in two steps. First, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP generated by the kinase is converted back into ATP, which then fuels a luciferase-luciferin reaction to produce a light signal directly proportional to the initial kinase activity.[9][10][11] This method is ideal for low-activity enzymes as a small conversion of ATP to ADP can generate a very strong signal.[4][8]

  • Fluorescence-Based Assays: This category includes several distinct approaches:

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Assays like the Adapta® Universal Kinase Assay use a competitive immunoassay format.[7] ADP produced in the reaction competes with a fluorescently labeled ADP tracer for binding to a specific anti-ADP antibody. When the tracer is displaced, the FRET signal decreases, providing a quantitative measure of kinase activity.[7]

    • Coupled-Enzyme Assays: These assays use a cascade of enzymatic reactions where ADP is the limiting reagent. The final step produces a highly fluorescent molecule, and the signal gain corresponds to the amount of ADP produced.[12][13] This format can be adapted for continuous, real-time monitoring of kinase kinetics.[13]

  • Absorbance-Based Assays: This classic method typically couples the production of ADP to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.[14][15] An ADP-specific hexokinase can be used to ensure that the signal is not affected by the high concentration of ATP present in the reaction.[14][15] While generally less sensitive than luminescent or fluorescent methods, this technique is valuable for kinetic studies and utilizes standard laboratory spectrophotometers.

Section 2: Experimental Design and Critical Parameters

A successful kinase assay requires careful planning and optimization. The trustworthiness of the data relies on a self-validating system that includes proper controls and standards.

Core Reagents and Considerations
ReagentKey ConsiderationRationale
Kinase Enzyme Purity and concentrationImpurities can interfere with the assay. Accurate concentration is vital for calculating specific activity.
Substrate Appropriate for the kinase, purityThe substrate (peptide, protein, etc.) must be recognized by the kinase and free of contaminants.
ATP High purity (low ADP contamination)Contaminating ADP in the ATP stock will lead to high background signals. Use of an ultra-pure ATP source is recommended.[11]
ADP Standard High purity, accurate concentrationAdenosine 5'-(trihydrogen diphosphate), monosodium salt is used to create a standard curve to convert the raw signal into moles of product formed.
Assay Buffer Optimal pH, ionic strength, cofactorsMust support both the kinase reaction and the subsequent detection chemistry. Typically contains MgCl₂, a critical cofactor for kinases.
Detection Reagents Specific to the chosen methodEnsure reagents are within their expiration date and prepared according to the manufacturer's instructions.
The Imperative of the ADP/ATP Standard Curve

To translate a relative signal (e.g., luminescence units) into a quantitative measure of kinase activity (e.g., µM of ADP), an accurate standard curve is essential. This curve should be generated under conditions that mimic the actual experiment.

Causality Behind the Standard Curve Design: The detection chemistry can be influenced by the high concentration of ATP present in the kinase reaction. Therefore, the standard curve is not generated with ADP alone. Instead, a series of standards is prepared with varying ratios of ADP to ATP, while keeping the total nucleotide concentration constant and equal to the ATP concentration used in the kinase reactions.[16] This ensures that the signal measured for each standard is directly comparable to the signal that would be generated in an actual kinase reaction.

Protocol for a 100 µM ATP/ADP Standard Curve [16]

  • Prepare 1 mM stock solutions of high-purity ATP and ADP (monosodium salt) in the kinase reaction buffer.

  • Create a 100 µM ATP solution and a 100 µM ADP solution from the stocks.

  • In a multiwell plate, mix the 100 µM ATP and 100 µM ADP solutions in the ratios specified in the table below to create standards representing different percentages of ATP-to-ADP conversion.

  • Process these standards in parallel with the kinase reactions, adding the same detection reagents.

% ATP ConversionVol. of 100 µM ATP (µL)Vol. of 100 µM ADP (µL)Final ADP Conc. (µM)
0%10000
1%9911
2.5%97.52.52.5
5%9555
10%901010
25%752525
50%505050
75%257575
100%0100100

Section 3: Detailed Assay Protocols

The following protocols are designed for a 384-well plate format, which is common for HTS and inhibitor profiling. Volumes can be scaled for other plate formats.

Protocol 3.1: Endpoint Luminescent Kinase Assay (ADP-Glo™ Principle)

This protocol measures the total amount of ADP generated at the end of the reaction.

G start Start step1 1. Add Kinase, Substrate, and ATP start->step1 step2 2. Incubate (Kinase Reaction) step1->step2 step3 3. Add ADP-Glo™ Reagent (Stop/Deplete) step2->step3 step4 4. Incubate 40 min step3->step4 step5 5. Add Kinase Detection Reagent step4->step5 step6 6. Incubate 30-60 min step5->step6 step7 7. Read Luminescence step6->step7 end End step7->end

Caption: Workflow for the endpoint luminescent kinase assay.

Methodology:

  • Kinase Reaction Setup (5 µL volume):

    • To each well, add 2.5 µL of a 2x kinase/substrate solution prepared in kinase reaction buffer.

    • To initiate the reaction, add 2.5 µL of a 2x ATP solution. Include "no enzyme" and "no substrate" controls.

    • Expert Insight: For inhibitor screening, the compound is typically pre-incubated with the kinase before the addition of ATP.

  • Reaction Incubation:

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme's activity.

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.[10] This terminates the kinase reaction and depletes any unconsumed ATP.

    • Incubate at room temperature for 40 minutes.[10]

  • ADP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.[10] This reagent converts the ADP to ATP and simultaneously catalyzes the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer. The signal is stable for several hours.

Protocol 3.2: Endpoint TR-FRET Kinase Assay (Adapta® Principle)

This homogeneous assay measures the displacement of a fluorescent tracer.

G start Start step1 1. Add Kinase, Substrate, and ATP start->step1 step2 2. Incubate (Kinase Reaction) step1->step2 step3 3. Add Detection Mix (Ab, Tracer, EDTA) step2->step3 step4 4. Incubate 60 min step3->step4 step5 5. Read TR-FRET step4->step5 end End step5->end

Caption: Workflow for the endpoint TR-FRET kinase assay.

Methodology:

  • Kinase Reaction Setup (10 µL volume):

    • Add kinase, substrate, and any potential inhibitors to the wells.

    • Initiate the reaction by adding ATP to a final volume of 10 µL.

  • Reaction Incubation:

    • Incubate the plate for 60 minutes at room temperature.[7]

  • Signal Generation:

    • Prepare a detection solution containing a Europium-labeled anti-ADP antibody, an Alexa Fluor® 647-labeled ADP tracer, and EDTA. The EDTA stops the kinase reaction by chelating Mg²⁺.[7]

    • Add 10 µL of the detection solution to each well.

  • Detection Incubation:

    • Incubate at room temperature for 60 minutes to allow the competitive binding to reach equilibrium.

  • Data Acquisition:

    • Measure the TR-FRET signal on a compatible plate reader, using an appropriate excitation wavelength (e.g., 340 nm) and collecting emission at two wavelengths (e.g., for the acceptor and donor fluorophores).

Section 4: Data Analysis and Quality Control

Calculating Kinase Activity
  • Plot the Standard Curve: Plot the signal (e.g., RLU, TR-FRET ratio) versus the known ADP concentration for your standards.

  • Fit the Data: Use a suitable regression model (e.g., linear or 4-parameter logistic) to fit the standard curve.

  • Calculate ADP Produced: Interpolate the signal from your experimental wells onto the standard curve to determine the concentration of ADP produced in each reaction.

  • Determine Specific Activity: Use the following formula:

    Specific Activity (pmol/min/µg) = [ADP Produced (µM) * Reaction Volume (L) * 10⁶ (pmol/µmol)] / [Reaction Time (min) * Enzyme Amount (µg)]

Assay Quality and HTS Validation

For high-throughput screening, it is crucial to assess the quality and robustness of the assay. The Z'-factor is a statistical parameter used for this purpose.[4][7]

  • Z' = 1 - [(3σ_p + 3σ_n) / |µ_p - µ_n|]

Where:

  • µ_p and σ_p are the mean and standard deviation of the positive control (high activity).

  • µ_n and σ_n are the mean and standard deviation of the negative control (no activity).

Z'-Factor ValueAssay Quality
> 0.5Excellent assay
0 to 0.5Marginal assay
< 0Unsuitable for screening

An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[4]

Section 5: Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High Background Signal 1. ADP contamination in ATP stock. 2. Spontaneous ATP hydrolysis.1. Use a fresh, ultra-pure grade of ATP.[11] 2. Check buffer stability and pH; avoid prolonged storage of ATP solutions at room temperature.
Low Signal or No Activity 1. Inactive kinase or substrate. 2. Suboptimal reaction conditions (pH, temp). 3. Insufficient reaction time.1. Verify enzyme and substrate integrity. 2. Optimize buffer conditions. 3. Perform a time-course experiment to find the linear range of the reaction.
High Well-to-Well Variability 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Edge effects in the plate.1. Use calibrated pipettes; perform automated dispensing for HTS. 2. Briefly centrifuge the plate after reagent addition. 3. Avoid using the outer wells or fill them with buffer to maintain humidity.
Inhibitor Interference Compound autofluorescence or light scattering.Use assays less susceptible to interference, such as TR-FRET or luminescence-based methods.[3][7] Run a counterscreen with the compound against the detection system alone.

References

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. Retrieved from [Link]

  • McFarlane, C. R., & Murray, J. W. (2020). A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. Bio-protocol, 10(9), e3599. Retrieved from [Link]

  • Promega Connections. (2009, July 2). A Sensitive, Universal Kinase Assay Ideal for Use with Low-Turnover Enzymes. Promega Connections. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Adenosine Diphosphate (ADP): A Key Player in Energy Metabolism. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Auld, D. S., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Retrieved from [Link]

  • Signosis. (n.d.). ADP Detection Kit for Kinase Activity. Signosis. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). ADP Accumulation Assays. Eurofins DiscoverX. Retrieved from [Link]

  • Russo, M. W., et al. (2004). ADP-specific sensors enable universal assay of protein kinase activity. PubMed. Retrieved from [Link]

  • Kim, S. K., et al. (2021). Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex. PMC. Retrieved from [Link]

  • Murphy, J. M., & Eyers, P. A. (2024). The MAP2Ks can use ADP to phosphorylate and activate their substrate MAPKs in vitro. bioRxiv. Retrieved from [Link]

  • Quora. (2020, May 14). What is the function of adenosine diphosphate?. Quora. Retrieved from [Link]

  • McFarlane, C. R., & Murray, J. W. (2020). A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. PubMed. Retrieved from [Link]

Sources

Optimizing Platelet Aggregation Studies: A Technical Guide to ADP Monosodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HEM-ADP-001

Executive Summary

Adenosine 5'-diphosphate (ADP) is the most physiological and widely used agonist in hemostasis laboratories. However, the variability in ADP reagent preparation—specifically the use of the Monosodium Salt form (CAS 13415-88-8)—often introduces pre-analytical errors that compromise assay reproducibility.

This guide provides a rigorous technical framework for using ADP Monosodium Salt in Light Transmission Aggregometry (LTA) and Flow Cytometry (VASP Phosphorylation) . Unlike generic protocols, this document focuses on the dual-receptor signaling mechanics (P2Y1/P2Y12) to explain why specific concentrations and handling procedures are non-negotiable for data integrity.

Mechanistic Foundation: The Dual-Receptor Model

To interpret ADP aggregation data, one must understand that ADP does not trigger a linear pathway. It activates two distinct G-protein coupled receptors (GPCRs) that must function in synergy.

The P2Y1 vs. P2Y12 Paradigm[1][2][3][4][5]
  • P2Y1 (Gq-coupled): The "Ignition Switch." It triggers calcium mobilization and shape change.[1] Without P2Y1, aggregation cannot start. However, P2Y1 activation alone results in weak, reversible aggregation (disaggregation).

  • P2Y12 (Gi-coupled): The "Accelerator." It inhibits Adenylyl Cyclase (AC), lowering cAMP levels. This prevents the reversal of aggregation, leading to a stable, irreversible clot. This is the target of thienopyridines (e.g., Clopidogrel).

Visualization: The ADP Signaling Cascade

The following diagram illustrates the convergence of Gq and Gi pathways required for stable aggregation.

ADP_Signaling ADP ADP Monosodium Salt P2Y1 P2Y1 Receptor (Gq-Coupled) ADP->P2Y1 P2Y12 P2Y12 Receptor (Gi-Coupled) ADP->P2Y12 PLC Phospholipase C Activation P2Y1->PLC AC Adenylyl Cyclase P2Y12->AC Inhibits Ca Intracellular Ca2+ Mobilization PLC->Ca cAMP cAMP Levels AC->cAMP Decreases Shape Platelet Shape Change (Pseudopods) Ca->Shape Stable Stable Aggregation (Fibrinogen Binding) cAMP->Stable Low levels enable GPIIb/IIIa activation Shape->Stable Requires Low cAMP Disagg Disaggregation (Reversible) Shape->Disagg If P2Y12 blocked

Figure 1: The synergistic activation of P2Y1 and P2Y12 receptors by ADP is required to transition from shape change to stable aggregation.

Reagent Preparation: ADP Monosodium Salt

The monosodium salt form is preferred over the free acid due to its superior solubility and neutral pH profile in aqueous solution, which is critical for preventing acid-induced platelet activation.

Preparation Protocol

Materials:

  • ADP Monosodium Salt (Lyophilized, >95% purity).

  • Vehicle: Sterile, non-pyrogenic saline (0.9% NaCl) or HEPES-buffered saline.

  • Critical: Do not use water with pH < 5.5.

Steps:

  • Stock Solution (10 mM): Weigh the exact mass based on the lot-specific molecular weight (typically ~449.2 g/mol for the dihydrate). Dissolve in vehicle.

    • QC Check: Verify pH is between 6.5 and 7.4. Adjust carefully with dilute NaOH if necessary, though monosodium salt usually buffers correctly.

  • Aliquot Strategy: ADP degrades rapidly into AMP (which inhibits aggregation).

    • Divide stock into 50 µL aliquots.

    • Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

    • NEVER refreeze an aliquot. Thaw once, use, and discard.

  • Working Solution: Dilute stock with saline to achieve working concentrations (typically 10x the final testing concentration).

Protocol A: Light Transmission Aggregometry (LTA)

LTA remains the "Gold Standard" for assessing platelet function (CLSI H58-A).

Experimental Workflow

LTA_Workflow Draw Blood Draw (3.2% Citrate) Spin1 Centrifuge 200g x 10 min Draw->Spin1 PRP Collect PRP (Supernatant) Spin1->PRP Spin2 Spin Remaining 2000g x 15 min Spin1->Spin2 Adjust Adjust PRP Count (200-300k/µL) PRP->Adjust PPP Collect PPP (Blank) Spin2->PPP PPP->Adjust Diluent Test Add ADP Record 6-10 mins Adjust->Test

Figure 2: Standardized LTA sample processing workflow to isolate Platelet Rich Plasma (PRP) and Platelet Poor Plasma (PPP).

Step-by-Step Methodology
  • Sample Collection: Draw blood into 3.2% sodium citrate (blue top). Invert gently 3-4 times. Wait 15 minutes post-draw to allow platelets to recover from shear stress, but complete testing within 4 hours.

  • Preparation:

    • Generate Platelet Rich Plasma (PRP) via "soft spin" (200g, 10 min, no brake).

    • Generate Platelet Poor Plasma (PPP) via "hard spin" (2000g, 15 min).

    • Set 100% transmission baseline using PPP. Set 0% transmission using PRP.

  • Agonist Addition:

    • Add ADP working solution to the stirring PRP (1000-1200 rpm, 37°C).

    • Volume Rule: Agonist volume should not exceed 10% of total reaction volume (e.g., 50 µL ADP into 450 µL PRP).

  • Dose-Response Testing: Run the following final concentrations to diagnose specific defects:

ADP Conc.[2][3][4][5]Target MechanismExpected Response (Normal)Clinical Insight
2.5 µM High SensitivityBiphasic curve (primary wave -> plateau -> secondary wave)Reveals "Disaggregation" (Reversible primary wave) if P2Y12 is blocked or granule secretion is defective.
5.0 µM Standard ScreeningFull, irreversible aggregation (>60%)The standard clinical dose.
10.0 µM Maximal ActivationFull aggregation (>70%)Used to overcome weak defects; persistence of disaggregation here confirms severe P2Y12 defect.
Data Interpretation[1][4][5][7][8][9]
  • Primary Wave Only: Indicates P2Y1 activation but failure of P2Y12 or secretion (e.g., Storage Pool Disease, Aspirin effect, or Clopidogrel therapy).

  • Lag Phase: The brief delay before aggregation represents shape change (P2Y1 mediated). Absence suggests P2Y1 blockade.

Protocol B: VASP Phosphorylation (Flow Cytometry)

While LTA measures physical clumping, the VASP (Vasodilator-Stimulated Phosphoprotein) assay is a specific biochemical marker for P2Y12 receptor function, independent of fibrinogen binding.

Principle
  • Resting State: VASP is unphosphorylated.[3][6]

  • PGE1 Stimulation: Increases cAMP

    
     Protein Kinase A (PKA) 
    
    
    
    Phosphorylated VASP (VASP-P) .
  • ADP Addition: Activates P2Y12

    
     Inhibits AC 
    
    
    
    Reduces cAMP
    
    
    Unphosphorylated VASP .
  • P2Y12 Blockade (e.g., Clopidogrel): ADP fails to inhibit AC

    
     VASP remains Phosphorylated .
    
Protocol Steps
  • Incubation:

    • Tube 1: Citrated Whole Blood + PGE1 (Positive Control).

    • Tube 2: Citrated Whole Blood + PGE1 + ADP (Test).

  • Fixation: Add fixative to freeze the phosphorylation state.

  • Staining: Permeabilize cells and stain with monoclonal antibody specific for Serine 239-phosphorylated VASP .

  • Analysis: Measure Mean Fluorescence Intensity (MFI) on a flow cytometer.

Calculation: Platelet Reactivity Index (PRI)

[3][7][6][8]
  • Normal (Functional P2Y12): ADP effectively reduces VASP-P. MFI drops. PRI > 50% .

  • P2Y12 Deficient/Blocked: ADP fails to reduce VASP-P. MFI remains high (similar to PGE1 alone). PRI < 50% .

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
No Shape Change (LTA) P2Y1 defect or degraded ADPCheck ADP stock expiration. Verify with 20 µM dose.
Reversible Aggregation at 10 µM Severe P2Y12 defectSuspect P2Y12 antagonist presence or congenital defect. Confirm with VASP.[8]
Low Response in Controls Low Platelet Count or pH shiftEnsure PRP count is >200k/µL. Check PRP pH (must be 7.4).
High Variability Calcium depletionEnsure Citrate concentration is exactly 3.2% (not 3.8%).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[9][10] Platelet Function Testing by Aggregometry; Approved Guideline. CLSI document H58-A. [Link][11]

  • Cattaneo, M. (2015). P2Y12 receptors: structure, function, and regulation. Journal of Thrombosis and Haemostasis. [Link]

  • Aleil, B., et al. (2005). Assessment of P2Y12 inhibition by the VASP phosphorylation assay. Journal of Thrombosis and Haemostasis. [Link]

  • Dorsam, R.T., & Kunapuli, S.P. (2004). Central role of the P2Y12 receptor in platelet activation. Journal of Clinical Investigation. [Link]

Sources

Techniques for studying P2Y1 and P2Y12 receptor activation by ADP

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Adenosine 5'-diphosphate (ADP) is a critical physiological agonist in hemostasis and thrombosis. Its action is mediated by two distinct G-protein coupled receptors (GPCRs) on the platelet surface: P2Y1 and P2Y12 .[1][2][3][4] While both bind ADP, their signaling pathways and functional roles are distinct yet synergistic.

  • P2Y1 (Gq-coupled): Responsible for intracellular calcium mobilization, platelet shape change, and the initiation of aggregation.[5]

  • P2Y12 (Gi-coupled): Responsible for inhibition of adenylyl cyclase (AC), reduction of cAMP, and the stabilization of the platelet aggregate.

Studying these receptors requires a "divide and conquer" approach using selective pharmacological tools and specific assay endpoints. This guide details the protocols necessary to isolate and quantify the activation of each receptor.

Receptor Biology & Signaling Pathways

To design effective experiments, one must understand the divergent signaling cascades.

  • P2Y1 Pathway: ADP binding activates G

    
    q, stimulating Phospholipase C-
    
    
    
    (PLC
    
    
    ).[3] This hydrolyzes PIP2 into IP3 and DAG. IP3 triggers Ca
    
    
    release from the dense tubular system, driving the cytoskeletal rearrangement observed as "shape change."
  • P2Y12 Pathway: ADP binding activates G

    
    i, which inhibits Adenylyl Cyclase (AC). This lowers intracellular cAMP levels, reducing Protein Kinase A (PKA) activity. Reduced PKA activity leads to the dephosphorylation of VASP (Vasodilator-Stimulated Phosphoprotein) and the activation of GPIIb/IIIa integrins, necessary for stable aggregation.
    

Visualization of Signaling Pathways

P2Y_Signaling cluster_P2Y1 P2Y1 Pathway (Initiation) cluster_P2Y12 P2Y12 Pathway (Amplification) ADP ADP (Agonist) P2Y1 P2Y1 Receptor ADP->P2Y1 P2Y12 P2Y12 Receptor ADP->P2Y12 Gq Gq Protein P2Y1->Gq PLC PLC-beta Gq->PLC IP3 IP3 Production PLC->IP3 Ca Calcium Mobilization (Intracellular Stores) IP3->Ca Shape Shape Change & Transient Aggregation Ca->Shape Gi Gi Protein P2Y12->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Decreases PKA PKA Activity cAMP->PKA Decreases VASP VASP Dephosphorylation PKA->VASP Reduces Phosphorylation Stab Sustained Aggregation (GPIIb/IIIa Activation) VASP->Stab

Figure 1: Divergent signaling pathways of ADP receptors. P2Y1 drives Calcium/Shape Change; P2Y12 drives cAMP reduction/Aggregation Stabilization.[1]

Sample Preparation: Platelet-Rich Plasma (PRP)[6]

The quality of the platelet preparation is the single biggest variable in these assays.

Protocol 1: Isolation of Human Platelet-Rich Plasma (PRP)

  • Anticoagulant: 3.2% or 3.8% Sodium Citrate (1:9 ratio). Avoid EDTA (chelates calcium required for aggregation) and Heparin (can cause spontaneous activation).

  • Time Sensitivity: Assays must be completed within 3–4 hours of blood draw.

Steps:

  • Collection: Draw blood into citrated tubes. Discard the first 2 mL to avoid tissue factor contamination. Invert gently 3-4 times; do not shake.

  • Centrifugation (PRP): Centrifuge at 200 x g for 10-15 minutes at room temperature (RT) with no brake .

  • Extraction: Carefully transfer the upper turbid layer (PRP) to a fresh polypropylene tube using a plastic pipette. Leave 0.5 cm of PRP above the buffy coat to avoid leukocyte contamination.

  • Centrifugation (PPP): Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain Platelet-Poor Plasma (PPP) for the blank.

  • Resting: Allow PRP to rest at RT for 15 minutes before assaying to allow transient activation from centrifugation to subside.

Targeting P2Y1: Calcium Mobilization Assays

Since P2Y1 is Gq-coupled, intracellular calcium flux is the direct readout of its activation.[1][3] P2Y12 activation does not mobilize calcium.

Experimental Logic: To specifically study P2Y1 kinetics, you can use ADP.[3] However, to prove specificity, you must demonstrate that the signal is blocked by a P2Y1 antagonist (e.g., MRS2179 or MRS2500) and not by a P2Y12 antagonist.

Protocol 2: Kinetic Calcium Flux (Fluorescent Plate Reader)

  • Cell Model: Transfected HEK293/CHO cells (expressing P2Y1) or Washed Platelets.

  • Dye: Fluo-4 AM or Fura-2 AM.

Steps:

  • Loading: Incubate cells (1x10^5/well in 96-well black plate) with Fluo-4 AM (2-4 µM) and Pluronic F-127 (0.02%) in HBSS buffer for 30-45 minutes at 37°C.

    • Critical: Include 2.5 mM Probenecid to prevent dye leakage.

  • Washing: Gently wash cells 2x with HBSS to remove extracellular dye.

  • Baseline: Measure fluorescence (Ex 494nm / Em 516nm) for 10-20 seconds to establish a stable baseline.

  • Agonist Injection: Inject ADP (EC80: ~1-10 µM) or the P2Y1-specific agonist MRS2365 .

  • Recording: Measure kinetics for 60-90 seconds. P2Y1 response is rapid and transient (peak within 5-10s).

Data Analysis: Calculate


 (Peak Fluorescence minus Baseline / Baseline).
AgonistAntagonist AddedExpected ResultInterpretation
ADP (10 µM)VehicleHigh Ca2+ PeakP2Y1 Activation
ADP (10 µM)MRS2179 (P2Y1 Antagonist)No Response Confirms P2Y1 dependence
ADP (10 µM)Cangrelor (P2Y12 Antagonist)High Ca2+ PeakP2Y12 does not drive Ca2+

Targeting P2Y12: cAMP and VASP Assays

P2Y12 is Gi-coupled, meaning it lowers cAMP. In a resting cell, cAMP is already low, so adding ADP causes no measurable change. You must pre-stimulate the system with Forskolin or PGE1 to raise cAMP, then measure ADP's ability to inhibit that rise.

Protocol 3: VASP Phosphorylation (Flow Cytometry) This is the "gold standard" for assessing P2Y12 functional status (e.g., Clopidogrel resistance).

  • Principle: PGE1 raises cAMP

    
     PKA phosphorylates VASP (VASP-P). ADP (via P2Y12) inhibits this.[6][7][8][9][10]
    
    • Active P2Y12 = Low VASP-P.

    • Blocked P2Y12 = High VASP-P.

Steps:

  • Blood Sample: Citrated whole blood.

  • Incubation (10 min, RT):

    • Tube 1: PGE1 (Negative Control - Max Phosphorylation).

    • Tube 2: PGE1 + ADP (Test Sample - Physiological Activation).[7]

    • Tube 3: PGE1 + ADP + P2Y12 Antagonist (Positive Control).

  • Fixation: Add paraformaldehyde fixative.

  • Permeabilization: Add Triton X-100 based buffer.

  • Staining: Add monoclonal antibody specific for Serine-239 phosphorylated VASP (e.g., clone 16C2).

  • Analysis: Flow Cytometry. Report Platelet Reactivity Index (PRI).[6][7]

Calculation:



  • High PRI (>50%): Functional P2Y12 receptor (ADP successfully reduced VASP-P).

  • Low PRI (<20%): Inhibited P2Y12 receptor (ADP failed to reduce VASP-P).

Functional Integration: Light Transmission Aggregometry (LTA)

LTA allows you to visualize the temporal contribution of both receptors.

  • P2Y1 Contribution: Shape change (initial dip) and primary reversible aggregation.

  • P2Y12 Contribution: Sustained, irreversible aggregation.

Protocol 4: LTA with Selective Antagonism

  • Setup: Aggregometer at 37°C, stirring at 1000-1200 rpm.

  • Blank: Set 100% transmission with PPP. Set 0% transmission with PRP.

  • Run 1 (ADP Control): Add ADP (5-10 µM). Observe shape change dip followed by full aggregation curve.

  • Run 2 (P2Y1 Isolation): Incubate PRP with Cangrelor (1 µM) for 2 min. Add ADP.[3][5][6][7][9][11][12][13]

    • Result: Shape change dip is present. Aggregation initiates but rapidly disaggregates (returns to baseline).

  • Run 3 (P2Y12 Isolation - Theoretical): Incubate PRP with MRS2179 (10 µM) . Add ADP.[3][5][6][7][9][11][12][13]

    • Result:Flat line. P2Y1 is required to initiate aggregation. Without P2Y1, P2Y12 cannot trigger aggregation on its own in LTA, though it is biochemically active.

Visualization of Aggregation Traces

Aggregation_Traces cluster_legend Trace Interpretation T1 ADP Only: Dip (Shape Change) -> Full Curve (Both Receptors Active) T2 ADP + P2Y12 Antagonist: Dip -> Small Curve -> Disaggregation (P2Y1 Only) T3 ADP + P2Y1 Antagonist: Flat Line / No Response (P2Y1 Essential for Initiation) Logic LTA Logic Flow Logic->T1 Standard Logic->T2 Block Gi Logic->T3 Block Gq

Figure 2: Expected Light Transmission Aggregometry (LTA) traces under selective antagonism.

Troubleshooting & Controls

IssueProbable CauseCorrective Action
No Calcium Signal Dye leakage or hydrolysisUse Probenecid; Ensure AM ester hydrolysis (incubate >30 min).
High Background Aggregation Spontaneous activationCheck blood draw technique; Do not vortex PRP; Check buffer pH.
VASP PRI Inconsistent Time delayProcess blood <24h (ideally <4h). Fixation timing is critical.
Low ADP Response (LTA) Receptor desensitizationP2Y1 desensitizes rapidly. Do not repeat ADP doses on same sample.

References

  • Jin, J., et al. (1998).[14] "Molecular basis for ADP-induced platelet activation. II. The P2Y1 receptor mediates ADP-induced intracellular calcium mobilization and shape change in platelets."[1] Journal of Biological Chemistry. Link

  • Foster, C.J., et al. (2001).[5] "Molecular identification and characterization of the platelet ADP receptor targeted by thienopyridine antithrombotic drugs." Journal of Clinical Investigation. Link

  • Hechler, B., et al. (1998).[14] "The P2Y1 receptor is necessary for adenosine 5'-diphosphate–induced platelet aggregation."[3] Blood. Link

  • Aleil, B., et al. (2005). "Flow cytometric analysis of VASP phosphorylation: a sensitive marker of P2Y12 receptor inhibition." Journal of Thrombosis and Haemostasis. Link

  • Storey, R.F., et al. (2001). "The Central Role of the P2T (P2Y12) Receptor in the Amplification of Platelet Aggregation." Current Pharmaceutical Design. Link

Sources

Application Note: Preparation of High-Stability Adenosine 5'-Diphosphate (ADP) Monosodium Stock Solution

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, self-validating protocol for the preparation of a stock solution of Adenosine 5'-(trihydrogen diphosphate), monosodium salt (ADP-Na). It addresses the specific physicochemical challenges of this molecule, particularly its pH-dependent stability and hygroscopic nature.

Abstract & Scope

Adenosine 5'-diphosphate (ADP) is a critical reagent in platelet aggregation assays, kinase activity studies, and metabolic profiling. However, the commercial "monosodium" salt form (


) presents unique challenges: it dissolves to form an acidic solution that accelerates autohydrolysis, leading to degradation into AMP and Adenosine. This guide details a protocol to prepare a stable, neutral-pH 100 mM stock solution, incorporating UV-based quality control to validate concentration and purity.

Physicochemical Profile

Understanding the molecule is the first step to accurate preparation. The monosodium salt retains two acidic protons, resulting in a low pH upon dissolution.

PropertySpecificationNotes
Compound Name Adenosine 5'-(trihydrogen diphosphate), monosodium saltOften abbreviated as ADP-Na or ADP Monosodium.[1][2]
CAS Number 1184-16-3 (Monosodium)Verify specific CAS on vendor vial (e.g., 58-64-0 for free acid).
Molecular Formula

Anhydrous MW

449.2 g/mol . Always check hydration.
Solubility Water (>50 mg/mL)Highly soluble; solution is acidic.
Stability pH 6.8 – 7.4Rapid hydrolysis occurs at pH < 4.0 and pH > 10.0.
Extinction Coeff.

At pH 7.[3]0. Used for concentration verification.

Critical Considerations (The "Why" Behind the Protocol)

The pH Stability Trap

ADP monosodium salt yields a solution with pH


 3.0–3.5 due to the remaining phosphate protons.
  • Risk: At this acidic pH, the phosphoanhydride bond is susceptible to acid-catalyzed hydrolysis.

  • Solution: The stock must be neutralized to pH 6.8–7.2 immediately upon dissolution using NaOH.

Hydration Variability

ADP salts are hygroscopic and often supplied as hydrates (


).
  • Risk: Using the anhydrous molecular weight (MW) for calculations can lead to concentration errors of 5–15%.

  • Solution: Always use the specific MW printed on the vial label or Certificate of Analysis (CoA) for the batch in hand.

Contamination Control

ADP is a substrate for ubiquitous nucleotidases (e.g., CD39) found on skin and bacteria.

  • Solution: Use DEPC-treated or nuclease-free water and handle with gloves in a laminar flow hood if the downstream application is sensitive (e.g., cell culture).

Protocol: Preparation of 10 mL of 100 mM ADP Stock

Reagents & Equipment[4][5][6][7][8][9]
  • Adenosine 5'-diphosphate, monosodium salt (Store at -20°C).[1][4]

  • Ultrapure Water (Type 1, 18.2 MΩ·cm).

  • 1.0 M NaOH (Sterile filtered).

  • pH Meter (Micro-probe recommended).

  • 0.22 µm Syringe Filter (PES or PVDF).

  • UV-Vis Spectrophotometer (Quartz cuvette).

Workflow Diagram

ADP_Preparation Start Start: Retrieve ADP from -20°C Weigh Weigh ADP (Calculate Mass based on Batch MW) Start->Weigh Dissolve Dissolve in 80% Final Vol (Ultrapure Water) Weigh->Dissolve CheckPH Measure pH (Expect pH ~3.0 - 3.5) Dissolve->CheckPH AdjustPH Adjust pH to 7.0 - 7.2 (Dropwise 1M NaOH) CheckPH->AdjustPH Critical Step VolAdjust Adjust to Final Volume (10 mL) AdjustPH->VolAdjust Filter Sterile Filtration (0.22 µm) VolAdjust->Filter QC QC: UV Quantitation (A259nm) Filter->QC Storage Aliquot & Store (-20°C) QC->Storage

Caption: Step-by-step workflow for preparing a stable, neutral-pH ADP stock solution.

Step-by-Step Procedure
  • Calculate Mass Requirement:

    
    [5]
    
    • Example: For 10 mL of 100 mM solution using a batch with MW 449.2 g/mol :

      
      
      
  • Weighing:

    • Equilibrate the ADP vial to room temperature (prevent condensation).

    • Weigh the calculated amount into a sterile 15 mL conical tube.

  • Dissolution (Initial):

    • Add ultrapure water to 80% of the final volume (e.g., 8 mL for a 10 mL prep).

    • Vortex gently until completely dissolved. The solution will be clear and colorless.[3]

  • pH Adjustment (CRITICAL):

    • Place a micro-pH probe into the solution.

    • Observation: The pH will likely be acidic (3.0–4.0).

    • Add 1.0 M NaOH dropwise while stirring.

    • Target: Adjust pH to 6.8 – 7.2 .

    • Note: Avoid overshooting pH > 8.0, as alkaline conditions also promote instability.

  • Final Volume Adjustment:

    • Transfer the solution to a volumetric flask or use a precision pipette to bring the total volume to exactly 10 mL with ultrapure water.

  • Sterilization:

    • Filter the solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile tube. This removes bacteria and particulate matter.

Quality Control: The Self-Validating Step

Do not assume the concentration is correct based on weight alone, as hygroscopic water weight can skew results.

Method: UV Spectrophotometry

  • Dilution: Prepare a 1:5000 dilution (e.g., 2 µL stock + 9.998 mL buffer/water).

  • Blank: Use the same buffer/water used for dilution.

  • Measurement: Read Absorbance at 259 nm (

    
    ).
    
  • Calculation:

    
    
    
    • Where

      
       (at pH 7.0).[3]
      
    • Acceptance Criteria: Calculated concentration should be within ±5% of target (95–105 mM).

Storage & Stability Logic

ADP degrades via hydrolysis of the terminal phosphate. This process is temperature and pH-dependent.

Degradation_Logic ADP ADP (Active) AMP AMP (Inactive) ADP->AMP Hydrolysis (Acid/Heat) Adenosine Adenosine (Inhibitor) AMP->Adenosine Dephosphorylation

Caption: Degradation pathway of ADP.[1][2][3] Adenosine accumulation can actively inhibit platelet receptors, confounding results.

  • Storage: Aliquot into single-use volumes (e.g., 100 µL) to avoid freeze-thaw cycles.

  • Temperature: Store at -20°C (Stable for >1 year).

  • Working Solution: Keep on ice. Discard unused thawed portions after 24 hours.

References

  • Sigma-Aldrich. Product Information: Adenosine 5'-triphosphate and diphosphate salts.Link

  • Bock, J. L., et al. (1985). Adenylate kinase and the stability of adenosine nucleotides. Clinical Chemistry. Link

  • Cayman Chemical. Adenosine 5'-diphosphate (sodium salt) Product Insert.Link

  • PubChem. Adenosine 5'-diphosphate monosodium salt - Compound Summary. National Library of Medicine. Link

Sources

Use of adenosine 5'-(trihydrogen diphosphate), monosodium salt in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Adenosine 5'-(trihydrogen diphosphate), Monosodium Salt in High-Throughput Screening

Executive Summary

Adenosine 5'-(trihydrogen diphosphate) (ADP), specifically in its monosodium salt form, serves as a critical reagent in High-Throughput Screening (HTS).[1] Its utility is bifurcated into two primary domains:

  • Universal Kinase/ATPase Quantitation: It acts as the analytical standard for generating ATP-to-ADP conversion curves, essential for normalizing data in fluorescence polarization (FP) and luminescent assays (e.g., Transcreener®, ADP-Glo™).[1]

  • GPCR Agonism: It functions as the primary biological ligand for P2Y purinergic receptors (P2Y1, P2Y12), driving calcium flux and cAMP modulation assays in thrombosis drug discovery.[1]

This guide provides the technical rationale, handling protocols, and experimental workflows for utilizing ADP monosodium salt to ensure robust Z’ factors (>0.7) and reproducible IC50 data.

Technical Specifications & Reagent Handling

The monosodium salt form is preferred over the free acid due to its superior aqueous solubility and neutral buffering capacity, which prevents pH shock in sensitive enzymatic reactions.

PropertySpecificationExperimental Implication
Chemical Name Adenosine 5'-(trihydrogen diphosphate), monosodium saltCAS: 16178-48-6 (or hydrate forms)
Solubility >50 mg/mL in WaterAllows preparation of high-concentration stocks (10-100 mM) for serial dilution.[1]
Stability Hygroscopic; -20°C storageCritical: Must be aliquoted to avoid freeze-thaw cycles which hydrolyze ADP to AMP.[1]
Purity Requirement ≥ 95% (HPLC)Contamination with ATP (<1%) is critical; ATP contamination distorts kinase inhibition baselines.[1]
pH in Solution ~3.5 - 4.5 (unbuffered)Protocol Step: Always buffer stock solutions to pH 7.0-7.5 (e.g., with Tris or HEPES) before adding to assay plates.[1]

Application I: Universal Kinase & ATPase Screening

In kinase HTS, the enzyme transfers a phosphate from ATP to a substrate, producing ADP.[2][3][4][5] Because ADP is the invariant product regardless of the lipid, peptide, or sugar substrate, measuring ADP is the only truly "universal" screening method.

The Role of ADP Monosodium Salt: The reagent is not the substrate; it is used to create Standard Curves . These curves map the raw signal (RLU or mP) to "% Conversion," allowing researchers to distinguish true inhibition from artifacts.[1]

Mechanistic Workflow (ADP Detection)

The following diagram illustrates how ADP accumulation is detected using two dominant HTS technologies: ADP-Glo™ (Luminescence) and Transcreener® (Fluorescence Polarization) .[1]

Kinase_Assay_Mechanism ATP ATP Substrate Kinase Kinase/ATPase ATP->Kinase Substrate Peptide/Lipid Substrate->Kinase ADP_Prod ADP Product (The Analyte) Kinase->ADP_Prod Phosphate Transfer Tech_Glo Method A: ADP-Glo™ (Luminescence) ADP_Prod->Tech_Glo 1. Deplete ATP 2. Convert ADP->ATP 3. Luciferase Tech_FP Method B: Transcreener® (Fluorescence Pol.) ADP_Prod->Tech_FP Competitive Binding to Anti-ADP Ab Signal_Glo Light Signal (Proportional to ADP) Tech_Glo->Signal_Glo Signal_FP Low Polarization (Tracer Displaced) Tech_FP->Signal_FP

Caption: Figure 1. Universal Kinase detection relies on quantifying ADP.[3][5][6] Method A regenerates ATP for luciferase; Method B uses antibody displacement.

Protocol: Generating the ATP/ADP Conversion Curve

This protocol simulates enzyme activity (0% to 100% conversion) to calibrate the assay window.

Materials:

  • Buffer: Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35).[1]

  • ATP Stock: 10 mM Ultra-pure ATP.[1]

  • ADP Stock: 10 mM Adenosine 5'-(trihydrogen diphosphate), monosodium salt.[1]

Step-by-Step Methodology:

  • Define Substrate Concentration: Determine the ATP concentration used in your kinase reaction (e.g., 10 µM, which is near the Km for many kinases).

  • Prepare 100% Stocks:

    • Tube A (0% Conversion): 10 µM ATP in Buffer (No ADP).[1]

    • Tube B (100% Conversion): 10 µM ADP Monosodium Salt in Buffer (No ATP).

  • Generate Ratios: Mix Tube A and Tube B to create a 12-point standard curve representing percent conversion.

Standard Point% ConversionVolume Tube A (ATP)Volume Tube B (ADP)[ADP] Final (µM)
10%100 µL0 µL0
21%99 µL1 µL0.1
32%98 µL2 µL0.2
45%95 µL5 µL0.5
510%90 µL10 µL1.0
...............[1]
12100%0 µL100 µL10.0
  • Assay Execution: Dispense 10 µL of each standard into the assay plate (384-well). Add detection reagents (e.g., ADP-Glo reagent or Transcreener Antibody/Tracer) as per kit instructions.[1]

  • Data Analysis: Plot RLU or mP (Y-axis) vs. [ADP] (X-axis). Use this linear regression to interpolate "Unknown" samples.

Application II: Purinergic Receptor (P2Y) Screening

In GPCR drug discovery, ADP monosodium salt is the agonist used to activate P2Y1, P2Y12, and P2Y13 receptors. These receptors are critical targets for anti-thrombotic drugs (e.g., Clopidogrel, Ticagrelor).[1][7]

Mechanism of Action
  • Target: P2Y12 (Gi-coupled) or P2Y1 (Gq-coupled).[1]

  • Agonist: ADP binds to the extracellular pocket, inducing conformational changes.

  • Readout:

    • P2Y1 (Gq): Triggers IP3 pathway

      
       Calcium release (Measured via FLIPR/Calcium dyes).[1]
      
    • P2Y12 (Gi): Inhibits Adenylyl Cyclase

      
       Decreases cAMP (Measured via TR-FRET or AlphaScreen).[1]
      
Protocol: P2Y12 Antagonist Screening (cAMP Mode)

Objective: Identify compounds that prevent ADP-mediated inhibition of cAMP.

Reagents:

  • Cells: CHO-K1 cells stably expressing human P2Y12.[1]

  • Agonist: ADP Monosodium Salt (EC80 concentration).[1]

  • Stimulator: Forskolin (to raise baseline cAMP, since P2Y12 is Gi-coupled).[1]

Workflow:

  • Cell Plating: Plate 2,000 cells/well in 384-well plates (white, low volume). Incubate overnight.

  • Compound Addition: Add 50 nL of test compounds (antagonists). Incubate 15 min.

  • Agonist Stimulation (The ADP Step):

    • Prepare a 2X Stimulation Mix : 20 µM Forskolin + EC80 ADP (determined by prior titration, typically 1-10 µM ADP monosodium salt).[1]

    • Add 5 µL of Mix to cells.

    • Mechanism:[8][9] Forskolin attempts to raise cAMP; ADP (via P2Y12) attempts to lower it.[1] An effective antagonist will block ADP, allowing Forskolin to maximally raise cAMP.

  • Detection: Add cAMP detection reagents (e.g., Eu-cAMP tracer + ULight-antibody).[1] Incubate 1 hour.

  • Read: Measure TR-FRET (665 nm / 615 nm).

  • Hit Definition: High TR-FRET signal (low cAMP) = Active P2Y12 (No inhibition).[1] Low TR-FRET signal (High cAMP) = Hit (Antagonist blocked P2Y12).[1]

Troubleshooting & Optimization

Self-Validating the System:

  • The Z' Factor Test: Before screening, run a full plate of "Max Signal" (ADP EC80 + Vehicle) vs. "Min Signal" (Buffer + Vehicle).[1]

    • Requirement:

      
      .[1]
      
  • ADP Stability Check: If assay signal drifts over time (e.g., in a 20-plate stack), the ADP stock may be degrading.[1]

    • Solution: Keep ADP stocks on ice or use a cooled reagent trough (4°C).[1]

Common Pitfalls:

  • Phosphate Contamination: In coupled assays detecting phosphate (e.g., Malachite Green), ADP monosodium salt purity is vital.[1] Inorganic phosphate (Pi) impurities in the ADP reagent will cause high background.[1]

  • High ATP Interference: In P2Y assays, ensure the ADP source is free of ATP, as ATP acts as an antagonist or partial agonist at some P2Y subtypes, confounding data.

References

  • BellBrook Labs. (2023).[1] Transcreener® ADP2 FP Assay Technical Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 6022, Adenosine 5'-diphosphate. Retrieved from [Link]

  • Zhang, J.H., et al. (1999).[1] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Retrieved from [Link][1]

  • Jacobson, K.A., et al. (2002).[1] Adenosine and Adenine Nucleotides: From Molecular Biology to Integrative Physiology. Annual Review of Pharmacology and Toxicology. Retrieved from [Link][1]

Sources

Precision Profiling of Platelet Activation: A Flow Cytometry Workflow Using ADP Monosodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Platelet activation profiling via flow cytometry offers a high-resolution alternative to light transmission aggregometry (LTA), allowing for the analysis of single-platelet kinetics and sub-population heterogeneity. This guide details a robust, "no-wash" whole blood protocol for assessing Adenosine 5'-Diphosphate (ADP)-induced activation. We utilize ADP Monosodium Salt as the primary agonist due to its superior solubility and stability compared to free acid forms. The protocol focuses on the dual-detection of P-selectin (CD62P) exposure (α-granule secretion) and GPIIb/IIIa (PAC-1) conformational change, ensuring a comprehensive assessment of the P2Y1/P2Y12 signaling axis.

Part 1: Scientific Foundation & Mechanism

The ADP Signaling Axis

ADP is a weak agonist on its own but a potent amplifier of platelet activation.[1] It operates via two G-protein coupled receptors (GPCRs) that must function in tandem for full activation:

  • P2Y1 (Gq-coupled): Initiates shape change and weak, transient aggregation via Calcium mobilization.

  • P2Y12 (Gi-coupled): Inhibits adenylyl cyclase (reducing cAMP), which stabilizes the aggregate and sustains the activation signal.

Why Flow Cytometry? Unlike aggregometry, which measures the physical clumping of cells, flow cytometry detects the molecular events preceding aggregation.

  • CD62P (P-Selectin): Translocates from intracellular α-granules to the surface upon activation.[2] It is the gold standard for degranulation.

  • PAC-1: An antibody that binds only to the activated conformation of the Fibrinogen Receptor (GPIIb/IIIa or CD41/CD61).

Mechanistic Pathway Diagram[1]

ADP_Signaling ADP ADP Monosodium Salt P2Y1 P2Y1 Receptor (Gq-coupled) ADP->P2Y1 P2Y12 P2Y12 Receptor (Gi-coupled) ADP->P2Y12 PLC PLC Activation P2Y1->PLC AC Adenylyl Cyclase Inhibition P2Y12->AC Ca Intracellular Ca2+ Mobilization PLC->Ca Shape Shape Change (Spherization) Ca->Shape Granules α-Granule Release (CD62P Exposure) Ca->Granules GPIIb GPIIb/IIIa Activation (PAC-1 Binding) Ca->GPIIb Co-factor cAMP Decreased cAMP AC->cAMP cAMP->GPIIb

Figure 1: The dual-receptor mechanism of ADP-induced platelet activation.[3][4] P2Y1 drives calcium mobilization leading to shape change and degranulation (CD62P), while P2Y12 lowers cAMP to enable GPIIb/IIIa conformational change (PAC-1).

Part 2: Reagents & Materials[5][6][7]

ADP Agonist Preparation

The choice of ADP Monosodium Salt (CAS 13415-88-8) is critical. The sodium salt form is water-soluble and more stable in neutral solution than the free acid.

  • Stock Solution (10 mM):

    • Dissolve ADP Monosodium Salt in sterile, distilled water or saline.

    • Note: ADP is unstable at room temperature.

    • Storage: Aliquot into single-use volumes (e.g., 20 µL) and store at -20°C or -80°C . Avoid freeze-thaw cycles.

  • Working Solution (200 µM):

    • Dilute the stock 1:50 in PBS or HEPES-Tyrode’s buffer (HTB) immediately before use.

Antibody Panel
MarkerFluorochromeClonePurpose
CD41a or CD61 FITC or APCHIP8 / VI-PL2Gating: Identifies all platelets (constitutive expression).
CD62P PEAK4Activation: Detects P-selectin (α-granule release).[2]
PAC-1 FITC or PEPAC-1Activation: Detects activated GPIIb/IIIa complex.[2]
IgG Control (Matched)-Control: Isotype control for background binding.
Buffers
  • HEPES-Tyrode’s Buffer (HTB): Preferred over PBS as it contains physiological glucose and ions (pH 7.4).

  • Fixative: 1% Paraformaldehyde (PFA) in PBS.[5] Warning: Do not use methanol or acetone, as they permeabilize cells and destroy surface markers.

Part 3: Sample Collection (Pre-Analytical Variables)

Critical Warning: Platelets are easily activated by shear stress (needles) and cold temperatures.

  • Anticoagulant: Use 3.2% Sodium Citrate (Light Blue Top).

    • Why? Citrate is reversible and preserves morphology. Heparin can induce spontaneous activation or potentiate ADP effects. EDTA is forbidden for PAC-1 assays as it chelates the Calcium required for the GPIIb/IIIa conformational change.

  • Venipuncture:

    • Use a 21G needle (avoid small gauge needles to prevent shear).

    • Discard the first 2-3 mL of blood (contains tissue factor from skin puncture).

    • Draw gently; do not leave the tourniquet on for >1 minute.

  • Handling:

    • Keep blood at Room Temperature (20-25°C) .[5] Do NOT refrigerate.

    • Process within 2 hours of collection.

Part 4: Experimental Protocol (Whole Blood No-Wash)

This "No-Wash" method minimizes centrifugation artifacts.

Workflow Diagram

Protocol_Workflow Blood Whole Blood (Na-Citrate) Dilution Dilute 1:10 in HTB Buffer Blood->Dilution Stain Add Antibodies (CD61 + CD62P) Dilution->Stain Activate Add ADP (20 µM Final) Stain->Activate Incubate Incubate 15-20 min @ RT Activate->Incubate Fix Add 1% PFA (Stop Reaction) Incubate->Fix Analyze Flow Cytometry Acquisition Fix->Analyze

Figure 2: Step-by-step "No-Wash" Whole Blood Activation Workflow.

Step-by-Step Procedure
  • Preparation:

    • Prepare 12x75mm flow cytometry tubes.

    • Label tubes: Unstained, Isotype, Resting (No ADP), ADP Low (5 µM), ADP High (20 µM).

  • Blood Dilution:

    • Add 5 µL of whole blood to 45 µL of HEPES-Tyrode’s Buffer (HTB) in each tube.

    • Ratio: 1:10 dilution prevents antibody sequestration by the high density of platelets.

  • Antibody Staining (Pre-Activation):

    • Add the saturating concentration (titrated previously, usually 5-10 µL) of CD61 (Gating) and CD62P/PAC-1 (Activation) to the diluted blood.

    • Note: Adding antibodies before agonist allows capture of rapid kinetics, though adding them simultaneously is also acceptable.

  • Activation (The Trigger):

    • Add 5 µL of ADP Working Solution to the appropriate tubes.

    • Target Concentrations:

      • 5 µM: Physiological activation.

      • 20 µM: Maximal activation (assesses reserve capacity).

    • Gently vortex (low speed) for 1-2 seconds.

  • Incubation:

    • Incubate for 15-20 minutes at Room Temperature in the dark.

    • Do not shake during incubation.

  • Fixation:

    • Add 400-500 µL of 1% PFA to each tube.

    • Vortex immediately to stop the reaction.

    • Incubate 15 mins at RT or store at 4°C if analyzing later (analyze within 24 hours).

Part 5: Data Acquisition & Analysis[6]

Cytometer Setup[6][8]
  • Threshold: Set on Forward Scatter (FSC) or CD61 fluorescence.[2] Platelets are much smaller than RBCs/WBCs.

  • Scale: Use Logarithmic scale for both Scatter (FSC/SSC) and Fluorescence. Platelets have a wide dynamic range.

Gating Strategy
  • Gate 1 (Identification): Plot CD61 (Y-axis) vs. SSC (X-axis). Select the CD61+ population.[2] This excludes RBCs (CD61 negative) and debris.

  • Gate 2 (Singlets): FSC-H vs. FSC-A (optional) to remove doublets.

  • Gate 3 (Activation): Histogram of CD62P or PAC-1 on the CD61+ population.

    • Set a marker on the Resting sample so that <1-2% are positive.

    • Apply this marker to the ADP samples to calculate "% Activated Platelets".

Expected Results
Sample% CD62P PositiveMFI (Mean Fluorescence Intensity)
Resting < 2%Low (Baseline)
ADP (20 µM) 40 - 80%High (Shift ~1-2 decades)
Isotype < 1%Low

Part 6: Troubleshooting & Optimization

IssueProbable CauseSolution
High Background in Resting Sample Venipuncture trauma ("Bad Draw").Redraw blood using a larger needle; discard first 2 mL.
Cold activation.Ensure all reagents and blood are at RT (20-25°C).[5]
Low Response to ADP ADP degradation.Use fresh ADP aliquots. Do not refreeze.
Aspirin/P2Y12 Inhibitor intake.Check donor medication history.
No PAC-1 Signal EDTA used as anticoagulant.Use Citrate. PAC-1 requires Ca2+.
RBC Contamination Threshold too low.Trigger on CD61 fluorescence, not just scatter.

References

  • Michelson, A. D., et al. (2000). "Flow cytometry: a clinical test of platelet function." Blood, 96(8), 2684-2696. Link

  • Linden, M. D., et al. (2004). "Preanalytical requirements for flow cytometric evaluation of platelet activation: choice of anticoagulant." Journal of Thrombosis and Haemostasis, 2(10). Link

  • Gremmel, T., et al. (2015). "Synergistic effects of ADP and thrombin on platelet activation."[3] Platelets, 26(5).[6][7] Link

  • Bio-Rad Laboratories. "Flow Cytometry Platelet Activation Protocol." Link

  • BD Biosciences. "Platelet Activation, Staining, and Analysis Application Note." Link

Sources

Application Note: Mechanistic Profiling of Antiplatelet Therapeutics Using Adenosine 5'-(trihydrogen diphosphate), Monosodium Salt

[1]

Introduction & Scientific Rationale

In the landscape of antithrombotic drug development, the precise interrogation of platelet signaling pathways is non-negotiable. While generic "ADP" is often cited in literature, the use of Adenosine 5'-(trihydrogen diphosphate), monosodium salt offers a critical advantage in formulation stability and pH control compared to the free acid forms.

This application note details the use of this specific reagent to dissect the purinergic signaling landscape. The focus here is not merely on inducing aggregation, but on distinguishing between P2Y1-mediated shape change and P2Y12-mediated sustained aggregation . This distinction is the cornerstone of validating next-generation P2Y12 inhibitors (e.g., ticagrelor, cangrelor) and monitoring thienopyridine efficacy.

The "Two-Receptor" Model

To interpret your data, you must understand the causality. ADP does not trigger a singular event; it orchestrates a symphony between two G-protein coupled receptors (GPCRs):[1][2]

  • P2Y1 (Gq-coupled): The "Spark."[1] It triggers calcium mobilization and cytoskeletal rearrangement (shape change). Blockade here abolishes all aggregation.

  • P2Y12 (Gi-coupled): The "Fuel." It inhibits adenylyl cyclase, lowering cAMP levels (which normally inhibit platelets), thereby stabilizing the aggregate. Blockade here results in reversible, "disaggregated" curves.

Mechanistic Pathway Visualization

The following diagram illustrates the dual-pathway activation required for stable thrombus formation and where specific antagonists intervene.

Gcluster_receptorsPlatelet Membrane SurfaceADPADP (Monosodium Salt)P2Y1P2Y1 Receptor(Gq-Coupled)ADP->P2Y1P2Y12P2Y12 Receptor(Gi-Coupled)ADP->P2Y12PLCPLC ActivationP2Y1->PLCACAdenylyl CyclaseInhibitionP2Y12->ACCaIntracellular Ca2+ReleasePLC->CaShapeShape Change(Weak Aggregation)Ca->ShapeGPIIbGP IIb/IIIa Activation(Fibrinogen Binding)Ca->GPIIb  SynergycAMPReduced cAMP(VASP Dephosphorylation)AC->cAMPSustainSustainedAggregationcAMP->SustainShape->GPIIbSustain->GPIIb

Figure 1: The dual-receptor signaling cascade.[1] Note that P2Y1 initiates the event (Shape Change), while P2Y12 is required to sustain the aggregation response via cAMP suppression.

Reagent Preparation & Handling

The monosodium salt form of ADP is hygroscopic. Precise handling is required to maintain stoichiometric accuracy.

Stock Solution Calculation

Reagent: Adenosine 5'-(trihydrogen diphosphate), monosodium salt MW: ~449.2 g/mol (Anhydrous basis - Always verify your specific lot's Certificate of Analysis for hydration state).[1]

Target Stock Concentration: 10 mM (10,000 µM) Vehicle: Normal Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS), pH 7.[1]2. Avoid water if storing long-term to prevent acid-catalyzed hydrolysis.[1]

Protocol:

  • Weigh 4.49 mg of ADP Monosodium Salt.

  • Dissolve in 1.0 mL of vehicle.

  • Aliquoting (Critical): ADP degrades rapidly upon freeze-thaw cycles.[1] Aliquot into 20 µL or 50 µL volumes in varying microcentrifuge tubes.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

  • Working Solution: On the day of the experiment, dilute the stock 1:10 with saline to create a 1 mM (1000 µM) working solution. Keep on ice.

Protocol A: Light Transmission Aggregometry (LTA)

The Gold Standard for Diagnostic & Mechanistic Confirmation (Based on CLSI H58-A Guidelines).[1]

Specimen Collection[1][3]
  • Anticoagulant: 3.2% Sodium Citrate.[3]

  • Ratio: 1 part citrate to 9 parts blood (Exact fill is mandatory).

  • Handling: Invert gently 3-4 times. Do NOT shake. Maintain at room temperature (20-25°C). Process within 4 hours.

Plasma Preparation[5][6]
  • Platelet-Rich Plasma (PRP): Centrifuge whole blood at 200 x g for 10 minutes (no brake).

    • QC Check: Platelet count should be 200–300 x 10³/µL.[4] Adjust with PPP if >400.

  • Platelet-Poor Plasma (PPP): Centrifuge remaining blood at 2000 x g for 15 minutes .

The Assay Run

Instrument: Chrono-log, Helena, or equivalent optical aggregometer. Temperature: 37°C (Equilibrate cuvettes for 2 minutes). Stir Speed: 1000 or 1200 rpm.

StepActionVolume (Standard Cuvette)
1Add PRP to cuvette450 µL
2Add Stir Bar & Incubate2 minutes @ 37°C
3Baseline: Ensure stable trace0% Aggregation
4Agonist Addition: Add ADP Working Sol.5 µL (for 10 µM final)
5Recording: Monitor for 6-10 minsObserve shape change & max agg

Calculations:

  • Final Concentration (µM) = (Stock Conc. x Vol Added) / Total Volume

  • Example: (1000 µM x 5 µL) / 455 µL ≈ 11 µM (Standard maximal dose).[1]

Protocol B: High-Throughput Drug Screening (96-Well)

For screening P2Y12 antagonists (e.g., candidate small molecules).[1]

This protocol uses the ADP Monosodium Salt to challenge platelets pre-incubated with your test compounds.

  • Preparation: Use washed platelets or PRP.[5][6]

  • Plating: Add 90 µL of PRP to wells.

  • Drug Incubation: Add 5 µL of Test Inhibitor (various concentrations). Incubate 10 mins @ 37°C.

  • Agonist Challenge: Add 5 µL of ADP (Optimized to EC80, typically 5-10 µM final).

  • Readout: Measure Light Transmission (OD 650nm) or Impedance immediately and every 30 seconds for 10 minutes.

Data Analysis & Interpretation

Interpreting the ADP curve requires identifying two distinct phases.

The ADP Waveform
  • Phase 1 (Shape Change): A slight decrease in light transmission (or increase in impedance) immediately after ADP addition. This confirms P2Y1 activation.

  • Phase 2 (Primary Aggregation): Rapid increase in transmission.[1]

  • Phase 3 (Secondary Aggregation): Irreversible clumping driven by Thromboxane A2 release and P2Y12 stabilization.

Validating Drug Efficacy

If you are testing a P2Y12 inhibitor (e.g., Clopidogrel metabolite mimic):

  • Result: You will see Phase 1 (Shape Change) and a small Phase 2, followed by Disaggregation (return to baseline).[1]

  • Reason: P2Y1 is intact (shape change occurs), but without P2Y12, the aggregate cannot stabilize.[1]

Workflow Visualization

WorkflowBloodWhole Blood(3.2% Citrate)Spin1Spin 200g10 minBlood->Spin1PRPPRP Supernatant(Platelets)Spin1->PRPIncubateIncubate 37°C(+/- Antagonist)PRP->IncubateAddADPAdd ADP(Monosodium Salt)Incubate->AddADPAnalyzeAnalyze Curve(LTA)AddADP->AnalyzeResult1Sustained Aggregation(Normal/P2Y12 Active)Analyze->Result1Result2Disaggregation(P2Y12 Inhibited)Analyze->Result2

Figure 2: Experimental workflow from blood collection to data interpretation.[1]

Troubleshooting & Quality Control

A "self-validating" system requires internal checks.[1] Use this table to diagnose assay failure.

ObservationProbable CauseCorrective Action
No Aggregation (Flatline) Degraded ADPThaw fresh aliquot. ADP hydrolyzes to AMP (inhibitor) if left warm.
No Aggregation (Flatline) Donor on Aspirin/NSAIDsVerify donor history.[1] Aspirin blocks secondary wave (TxA2).[1]
Spontaneous Aggregation Traumatic DrawDiscard sample.[1] Activation occurred during venipuncture.
Low Amplitude (<50%) Low Platelet CountCheck PRP count. Adjust to >200k/µL.
Loss of Shape Change P2Y1 Blockade/DefectRare.[1] If P2Y12 is active but P2Y1 is not, aggregation is severely delayed.
Variable Response pH DriftADP Monosodium Salt is pH sensitive.[1] Ensure buffer is pH 7.2-7.[1]4.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[7][8] Platelet Function Testing by Aggregometry; Approved Guideline. CLSI Document H58-A. Link[1][7]

  • Gachet, C. (2006).[1] Regulation of platelet functions by P2 receptors. Nature Reviews Drug Discovery, 5, 919-929.[1] Link

  • Cattaneo, M. (2015).[1] P2Y12 receptors: structure, function, and regulation. Journal of Thrombosis and Haemostasis, 13(S1), S10-S16.[1] Link[1]

  • Sigma-Aldrich. Product Information: Adenosine 5′-diphosphate sodium salt.[1] Link

  • Storey, R. F., et al. (2001).[1] The central role of the P2T (P2Y12) receptor in the amplification of platelet aggregation. Current Pharmaceutical Design, 7(15), 1533-1549.[1] Link

Precision Bioenergetics: Application of ADP Monosodium Salt in Coupled Enzyme Assays and Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Adenosine 5'-diphosphate (ADP) is the central acceptor of phosphate in cellular bioenergetics.[1][2][3] While available in various forms, the ADP Monosodium Salt offers a distinct advantage in biochemical assays due to its superior solubility, defined stoichiometry, and neutral pH profile compared to the free acid form. This application note details the critical quality attributes of ADP Monosodium Salt and provides validated protocols for its use in Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupled assays, mitochondrial respiration studies (State 3/4), and kinase assay standardization.[4][2]

Introduction: The Salt Selection Strategy

In quantitative enzymology, the choice of substrate form dictates experimental reproducibility. ADP free acid is poorly soluble in water and yields highly acidic solutions (pH ~2.5), requiring manual neutralization with NaOH.[4][2] This process introduces variable ionic strength and potential "overshoot" hydrolysis of the labile pyrophosphate bond.

ADP Monosodium Salt resolves these variables:

  • Solubility: High (>50 mg/mL) in aqueous buffers without pH adjustment.[1][2]

  • Stability: The sodium counter-ion stabilizes the phosphate groups, reducing spontaneous hydrolysis compared to the protonated free acid.

  • Physiological Relevance: Provides a consistent Na⁺ background, which is often less inhibitory to Mg²⁺-dependent enzymes than high concentrations of K⁺ or Li⁺ used in other salt forms.[4][1]

Critical Quality Attribute: Concentration Verification

Commercial ADP salts are hygroscopic.[1] Gravimetric preparation (weighing powder) often leads to inaccurate molar concentrations due to variable water content.[1][2] You must validate stock concentration spectrophotometrically.

Verification Protocol:

  • Dissolve ADP Monosodium Salt in 50 mM Phosphate Buffer (pH 7.0).

  • Measure Absorbance at 259 nm (

    
    ) using a quartz cuvette.[1][2]
    
  • Calculate concentration using the molar extinction coefficient (

    
    ):
    
    
    
    
    
    
    [4][1][2]

Application I: The PK/LDH Coupled Enzyme Assay

This is the "Gold Standard" continuous assay for measuring ATP-consuming enzymes (ATPases, Kinases) or for studying Pyruvate Kinase (PK) kinetics directly.[4][1][2] Here, ADP is the substrate for PK.

Mechanism

The assay relies on a regenerative loop. As the enzyme of interest generates ADP, Pyruvate Kinase (PK) immediately recycles it back to ATP, transferring the phosphate from Phosphoenolpyruvate (PEP).[4][2] This produces Pyruvate, which Lactate Dehydrogenase (LDH) reduces to Lactate, oxidizing NADH to NAD⁺.[4][2][5][6]

The Readout: The rate of NADH oxidation (decrease in


) is directly proportional to the rate of ADP production.[2]
Workflow Diagram

PK_LDH_Pathway cluster_0 Primary Reaction cluster_1 Coupling System TargetEnzyme Target ATPase/Kinase Product Phosphorylated Product TargetEnzyme->Product ADP ADP TargetEnzyme->ADP Primary Signal Substrate Substrate Substrate->TargetEnzyme PK Pyruvate Kinase (PK) Pyruvate Pyruvate PK->Pyruvate ATP ATP PK->ATP Regeneration LDH Lactate Dehydrogenase (LDH) Lactate Lactate LDH->Lactate NAD NAD+ LDH->NAD PEP PEP (Phosphoenolpyruvate) PEP->PK Pyruvate->LDH ATP->TargetEnzyme ADP->PK NADH NADH (Abs 340nm) NADH->LDH Signal Readout

Figure 1: The PK/LDH coupled assay principle.[4][1][2] ADP produced by the target enzyme is recycled by PK, linking activity to NADH oxidation.

Detailed Protocol

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 100 mM KCl.[4][1][2]

  • ADP Stock: 100 mM ADP Monosodium Salt (verified by

    
    ).[1][2]
    
  • PEP Stock: 50 mM Phosphoenolpyruvate.[1]

  • NADH Stock: 10 mM (Freshly prepared, protect from light).

  • Enzyme Mix: PK/LDH premix (Sigma or equivalent, typically ~600 U/mL PK).

Procedure (96-well plate format):

  • Prepare Master Mix (per well):

    • Assay Buffer: to 100 µL final volume

    • PEP: 1.0 mM final (2 µL of 50 mM stock)

    • NADH: 0.2 mM final (2 µL of 10 mM stock)

    • PK/LDH Mix: 2-5 Units per well (ensure PK is in >100-fold excess of target enzyme rate).[4][1][2]

    • Substrate for target enzyme (if applicable).[4][1][2]

  • Add Target Enzyme: Add your ATPase or Kinase of interest.[1][7]

  • Baseline: Incubate at 25°C or 37°C for 5 minutes. Monitor

    
     to ensure stability (no spontaneous NADH oxidation).
    
  • Initiate: Add ATP to start the reaction.

    • Note: If measuring PK kinetics directly, omit the target enzyme/ATP and initiate with ADP Monosodium Salt (variable concentrations, 0.1 – 2.0 mM) to determine

      
       for ADP.[4]
      
  • Measure: Kinetic read at 340 nm every 30 seconds for 20-30 minutes.

Data Analysis: Calculate the rate of NADH oxidation (


). Use the NADH extinction coefficient (

) to convert to Velocity (

).[4][1][2]

Application II: Mitochondrial Respiration (State 3/State 4)[1][2][3]

In isolated mitochondria, ADP is the specific signal that transitions respiration from "State 2" (substrate only, slow) to "State 3" (active oxidative phosphorylation, fast).[4][2] The quality of ADP is paramount here; contamination with AMP can distort the respiratory control ratio (RCR).[2]

Experimental Logic[3][8][9]
  • State 2: Mitochondria + Substrate (e.g., Succinate).[4][1][2] Respiration is limited by lack of ADP.

  • State 3: Add ADP .[1][7][8][9][10][11] ATP Synthase (Complex V) consumes the proton gradient to phosphorylate ADP.[2] Respiration (Oxygen Consumption Rate, OCR) spikes to restore the gradient.[2]

  • State 4: ADP is depleted.[1] Respiration slows down to the rate of proton leak.

Protocol: Clark Electrode or Seahorse XF

Reagents:

  • Mitochondrial Assay Buffer (MAS): 70 mM Sucrose, 220 mM Mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, 0.2% BSA, pH 7.2.[4][2]

  • ADP Working Stock: 50 mM ADP Monosodium Salt in MAS (pH adjusted to 7.2).

Procedure (Seahorse XF Analyzer Example):

  • Isolation: Isolate mitochondria from tissue (liver/muscle) via differential centrifugation.[1][2]

  • Seeding: Plate 5-10 µg mitochondrial protein per well in MAS containing substrate (e.g., 10 mM Succinate + 2 µM Rotenone).

  • Basal Measure: Measure OCR (State 2).

  • Injection A (ADP): Inject ADP Monosodium Salt to a final concentration of 1.0 - 4.0 mM .[1][2]

    • Why this concentration? While

      
       for ANT (Adenine Nucleotide Translocator) is low (~10-50 µM), saturating concentrations are required to sustain State 3 long enough for measurement in plate-based systems.[4][1][2]
      
  • Injection B (Oligomycin): Inhibits ATP synthase (mimics State 4).[1][2]

  • Injection C (FCCP): Uncoupler (Maximal respiration).

Quality Control (RCR Calculation):



  • High quality liver mitochondria should yield RCR > 5.[1]0. Low RCR indicates damaged membranes or poor ADP quality.[1]

Application III: Standard Curve for Kinase Screening[3]

When using detection reagents that quantify ADP production (e.g., ADP-Glo™, Transcreener®), you must create a conversion curve to correlate the signal to % conversion.[4]

The Challenge: Kinase assays start with ATP. As the reaction progresses, ATP


 ADP. A proper standard curve mimics this by mixing ATP and ADP at constant total nucleotide concentration.
Protocol: 10 µM ATP/ADP Conversion Curve

Reagents:

  • 10 µM ATP Stock: Diluted in reaction buffer.

  • 10 µM ADP Stock: Diluted in reaction buffer (using ADP Monosodium Salt).

Table 1: Pipetting Guide for 12-Point Standard Curve

% ConversionµM ADPµM ATPVolume ADP Stock (µL)Volume ATP Stock (µL)
0% 0100100
10% 191090
20% 282080
... ............[4][1][2][11][12]
100% 1001000

Execution:

  • Prepare the mixtures in a 96-well plate.

  • Add the detection reagent (e.g., ADP-Glo Reagent).[1]

  • Incubate according to kit instructions.

  • Read Signal (Luminescence or Fluorescence).[1][2]

  • Plot: Signal (Y) vs. % Conversion (X). This generates the factor (

    
    ) to convert experimental signals into enzyme activity.[2]
    

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background in ATPase Assay ADP stock contaminated with inorganic phosphate (Pi).[4][1][2]Use desalted, high-purity ADP (>95%).[4][1][2] Check Pi levels using a Malachite Green assay before use.[1]
Low RCR in Mito Assay ADP concentration too low or mitochondria damaged.[1]Increase ADP to >2 mM. Ensure isolation buffer contains BSA to sequester fatty acids.[1]
Inconsistent Concentrations Hygroscopic nature of ADP salt.[1]Do not rely on weight. Always measure concentration via UV (

) before every critical assay.[4][1][2]
Precipitation in Stock Freezing/Thawing cycles.[1]Aliquot 100 mM stocks into single-use volumes. Store at -20°C. Do not refreeze more than twice.

References

  • Bergmeyer, H. U. (1974).[1][2] Methods of Enzymatic Analysis. Academic Press.[1] (Standard reference for extinction coefficients and coupled assay principles).

  • Sigma-Aldrich. (n.d.).[1][2] Adenosine 5′-diphosphate sodium salt Product Information. Retrieved from [4][1][2]

  • Brand, M. D., & Nicholls, D. G. (2011).[4] Assessing mitochondrial dysfunction in cells. Biochemical Journal, 435(2), 297–312.[4][2]

  • Promega Corporation. (n.d.).[1][2] ADP-Glo™ Kinase Assay Technical Manual. Retrieved from [4][1][2]

  • Sperling, J. A., et al. (2019).[4][2][13] Measuring Respiration in Isolated Murine Brain Mitochondria: Implications for Mechanistic Stroke Studies. Journal of Visualized Experiments.

Sources

Troubleshooting & Optimization

How to prevent degradation of ADP monosodium salt in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: ADP Monosodium Salt Stability Guide

Introduction: The Stability Paradox of ADP

Senior Application Scientist Note: Adenosine 5′-diphosphate (ADP) monosodium salt is the metabolic currency of the cell, yet in the test tube, it is chemically fragile. While often assumed to be stable, ADP in aqueous solution is subject to two primary degradation forces: hydrolysis (chemical breakdown) and disproportionation (enzymatic conversion).

This guide replaces generic advice with a mechanistic understanding of why ADP degrades and how to arrest these processes to ensure the integrity of your kinase assays, ATPase studies, and metabolic profiling.

Core Directive: Technical Q&A

Category 1: Preparation & Dissolution

Q: Why should I avoid dissolving ADP monosodium salt in unbuffered water? A: Dissolving ADP monosodium salt in unbuffered water (e.g., Milli-Q) creates an acidic solution (pH ~3.0–4.0) due to the release of protons from the phosphate groups. Acidic pH catalyzes the hydrolysis of the phosphoanhydride bond, accelerating degradation to AMP and inorganic phosphate (


).
  • Protocol: Always dissolve ADP in a buffered solution (e.g., HEPES, Tris, or MOPS) adjusted to pH 7.0–7.5 . This locks the molecule in a stable ionization state.

Q: What is the solubility limit, and does high concentration affect stability? A: ADP monosodium salt is highly soluble in water (>50 mg/mL). However, preparing extremely concentrated stock solutions (>100 mM) can lead to "salting out" effects if stored in buffers with high ionic strength.

  • Recommendation: Prepare a 10–100 mM stock solution . This concentration is high enough to be stable (molecular crowding can slightly reduce hydrolysis rates) but low enough to prevent precipitation upon freezing.

Category 2: Storage & Stability

Q: Can I store ADP solutions at 4°C for short periods? A: Risk High. While ADP is more stable than ATP, storage at 4°C allows for slow hydrolysis (approx. 0.5–1% degradation per week at neutral pH). More critically, 4°C does not stop bacterial growth, and many common bacteria secrete adenylate kinases or phosphatases that will rapidly consume your ADP.

  • Rule: Store at -20°C or -80°C .

Q: How do freeze-thaw cycles impact ADP integrity? A: Repeated freeze-thaw cycles cause microscopic pH fluctuations and ice crystal formation that can shear molecules or precipitate buffer salts, leading to localized acidity.

  • Solution: Aliquot stocks immediately after preparation. Use single-use aliquots (e.g., 50 µL) to ensure the master stock is never thawed more than once.

Category 3: Experimental Factors

Q: My ADP solution is generating ATP signal in my background controls. Why? A: This is the signature of Adenylate Kinase (AK) contamination. AK catalyzes the reversible reaction:


. Even trace amounts of AK (from impure BSA, cell lysates, or non-sterile handling) can generate significant ATP, ruining ATPase or kinase assays.
  • Fix: Use high-purity ADP (>95%) and treat all buffers/water with DEPC or autoclave to minimize biological contamination. Add an AK inhibitor (e.g., Ap5A) if the assay tolerates it.

Q: Do metal ions affect ADP stability? A: Yes. Divalent cations like


 and 

stabilize the phosphate tail structure in solution, making it less prone to spontaneous hydrolysis at neutral pH. However, they are also essential cofactors for most degrading enzymes.
  • Strategy: Store ADP as a sodium salt in buffer without metal ions (EDTA can be added to stocks). Add

    
     only to the working reaction mix immediately before use.
    

Troubleshooting Guide

SymptomProbable CauseMechanistic CheckCorrective Action
Loss of Activity Hydrolysis to AMP +

Check Free Phosphate (

) levels using Malachite Green assay.
Prepare fresh stock in pH 7.2 buffer; store at -20°C.
High Background (ATP signal) Adenylate Kinase (AK) ContaminationIncubate ADP buffer alone; measure ATP generation over time.Add Ap5A inhibitor; switch to ultra-pure ADP source.
Yellow Solution Oxidation / ContaminationPure nucleotide solutions are colorless. Yellow indicates iron or bacterial byproducts.Discard immediately. Check water source and glassware cleanliness.
Precipitation upon Thawing Buffer/Salt IncompatibilityHigh salt conc. reduces solubility at low temps (Common in PBS).Warm to RT and vortex. If persistent, dilute stock or switch to HEPES.

Visualizations

Figure 1: ADP Degradation & Disproportionation Pathways

This diagram illustrates the two major threats to ADP stability: chemical hydrolysis (pH/Temp driven) and enzymatic disproportionation (Contamination driven).

ADP_Degradation cluster_0 Storage Risk Factors ADP ADP (Adenosine Diphosphate) AMP AMP + Pi ADP->AMP Chemical Hydrolysis (Acidic pH / High Temp) ATP ATP + AMP ADP->ATP Enzymatic Disproportionation (Adenylate Kinase Contamination) pH pH < 6.0 Temp Temp > 4°C Mg Mg2+ (w/ Enzymes)

Caption: Chemical hydrolysis leads to loss of energy potential (Red), while enzymatic disproportionation creates false ATP signals (Yellow).

Figure 2: Optimal Storage Workflow

Decision tree for processing ADP monosodium salt from powder to long-term storage.

Storage_Workflow Start ADP Powder (Hygroscopic) Dissolve Dissolve in Buffer (HEPES/Tris pH 7.2-7.5) Start->Dissolve Avoid Water! Check Check Concentration (UV Absorbance @ 259nm) Dissolve->Check Aliquot Aliquot into Single-Use Vials Check->Aliquot Do not vortex vigorously Freeze Flash Freeze Liquid N2 or Dry Ice Aliquot->Freeze Store Store at -20°C or -80°C Freeze->Store

Caption: Standardized workflow to minimize freeze-thaw cycles and pH-induced degradation.

Standard Operating Protocol (SOP)

Objective: Prepare a stable 100 mM ADP Stock Solution.

Materials:

  • ADP Monosodium Salt (Purity >95%).

  • Buffer: 50 mM HEPES or Tris-HCl, pH 7.5 (sterile filtered).

  • Equipment: UV Spectrophotometer, sterile microcentrifuge tubes.

Procedure:

  • Weighing: Weigh the ADP powder quickly. It is hygroscopic and will absorb water from the air, altering the actual weight.

  • Dissolution: Add the calculated volume of Buffer (NOT water) to achieve ~100 mM.

    • Note: Do not vortex violently; gentle inversion is preferred to prevent shearing or foaming.

  • pH Check: Spot check pH. If the ADP salt is acidic, the buffer capacity might be overwhelmed. Adjust to pH 7.2–7.5 with dilute NaOH if necessary.

  • Concentration Verification: Dilute a small sample (1:1000) and measure

    
    .
    
    • Concentration (M) =

      
       (Extinction coefficient).
      
  • Aliquoting: Dispense into 50–100 µL aliquots in sterile tubes.

  • Storage: Store at -20°C. Stable for >1 year.

References

  • Sigma-Aldrich. Adenosine 5′-Diphosphate, Monosodium Salt Product Information. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6022, Adenosine 5'-diphosphate. Retrieved from

  • Bock, R. M., et al. (1956). The physical and chemical properties of ATP and ADP. Archives of Biochemistry and Biophysics.
  • Thermo Fisher Scientific. Nucleotide Stability and Storage Guide. Retrieved from

Troubleshooting low signal in ADP-based enzyme assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Low Signal in ADP-Based Enzyme Assays

Role: Senior Application Scientist Status: Active System: Universal ADP Detection Support (Luminescent & Fluorescent Modalities)

Introduction: The "Low Signal" Paradox

"Low signal" is a catch-all symptom that masks two distinct failures: biological inactivity (the enzyme isn't working) or detection failure (the sensor isn't seeing the product). In ADP-based assays, this is further complicated by the detection modality.[1]

  • In Coupled Luminescent Assays (e.g., ADP-Glo™): Low signal means low Relative Light Units (RLU).

  • In Immunodetection Assays (e.g., Transcreener® FP/TR-FRET): Low signal means a small delta (change) in polarization or ratio, often caused by high background or tracer interference.

This guide treats your assay as a system of interlocked variables. We will isolate the variable causing the signal collapse.

Part 1: Triage & Diagnostic Logic

Before modifying your chemistry, visualize where the failure occurs.

TroubleshootingFlow Start Symptom: Low Signal / Low Z' Check1 Step 1: The ATP/ADP Standard Curve (No Enzyme) Start->Check1 Branch1 Is the Standard Curve Linear and High Signal? Check1->Branch1 BioIssue Biological Issue (Enzyme/Substrate) Branch1->BioIssue Yes (Curve looks good) ChemIssue Detection Chemistry Issue Branch1->ChemIssue No (Curve is flat/low) Action1 Check Enzyme Specific Activity Optimize Buffer/Cofactors BioIssue->Action1 Action2 Check Reagent Expiry Instrument Gain Settings ATP Purity ChemIssue->Action2

Caption: Figure 1. The "Divide and Conquer" diagnostic flow. By removing the enzyme and running a pure ATP/ADP standard curve, you immediately isolate biology from detection chemistry.

Part 2: The "Is it the Biology?" Check (System Validation)

Scenario: Your ATP/ADP standard curve works perfectly, but your enzymatic reaction wells are flat.

Question 1: Is my enzyme actually active in this buffer?

The Causality: Many kinases and ATPases are extremely sensitive to ionic strength and co-factors. A buffer optimized for the detection reagents (e.g., ADP-Glo Step 2) is often toxic to the enzyme during the reaction phase.

  • Critical Check: Magnesium (

    
    ) is required for both the kinase reaction AND the luciferase reaction in coupled assays [1]. If you use EDTA to stop the kinase reaction, you must add enough 
    
    
    
    in the detection reagent to overcome the chelation.

Protocol: The Enzyme Titration (Linearity Check) Do not guess an enzyme concentration. You must empirically determine the


 or 

range.
  • Prepare: A 2-fold serial dilution of your enzyme (e.g., from 100 nM down to 0 nM).

  • Substrate: Keep ATP and peptide/lipid substrate constant at saturating levels (

    
    ).
    
  • Incubate: Run for your standard time (e.g., 60 min).

  • Detect: Add detection reagents.

  • Analyze: Plot Enzyme Concentration (X) vs. Signal (Y).

    • Result: You should see a linear increase that plateaus.

    • Fix: Select an enzyme concentration that falls in the linear range (typically 10-20% conversion).

Part 3: The "Is it the Chemistry?" Check (Reagent Integrity)

Scenario: Even your standard curve (pure ADP) gives low signal or high noise.

Question 2: Why is my background so high? (The Z' Killer)

The Causality: The definition of "background" depends on your assay type.

  • Immunodetection (Transcreener): High background is caused by ATP Contamination .[2] If your ATP stock contains even 1% ADP (common in aged stocks), the antibody binds the contaminant ADP immediately, lowering the polarization window before the enzyme even starts [2].

  • Coupled Luminescence (ADP-Glo): High background is caused by Incomplete ATP Depletion . If Step 1 (Depletion Reagent) fails to destroy all the starting ATP, the Luciferase in Step 2 will generate light from the unreacted ATP, masking the signal from the produced ADP [3].

Data Table 1: Diagnosing Background Issues

Assay TypeSymptomRoot CauseValidation Step
ADP-Glo High RLU in "No Enzyme" controlIncomplete ATP depletionCheck if ATP conc. > Reagent Capacity (usually 1mM max).
Transcreener Low mP in "No Enzyme" controlADP contamination in ATPRun an ATP-only titration. If mP drops as ATP increases, your ATP is dirty.
Both High CV% (>10%)Pipetting/BubblesCentrifuge plate at 1000xg for 1 min to remove bubbles.
Question 3: Why are my RLU values low across the whole plate?

The Causality:

  • Temperature: Luciferase activity is temperature-dependent.[3] Reagents stored at 4°C used immediately will yield ~50% lower signal than those equilibrated to 22°C [4].

  • pH Drift: Luciferase requires pH ~7.8. If your kinase reaction is at pH 6.0, the buffering capacity of the detection reagent might be overwhelmed.

Part 4: Interference (The Compound Effect)

Scenario: The control wells work, but wells with test compounds show "dead" signal (False Positives/Negatives).

Question 4: Are my compounds killing the Luciferase?

The Causality: Many small molecules inhibit Luciferase directly (e.g., Resveratrol), causing a false "inhibition" of the kinase because the reporter system is dead [5]. In fluorescence assays, colored compounds can absorb the excitation or emission light (Inner Filter Effect).

Protocol: The "Spike-In" Control This is the gold standard for validating hits.

  • Run Assay: Perform your standard kinase reaction with the compound.

  • Spike: After the reaction (but before detection), add a known amount of ADP (e.g., 10 µM) to the well.

  • Read:

    • Expected: Signal should jump to the 10 µM ADP level.

    • Observed: If the signal remains low despite the ADP spike, the compound is interfering with the detection chemistry , not the kinase.

ADPGloMechanism Substrate ATP + Substrate Kinase Kinase Reaction Substrate->Kinase Mix ADP + Remaining ATP Kinase->Mix Step1 Step 1: Depletion Reagent (Digests ATP) Mix->Step1 Intermed ADP Only Step1->Intermed Crucial Step: Must be 100% efficient Step2 Step 2: Detection Reagent (ADP -> ATP -> Light) Intermed->Step2 Signal Luminescence (RLU) Step2->Signal

Caption: Figure 2. The Coupled Reaction Pathway. Failure at Step 1 (Depletion) leads to high background. Failure at Step 2 (Detection) leads to low signal.

Part 5: Instrumentation (The Physics)

Question 5: Are my gain settings wrong?

The Causality:

  • Luminescence: If the gain is too low, you lose sensitivity at the bottom end (low ADP). If too high, you saturate the sensor with the ATP control.

  • Fluorescence Polarization: Requires specific "G-factor" calibration.[4]

Optimization Protocol:

  • Auto-Scale: Most modern readers (EnVision, GloMax, PHERAstar) have an "Auto-Gain" feature. Use a well containing the maximum expected signal (e.g., 100% conversion control) to set the gain at ~90% of the detector's saturation limit [6].

  • Integration Time:

    • Luminescence:[3][4][5][6][7][8] Increase integration time (e.g., from 0.5s to 1.0s) to reduce noise.

    • FP: Increase "flashes per well" (e.g., 10 to 50) to stabilize the mP value.

References

  • BellBrook Labs. (2023).[9] Transcreener® ADP2 FP Assay Technical Manual. Retrieved from [Link]

  • Shapiro, A. B., et al. (2019).[1] Noise in ADP Glo assay? ResearchGate.[10] Retrieved from [Link]

  • Agilent Technologies. (2025). Tips for Improved Luminescence Performance. Retrieved from [Link]

  • Auld, D. S., et al. (2016). Interferences with Luciferase Reporter Enzymes.[11] Assay Guidance Manual [Internet].[12] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • BMG LABTECH. (2025). How to optimise the gain setting of my microplate reader? Retrieved from [Link]

Sources

Optimizing the concentration of adenosine 5'-(trihydrogen diphosphate), monosodium salt in experiments

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: ADP-OPT-001 Assigned Scientist: Senior Application Specialist

Product Overview & Critical Quality Attributes

Reagent Identity: Adenosine 5'-(trihydrogen diphosphate), monosodium salt Common Applications: Platelet Aggregation (Agonist), Mitochondrial Respiration (Substrate), Kinase Assays (Product/Inhibitor).

The "Monosodium" Distinction (Crucial): Most protocols cite "ADP" generically. However, the monosodium salt (MW ~449.2 g/mol ) differs significantly from the disodium or potassium salts often found in kits.

  • Acidity: The monosodium form retains three hydrogen atoms on the phosphate chain, making aqueous solutions significantly more acidic (pH ~3.0–4.0) than the disodium salt (pH ~6.0–7.0).

  • Solubility: Highly soluble in water (~50 mg/mL), but requires pH adjustment for physiological assays.

Reagent Preparation: The Foundation

Troubleshooting Guide: Stock Solution Instability

Q: My ADP stock solution concentration seems lower than calculated. Why? A: This is usually a stoichiometry or hydration error, not degradation.

  • The Hydration Trap: ADP salts are hygroscopic. The "Monosodium" salt is rarely anhydrous; it exists as a hydrate (

    
    ).[1]
    
  • The Fix: Always check the specific Certificate of Analysis (CoA) for the water content (often 2–10%) and the exact formula weight including water. Do not use the generic MW printed on the bottle front.

Q: My assay failed immediately after adding the ADP stock. A: Check the pH of your stock.

  • Mechanism: If you dissolved Monosodium ADP in unbuffered water (pH ~3.5) and added a large volume to a weak buffer, you may have acidified the reaction.

  • Protocol: Neutralize the stock solution to pH 6.8–7.4 using dilute NaOH during preparation, or prepare the stock in a strong buffer (e.g., 50 mM HEPES).

Standard Operating Procedure: 100 mM Stock Preparation
  • Weighing: Allow the vial to equilibrate to room temperature (prevent condensation).

  • Calculation:

    
    .
    
  • Dissolution: Add 80% of target volume of sterile water.

  • pH Adjustment (Critical step for Monosodium salt): Monitor pH. It will be acidic. Slowly add 1N NaOH until pH reaches ~7.0.

  • Final Volume: Top up to final volume with water.

  • Storage: Aliquot (single-use) and store at -20°C. Do not refreeze.

Application I: Platelet Aggregation (LTA)

Context: ADP stimulates platelets via P2Y1 (initiation) and P2Y12 (sustained aggregation) receptors.[2]

Visualizing the Pathway

PlateletSignaling ADP ADP (Agonist) P2Y1 P2Y1 Receptor (Gq-coupled) ADP->P2Y1 P2Y12 P2Y12 Receptor (Gi-coupled) ADP->P2Y12 Ca Intracellular Ca2+ Release P2Y1->Ca AC Adenylyl Cyclase Inhibition P2Y12->AC Shape Shape Change (Weak Aggregation) Ca->Shape cAMP cAMP Levels (Decrease) AC->cAMP Stable Sustained Aggregation cAMP->Stable Shape->Stable  Synergy Required

Figure 1: Dual-receptor mechanism of ADP. P2Y1 initiates shape change (transient), while P2Y12 is required for irreversible macro-aggregation.

Troubleshooting: Reversible Aggregation ("Disaggregation")

Q: I see an initial wave of aggregation, but the platelets disaggregate after 2 minutes. Why? A: This is the classic "P2Y1-only" response.

  • Cause: Your effective ADP concentration is too low to sustain P2Y12 activation, or the P2Y12 pathway is desensitized.

  • Optimization:

    • Dose-Response: Run a curve from 1 µM to 10 µM.

    • Thresholds:

      • 0.5 – 2.0 µM: Biphasic/Reversible (Primary wave only).

      • > 5.0 µM: Irreversible (Fused primary/secondary waves).

    • Check Calcium: If using Citrated PRP (low Ca2+), P2Y12 signaling is less stable. Ensure physiological Calcium if possible (Hirudin PRP) or increase ADP to 10 µM to force saturation.

Application II: Mitochondrial Respiration (Seahorse/Oxygraph)

Context: ADP is the substrate for ATP Synthase (Complex V), driving "State 3" respiration.[3]

Optimization Table: ADP Concentrations by Assay
Assay TypeTarget StateRecommended [ADP]Notes
Oxygraph (Isolated Mitos) State 3 (Maximal) 1 mM – 4 mM Saturating dose. Ensures respiration is limited by ETC capacity, not substrate availability.
Oxygraph (Kinetic) ADP:O Ratio 75 – 200 µM Pulse dose. Allows observation of return to State 4 (ADP depletion) to calculate efficiency.
Seahorse XF (Permeabilized) State 3 4 mM – 10 mM Higher concentrations required due to diffusion barriers in microplates.

Q: My Respiratory Control Ratio (RCR) is low (State 3 / State 4). Is my mitochondria damaged? A: Not necessarily. It could be insufficient ADP.

  • Diagnosis: If State 3 is not "flat" but slopes downward immediately, you are running out of ADP.

  • Solution: Increase Monosodium ADP concentration to saturation (e.g., 5 mM). Note: Because Monosodium ADP is acidic, adding 5 mM can drop the assay pH. Ensure your respiration buffer (MAS) has strong buffering capacity (e.g., 50 mM HEPES/K-Phos) to counteract the salt addition.

Application III: Enzyme Kinetics (Kinase Assays)

Context: ADP is the product of kinase activity.[4][5][6] In high-throughput screening (HTS), we measure ADP generation (e.g., ADP-Glo, Transcreener).

Visualizing Product Inhibition

KinaseKinetics ATP ATP (Substrate) Kinase Kinase Enzyme ATP->Kinase ADP_Prod ADP (Product) Kinase->ADP_Prod  Phosphotransfer Inhibition Product Inhibition (Competitive with ATP) ADP_Prod->Inhibition Inhibition->Kinase  Feedback Loop

Figure 2: The Product Inhibition Loop. Accumulation of ADP can competitively inhibit the Kinase if [ADP] approaches the Ki.

Q: My kinase assay linearity curves off early. Is the enzyme dying? A: It is likely ADP Product Inhibition .

  • Mechanism: Many kinases have an affinity for ADP (

    
    ) similar to their affinity for ATP (
    
    
    
    ). As the reaction proceeds, ADP competes with ATP for the active site.
  • Optimization:

    • Keep Conversion Low: Limit substrate conversion to <10-20% to prevent ADP accumulation.

    • ATP Purity Check: Commercial ATP often contains 1–2% ADP contamination. If you start with 1 mM ATP, you already have 10–20 µM ADP (background noise). Use "Ultra-Pure" ATP to maximize the signal-to-background window.

References

  • Gachet, C. (2001). ADP Receptors of Platelets and their Inhibition.[7][8][9] Thrombosis and Haemostasis.

  • Brand, M. D., & Nicholls, D. G. (2011).[10] Assessing mitochondrial dysfunction in cells. Biochemical Journal.

  • Zhang, J. H., et al. (2009). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Sigma-Aldrich. (n.d.). Product Information: Adenosine 5′-diphosphate sodium salt.[9][11]

  • Sperling, J. A., et al. (2019).[12] Measuring Respiration in Isolated Murine Brain Mitochondria: Implications for Mechanistic Stroke Studies. Journal of Visualized Experiments.

Sources

How to minimize false positives in ADP detection assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing False Positives in ADP Detection Assays Role: Senior Application Scientist Audience: Drug Discovery Researchers & Assay Development Scientists

Welcome to the Assay Validation Center

I have spent the last decade troubleshooting high-throughput screens (HTS), and if there is one universal truth in kinase biology, it is this: Signal does not equal Activity.

In ADP detection—whether you are using coupled luminescence (e.g., ADP-Glo™) or immunodetection (e.g., Transcreener®)—"False Positives" come in two dangerous flavors:[1]

  • False Activity: The assay reports ADP production when the enzyme is dead (High Background).

  • False Inhibition (The "Artifactual Hit"): A compound appears to inhibit your target kinase, but it is actually interfering with the detection chemistry.

This guide is not a generic manual. It is a decision matrix designed to isolate and eliminate these artifacts.

Part 1: The Physics of Interference (Root Cause Analysis)

To fix the problem, you must understand the mechanism of failure. The two dominant technologies fail for completely different reasons.

Coupled Luminescent Assays (e.g., ADP-Glo)[2][3][4][5][6]
  • The Mechanism: A two-step process.[2][3][4][5][6][7] Step 1 depletes unused ATP.[2][8][3][5] Step 2 converts produced ADP back to ATP, which drives a Luciferase reaction.[2][3][5][7]

  • The Failure Point (False Hits): Luciferase Inhibitors.[7][9]

    • If your test compound inhibits Ultra-Glo™ Luciferase (the reporter), the light signal drops.

    • Result: In an inhibition screen, low light = low ADP. You think you found a kinase inhibitor, but you actually found a luciferase inhibitor.

  • The Failure Point (High Background): ATP Purity.

    • Commercial ATP is often only 98% pure. That 2% impurity is often ADP. If you start with 100 µM ATP, you have 2 µM ADP background immediately, obliterating the signal window for low-turnover kinases.

Immunodetection/Fluorescent Assays (e.g., Transcreener)[1][9][12]
  • The Mechanism: Competitive displacement. An antibody binds a fluorescent tracer.[6][10][11][12] Generated ADP displaces the tracer, changing its polarization (FP) or intensity (FI).[6][11][12]

  • The Failure Point: Compound Autofluorescence & Quenching.

    • Many small molecules fluoresce in the blue/green spectrum.

    • Result: If using Fluorescence Intensity (FI), a fluorescent compound mimics the "unquenched" tracer, artificially inflating the signal (False Activity).

Part 2: Visualizing the Failure Modes

I have generated a logic map below to help you visualize where interference enters your workflow.

ADP_Interference_Logic cluster_ADPGlo Luminescent Assay (ADP-Glo) cluster_Transcreener Fluorescent Assay (Transcreener) Compound Test Compound Kinase Target Kinase Compound->Kinase True Inhibition Luciferase Luciferase (Reporter) Compound->Luciferase INTERFERENCE (False Hit) Signal_Fl Fluorescence Signal Compound->Signal_Fl AUTOFLUORESCENCE (False Activity) ADP_Product ADP Produced Kinase->ADP_Product Activity ADP_Product->Luciferase Drives Antibody Antibody-Tracer Complex ADP_Product->Antibody Displaces Signal_Lum Light Signal Luciferase->Signal_Lum Antibody->Signal_Fl

Figure 1: Mechanism of Compound Interference. Red dotted lines indicate where compounds bypass the target to create false readouts.

Part 3: Troubleshooting & Optimization (Q&A)

Q1: My Z’ factor is consistently below 0.5. Is it the enzyme or the assay?

Answer: It is likely your ATP source. In ADP detection, the "Background" is the signal generated by the starting ATP stock.

  • The Causality: Standard ATP (98-99% pure) contains significant ADP. In a 1 mM ATP reaction, 1% impurity = 10 µM ADP. If your enzyme only produces 5 µM ADP (5% conversion), your Signal-to-Background (S/B) ratio is < 1.5.

  • The Fix: Switch to Ultra-Pure ATP (often provided in kits like ADP-Glo).

  • Validation: Run a "No Enzyme" control with your ATP stock. If the luminescence/fluorescence shift is high compared to buffer alone, your ATP is degraded.

Q2: I found a potent inhibitor (IC50 = 10 nM), but it failed in the cell-based assay. Why?

Answer: You likely have a "Luciferase Killer" (if using luminescence) or a "Light Scatterer" (if using FP).

  • The Protocol: You must run a Counter-Screen .

    • Prepare the detection reagents (e.g., Kinase Detection Reagent).[2]

    • Spike in a known concentration of ADP (e.g., equivalent to 20% conversion) without the kinase.

    • Add your test compound.

    • Result: The signal should be constant. If the compound reduces the signal (Luminescence) or alters it (Fluorescence) in the absence of the kinase, it is a false positive.

Q3: How do I handle fluorescent compounds in Transcreener assays?

Answer: Shift the spectrum.

  • The Science: Most small molecule libraries fluoresce in the Blue/Green range (Excitation 350-480nm).

  • The Fix: Use Red-Shifted Tracers (e.g., Alexa Fluor® 633 or 594).

  • Data Support: Red tracers reduce compound interference by approximately 15-fold compared to fluorescein-based tracers [1].

  • Alternative: Switch from Fluorescence Intensity (FI) to Fluorescence Polarization (FP). FP is ratiometric and less sensitive to absolute intensity changes caused by compound autofluorescence.

Part 4: The "Gold Standard" Validation Protocol

Do not start a screen without running this Linearity & Interference Check .

Step-by-Step Methodology

1. ATP-to-ADP Conversion Curve (The Standard Curve)

  • Why: Proves the assay can detect ADP linearly and establishes the lower limit of detection (LLD).

  • Protocol:

    • Prepare 100 µM ATP and 100 µM ADP stocks.

    • Mix them to create 0%, 1%, 2%, 5%, 10%, 20%, and 100% ADP standards (maintaining 100 µM total nucleotide).

    • Run the detection assay.[2][13][3][4][5][6][10][11][12][14][15][16]

    • Success Criteria:

      
       and Z’ > 0.7 at 10% conversion.
      

2. The "Mock" Inhibition Counter-Screen

  • Why: Identifies compounds that kill the detection reagent.

  • Protocol:

    • Well A: Buffer + Detection Reagent + 20 µM ADP (Control).

    • Well B: Buffer + Detection Reagent + 20 µM ADP + Test Compound (10 µM).

    • Incubate for standard time.

  • Calculation:

    
    
    
    • If Interference > 20%, the compound is a False Positive.[7]

Part 5: Data Summary & Decision Matrix

Use this table to diagnose your specific issue.

SymptomProbable CauseVerification StepCorrective Action
High Background (All Wells) Impure ATP (ADP contamination)Run ATP-only control vs. Buffer blankUse Ultra-Pure ATP; Aliquot and store at -20°C
High Background (Edge Wells) Evaporation / Temperature GradientsCheck plate sealing; Incubate in humidity chamberUse low-volume plates; Allow reagents to reach Room Temp before use
Inhibitor "Hit" (Luminescence) Luciferase InhibitionRun "Mock" Counter-Screen (No Kinase)Discard hit; Switch to orthogonal assay (e.g., Mass Spec)
Inhibitor "Hit" (Fluorescence) Compound Quenching / PrecipitationCheck solubility; Run absorbance scanAdd 0.01% Triton X-100; Switch to Red-Shifted Tracer
Low Z' Factor (< 0.5) Pipetting Error / BubblesVisual inspection of plateCentrifuge plate (1000rpm, 1 min) to remove bubbles

Part 6: Workflow Visualization

The following diagram illustrates the decision tree for validating a "Hit" to ensure it is not a False Positive.

Validation_Workflow Start Primary Screen Hit (Inhibition Observed) CounterScreen Run Counter-Screen (Enzyme-Free, ADP Spike) Start->CounterScreen Decision1 Does Signal Drop? CounterScreen->Decision1 FalsePos FALSE POSITIVE (Detection Interference) Decision1->FalsePos Yes (Signal affected by compound) Orthogonal Orthogonal Assay (e.g., Radiometric/MS) Decision1->Orthogonal No (Signal Intact) ValidHit VALIDATED HIT Orthogonal->ValidHit Activity Confirmed

Figure 2: Hit Validation Decision Tree. This workflow filters out detection-specific artifacts.

References

  • BellBrook Labs. (2023).[1] Transcreener® ADP² FI Assay Technical Manual. Retrieved from [Link]

  • Inglese, J., et al. (2007). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology. Retrieved from [Link]

  • Coussens, N. P., et al. (2017). Assay Guidance Manual: Interference with Fluorescence and Absorbance. NCBI. Retrieved from [Link]

Sources

Stability of adenosine 5'-(trihydrogen diphosphate), monosodium salt at different pH levels

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a comprehensive resource for researchers working with Adenosine 5'-(trihydrogen diphosphate), monosodium salt . It moves beyond generic datasheets to address the specific physicochemical challenges of maintaining nucleotide stability in experimental workflows.

Executive Summary

Adenosine 5'-diphosphate (ADP) is thermodynamically unstable by design.[1] Its phosphoanhydride bonds are high-energy linkages intended to be broken. For the researcher, this presents a paradox: you must preserve a molecule that nature designed to degrade.

The monosodium salt form (C₁₀H₁₄N₅NaO₁₀P₂) is particularly challenging because it yields an acidic solution upon reconstitution. Without immediate buffering, the low pH environment catalyzes its own hydrolysis, degrading your expensive reagent into AMP and inorganic phosphate before your experiment even begins.

This guide details the pH-dependent stability profiles and provides a validated protocol for preparation and storage.

Stability Profile at a Glance

pH Sensitivity Matrix
pH EnvironmentStability StatusPrimary Degradation MechanismRecommendation
Acidic (pH < 6.0) CRITICAL RISK Acid-catalyzed hydrolysis of the phosphoanhydride bond (

-phosphate cleavage).[1]
Avoid. Never store in unbuffered water.
Neutral (pH 6.8 - 7.4) OPTIMAL Minimal hydrolysis.[1] Zwitterionic stabilization.[2]Target Range. Use HEPES or Tris buffers.
Alkaline (pH > 8.5) MODERATE RISK Base-catalyzed hydrolysis; Potential deamination of adenine to hypoxanthine.[1]Caution. Use only if assay requires (e.g., Alkaline Phosphatase).[1]
Temperature & Phase Stability
ConditionStability EstimateNotes
Solid Powder (-20°C) > 2 YearsKeep desiccated.[1] Hygroscopic.
Solution (-70°C) 3-6 MonthsFlash freeze.[1] Avoid freeze-thaw cycles.[1]
Solution (-20°C) 1 MonthAcceptable for short-term working stocks.[1]
Solution (4°C) < 24 HoursSignificant hydrolysis risk (1-5% per day).[1]
Solution (RT) < 4 HoursUnstable. Use immediately.

Deep Dive: The Chemistry of Degradation

The Acidic Trap (The #1 User Error)

When you dissolve ADP monosodium salt in pure water, the protons associated with the phosphate groups are released, dropping the pH to approximately 3.0 – 4.0 .

  • Mechanism: In this acidic environment, a proton attacks the bridging oxygen between the

    
     and 
    
    
    
    phosphates. This weakens the bond, making it susceptible to nucleophilic attack by water.
  • Result: Rapid conversion to AMP (Adenosine Monophosphate) and Pi (Inorganic Phosphate) .[1][3]

  • Impact: If you use this unbuffered solution in an ATPase assay, the high background of Pi will render your results invalid.

The Alkaline Risk

While ADP is chemically more stable at pH 8.0 than pH 4.0, high alkalinity (pH > 10) introduces new risks:

  • Deamination: The amino group on the adenine ring can be hydrolyzed, converting Adenosine to Inosine derivatives (hypoxanthine base).

  • Glassware Leaching: High pH solutions stored in glass can leach silicates, which may interfere with sensitive enzyme kinetics.

Visualizing the Degradation Pathway

The following diagram illustrates the primary breakdown pathways you must prevent.

ADP_Degradation cluster_conditions Environmental Triggers ADP ADP (Active) AMP AMP (Inactive) ADP->AMP Acid Hydrolysis (pH < 6.0) Pi Inorganic Phosphate (Pi) ADP->Pi Acid Hydrolysis Adenosine Adenosine ADP->Adenosine Enzymatic (Phosphatases) PPi Pyrophosphate (PPi) ADP->PPi Enzymatic Acid Low pH / Heat Acid->ADP Enzyme Contamination Enzyme->ADP

Figure 1: Chemical and enzymatic degradation pathways of ADP.[1] Red arrows indicate the primary acid-catalyzed hydrolysis risk.

Validated Protocol: Preparation of Stable Stock Solution (100 mM)

Objective: Prepare a neutral (pH 7.0 - 7.4) stock solution that minimizes hydrolysis.

Reagents Required[1][4][5]
  • ADP Monosodium Salt (Solid)[1]

  • Milli-Q / Ultrapure Water (Nuclease-free)[1]

  • 1 M NaOH (Freshly prepared)[1]

  • Buffer Choice:

    • Option A (General): 1 M HEPES (pH 7.4)

    • Option B (If HEPES interferes): 1 M Tris-HCl (pH 7.4)

Workflow
  • Weighing: Weigh the appropriate amount of ADP powder into a sterile microcentrifuge tube.

    • Note: ADP is hygroscopic. Equilibrate the bottle to room temperature before opening to prevent water condensation.

  • Dissolution (The Critical Step):

    • Add Ultrapure water to 80% of the final target volume.

    • Do NOT vortex vigorously (creates heat/shear).[1] Invert gently to dissolve.

  • pH Adjustment:

    • Spot check pH with a micro-pH probe or pH paper. It will likely be acidic (pH ~3-5).[1]

    • Buffering: Add stock buffer (HEPES or Tris) to a final concentration of 10-20 mM.[1]

    • Titration: If not using a buffer, carefully add 1 M NaOH dropwise while stirring. Target pH 7.2.

    • Warning: Overshooting to pH > 10 can cause irreversible damage. Go slowly.

  • Final Volume: Adjust to final volume with water.

  • Sterilization: Filter through a 0.22 µm PES membrane (low protein binding).

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) and flash freeze in liquid nitrogen. Store at -70°C.

Troubleshooting & FAQs

Q1: I dissolved ADP monosodium salt in water, and my ATPase assay has a high background signal. Why? A: You likely experienced acid-catalyzed hydrolysis.[4] The monosodium salt creates an acidic solution (pH < 5) in pure water. If left at room temperature even for 30 minutes, a significant portion of ADP hydrolyzes to AMP + Pi. The "Pi" (Inorganic Phosphate) is what causes the high background in Malachite Green or similar assays.

  • Fix: Always dissolve ADP in a buffered solution (pH 7.2) or adjust pH immediately upon dissolution.

Q2: Can I use Phosphate Buffered Saline (PBS) to dissolve ADP? A: Technically yes, but practically no. While PBS provides a stable pH, the high concentration of phosphate (Pi) in the buffer will saturate any assay designed to detect phosphate generation (like ATPase assays), making measurement impossible.[1] Use HEPES, MOPS, or Tris instead.[1]

Q3: I see "extra peaks" in my HPLC trace after storing ADP at 4°C for a week. A: ADP is not stable at 4°C for long periods. The extra peaks are likely:

  • AMP: Elutes earlier than ADP (less negative charge).

  • Adenosine: If phosphatase contamination is present.

  • Rule of Thumb: Discard 4°C solutions after 24 hours. Always use fresh frozen aliquots.

Q4: Which buffer is better: Tris or HEPES? A:

  • HEPES (Recommended): It has a pKa of ~7.5 at 25°C, making it ideal for physiological pH.[1] It is chemically stable and interacts minimally with metal ions (like Mg²⁺ required for ADP binding).[1]

  • Tris: Its pKa changes significantly with temperature (

    
    ).[1] A solution pH'd to 7.5 at Room Temp will shift to ~8.1 at 4°C and ~7.0 at 37°C. This fluctuation can affect experimental reproducibility.
    

Decision Tree: Buffer Selection

Use this workflow to select the correct buffer for your ADP stock.

Buffer_Selection Start Start: Select Buffer for ADP Q1 Is your assay detecting Phosphate (Pi)? Start->Q1 Phosphate_Buffer Avoid Phosphate Buffer (PBS, Sodium Phosphate) Q1->Phosphate_Buffer Yes Q2 Is strict pH control across temps required? Q1->Q2 No Tris Use Tris-HCl (Note: Temp sensitive) Q2->Tris No HEPES Use HEPES (Recommended) Q2->HEPES Yes

Figure 2: Logic flow for selecting the appropriate buffer to maintain ADP stability without interfering with downstream assays.

References

  • Leibrock, E., Bayer, P., & Lüdemann, H. D. (1995).[1] Nonenzymatic hydrolysis of adenosinetriphosphate (ATP) at high temperatures and high pressures.[5] Biophysical Chemistry, 54(2), 175–180.[1] Retrieved from [Link]

  • Hopax Fine Chemicals. (2024).[2] HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab. Retrieved from [Link]

Sources

Technical Support Center: ADP Monosodium Salt & Divalent Cations

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of ADP Monosodium Salt Stability in the Presence of Divalent Cations Audience: Researchers, Biochemists, and Drug Discovery Scientists Document ID: TS-ADP-MG-001 Last Updated: February 18, 2026

Executive Summary: The Divalent Cation Paradox

In enzymatic assays (kinases, ATPases, synthetases), Adenosine 5'-diphosphate (ADP) is a critical substrate or product. Divalent cations—specifically Magnesium (


) and Calcium (

)—are often essential cofactors for these enzymes.

However, a critical stability paradox exists:

  • In the Assay: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     is required to form the biologically active 
    
    
    
    complex.
  • In Storage: The presence of divalent cations in stock solutions significantly accelerates degradation (hydrolysis and disproportionation), particularly if trace contaminants are present.

This guide provides the technical protocols to navigate this paradox, ensuring data integrity and reagent longevity.

Diagnostic Troubleshooting Guide

Issue 1: Spontaneous Hydrolysis & Loss of Potency

Symptom: ADP stock concentration decreases over time; HPLC shows increased AMP and inorganic phosphate (


) peaks.
Possible CauseTechnical ExplanationCorrective Action
Acidic Hydrolysis Dissolving ADP monosodium salt in unbuffered water creates an acidic solution (pH ~3.0–3.5), catalyzing the cleavage of the phosphoanhydride bond.Always buffer stocks. Dissolve ADP in 10–50 mM HEPES or TRIS (pH 7.0–7.5). Never store in unbuffered water.
Cation-Catalyzed Degradation Storage of ADP with

or

facilitates nucleophilic attack on the

-phosphate, especially if trace nucleases are present.
Segregate ions. Prepare a

Metal-Free ADP stock. Add

only to the working buffer immediately before the experiment.
Issue 2: Precipitation in Working Solutions

Symptom: Cloudiness or particulates visible upon adding ADP to the assay buffer.

Q: Why does my solution precipitate when I add Calcium? A: This is likely Calcium Phosphate precipitation , not ADP precipitation.

  • Mechanism: ADP slowly hydrolyzes to AMP + Inorganic Phosphate (

    
    ). 
    
    
    
    binds
    
    
    with high affinity, forming insoluble calcium phosphate (
    
    
    ).
  • Threshold: This occurs rapidly if

    
     accumulates in older ADP stocks.
    
  • Solution: Perform a Quality Control (QC) check on your ADP stock. If free phosphate > 5%, discard the stock. Use

    
     instead of 
    
    
    
    if the enzyme tolerates it, as
    
    
    is more soluble.
Issue 3: High Background in Kinase/ATPase Assays

Symptom: High signal in "No Enzyme" controls.

Q: Can divalent cations cause false positives? A: Yes, indirectly.

  • Mechanism: Commercial ADP sources often contain trace Adenylate Kinase (AK) contaminants. In the presence of

    
    , AK catalyzes the disproportionation reaction: 
    
    
    
    .
  • Impact: If your assay detects ATP production (e.g., luciferase assays), this background ATP generation will ruin the signal-to-noise ratio.

  • Protocol: Use "Ultra-Pure" grade ADP (>99%) and add an AK inhibitor (e.g.,

    
    ) if using crude lysates.
    

Technical Deep Dive: Coordination Chemistry

Understanding the coordination state of ADP is vital for experimental design. The "active" substrate for most enzymes is not free


 or 

, but the metal-nucleotide complex.
Stability Constants & Binding

The affinity of ADP for divalent cations is lower than that of ATP but still significant.

  • 
     Complex: 
    
    
    
  • 
     Complex:  Similar affinity, but often alters enzyme kinetics differently due to larger ionic radius (1.00 Å vs 0.72 Å for 
    
    
    
    ).

Key Insight: In a typical assay buffer containing 1 mM ADP and 5 mM


:
  • 90% of ADP exists as

    
    .
    
  • If you omit

    
    , the enzyme cannot bind the substrate effectively, leading to false negatives  (apparent lack of activity).
    

Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stable ADP Stock Solution

Goal: Create a stock stable for >6 months at -20°C.

  • Weighing: Weigh ADP Monosodium Salt (MW ~427.2 g/mol ).

  • Dissolution (Metal-Free): Dissolve in 100 mM HEPES (pH 7.4) or 50 mM TRIS (pH 7.5) .

    • Critical: Do NOT add

      
       or 
      
      
      
      at this stage.
    • Target Concentration: 10 mM to 100 mM.

  • pH Adjustment: Check pH. If < 6.0, adjust carefully with NaOH. Acidic pH accelerates hydrolysis.

  • Filtration: Sterile filter (0.22 µm) to remove microbial contaminants (which secrete nucleases).

  • Aliquot & Storage: Aliquot into single-use volumes (e.g., 50 µL). Store at -20°C or -80°C .

    • Note: Avoid freeze-thaw cycles.[1]

SOP-02: Preparation of Working Solution (The "Activation" Step)

Goal: Form the active Mg-ADP complex immediately prior to assay.

  • Thaw: Thaw one aliquot of Metal-Free ADP stock on ice.

  • Buffer Prep: Prepare Assay Buffer containing the required divalent cation (e.g., 50 mM HEPES, 10 mM

    
    ).
    
  • Mixing: Dilute the ADP stock into the Assay Buffer.

    • Equilibration: Allow 5–10 minutes at Room Temperature for the

      
       complex to reach equilibrium before adding the enzyme.
      

Visualizations

Figure 1: ADP Stability & Degradation Pathways

This diagram illustrates the degradation risks associated with improper storage (Acidic pH or presence of Metals) versus the stable storage pathway.

ADP_Stability cluster_Wrong RISK PATHWAY (Instability) cluster_Right OPTIMAL PATHWAY ADP_Solid ADP Monosodium Salt (Solid Powder) Water_Sol Dissolved in Unbuffered Water ADP_Solid->Water_Sol Metal_Stock Stock with Mg2+/Ca2+ (Long-term Storage) ADP_Solid->Metal_Stock Buffer_Sol Dissolved in HEPES/TRIS (pH 7.4) ADP_Solid->Buffer_Sol Acidic_pH Acidic pH (< 4.0) Water_Sol->Acidic_pH Hydrolysis Rapid Hydrolysis (ADP -> AMP + Pi) Acidic_pH->Hydrolysis Precipitation Precipitation Risk (Ca-Phosphate) Hydrolysis->Precipitation Accumulation of Pi Metal_Stock->Hydrolysis Catalyzed by Trace Contaminants Frozen_Stock Frozen Stock (-20°C) (Metal-Free) Buffer_Sol->Frozen_Stock Working_Sol Add Mg2+/Ca2+ (Working Solution) Frozen_Stock->Working_Sol Active_Complex Active Mg-ADP Complex (Ready for Assay) Working_Sol->Active_Complex

Caption: Figure 1. Decision pathways for ADP preparation. Red paths indicate instability risks; Green paths ensure reagent integrity.

Figure 2: Troubleshooting Logic Tree

Use this flow to diagnose assay irregularities related to ADP.

Troubleshooting Start Problem Detected Precipitate Visible Precipitate? Start->Precipitate Low_Activity Low Enzyme Activity? Start->Low_Activity High_Bg High Background? Start->High_Bg Check_Ca Is Ca2+ present? Precipitate->Check_Ca Yes Check_Pi Check Free Phosphate (Degraded ADP) Check_Ca->Check_Pi Yes Check_Mg Is Mg2+ in Assay Buffer? Low_Activity->Check_Mg Yes Add_Mg Add Mg2+ (Essential Cofactor) Check_Mg->Add_Mg No Check_AK Contaminant Adenylate Kinase? High_Bg->Check_AK Yes Inhibitor Add Ap5A Inhibitor or Use Ultra-Pure ADP Check_AK->Inhibitor Yes

Caption: Figure 2. Diagnostic logic for resolving common ADP-related assay failures.

References

  • Effect of Magnesium on ADP Hydrolysis

    • Title: Differential effects of magnesium on the hydrolysis of ADP and
    • Source: N
    • URL:[Link]

  • ADP Stock Preparation & pH Stability

    • Title: Preparation of ADP stock - General Lab Techniques.
    • Source: Protocol Online
    • URL:[Link]

  • Magnesium-ADP Binding Constants

    • Title: Influence of divalent cations on the reconstituted ADP, ATP exchange.[2]

    • Source: Biochimica et Biophysica Acta (via PubMed)
    • URL:[Link]

  • Calcium Phosphate Precipitation Mechanisms

    • Title: Interaction of calcium and phosphate decreases ileal magnesium solubility.[3][4]

    • Source: Journal of Nutrition[4]

    • URL:[Link]

  • General Stability Warnings

    • Title: What is the stability of Adenosine diphosphate (ADP)
    • Source: ResearchG
    • URL:[Link]

Sources

Technical Support Center: Addressing Compound Interference in ADP Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Reliable ADP detection is the backbone of kinase, ATPase, and helicase screening.[1][2] However, the chemical diversity of screening libraries introduces "compound interference"—artifacts that mimic or mask enzymatic activity.[3] This guide provides a self-validating framework to distinguish true pharmacological inhibition from assay artifacts in both coupled-enzyme (e.g., ADP-Glo™) and direct-detection (e.g., Transcreener®) formats.

Part 1: Understanding the Mechanisms of Interference

Q1: How does compound interference differ between Luminescent and Fluorescent ADP assays?

The mechanism of interference depends entirely on the signal transduction method of your assay.

FeatureCoupled Luminescence (e.g., ADP-Glo) Fluorescent Polarization/Intensity (e.g., Transcreener)
Signal Readout Light production (Luciferase).Fluorescence emission or polarization state.[2][4][5][6][7]
Primary Interference Luciferase Inhibition: Compounds inhibit the reporter enzyme, reducing signal.Autofluorescence: Compound emits light at the assay wavelength.
Resulting Artifact False Positive: Low signal mimics kinase inhibition.False Negative: Added light mimics "high ADP" (in FP) or masks signal changes.
Secondary Interference ATP Depletion Failure: Incomplete removal of ATP leads to high background.Color Quenching: Compound absorbs excitation or emission light (Inner Filter Effect).
Q2: Why do I see "inhibition" in my ADP-Glo assay even when the kinase is inactive?

This is the hallmark of Luciferase Inhibition . In the ADP-Glo workflow, the final signal is generated by converting ADP back to ATP, which fuels a luciferase reaction.[8][9] If your test compound inhibits luciferase, the light output drops regardless of ADP levels. This drop is indistinguishable from a true kinase inhibitor preventing ADP formation unless you run a specific counter-screen.

Q3: My FP assay signal is erratic. Is it aggregation or autofluorescence?
  • Autofluorescence typically causes a massive increase in total fluorescence intensity (Total Intensity = Parallel + Perpendicular). In FP mode, this usually drives the mP value toward zero (mimicking high ADP), which can mask inhibitor potency.

  • Aggregation (colloidal formation) causes light scattering. This is often time-dependent and sensitive to detergent concentration. If adding 0.01% Triton X-100 eliminates the effect, it was likely aggregation.

Part 2: Diagnostic Workflows & Protocols

Visualizing the Troubleshooting Logic

Use this decision tree to isolate the source of interference in your specific assay.

InterferenceLogic Start Start: Anomalous Data AssayType Select Assay Type Start->AssayType GloBranch Coupled Luminescence (ADP-Glo) AssayType->GloBranch TransBranch Fluorescence (FP/FI) (Transcreener) AssayType->TransBranch CleanTest Run 'Clean Signal' Test (ADP + Compound - Kinase) GloBranch->CleanTest SignalDrop Signal Decreases? CleanTest->SignalDrop TrueLucInhib Result: Luciferase Inhibition (False Positive) SignalDrop->TrueLucInhib Yes TrueKinase Result: True Kinase Inhibition SignalDrop->TrueKinase No AutoFluorCheck Check Total Intensity (Compound only) TransBranch->AutoFluorCheck HighIntensity Intensity > Buffer? AutoFluorCheck->HighIntensity Correction Apply Mathematical Correction HighIntensity->Correction Yes TracerCheck Run Tracer Displacement Control HighIntensity->TracerCheck No

Caption: Logic flow for distinguishing compound interference from enzymatic inhibition in ADP detection assays.

Protocol A: The "Spike-In" Control (For Luciferase-Based Assays)

Use this to confirm if a "hit" is actually inhibiting the detection system (Luciferase).

Objective: Determine if the compound inhibits the ADP-to-Light conversion machinery. Reagents: ADP-Glo Reagent, Kinase Detection Reagent, 10 µM ADP stock (no enzyme).

  • Prepare Plate: Add 5 µL of test compound (at 2x concentration) to the wells.

  • Add Substrate: Add 5 µL of 10 µM ADP (in kinase buffer) to all wells. Do not add Kinase.

  • Perform Detection:

    • Add 10 µL ADP-Glo™ Reagent. Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent. Incubate 30 min.

  • Analyze:

    • Compare Luminescence (RLU) of Compound Wells vs. DMSO Control Wells .

    • Interpretation: If Compound RLU is < 80% of DMSO RLU, the compound inhibits the detection system. This is a false positive.

Protocol B: The "Tracer Interaction" Test (For FP/FI Assays)

Use this to check for autofluorescence or quenching.

Objective: Determine if the compound alters the physics of the fluorophore. Reagents: Assay Buffer, Tracer (e.g., ADP Alexa633), Test Compound.

  • Prepare Controls:

    • Buffer Blank: Buffer only.

    • Tracer Control: Buffer + Tracer (at assay concentration, e.g., 2 nM).

  • Prepare Samples: Buffer + Tracer + Test Compound (at screening concentration).

  • Measure: Read Fluorescence Intensity (FI) and Polarization (mP).[7]

  • Analysis:

    • Autofluorescence: If Sample FI > (Tracer Control FI + 20%), the compound is autofluorescent.

    • Quenching: If Sample FI < (Tracer Control FI - 20%), the compound is a color quencher.

    • Binder: If Sample mP is significantly higher than Tracer Control mP, the compound binds the tracer directly (rare but possible).

Part 3: Mitigation & Correction Strategies

Mathematical Correction for Autofluorescence (FP Assays)

If a compound is autofluorescent, it adds unpolarized light, artificially lowering the mP value. Use this formula to correct the observed polarization (


).

Formula:



Where:

  • 
     = Total Intensity of the well (Assay + Compound).
    
  • 
     = Observed mP of the well.
    
  • 
     = Total Intensity of the compound alone (measured in Protocol B).
    
  • 
     = mP of the compound alone.
    

Note: If


 is >50% of 

, mathematical correction becomes unreliable. Mark these compounds as "Interference" and test using a different readout (e.g., Mass Spec).
Table: Common Issues and Solutions
Interference TypeAssay ImpactRecommended Solution
Color Quenching Reduces signal intensity (FI/Lum).Use Ratiometric Readouts: Switch from FI to FP or TR-FRET. Ratiometric assays are less sensitive to absolute intensity changes [1].
Luciferase Inhibition False Positive (High Inhibition).Switch to Direct Detection: Use an antibody-based assay (e.g., Transcreener) that does not rely on enzymatic reporters [2].[1][10]
Compound Aggregation Light scattering; non-specific inhibition.Add Detergent: Include 0.01% Triton X-100 or Brij-35 in the reaction buffer to disrupt colloidal aggregates [3].
ATP Contamination High Background (ADP-Glo).Use Ultra-Pure ATP: Ensure ATP source is >99% pure. Even 1% ADP contamination in the starting ATP reduces the assay window significantly.

Part 4: Advanced Mechanism Visualization

Understanding the "why" helps in selecting the right counter-screen. The diagram below contrasts the vulnerability points of Coupled vs. Direct assays.

AssayMechanisms cluster_0 Coupled Assay (ADP-Glo) cluster_1 Direct Assay (Transcreener) K1 Kinase Rxn ADP1 ADP K1->ADP1 Rep1 Luciferase System ADP1->Rep1 Coupling Light Light Rep1->Light Int1 Compound Interference Int1->Rep1 Inhibits (False Pos) K2 Kinase Rxn ADP2 ADP K2->ADP2 Ab Antibody-Tracer Complex ADP2->Ab Displaces Tracer Pol Polarization Change Ab->Pol Int2 Compound Autofluorescence Int2->Pol Alters Signal (False Neg)

Caption: Vulnerability points: Coupled assays suffer from enzyme inhibition; Direct assays suffer from optical interference.

References

  • BellBrook Labs. (2025). How to Minimize False Positives in ADP Detection. BellBrook Labs Technical Resources.

  • Promega Corporation. (2025). ADP-Glo™ Kinase Assay Technical Manual. Promega Technical Support.

  • National Center for Biotechnology Information (NCBI). (2017). Assay Interference by Aggregation. Assay Guidance Manual.

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Blog.

  • BellBrook Labs. (2025). Transcreener® ADP2 FI Assay Technical Manual. BellBrook Labs.[1][10][11][12]

Sources

Best practices for storing adenosine 5'-(trihydrogen diphosphate), monosodium salt solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for adenosine 5'-(trihydrogen diphosphate), monosodium salt (ADP-Na). This guide, curated by our senior application scientists, provides in-depth best practices, troubleshooting advice, and validated protocols to ensure the stability and efficacy of your ADP-Na solutions. Our goal is to empower you with the technical expertise to prevent experimental variability and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the preparation and storage of ADP-Na solutions.

Q1: What is the optimal temperature for storing ADP-Na solutions?

For long-term stability, aqueous solutions of ADP-Na should be stored at -20°C or below.[1][2] Some studies have shown that ATP, a closely related molecule, is stable for at least a month when stored at -80°C.[3] Storing solutions in a frozen state is the best way to stabilize them and prevent degradation.[4] Short-term storage at 4°C is possible for a few days, but is not recommended for periods longer than a week due to the increased rate of hydrolysis.[4]

Q2: Why is the pH of the solution so critical for ADP stability?

The stability of adenosine phosphates is highly pH-dependent. The phosphoanhydride bonds in ADP are susceptible to hydrolysis, a reaction that breaks down ADP into adenosine monophosphate (AMP) and inorganic phosphate. This hydrolysis is significantly accelerated at extreme pH values. The optimal pH range for stability in aqueous solutions is between 6.8 and 7.4.[5] Dissolving ADP-Na salt directly in water can result in a mildly acidic solution, which is not ideal for long-term storage.[4] Therefore, using a buffered solution at a neutral pH is crucial to minimize degradation.

Q3: What is the best buffer to use for preparing my ADP-Na solution?

It is highly recommended to dissolve ADP-Na in a buffered solution at a neutral pH (around 7.0).[4] Buffers such as Tris or HEPES are commonly used. The choice of buffer can depend on your specific application, but the key is to maintain a stable, neutral pH during storage. Avoid using buffers that may chelate divalent cations if those are important for your downstream application, or conversely, use a chelating buffer if you need to avoid the effects of trace metal contaminants.

Q4: How should I handle the solid ADP-Na powder?

Solid ADP-Na should be stored at -20°C in a desiccated environment.[1][6] Before opening the container, it is important to allow it to warm to room temperature to prevent condensation of moisture onto the powder, which can lead to hydrolysis and degradation.[2]

Q5: Is it better to prepare a concentrated stock solution and aliquot it?

Yes, this is a highly recommended practice. Preparing a concentrated stock solution, aliquoting it into smaller, single-use volumes, and then freezing the aliquots is the best way to preserve the integrity of the compound. This practice minimizes the number of freeze-thaw cycles, which can accelerate the degradation of ADP.[4]

Q6: Does the presence of divalent cations like Mg²⁺ affect storage?

Yes, divalent cations such as magnesium (Mg²⁺) and calcium (Ca²⁺) can significantly speed up the hydrolysis of the phosphate bonds in ADP.[4] While many biological assays involving ADP require the presence of these cations for enzymatic activity, they should not be included in the stock solution for long-term storage. If your experiment requires divalent cations, they should be added to the working solution immediately before use.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the handling and storage of ADP-Na solutions.

Problem: I thawed my ADP-Na solution and observed a precipitate. What happened and what should I do?

Cause: Precipitation upon thawing can occur for several reasons:

  • Concentration Exceeds Solubility at Low Temperatures: The concentration of your ADP-Na solution may be too high to remain soluble as it thaws.

  • Buffer Incompatibility: If you are using a phosphate buffer, it can precipitate at high concentrations of organic solvents that might be part of your experimental system.[7]

  • pH Shift: A change in pH during freezing and thawing can affect the solubility of the salt.

Solution:

  • Gentle Warming and Agitation: Try gently warming the solution to 37°C and vortexing to see if the precipitate redissolves.

  • Verify Solubility: Check the manufacturer's data sheet for the solubility of your specific ADP-Na product. For example, some suppliers state a solubility of 50 mg/mL in water.

  • Sterile Filtration: If the precipitate does not redissolve with gentle warming, it may be necessary to filter the solution through a 0.22 µm sterile filter to remove the particulate matter before use.[8] Be aware that this may slightly lower the concentration of your solution.

  • Future Prevention: Consider preparing a slightly more dilute stock solution or using a different buffer system. Always ensure your solution is fully dissolved before freezing.

Problem: My experimental results are inconsistent, and I suspect my ADP-Na has degraded. How can I verify its integrity?

Cause: Inconsistent results are a classic sign of reagent degradation. ADP primarily degrades via hydrolysis to AMP.[9][10] This loss of the active ADP molecule will lead to reduced efficacy in biological assays, such as platelet aggregation studies or enzyme kinetics.

Solution: Quality Control Protocol You can assess the purity of your ADP solution using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC Analysis of ADP Integrity

  • Prepare Mobile Phase:

    • Mobile Phase A: 0.1 M Potassium phosphate buffer, pH 6.5.

    • Mobile Phase B: 100% Acetonitrile.

  • HPLC Column: Use a C18 reverse-phase column.

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 5%).

    • Run a linear gradient to increase the concentration of Mobile Phase B over 15-20 minutes.

  • Detection: Use a UV detector set to 259 nm.

  • Sample Preparation: Dilute a small amount of your ADP stock solution in the mobile phase.

  • Analysis: Inject the sample. Compare the resulting chromatogram to a fresh, high-purity ADP standard. The presence of significant secondary peaks, particularly one corresponding to AMP, indicates degradation.

Problem: My ADP-Na solution, prepared in pure water, has an acidic pH. Is this normal?

Cause: Yes, this is expected. When the sodium salt of ADP is dissolved in unbuffered water, the resulting solution is often mildly acidic.[6] This acidic environment is not optimal for the long-term stability of the phosphoanhydride bonds.

Solution:

  • Always Use a Buffer: As outlined in the FAQs, always prepare your stock solutions in a buffer that maintains a neutral pH (6.8-7.4).[4][5]

  • pH Adjustment: If you must use water, you can adjust the pH of the solution with dilute NaOH. However, this is less reliable than using a buffer, as the pH can drift over time.

Key Experimental Workflows and Data

Data Summary: Recommended Storage Conditions
ParameterConditionRationale
Storage Temperature -20°C or -80°CMinimizes the rate of chemical and enzymatic degradation.[1][3]
pH 6.8 - 7.4The phosphoanhydride bond is most stable at a neutral pH, minimizing hydrolysis.[5]
Solvent Buffered solution (e.g., Tris, HEPES)Maintains a stable pH and prevents the solution from becoming acidic.[4]
Aliquoting Single-use aliquotsAvoids repeated freeze-thaw cycles which can damage the molecule.[4]
Additives Avoid divalent cations (e.g., Mg²⁺)Divalent cations catalyze the hydrolysis of ADP and should only be added before immediate use.[4]
Protocol: Preparation of a Stable ADP-Na Stock Solution
  • Pre-weighing Preparation: Allow the container of solid ADP-Na to equilibrate to room temperature before opening to prevent moisture condensation.[2]

  • Weighing: In a sterile environment, weigh out the desired amount of ADP-Na powder.

  • Dissolution: Dissolve the powder in a pre-prepared, sterile-filtered buffer (e.g., 50 mM Tris-HCl, pH 7.4) to your target concentration (e.g., 10 mM). Ensure complete dissolution by gentle vortexing.

  • pH Verification (Optional but Recommended): Check the pH of the final solution to ensure it is within the optimal range (6.8-7.4).

  • Aliquoting: Dispense the stock solution into sterile, single-use microcentrifuge tubes. The volume of the aliquots should be appropriate for your typical experiments to avoid wasting material.

  • Storage: Immediately flash-freeze the aliquots in liquid nitrogen or place them in a -80°C freezer for long-term storage. For routine use, storage at -20°C is also acceptable.

Visualizing Key Processes
ADP Hydrolysis Pathway

The primary degradation pathway for ADP in aqueous solutions is hydrolysis, which leads to a loss of biological activity.

ADP_Degradation ADP ADP (Active) AMP AMP (Inactive) ADP->AMP  Hydrolysis (+H₂O) (Accelerated by low pH, heat, divalent cations) Adenosine Adenosine AMP->Adenosine  Hydrolysis (+H₂O)

Caption: The hydrolysis pathway of ADP to its inactive forms.

Workflow for ADP-Na Solution Preparation and Storage

This workflow ensures the long-term stability and integrity of your ADP-Na stock solutions.

ADP_Workflow cluster_prep Preparation cluster_storage Storage & Use A Equilibrate Solid ADP-Na to Room Temperature B Weigh Powder A->B C Dissolve in Neutral Buffer (e.g., Tris pH 7.4) B->C D Verify pH (Optional) C->D E Aliquot into Single-Use Tubes D->E F Flash Freeze & Store at -20°C or -80°C E->F G Thaw Single Aliquot for Experiment F->G H Add Divalent Cations (if required) Just Before Use G->H

Caption: Recommended workflow for preparing and storing ADP-Na solutions.

References

  • Loba Chemie. (2025). ADENOSINE-5'-DIPHOSPHORIC ACID DISODIUM SALT FOR BIOCHEMISTRY - Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (2024). Adenosine triphosphate. Retrieved from [Link]

  • Piorkowski, G., & Langer, H. (2017). The Impact of Cold Storage on Adenosine Diphosphate-Mediated Platelet Responsiveness. Transfusion Medicine and Hemotherapy, 44(2), 90-97. Retrieved from [Link]

  • ResearchGate. (2015). What is the stability of Adenosine diphosphate (ADP) in water solution?. Retrieved from [Link]

  • Li, J., et al. (2020). Determination of the stability of plasma ATP in vitro. Annals of Palliative Medicine, 9(4), 1845-1851. Retrieved from [Link]

  • Kure, T., et al. (2023). Cell Density-Dependent Suppression of Perlecan and Biglycan Expression by Gold Nanocluster in Vascular Endothelial Cells. International Journal of Molecular Sciences, 24(13), 10834. Retrieved from [Link]

  • Wikipedia. (2023). Adenosine diphosphate. Retrieved from [Link]

  • Lecka, J., et al. (2015). Two strategies for the synthesis of the biologically important ATP analogue ApppI, at a multi-milligram scale. Beilstein Journal of Organic Chemistry, 11, 2197-2202. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Precipitation and the Solubility Product. Retrieved from [Link]

  • PubMed. (1991). Adenosine diphosphate-degrading activity in placenta. Retrieved from [Link]

  • HiMedia Laboratories. (2015). Adenosine 5'-monophosphate sodium salt - Technical Data. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of ATP through ADP to AMP at 80°C. Retrieved from [Link]

  • KNAUER. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Retrieved from [Link]

Sources

Optimizing buffer conditions for experiments with ADP monosodium salt

Author: BenchChem Technical Support Team. Date: February 2026

Topic: ADP Monosodium Salt (Adenosine 5'-diphosphate, sodium salt) Ticket Status: Open Assigned Specialist: Senior Application Scientist Reference ID: ADP-OPT-2026

Introduction: The "Hidden" Variable in Your Assay

Welcome to the Technical Support Center. If you are here, you are likely observing inconsistent enzyme kinetics, high background in ATPase assays, or unexpected precipitation.

ADP monosodium salt is not a "dissolve and forget" reagent. It is an acidic, metal-chelating, and hydrolytically unstable molecule. Its behavior changes radically based on pH, ionic strength, and the presence of divalent cations. This guide treats ADP optimization as a system of variables that must be balanced to ensure data integrity.

Module 1: Preparation & Solubility

Ticket #001: "My stock solution is acidic and/or cloudy."

Diagnosis: ADP monosodium salt is the acid salt of adenosine diphosphate. When dissolved in water, it yields a solution with a pH of approximately 2.8–3.5. Many researchers make the mistake of dissolving it directly in water and adding it to an assay, which can crash the pH of weak buffers or precipitate sensitive proteins.

Resolution Protocol: You must neutralize the stock solution before final dilution.

Step-by-Step Neutralization Workflow:

  • Weighing: Weigh the ADP monosodium salt (MW ~449.2 g/mol ).

  • Initial Dissolution: Dissolve in 80% of the final target volume of ultra-pure water.

  • pH Check: Measure pH. It will be acidic (~pH 3.0).

  • Neutralization:

    • Slowly add 1N NaOH (or KOH if Na+ is a concern) while stirring.

    • Target pH: Adjust to pH 6.8–7.2.

    • Critical Note: Do not overshoot pH > 7.5, as alkaline conditions accelerate hydrolysis.

  • Final Volume: Adjust to final volume with water.

  • Filtration: Sterilize using a 0.22 µm PES filter (low protein binding).

Expert Tip: For highly sensitive calorimetric assays, avoid sodium ions if possible. Use Tris-base or KOH for neutralization, but be aware of


 effects on specific ATPases (e.g., Na+/K+ ATPase).

Module 2: Stability & Storage

Ticket #002: "My ADP potency dropped after freeze-thaw cycles."

Diagnosis: You likely stored the ADP in a phosphate buffer or subjected it to repeated freeze-thaw cycles.

  • The Phosphate Trap: Sodium phosphate buffers experience a drastic pH drop (up to 2-3 pH units) during freezing as disodium phosphate crystallizes out before monosodium phosphate. This acidity hydrolyzes ADP to AMP and inorganic phosphate (Pi).

  • Hydrolysis: ADP is thermodynamically unstable and hydrolyzes to AMP + Pi.

Resolution Protocol: Switch to buffers with low temperature-dependent pKa shifts.

Decision Tree: Buffer Selection for ADP Storage

BufferSelection Start Start: Select Buffer CheckMetal Are divalent metals (Ca2+, Mg2+) required in assay? Start->CheckMetal CheckFreeze Will stock be frozen? CheckMetal->CheckFreeze Yes Phosphate Phosphate Buffer (PBS) RISK: Precipitates with Ca/Mg RISK: pH drop on freeze CheckMetal->Phosphate No HEPES HEPES / MOPS Stable pH on freeze Does not chelate Mg2+ CheckFreeze->HEPES Yes (Recommended) Tris Tris-HCl Temperature sensitive pH (pH drops as temp rises) CheckFreeze->Tris No (Short term 4°C) Phosphate->CheckFreeze Warning: Do not freeze

Figure 1: Decision logic for selecting the optimal buffer system for ADP storage to prevent hydrolysis and precipitation.

Storage Standards:

  • Aliquot: Store in single-use aliquots (e.g., 50–100 µL).

  • Temperature: -80°C is superior to -20°C for long-term stability (>3 months).

  • Buffer: 10–20 mM HEPES (pH 7.0) is the gold standard for frozen nucleotide stocks.

Module 3: Assay Interference & Optimization

Ticket #003: "My ATPase assay background is impossibly high."

Diagnosis: ATP Contamination. Commercial ADP sources (even "high purity" >95%) often contain 1–3% ATP. In an ATPase assay, this trace ATP is hydrolyzed immediately, creating a high background signal that masks the actual ADP production or inhibition you are trying to measure.

Resolution Protocol: Enzymatic Purification You must scavenge the trace ATP using Hexokinase and Glucose.

The "Scavenger" Workflow:

ATP_Cleanup RawADP Commercial ADP Stock (Contains ~2% ATP) AddReagents Add: 1. Hexokinase (1 U/mL) 2. Glucose (10 mM) 3. MgCl2 (5 mM) RawADP->AddReagents Incubate Incubate 30 mins @ 25°C AddReagents->Incubate Reaction Reaction: ATP + Glucose -> ADP + G6P Incubate->Reaction HeatKill Heat Inactivation (Optional if Hexokinase interferes) 95°C for 2 mins Reaction->HeatKill PureADP Purified ADP Stock (ATP converted to ADP) HeatKill->PureADP

Figure 2: Enzymatic cleanup workflow to convert contaminating ATP into ADP using Hexokinase.

Ticket #004: "My kinase kinetics change when I vary ADP concentration."

Diagnosis: Magnesium Chelation. ADP binds


 with a dissociation constant (

) of approximately 0.5 mM to 2 mM depending on ionic strength.
  • If your enzyme requires free

    
     , adding high [ADP] chelates the metal, inhibiting the enzyme.
    
  • If your enzyme requires the Mg-ADP complex , you must ensure

    
     is in excess.
    

Quantitative Guide: Mg:ADP Ratios

Experimental GoalRecommended Mg:ADP RatioReason
Standard Kinase Assay 5:1 to 10:1 (Excess Mg)Ensures all ADP is complexed; maintains free

for catalytic site.
Inhibition Studies Maintain constant Free

As you titrate ADP, you must titrate

to keep free metal constant.
Mitochondrial Respiration 1:1 or Excess ADPOften limited by ADP transport; excess Mg can sometimes be inhibitory depending on the specific transporter.

Calculation Check: If


 and 

, significant amounts of ADP will remain uncomplexed (free form), and free

will be near depletion. Always calculate based on

.

Summary of Best Practices

  • Neutralize: Always adjust ADP monosodium salt to pH 7.0 with NaOH/KOH before use.

  • Buffer Wisely: Use HEPES (pH 7.0–7.5) for frozen stocks.[1] Avoid PBS for freezing.

  • Purify: If measuring ATP production/hydrolysis, treat ADP stocks with Hexokinase/Glucose to remove ATP background.

  • Balance Metals: Calculate free

    
     concentrations; do not assume 1:1 binding is sufficient for assays requiring free metal ions.
    

References

  • Sigma-Aldrich. Adenosine 5′-Diphosphate, Monosodium Salt - Product Information.[2][3]Link

  • Pecoraro, V. L., et al. (1984).[4] "Stability constants of magnesium and cadmium complexes of adenine nucleotides." Biochemistry. Link

  • Thermo Fisher Scientific. Protein Stability and Storage Guidelines.Link

  • Hopax Fine Chemicals. HEPES vs PBS: A Comparative Guide.Link

  • Abcam. ADP/ATP Ratio Assay Kit Protocol (Contamination Cleanup).Link

Sources

Technical Guide: Eliminating Artifacts in Kinase Assays via ADP Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Assay Support Center. Role: Senior Application Scientist Scope: Troubleshooting, Optimization, and Artifact Elimination in ADP-Quantifying Kinase Assays (e.g., ADP-Glo™, Transcreener®).

The Fundamentals: Understanding the Signal Path

To troubleshoot artifacts, you must first understand that "ADP detection" is not a direct measurement of phosphorylation; it is a measurement of the byproduct . Unlike radiometric (


P) or antibody-based phospho-peptide assays, ADP detection is "universal" but inherently susceptible to background noise from any source that generates or mimics ADP.

We categorize these assays into two dominant modalities. Understanding which one you are using is critical for troubleshooting, as their failure modes differ.

Workflow Logic: Coupled-Enzyme vs. Immunodetection

ADP_Detection_Logic cluster_0 Method A: Coupled Enzyme (e.g., ADP-Glo) cluster_1 Method B: Immunodetection (e.g., Transcreener) Kinase_Rxn Kinase Reaction (Substrate + ATP -> Phospho-Substrate + ADP) Step1_Deplete Step 1: Deplete Remaining ATP (Reagent: Adenyl Cyclase/Apyrase) Kinase_Rxn->Step1_Deplete Method A Path Ab_Bind Add Anti-ADP Ab + Tracer (Competitive Binding) Kinase_Rxn->Ab_Bind Method B Path Step2_Convert Step 2: Convert ADP -> ATP (Reagent: Pyruvate Kinase) Step1_Deplete->Step2_Convert Remove Noise Step3_Light Step 3: Luciferase Detection (ATP + Luciferin -> Light) Step2_Convert->Step3_Light Generate Signal Polarization Measure Fluorescence Polarization (Displaced Tracer = Low mP) Ab_Bind->Polarization Physical Shift

Figure 1: The two primary pathways for ADP detection. Method A relies on enzymatic conversion and luciferase; Method B relies on competitive antibody binding and fluorescence physics.

Critical Artifact: ATP Purity (The "High Background" Trap)

The Issue: Commercial ATP is rarely 100% pure. Standard "molecular biology grade" ATP is often only 98% pure. The remaining 2% is frequently degraded ADP.

  • Consequence: In an assay converting only 5-10% of ATP to ADP (initial velocity conditions), a 2% contaminant represents a massive signal-to-background (S/B) reduction.

The Solution: You must use "Ultra-Pure" ATP validated for these specific assays.[1]

Data: Impact of ATP Purity on S/B Ratio
ATP SourcePurity (%)Initial ADP ContaminationS/B Ratio at 5% ConversionStatus
Standard Commercial~98%~2%Low (< 3:1) FAIL
Ultra-Pure (Assay Grade)>99.5%<0.5%High (> 10:1) PASS
Protocol: ATP Stability & Purity Check

Before running a full screen, validate your ATP source.

  • Prepare Buffer: Use your exact kinase reaction buffer (including MgCl2/MnCl2).

  • Titrate ATP: Prepare 100 µM, 10 µM, and 1 µM ATP solutions (no enzyme).

  • Incubate: Let stand for 1 hour at room temperature (mimicking assay time).

  • Detect: Add detection reagents (e.g., ADP-Glo reagent).[1][2][3][4][5]

  • Analyze:

    • If Luminescence > 2x buffer blank: ATP is degrading or impure.

    • Action: Purchase fresh Ultra-Pure ATP; check buffer pH (acidic pH accelerates hydrolysis).

Critical Artifact: Compound Interference[6]

The Issue: Drug libraries contain colored and fluorescent compounds.

  • Luciferase Assays (ADP-Glo): Compounds may inhibit Luciferase (false negative) or stabilize it (false positive).

  • Fluorescence Assays (Transcreener): Compounds may autofluoresce (mimicking tracer displacement) or quench the fluorophore.

Troubleshooting Matrix: Identifying Interference
ObservationLikely CauseConfirmation TestCorrection Strategy
Signal Drop (Luciferase) Luciferase InhibitionSpike pure ATP + Detection Reagent + Compound.Use higher ATP concentration; switch to FP assay.
Signal Spike (Fluorescence) AutofluorescenceMeasure compound fluorescence without tracer.Use Red-Shifted Tracer (e.g., Alexa 633 vs. 488).
High Polarization (FP) Aggregation/PrecipitationCheck solubility; Dynamic Light Scattering.Add detergent (0.01% Triton X-100 or Brij-35).
Protocol: The "Mock" Interference Screen

Run this alongside your primary screen for hits.

  • Create "Mock" Reaction: Mix 90% ATP / 10% ADP (simulating a completed reaction).

  • Add Compounds: Add your test compounds to this mixture.

  • Detect: Run the detection step.

  • Logic:

    • The signal should be identical across all wells.

    • Any well deviating >20% from the mean is a False Positive/Negative .

Critical Artifact: Enzyme Quality (ATPase Contamination)

The Issue: ADP detection measures total ADP. If your kinase prep contains a contaminating ATPase or phosphatase, it will generate ADP regardless of the specific substrate phosphorylation.

Diagnostic Logic:

Enzyme_Validation Start Start Validation Rxn_NoSub Run Rxn: Enzyme + ATP (NO Substrate) Start->Rxn_NoSub Result Is ADP detected? Rxn_NoSub->Result Yes YES: Contaminating ATPase present. (False Positive Risk) Result->Yes Signal > Background No NO: Enzyme is clean. Proceed to Km determination. Result->No Signal = Background

Figure 2: Decision tree for validating enzyme purity. Signal in the absence of substrate indicates non-specific ATPase activity.[6]

Standard Protocols

A. Generating the ATP-to-ADP Conversion Curve

Required for every new batch of buffer or ATP.

  • Stock Prep: Prepare 1 mM ATP and 1 mM ADP stocks in Kinase Buffer.[4]

  • Mixing: Create the following ratios in a 384-well plate (10 µL total volume):

    • 100% ATP / 0% ADP (Background)[2][7][8]

    • 95% ATP / 5% ADP

    • 90% ATP / 10% ADP[9]

    • 80% ATP / 20% ADP

    • ... down to 0% ATP / 100% ADP.[2][7]

  • Detection: Add detection reagents as per kit instructions.

  • Plotting: Plot Signal (Y) vs. % Conversion (X).

  • Validation:

    
     should be > 0.98. The 5% conversion point must be statistically distinct from the 0% background (Z' > 0.5).
    
B. Calculating Z' Factor (Assay Robustness)


  • 
     : Mean signal of positive control (Enzyme + Substrate).
    
  • 
     : Mean signal of negative control (No Enzyme or Inhibited).
    
  • Target: Z' > 0.5 is acceptable; Z' > 0.7 is excellent.

FAQ: Rapid Troubleshooting

Q: My background signal is increasing over time in the plate. Why? A: This is likely ATP hydrolysis . If your buffer pH is < 6.0 or > 8.5, or if temperature fluctuates, ATP degrades to ADP. Fix: Stabilize temperature and check buffer pH.[10]

Q: I see high inhibition in the ADP-Glo assay, but no inhibition in a radioactive assay for the same compound. A: The compound is likely inhibiting the Luciferase enzyme, not your kinase. Fix: Run the "Mock" interference screen (Section 3).

Q: Can I use this for lipid kinases? A: Yes. ADP detection is substrate-agnostic. However, lipid substrates often require detergents/micelles. Caution: Ensure your detergent concentration does not inhibit the detection enzymes (Luciferase/LDH/Pyruvate Kinase).

Q: My Z' factor is 0.3. How do I improve it? A:

  • Check ATP purity (Section 2).

  • Increase enzyme concentration (to push signal higher).

  • Optimize the "Stop" step (ensure kinase reaction is fully halted before detection).

References

  • NCBI Assay Guidance Manual. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations.[11] (2012).[11][12] Available at: [Link]

  • BellBrook Labs. Transcreener® ADP2 FP Assay Technical Manual. Available at: [Link]

  • Sittampalam, G.S., et al. Assay Guidance Manual: Assay Development for Protein Kinase Enzymes. (2012).[11][12] Available at: [Link]

Sources

Refinement of protocols for ADP-mediated platelet aggregation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Platelet Function Technical Support Center.

Ticket ID: ADP-LTA-OPT-001 Subject: Refinement of Protocols for ADP-Mediated Platelet Aggregation (LTA) Assigned Specialist: Senior Application Scientist, Hemostasis Division

Mission Statement

You are experiencing variability in your Light Transmission Aggregometry (LTA) assays. This guide is not a generic textbook; it is a troubleshooting engine designed to isolate variables in your ADP-mediated workflows. We focus on causality —understanding why the trace looks the way it does—to ensure your data is reproducible and publication-grade.

Module 1: The Foundation (Pre-Analytical Variables)

User Query: "My ADP response is inconsistent between donors, and sometimes the platelets aggregate spontaneously before I add the agonist."

Root Cause Analysis: Platelets are mechanosensitive. If you activate them during the draw or spin, they become refractory to ADP (desensitization) or aggregate spontaneously. The most common error is an overly aggressive centrifugation protocol.

Protocol: The "Soft Spin" Technique

Standard: CLSI H58-A Guidelines

  • Anticoagulant: Use 3.2% Sodium Citrate (Light Blue Top).

    • Why: 3.8% citrate binds too much calcium. ADP aggregation is calcium-dependent; stripping too much Ca²⁺ inhibits the secondary wave of aggregation [1].

  • The Draw: Discard the first 2-3 mL of blood (prevents Tissue Factor contamination). Use a 21G needle (prevents shear stress).

  • Centrifugation (The Critical Variable):

    • Goal: Obtain Platelet Rich Plasma (PRP) with a count of 200–300 × 10⁹/L without crushing the platelets.

    • Setting: 200 x g for 10–15 minutes at Room Temperature (RT). Do not use the brake.

    • Why: High g-force activates platelets. Using the brake causes swirling that resuspends red blood cells (RBCs) into the PRP.

  • The "Resting" Period:

    • Requirement: Let PRP sit at RT for 30 minutes post-spin before testing.

    • Mechanism:[1][2][3] Centrifugation causes a transient "shock" (shape change). Testing immediately yields blunted responses. The refractory period allows P2Y receptors to reset.

Visual Workflow: Sample Preparation

SamplePrep Draw Venipuncture (21G Needle) Tube 3.2% Na-Citrate (Discard 1st 2mL) Draw->Tube Spin Soft Spin 200 x g, 10-15 min NO BRAKE Tube->Spin PRP Extract PRP (Top 2/3 layer) Spin->PRP Supernatant Rest Resting Period 30 mins @ RT PRP->Rest Essential recovery Assay LTA Assay (Adjust count to 250k/µL if needed) Rest->Assay

Figure 1: Optimized PRP isolation workflow emphasizing the critical resting period to prevent desensitization.

Module 2: The Agonist (ADP Handling & Mechanism)

User Query: "I see a shape change, but the aggregation wave is weak or reverses quickly."

Technical Insight: ADP is chemically unstable and biologically complex. Unlike collagen (which is a "strong" agonist), ADP is a "weak" agonist that relies on a feedback loop. It requires two receptors working in tandem: P2Y1 and P2Y12 .[1][2][4][5]

  • P2Y1 (Gq-coupled): Triggers Calcium mobilization.[2][4] Causes Shape Change and weak, reversible aggregation.

  • P2Y12 (Gi-coupled): Inhibits cAMP (which is a platelet "brake").[2] Causes Stabilization of the aggregate and granule secretion (Secondary Wave).

If your ADP is degraded, or if P2Y12 is inhibited, you will see Reversibility (disaggregation).

Troubleshooting the Reagent
  • Storage: ADP powder is stable at -20°C. Once reconstituted, it degrades rapidly at RT.

  • pH Sensitivity: ADP is most stable at pH 4.0–5.0 but aggregates platelets at pH 7.4.

    • Solution: Keep stock concentrated and acidic. Dilute to working concentration (neutral pH) immediately before the assay.

  • Validation: If you suspect degradation, run a 10 µM ADP control. If aggregation is <60% or reversible, discard the aliquot.

Pathway Logic: The "Two-Receptor" Model

ADP_Signaling ADP ADP Agonist P2Y1 P2Y1 Receptor (Gq) ADP->P2Y1 P2Y12 P2Y12 Receptor (Gi) ADP->P2Y12 Ca Calcium (Ca2+) Mobilization P2Y1->Ca cAMP cAMP Levels (Inhibition) P2Y12->cAMP Lowers cAMP Shape Shape Change (Primary Wave) Ca->Shape GPIIb GPIIb/IIIa Activation Ca->GPIIb Dense Dense Granule Release (TxA2) cAMP->Dense Permits Release Stab Aggregate Stabilization cAMP->Stab Shape->GPIIb Dense->GPIIb Amplification

Figure 2: The dual-receptor mechanism. Note that P2Y1 initiates the wave, but P2Y12 is required to prevent disaggregation (reversibility).

Module 3: Troubleshooting Traces (The Q&A)

User Query: "How do I interpret these specific failure modes in my traces?"

Use this matrix to diagnose your LTA curves.

Trace ObservationLikely Technical CauseBiological CauseCorrective Action
Flatline (0% Aggregation) Agonist degraded; Stir bar not spinning.Glanzmann’s Thrombasthenia (rare); Severe P2Y1/P2Y12 defect.Check stir speed (1000-1200 rpm). Refresh ADP.
Shape Change Only (Dip then return to baseline)ADP concentration too low (<1 µM).P2Y12 Blockade (e.g., Clopidogrel effect) or Storage Pool Disease.Increase ADP to 5 or 10 µM. Check donor medication list.
"Reversible" Aggregation (Goes up to 40%, then drops)Low Calcium (high citrate); Low ADP.Failure of the "Secondary Wave" (No TxA2 release).Normal at low ADP (<2 µM). If seen at 10 µM, suspect Aspirin intake or secretion defect.
Spontaneous Aggregation (Baseline drifts up before agonist)Traumatic draw; Cold activation.Hyper-reactive platelets (Sticky Platelet Syndrome).Keep PRP at RT (20-25°C). Do not chill. Redraw sample.
Cycling / Oscillations Stir bar hitting cuvette wall.N/ARe-center the cuvette.

Expert Tip on Reversibility: Reversibility is the hallmark of P2Y12 dysfunction or Aspirin-like defects .

  • Test: Add Arachidonic Acid as a separate agonist.

  • Result: If Arachidonic Acid response is absent, the donor has taken NSAIDs/Aspirin, which inhibits the secondary wave of ADP aggregation [2].

Module 4: Validation & Reference Ranges

User Query: "What are the acceptance criteria for a 'Good' ADP control?"

To validate your system, you should establish a local reference range. However, for troubleshooting purposes, use these thresholds for Healthy Donors (drug-free) :

Quantitative Benchmarks (Max Aggregation %)
AgonistConcentrationExpected % AggregationNotes
ADP 2.5 µM 40 – 70%Often biphasic (two waves visible).
ADP 5.0 µM 60 – 90%Should be irreversible (sustained).
ADP 10.0 µM > 70%Maximal response. Used to detect severe defects.
Collagen 2 µg/mL> 70%Lag phase expected. Monophasic.
Pharmacological Validation (The "P2Y12 Check")

If you are developing drugs or need to confirm your assay's sensitivity to P2Y12 blockade:

  • Split PRP into two aliquots.

  • Incubate Aliquot A with vehicle (saline).

  • Incubate Aliquot B with a P2Y12 antagonist (e.g., cangrelor or active metabolite of clopidogrel) in vitro for 10 mins.

  • Run 5 µM ADP on both.

  • Pass Criteria: Aliquot A shows >70% sustained aggregation. Aliquot B shows shape change and <20% aggregation (or rapid disaggregation).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[3] Platelet Function Testing by Aggregometry; Approved Guideline. H58-A. Link[6]

  • Cattaneo, M. (2010). Light Transmission Aggregometry. Platelets (Third Edition), Academic Press. Link

  • Storey, R. F., et al. (2001).[2] The P2Y12 receptor (the ADP receptor) understanding the mechanism of action. Journal of Clinical Investigation. Link

  • Gachet, C. (2006). Regulation of platelet functions by P2 receptors. Nature. Link

  • Comparison of Centrifugation Speeds. (2011). Centrifugation Speed Affects Light Transmission Aggregometry. NIH / PMC. Link

Sources

Technical Support Center: Optimizing Signal-to-Noise Ratio (SNR) in ADP Measurement

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Assay Optimization Hub. Role: Senior Application Scientist Scope: Kinase, ATPase, and Helicase Assays (ADP Detection)

Executive Summary: The Physics of SNR

In ADP quantification, researchers often conflate Background (the baseline signal of the negative control) with Noise (the standard deviation of that signal).

  • High Background reduces your dynamic range (the window between positive and negative controls).

  • High Noise destroys your Z-Prime (

    
    ) factor, making the assay statistically unreliable.
    

To maximize SNR, we must systematically attack three vectors: Reagent Integrity (reducing background), Reaction Stoichiometry (maximizing specific signal), and Detection Physics (minimizing read noise).

Module 1: Reagent Integrity – The "Hidden" ADP

Most "assay failures" are actually reagent failures. The most common culprit in ADP assays is the ATP source itself.

The Problem: Spontaneous Hydrolysis

ATP is thermodynamically unstable. Even "99% pure" ATP contains ~1% ADP. In a 1 mM ATP reaction, that is 10 µM ADP background before the enzyme is even added. If your enzyme only produces 5 µM ADP (5% conversion), your signal is buried in the background.

Protocol 1: The "Zero-Enzyme" ATP Purity Validation

Perform this check before starting any large-scale screen.

  • Prepare ATP Dilutions: Create a 1:2 serial dilution of your ATP stock (e.g., 1 mM to 1 µM) in reaction buffer.

  • Add Detection Reagent:

    • For ADP-Glo: Add ADP-Glo™ Reagent (Depletion).[1][2][3] Incubate 40 min. Add Detection Reagent.[1][2][4]

    • For Transcreener: Add ADP Detection Mix (Antibody + Tracer).[4]

  • Read Signal: Measure Luminescence or Fluorescence Polarization (FP).

  • Analysis:

    • ADP-Glo: Signal should be near instrument zero (RLU < 1,000). If signal scales linearly with ATP concentration, your depletion step is failing or the ATP is heavily contaminated.

    • Transcreener: Polarization (mP) should remain high. If mP drops as ATP concentration increases, your ATP stock contains interfering ADP.

Expert Insight: Never store ATP in phosphate buffers or at pH < 6.0, as this accelerates acid hydrolysis. Aliquot ATP at -20°C and discard after one freeze-thaw cycle for sensitive kinetic studies [1].

Module 2: Signal Transduction – Tuning the Assay Window
Scenario A: Luminescent Assays (e.g., ADP-Glo)

Mechanism: The assay relies on the complete depletion of input ATP. Any remaining ATP generates false signal.

Critical Optimization: The Depletion Ratio If you use high ATP (>1 mM), the standard "1:1 ratio" of reagent to sample may be insufficient to deplete all ATP within 40 minutes.

  • Action: For [ATP] > 1 mM, increase the ADP-Glo Reagent volume or extend incubation to 60 minutes.

Scenario B: Immunodisplacement Assays (e.g., Transcreener)

Mechanism: An antibody binds ADP.[4][5] Generated ADP displaces a fluorescent tracer.

Critical Optimization: Antibody Tuning The antibody concentration (


) determines the assay sensitivity.
  • Too much Ab: The generated ADP cannot displace enough tracer (Low Signal).

  • Too little Ab: The tracer is already free; the system is saturated (High Background).

Formula for Optimal Antibody Concentration:



(Where 

is an empirical constant, typically 1.0 µg/mL for standard kits) [2].
Module 3: Visualization of Signaling Logic

The following diagrams illustrate the distinct logic flows required to optimize SNR for the two primary assay types.

Workflow 1: Luminescent ADP Detection Logic

ADPGlo_Logic Start Kinase Reaction (ATP + Substrate) Step1 Add Depletion Reagent (Digests ATP -> AMP) Start->Step1 Check1 Is ATP > 1mM? Step1->Check1 Adjust Increase Reagent Vol or Time Check1->Adjust Yes Step2 Add Detection Reagent (Converts ADP -> ATP -> Light) Check1->Step2 No Adjust->Step2 Read Measure Luminescence Step2->Read

Caption: In luminescent assays, the Signal-to-Noise ratio is entirely dependent on the efficiency of Step 1 (ATP Depletion). Incomplete depletion results in massive background noise.

Workflow 2: Fluorescent Immunodisplacement Logic

Transcreener_Logic Input Initial [ATP] Calc Calculate [Antibody] Ab = f([ATP]) Input->Calc Crucial Step Mix Prepare Detection Mix (Ab + Tracer) Calc->Mix Comp Competition Event ADP displaces Tracer Mix->Comp Rxn Enzyme Reaction (Generates ADP) Rxn->Comp Read Read FP / TR-FRET Comp->Read

Caption: In immunodisplacement, the antibody concentration acts as a "gain" control. It must be mathematically balanced against the initial ATP concentration to create a linear detection window.

Module 4: Troubleshooting & FAQ Matrix
Data Analysis: Quantitative Comparison of Assay Modes
FeatureLuminescence (e.g., ADP-Glo)Fluorescence (e.g., Transcreener)
Primary Noise Source Incomplete ATP depletionCompound autofluorescence
Optimal ATP Range Micromolar to MillimolarMicromolar (Requires tuning)
Signal Behavior Positive (Signal increases with ADP)Negative (Polarization decreases with ADP)
Z' Factor Robustness High (> 0.7 common)Moderate (Sensitive to pipetting)
Interference Luciferase InhibitorsFluorescent Compounds
Frequently Asked Questions

Q1: My Z' factor is consistently below 0.5. What is the first thing I should check? A: Check your Standard Deviation (SD) vs. your Signal Window .

  • If the Signal Window (

    
    ) is small, increase enzyme concentration or reaction time to generate more ADP.
    
  • If the SD (

    
    ) is high, the issue is likely pipetting error or bubbles. Use a centrifuge (1000 rpm, 1 min) to settle the plate before reading [3].
    

Q2: I see a signal decrease over time in my "No Enzyme" control. Why? A: This is often due to Reagent Instability or Photobleaching .

  • In fluorescence assays, the tracer may degrade or bleach if exposed to ambient light.

  • In luminescence, the signal should be stable ("Glow" kinetics), but temperature fluctuations can cause drift. Ensure all reagents are equilibrated to room temperature (22-25°C) before use.

Q3: Can I use black plates for ADP-Glo to reduce crosstalk? A: No. Luminescence requires white plates to reflect light to the detector. Black plates absorb photons, reducing your signal by >90%, which crushes your SNR. Use white, opaque plates to prevent well-to-well crosstalk while maximizing signal [4].

Q4: How do I handle compounds that are auto-fluorescent? A: Switch detection modes.

  • If using Fluorescence Polarization (FP), switch to TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer). The time delay (typically 50-100 µs) allows the short-lived compound fluorescence to decay before the specific signal is measured [5].

  • Alternatively, use the Red Tracer (Far Red) variants, as fewer chemical compounds fluoresce in the 600nm+ range.

References
  • BellBrook Labs. (2024). Transcreener® ADP2 FP Assay Technical Manual.[4] Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[6] Journal of Biomolecular Screening.[6] Retrieved from [Link]

  • Agilent Technologies. (2022). Tips for Improved Luminescence Performance. Retrieved from [Link]

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Assay Development for Protein Kinase Enzymes. NCBI Bookshelf. Retrieved from [Link]

Sources

Validation & Comparative

Comparing the effects of ADP monosodium salt vs. ADP potassium salt in enzymatic assays

Author: BenchChem Technical Support Team. Date: February 2026

The Hidden Variable in Assay Optimization

In high-throughput screening and kinetic characterization, the choice of substrate salt form is often treated as a trivial logistical detail. However, for adenosine 5'-diphosphate (ADP), the counter-ion—sodium (


) versus potassium (

)—is a critical experimental variable that can dictate assay sensitivity, stability, and reproducibility.

This guide analyzes the mechanistic impact of ADP monosodium and ADP potassium salts, specifically within the context of coupled enzyme assays (e.g., Pyruvate Kinase/Lactate Dehydrogenase systems) and ion-sensitive ATPase studies .

Executive Summary: The "Rule of Thumb"
  • ADP Potassium Salt (ADP-K): The superior choice for Pyruvate Kinase (PK) coupled assays and long-term stability.[1]

    
     is an obligatory cofactor for PK, and the salt form eliminates the risk of sodium inhibition.
    
  • ADP Monosodium Salt (ADP-Na): Suitable for general use where monovalent cation concentration is negligible or strictly controlled (e.g.,

    
    -titration studies), but poses a risk of competitive inhibition in 
    
    
    
    -dependent systems.

Physicochemical & Mechanistic Comparison

The following table contrasts the two salt forms based on stability, solubility, and enzymatic interaction.

Table 1: Comparative Technical Specifications
FeatureADP Potassium Salt (ADP-K)ADP Monosodium Salt (ADP-Na)Impact on Assay
Formula


Stoichiometry calculations
Stability High. Crystalline ADP-K is often cited as the most stable solid form (Roche, Sigma).Moderate. More hygroscopic; prone to hydrolysis if not stored desiccated.Reagent shelf-life and baseline drift
PK Activation Activator. Provides essential

cofactor.
Inhibitor/Neutral.

competes with

at the active site.
Coupled assay kinetics (

)
Ionic Strength Contributes

.
Contributes

.
Membrane potential & ion channel assays
Solubility High in aqueous buffers.High in aqueous buffers.Negligible difference for most buffers

Deep Dive: The Pyruvate Kinase (PK) Trap

The most frequent application of ADP in drug discovery is the PK/LDH coupled assay , used to regenerate ATP and measure ATPase activity via NADH oxidation. This system is the primary reason why the salt form matters.

The Mechanism of Interference

Pyruvate Kinase (PK) is a Type I Monovalent Cation-Activated Enzyme . It has an absolute requirement for


 (typically >10 mM) to achieve maximal catalytic efficiency (

).
  • The Role of

    
    :  Induces a conformational change that positions the phosphoenolpyruvate (PEP) and ADP for phosphoryl transfer.
    
  • The Effect of

    
    :  Sodium ions bind to the same monovalent site but induce a "sub-active" conformation. 
    
    
    
    acts as a competitive inhibitor with respect to
    
    
    , significantly increasing the
    
    
    for PEP and reducing
    
    
    .

If you use ADP-Na in a buffer with limiting potassium, you risk artificially suppressing the regeneration system, making the ATPase of interest appear less active or masking inhibition effects.

Visualization: The Coupled Assay Signaling Pathway

The diagram below illustrates the flow of the PK/LDH coupled assay and highlights the specific points of Ion Interference.

coupled_assay ADP_Source ADP Source (Reagent) ADP_Pool ADP Pool ADP_Source->ADP_Pool Supplies Substrate K_Ion K+ (Required) ADP_Source->K_Ion If ADP-K Na_Ion Na+ (Inhibitory) ADP_Source->Na_Ion If ADP-Na Target_ATPase Target ATPase (e.g., Na+/K+ Pump) Target_ATPase->ADP_Pool Produces PK Pyruvate Kinase (PK) ADP_Pool->PK Substrate 1 ATP ATP PK->ATP Regenerates Pyruvate Pyruvate PK->Pyruvate Yields PEP PEP PEP->PK Substrate 2 LDH Lactate Dehydrogenase Pyruvate->LDH NAD NAD+ (Low Signal) LDH->NAD Oxidation (Readout) NADH NADH (High Signal) NADH->LDH K_Ion->PK Activates Na_Ion->PK Competes/Inhibits

Figure 1: Mechanism of the PK/LDH Coupled Assay. Note the critical junction at Pyruvate Kinase where the counter-ion from the ADP source can either drive (K+) or stall (Na+) the regeneration system.

Validated Protocol: Kinetic ATPase Assay (PK/LDH Coupled)

Objective: Measure the steady-state activity of an ATPase while ensuring the regeneration system (PK) is not rate-limiting. Reagent Choice: ADP Potassium Salt is mandatory here to ensure excess PK activity.

Materials
  • Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    .
    
  • Salt: 100 mM KCl (Background

    
     is essential, but ADP-K ensures no local depletion).
    
  • Substrates: 2 mM PEP, 2 mM ATP.

  • Enzymes: Pyruvate Kinase (6 U/mL), Lactate Dehydrogenase (10 U/mL).

  • Reporter: 0.2 mM NADH.

  • ADP Source (Control): ADP Potassium Salt (Roche/Sigma grade).

Step-by-Step Workflow
  • Reagent Preparation (Self-Validating Step):

    • Prepare a "Regeneration Mix" containing PEP, NADH, PK, and LDH in buffer.

    • Validation: Measure the absorbance at 340 nm. It should be stable. If decreasing, your enzymes are contaminated with ATPases.

  • ADP "Spike" Test (Salt Comparison):

    • Before adding your target ATPase, spike the mixture with 10 µM ADP-K vs. ADP-Na .

    • Monitor the rapid drop in NADH (

      
      ).
      
    • Observation: The slope (rate) with ADP-K should be instantaneous and sharp. ADP-Na may show a slightly shallower slope if the background

      
       is low (<10 mM), indicating the regeneration system is sluggish.
      
  • Reaction Initiation:

    • Add the Target ATPase to the reaction well.

    • Add ATP to start the reaction.

    • Note: As the ATPase produces ADP, the PK immediately converts it back. The ADP-K salt form used in standard curve generation ensures your calibration matches the active state of the enzyme.

Decision Matrix: When to Use Which Salt?

Not all assays require ADP-K. Use this decision logic to select the cost-effective and scientifically accurate option.

decision_tree Start Select ADP Salt Q1 Is the assay coupled with Pyruvate Kinase (PK)? Start->Q1 Q2 Is the target enzyme Na+ or K+ sensitive? (e.g., Na+/K+ ATPase) Q1->Q2 No Res_K Use ADP Potassium Salt (Critical Requirement) Q1->Res_K Yes Res_Na_Control Use ADP Potassium Salt (Avoids Na+ interference) Q2->Res_Na_Control Yes Q3 Is long-term storage (>12 months) required? Q2->Q3 No Res_Either Either is acceptable (ADP-Na is often cheaper) Q3->Res_Either No Res_Stable Use ADP Potassium Salt (Crystalline Stability) Q3->Res_Stable Yes

Figure 2: Decision Matrix for ADP Salt Selection.

References

  • Kachmar, J. F., & Boyer, P. D. (1953). Kinetic analysis of mechanisms for potassium activation and calcium inhibition of pyruvate kinase. Journal of Biological Chemistry, 200, 669-682. Link

  • Roche CustomBiotech. ADP, potassium salt: Specification and Stability Data. Roche.com. Link

  • Oria-Hernández, J., et al. (2005).
  • Sigma-Aldrich. Product Information: Adenosine 5′-diphosphate monopotassium salt dihydrate.[2] SigmaAldrich.com. Link

  • Skou, J. C. (1957). The influence of some cations on an adenosine triphosphatase from peripheral nerves. Biochimica et Biophysica Acta, 23, 394-401.

Sources

Technical Guide: Adenosine 5'-(trihydrogen diphosphate), Monosodium Salt in Platelet Aggregometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adenosine 5'-(trihydrogen diphosphate), monosodium salt (ADP Monosodium) serves as the primary physiological reference standard for evaluating platelet function, specifically for assessing the purinergic signaling pathways (


 and 

). Unlike "strong" agonists (e.g., Thrombin, Collagen) that induce robust, often irreversible activation via multiple redundant pathways, ADP acts as a "weak" agonist with a unique, concentration-dependent biphasic aggregation profile.

This guide provides a technical comparison of ADP Monosodium against other standard agonists, detailing its mechanistic distinctiveness, experimental protocols, and critical role in monitoring antiplatelet therapies (e.g., Clopidogrel, Ticagrelor).

Mechanistic Profiling: The Two-Receptor Model

ADP Monosodium induces platelet activation through a cooperative "Two-Receptor" mechanism. This dual-pathway activation is what distinguishes ADP from other agonists and makes it the specific target for thienopyridine drugs.

  • 
     (Gq-coupled):  Responsible for the initial shape change and rapid, reversible calcium mobilization.
    
  • 
     (Gi-coupled):  Responsible for inhibiting cAMP production (via Adenylyl Cyclase) and activating PI3K, leading to sustained, irreversible aggregation and granule secretion.[1]
    

Critical Insight: Blockade of


 (e.g., by Clopidogrel) leaves the 

pathway intact, resulting in a transient, unstable aggregate that disaggregates rapidly—a phenomenon visible only in Light Transmission Aggregometry (LTA).
Diagram 1: ADP Signaling Pathway ( & Cross-talk)

ADP_Signaling cluster_Receptors Platelet Membrane Receptors ADP ADP (Monosodium Salt) P2Y1 P2Y1 Receptor (Gq-coupled) ADP->P2Y1 P2Y12 P2Y12 Receptor (Gi-coupled) ADP->P2Y12 PLC PLC-β Activation P2Y1->PLC AC Adenylyl Cyclase P2Y12->AC Inhibits PI3K PI3K Activation P2Y12->PI3K Ca Ca2+ Mobilization PLC->Ca ShapeChange Shape Change (Primary Wave) Ca->ShapeChange cAMP cAMP Levels AC->cAMP Reduces SustainedAgg Sustained Aggregation (Secondary Wave) cAMP->SustainedAgg Low cAMP stabilizes PI3K->SustainedAgg ShapeChange->SustainedAgg Requires P2Y12 input Disagg Disaggregation (If P2Y12 blocked) ShapeChange->Disagg Without P2Y12

Caption: The cooperative signaling of P2Y1 (calcium/shape change) and P2Y12 (stabilization) required for full ADP-induced aggregation.

Comparative Agonist Performance Guide

The following table contrasts ADP Monosodium with other standard agonists used in drug discovery and clinical diagnostics.

Table 1: Agonist Characteristics & Selection Criteria
FeatureADP (Monosodium Salt) Thrombin / TRAP-6 Collagen Arachidonic Acid (AA)
Classification Weak AgonistStrong AgonistStrong AgonistPrecursor Agonist
Primary Target

,

PAR-1, PAR-4GPVI, Integrin

COX-1 (generates TxA2)
Potency (

)
~2–5

M
~0.1–0.5 U/mL (Thrombin)~1–2

g/mL
~0.5 mM
Aggregation Profile Biphasic: Primary (reversible) & Secondary (irreversible).Monophasic: Rapid, irreversible, robust.Lag Phase: Followed by monophasic irreversible wave.Monophasic: Sharp slope after conversion to TxA2.
Reversibility High (at low doses <2

M).
None (clot formation).None .None .
Clinical Utility Gold standard for P2Y12 inhibitors (Clopidogrel, Prasugrel).Assessing PAR antagonists (Vorapaxar).Diagnosing GPVI defects; Aspirin resistance (secondary).Gold standard for Aspirin resistance.
Stability Low: Degrades to AMP/Adenosine (inhibitors) if not frozen.Moderate (TRAP-6 is very stable).Low (fibrillar structure sensitive to temp).Very Low (oxidation sensitive).

Experimental Protocol: Light Transmission Aggregometry (LTA)

Objective: To quantify platelet aggregation using ADP Monosodium Salt, ensuring preservation of the biphasic response.

Reagents & Preparation[2][3][4]
  • Agonist: Adenosine 5'-(trihydrogen diphosphate), monosodium salt (Purity >95%).

  • Stock Solution: Dissolve lyophilized powder in non-buffered saline (0.9% NaCl) to 10 mM. Aliquot and store at -20°C. Do NOT refreeze.

  • Working Solution: Dilute stock with saline to 200

    
    M (for 10 
    
    
    
    M final concentration in cuvette). Keep on wet ice during the assay run (max 2 hours).
Protocol Workflow
  • Blood Collection: Draw blood into 3.2% Sodium Citrate (1:9 ratio).[2] Note: Do not use EDTA; it chelates Calcium required for P2Y1 signaling.

  • PRP Preparation: Centrifuge at 200 x g for 10-15 mins (no brake). Collect supernatant (Platelet Rich Plasma).[3]

  • PPP Preparation: Centrifuge remaining blood at 2000 x g for 15 mins. Collect supernatant (Platelet Poor Plasma) for baseline.

  • Assay Setup:

    • Adjust PRP count to

      
      L using autologous PPP.
      
    • Incubate 450

      
      L PRP in aggregometer cuvette at 37°C for 2 mins.
      
    • Insert stir bar (1000-1200 rpm).

  • Activation: Add 50

    
    L of ADP Working Solution (Final Conc: 2.5, 5, or 10 
    
    
    
    M).
  • Measurement: Record light transmission for 6–10 minutes.

Diagram 2: LTA Experimental Workflow

LTA_Protocol Blood Whole Blood (3.2% Na-Citrate) Spin1 Soft Spin (200g, 15 min) Blood->Spin1 PRP PRP (Supernatant) Spin1->PRP Spin2 Hard Spin (2000g, 15 min) Spin1->Spin2 Remaining Blood Incubate Incubate 37°C + Stirring PRP->Incubate PPP PPP (Blank) Spin2->PPP PPP->Incubate Baseline Set AddADP Add ADP (Monosodium) Incubate->AddADP Read Measure % Aggregation (6-10 min) AddADP->Read

Caption: Step-by-step workflow for preparing PRP and performing ADP-induced Light Transmission Aggregometry.

Data Interpretation & Troubleshooting

The Biphasic Curve

A successful ADP assay in citrated PRP typically shows two waves:

  • Primary Wave: Immediate decrease in optical density (aggregation) due to

    
     mediated shape change and initial bridging.
    
  • Secondary Wave: A further decrease in optical density after a brief plateau. This represents the release of dense granules (TxA2/ADP) and stabilization via

    
    .
    

Troubleshooting Table:

ObservationProbable CauseCorrective Action
No Secondary Wave "Aspirin-like" defect or low ADP concentration.Increase ADP conc. (>5

M). Check donor medication history.
Rapid Disaggregation

inhibition or ADP degradation.
Prepare fresh ADP stock. Ensure pH of stock is acidic/neutral (Monosodium salt is ~pH 4-5 in water, stable).
Low Baseline Response Low platelet count or pH drift in PRP.Verify platelet count (

L). Test within 4 hours of draw.
Why the Monosodium Salt?

The Monosodium Salt form of ADP is preferred over the free acid or other salts because of its balance between solubility and stability.

  • pH Stability: In solution, the monosodium salt maintains a slightly acidic pH (~4.0–5.0), which retards the hydrolysis of the pyrophosphate bond. Spontaneous hydrolysis converts ADP to AMP (an inhibitor of aggregation), leading to false negatives.

  • Solubility: It dissolves instantly in saline, preventing "hot spots" of concentration that can occur with less soluble forms.

References

  • Cattaneo, M. (2007).[4] Platelet P2 receptors: old and new targets for antithrombotic drugs. Expert Review of Cardiovascular Therapy. Link

  • Gachet, C. (2006). Regulation of platelet functions by P2 receptors. Nature Reviews Drug Discovery. Link

  • Packham, M. A., et al. (1989). ADP-induced platelet aggregation.[2][5][6][7][8][9][10][11][12][13][14] Blood. Link

  • Born, G. V. (1962). Aggregation of blood platelets by adenosine diphosphate and its reversal. Nature. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Platelet Function Testing by Aggregometry; Approved Guideline. H58-A. Link

Sources

Technical Guide: Validation of Experimental Results with ADP Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Potency Trade-off

In purinergic signaling research, native Adenosine 5'-diphosphate (ADP) is often an unreliable agonist due to its rapid degradation by ecto-nucleotidases (CD39/CD73) and its promiscuity across P2Y1, P2Y12, and P2Y13 receptors. While ADP analogs like 2-MeSADP and ADP


S  offer necessary stability, they are not merely "stable ADP." They function as super-agonists with distinct kinetic profiles that can skew experimental data if not properly controlled.

This guide provides a validated framework for substituting native ADP with analogs, ensuring that observed effects are physiological and not artifacts of hyper-potency or off-target binding.

The Landscape of ADP Analogs

To validate results, one must first quantify the shift in potency. A common error is using 2-MeSADP at the same molar concentration as ADP, leading to receptor desensitization or non-specific activation.

Table 1: Comparative Potency and Stability Profile
CompoundPrimary TargetsStability (Hydrolysis)Potency Shift (vs. ADP)Key Application
ADP (Native) P2Y1, P2Y12, P2Y13Low (

min in plasma)
Reference (1x)Physiologically relevant baseline.
2-MeSADP P2Y1, P2Y12, P2Y13High (Resistant)~100-300x (P2Y12)~1000x (P2Y1)High-affinity binding studies; maximizing signal in low-expression systems.
ADP

S
P2Y1, P2Y12High (Resistant)~1-5xLong-term incubation assays where native ADP would degrade.
MRS 2365 P2Y1 (Selective)HighHighly SelectiveIsolating Gq-coupled responses (Calcium flux) without Gi interference.

Critical Insight: 2-MeSADP is a "super-agonist." In P2Y12 assays, it exhibits an EC50 of ~0.3 nM compared to ADP's ~69 nM [1].[1] Using it at micromolar concentrations is often excessive and can mask competitive antagonism.

Mechanistic Visualization: The Dual-Receptor System

Understanding the signaling divergence is critical for assay selection. P2Y1 drives Calcium (


), while P2Y12 drives cAMP inhibition. Most "ADP responses" in platelets require the co-activation of both.

PurinergicSignaling ADP ADP (Native) P2Y1 P2Y1 Receptor (Gq-Coupled) ADP->P2Y1 P2Y12 P2Y12 Receptor (Gi-Coupled) ADP->P2Y12 MeSADP 2-MeSADP (Super-Agonist) MeSADP->P2Y1 High Potency MeSADP->P2Y12 High Potency Gq Gq Protein P2Y1->Gq Gi Gi Protein P2Y12->Gi PLC PLC-beta Gq->PLC AC Adenylyl Cyclase Gi->AC Inhibits IP3 IP3 Generation PLC->IP3 cAMP cAMP Levels AC->cAMP Ca Calcium Mobilization (Shape Change) IP3->Ca Agg Sustained Platelet Aggregation Ca->Agg Initiation cAMP->Agg Inhibition of Aggregation (Gi activation lowers cAMP to enable Agg)

Figure 1: Dual-pathway activation by ADP analogs. Note that P2Y1 initiates shape change via Calcium, while P2Y12 is required for sustained aggregation via cAMP downregulation.

Validation Protocols

To validate an ADP analog, you must prove it elicits the specific biological response associated with the receptor subtype, not just a generic "activation."

Protocol A: Differentiating P2Y1 vs. P2Y12 (Light Transmission Aggregometry)

Objective: Confirm that the analog induces physiological aggregation via the P2Y12 pathway, rather than just P2Y1-mediated shape change.

The Self-Validating Logic:

  • Agonist Only: Add 2-MeSADP. Result: Rapid shape change + sustained aggregation.

  • P2Y1 Blockade: Pre-incubate with MRS2179 (P2Y1 antagonist) + Add 2-MeSADP. Result: No shape change, but slow aggregation (isolates P2Y12).

  • P2Y12 Blockade: Pre-incubate with Ticagrelor/Cangrelor + Add 2-MeSADP. Result: Shape change only, rapid disaggregation (isolates P2Y1) [2].

Step-by-Step Workflow:

  • Preparation: Isolate Platelet Rich Plasma (PRP) from citrated blood (avoid EDTA; it chelates Calcium required for aggregation).

  • Baseline: Adjust platelet count to

    
     using autologous platelet-poor plasma.
    
  • Dosing:

    • Control: ADP (

      
      ).
      
    • Analog: 2-MeSADP (

      
      ). Note the concentration difference. 
      
  • Measurement: Record light transmission for 6 minutes.

  • Validation Criteria: The analog is validated only if P2Y12 antagonists (e.g., Cangrelor) abolish the "sustained" phase of the curve, proving the response is receptor-specific.

Protocol B: Calcium Flux (The P2Y1 Trap)

Warning: Calcium flux assays primarily measure P2Y1 (Gq) activity. P2Y12 (Gi) has minimal impact on Calcium. Do not use Calcium flux to validate P2Y12-specific analogs without specific engineering (e.g., Gqi5 chimeric proteins) [3].

Methodology for P2Y1 Validation:

  • Loading: Load cells (HEK293 or Platelets) with Fluo-4 or Fura-2 AM.

  • Buffering: Use a physiological Tyrode’s buffer containing

    
    .
    
  • Injection: Inject ADP

    
    S (stable analog).
    
  • Specificity Check (The "Kill Switch"):

    • Inject Atropine (Muscarinic blocker) – Result must be negative (rules out off-target).

    • Inject MRS2179 (P2Y1 blocker) – Result must be near-zero signal.

    • If signal persists after MRS2179, your analog is activating P2X channels or other off-targets.

Troubleshooting & Controls

A "Self-Validating System" requires negative controls that actively disprove false positives.

ObservationPotential CauseValidation Step
High background signal in Calcium Flux Constitutive receptor activity or dye leakage.Run a "Buffer Only" injection. If signal exists, it's a mechanical artifact.
Analog response does not desensitize 2-MeSADP is resistant to hydrolysis.Add Apyrase (scavenger). If signal persists, the ligand is indeed the stable analog. If signal drops, you likely have native ADP contamination.
Potency is lower than literature Oxidation of the thio-group in 2-MeSADP.Verify purity via HPLC. Thio-analogs are sensitive to oxidation; store at -20°C under Argon.
Inconsistent

values
Presence of

in buffer.

stabilizes ADP binding. Ensure

concentrations are identical between Control and Analog runs [4].
References
  • New Highly Active Antiplatelet Agents with Dual Specificity for Platelet P2Y1 and P2Y12 Adenosine Diphosphate Receptors. Source: National Institutes of Health (PMC) URL:[Link]

  • P2Y1 and P2Y12 Receptors Mediate Aggregation of Dog and Cat Platelets: A Comparison to Human Platelets. Source: MDPI / ResearchGate URL:[Link]

  • Induction of Novel Agonist Selectivity for the ADP-Activated P2Y1 Receptor Versus the ADP-Activated P2Y12 and P2Y13 Receptors. Source: Journal of Pharmacology and Experimental Therapeutics (via NCBI) URL:[Link]

  • High- and low-affinity binding sites for [3H]-alpha, beta-methylene ATP in rat urinary bladder membranes. Source: British Journal of Pharmacology (via PubMed) URL:[Link]

Sources

How does the activity of ADP monosodium salt compare to ATP in cell signaling?

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adenosine 5′-diphosphate (ADP) Monosodium Salt and Adenosine 5′-triphosphate (ATP) act as distinct, though metabolically linked, extracellular signaling molecules. While ATP is the universal energy currency and a broad-spectrum purinergic agonist (P2X and P2Y), ADP is a specialized agonist with high selectivity for specific G-protein coupled receptors (P2Y1, P2Y12, P2Y13).

Key Distinction: In experimental designs, ADP Monosodium Salt is the reagent of choice for investigating platelet activation, thrombosis, and specific Gq/Gi-coupled GPCR pathways without the interference of ionotropic P2X channel activation. ATP is the primary agonist for fast synaptic transmission and inflammatory pore formation (P2X7).

Chemical Profile & Reagent Handling

The "Monosodium Salt" designation refers to the stable, solid-state formulation of ADP. Once solubilized in physiological buffers, the cation (


) dissociates, and the biological activity is driven exclusively by the ADP anion.
FeatureADP Monosodium SaltATP (Disodium/Trisodium)
Solubility Water: ~50 mg/mL; Insoluble in EthanolWater: >50 mg/mL
pH Stability Stable at pH 6.8–7.4; Acid labileRapid hydrolysis at extremes; Stable at neutral pH
Storage -20°C (Desiccated); Hygroscopic-20°C or -80°C; Avoid freeze-thaw cycles
Contamination Risk May contain trace ATP (requires HPLC check)Hydrolyzes to ADP/AMP spontaneously

Application Note: When preparing ADP stock solutions from the monosodium salt, the pH may drop slightly. Always buffer with HEPES or Tris to pH 7.4 to prevent acid-catalyzed hydrolysis before adding to cell cultures.

Mechanistic Comparison: Receptor Selectivity

The biological divergence between ADP and ATP lies in their receptor affinity profiles.[1] ATP activates a broader range of receptors, whereas ADP is highly selective.

Receptor Selectivity Profile
Receptor SubtypeClassPrimary AgonistADP ActivityATP ActivitySignaling Outcome
P2Y1 GPCR (

)
ADP Full Agonist (High Potency)Antagonist / Partial Agonist

mobilization, Shape change
P2Y12 GPCR (

)
ADP Full Agonist Antagonist (weak)cAMP inhibition, Platelet aggregation
P2Y13 GPCR (

)
ADP Full Agonist Low potencyNeuroprotection, Metabolism
P2Y2 GPCR (

)
ATP/UTPInactive / Very LowFull Agonist

mobilization
P2X (1-7) Ion ChannelATP InactiveFull Agonist Fast depolarization,

influx
Pathway Visualization

The following diagram illustrates the divergence in signaling pathways between ADP and ATP, highlighting the conversion of ATP to ADP by ectonucleotidases (CD39).

PurinergicSignaling ATP ATP (Extracellular) CD39 CD39 (Ectonucleotidase) ATP->CD39 Hydrolysis P2X P2X Receptors (Ion Channels) ATP->P2X Activates P2Y2 P2Y2 Receptor (Gq-Coupled) ATP->P2Y2 Activates ADP ADP (Extracellular) P2Y1 P2Y1 Receptor (Gq-Coupled) ADP->P2Y1 High Affinity P2Y12 P2Y12 Receptor (Gi-Coupled) ADP->P2Y12 High Affinity CD39->ADP Generates CaInflux Ca2+ Influx (Fast) P2X->CaInflux CaMobil Ca2+ Mobilization (IP3-Mediated) P2Y2->CaMobil P2Y1->CaMobil cAMP Inhibition of cAMP P2Y12->cAMP

Figure 1: Differential signaling pathways of ATP and ADP.[2][3] Note that extracellular ATP is unstable and degrades into ADP, which can subsequently activate P2Y1/P2Y12 receptors.

Experimental Protocols & Validation

Protocol A: Calcium Mobilization Assay (P2Y1 Validation)

This protocol compares ADP and ATP activity in cells expressing P2Y1 (e.g., platelets or transfected CHO cells).

  • Objective: Quantify

    
    -mediated intracellular calcium release.
    
  • Reagent: ADP Monosodium Salt (10 mM stock in PBS, pH 7.4).

Step-by-Step Methodology:

  • Cell Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2) for 30–60 minutes at 37°C in Tyrode’s buffer.

  • Baseline Measurement: Record fluorescence for 30 seconds to establish a stable baseline.

  • Agonist Addition:

    • Group A (ADP): Inject ADP Monosodium Salt (Final conc: 0.1 nM – 10 µM).

    • Group B (ATP): Inject ATP (Final conc: 0.1 nM – 10 µM).

    • Control: Inject MRS2179 (P2Y1 antagonist) prior to agonist to verify specificity.

  • Data Acquisition: Measure fluorescence intensity every 1–2 seconds for 3 minutes.

  • Analysis: Plot

    
     vs. Log[Agonist].
    

Expected Outcome:

  • ADP: Robust, dose-dependent calcium spike (

    
     nM depending on cell type).
    
  • ATP: Weak or no response in P2Y1-only systems; potential response if P2Y2 is endogenously expressed.

Protocol B: Platelet Aggregation (Functional Readout)

ADP is the gold standard for inducing platelet aggregation via the P2Y1/P2Y12 distinct mechanism.

  • Preparation: Isolate Platelet-Rich Plasma (PRP) from citrated whole blood.

  • Equilibration: Maintain PRP at 37°C with stirring (1200 rpm) in a light transmission aggregometer.

  • Induction:

    • Add ADP Monosodium Salt (2–10 µM final).

  • Observation:

    • Phase 1: Shape change (immediate decrease in light transmission) mediated by P2Y1 .

    • Phase 2: Aggregation (increase in light transmission) mediated by P2Y12 amplification.

  • Comparison with ATP: Addition of ATP often inhibits ADP-induced aggregation in this assay (acting as a competitive antagonist at P2Y1 or P2Y12).

Critical Trustworthiness Factors (E-E-A-T)

The Hydrolysis Trap

Problem: ATP is rapidly hydrolyzed by ectonucleotidases (CD39/CD73) expressed on many cell lines (e.g., HUVEC, immune cells). Impact: If you treat cells with ATP, you are generating a time-dependent gradient of ADP. Solution:

  • Use Non-hydrolyzable analogs (e.g., ATP

    
    S) if you strictly want to study ATP receptors.
    
  • Use Apyrase (enzyme) to scavenge trace ATP/ADP if measuring basal activity.

  • When using ADP Monosodium Salt, ensure it is free of ATP (check HPLC certificate), as trace ATP can desensitize P2X receptors.

Salt Form Stoichiometry

When calculating molarity for the "Monosodium Salt" (


), ensure you use the correct molecular weight (approx. 449.2  g/mol , varying slightly by hydration state). An error here shifts the 

curve.

References

  • Burnstock, G. (2007). Purine and pyrimidine receptors.[4][2][3][5] Cellular and Molecular Life Sciences. Link

  • Abbracchio, M. P., et al. (2006).[4] International Union of Pharmacology LVIII: Update on the P2Y G protein-coupled nucleotide receptors: from molecular mechanisms and pathophysiology to therapy. Pharmacological Reviews. Link

  • Hechler, B., & Gachet, C. (2011). P2 receptors and platelet function.[4][2][3][5][6] Purinergic Signalling.[4][5][7] Link

  • Sigma-Aldrich. (n.d.). Adenosine 5′-Diphosphate, Monosodium Salt Product Information. Link

  • Molecular Devices. (n.d.). FLIPR Calcium Assay Protocols. Link

Sources

Comparative Analysis of ADP Receptor Antagonists: Mechanisms, Potency, and Experimental Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The P2Y12 adenosine diphosphate (ADP) receptor is a pivotal target in antithrombotic therapy. While the clinical landscape has evolved from first-generation thienopyridines to potent reversible antagonists, the selection of an appropriate agent for in vitro or in vivo research requires a granular understanding of pharmacodynamics.

This guide provides a technical comparative analysis of Clopidogrel , Prasugrel , Ticagrelor , and Cangrelor . It moves beyond surface-level clinical indications to explore binding kinetics, metabolic activation pathways, and validated experimental protocols for assessing receptor occupancy and platelet inhibition.

Mechanistic Architecture: The P2Y12 Signaling Axis

To accurately assess antagonist potency, one must first understand the signal transduction pathway. The P2Y12 receptor is a G-protein coupled receptor (GPCR) coupled to the Gi protein.

Mechanism of Action: Under basal conditions, constitutively active Adenylyl Cyclase (AC) generates cAMP, which activates Protein Kinase A (PKA). PKA phosphorylates Vasodilator-Stimulated Phosphoprotein (VASP), keeping GPIIb/IIIa receptors in a resting state.

  • ADP Binding: ADP binds to P2Y12, causing Gi protein dissociation.

  • AC Inhibition: The Gi alpha subunit inhibits Adenylyl Cyclase.

  • cAMP Depletion: Intracellular cAMP levels drop.

  • VASP Dephosphorylation: Reduced PKA activity leads to dephosphorylated VASP.

  • Activation: Dephosphorylated VASP facilitates GPIIb/IIIa conformational change, driving platelet aggregation.

Antagonist Intervention: Antagonists prevent Gi-mediated inhibition of AC, maintaining high cAMP and VASP-P levels, thereby sustaining the "resting" platelet state.

Diagram 1: P2Y12 Signaling and Antagonist Intervention[1]

P2Y12_Pathway ADP ADP (Agonist) P2Y12 P2Y12 Receptor (GPCR) ADP->P2Y12 Activates Gi Gi Protein P2Y12->Gi Couples Antagonist Antagonist (e.g., Ticagrelor) Antagonist->P2Y12 Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Generates (Basal) PKA Protein Kinase A (PKA) cAMP->PKA Activates VASP VASP-P (Phosphorylated) PKA->VASP Phosphorylates GPIIb GPIIb/IIIa Activation VASP->GPIIb Inhibits Agg Platelet Aggregation GPIIb->Agg

Caption: P2Y12 inhibition maintains VASP phosphorylation, preventing GPIIb/IIIa activation and aggregation.

Compound Profiling and Comparative Analysis

Thienopyridines (Clopidogrel & Prasugrel)

These are prodrugs requiring hepatic biotransformation. They form a covalent disulfide bridge with the P2Y12 receptor (specifically Cys17 and Cys270), resulting in irreversible inhibition.

  • Clopidogrel: Requires a two-step oxidation (CYP2C19 dependent). High inter-individual variability exists due to genetic polymorphisms (CYP2C19 loss-of-function alleles).

  • Prasugrel: Requires a single-step hydrolysis (esterase) followed by oxidation (CYP3A4/2B6). This yields more efficient active metabolite generation and more consistent platelet inhibition.[1]

Cyclopentyltriazolopyrimidines (Ticagrelor)
  • Ticagrelor: An active drug (does not require metabolism for activity, though it has an active metabolite). It binds reversibly to an allosteric site on P2Y12, distinct from the ADP binding site. This allows for faster offset of action upon discontinuation.[2]

ATP Analogues (Cangrelor)
  • Cangrelor: An intravenous, direct-acting ATP analogue . It binds selectively and reversibly to P2Y12. It has an extremely short half-life (<6 mins), making it ideal for acute interventional settings where rapid reversal is necessary.

Table 1: Comparative Pharmacological Parameters[4][5][6]
FeatureClopidogrelPrasugrelTicagrelorCangrelor
Drug Class ThienopyridineThienopyridineCPTP*ATP Analogue
Nature Prodrug (2-step)Prodrug (1-step)Active DrugActive Drug
Binding Irreversible (Covalent)Irreversible (Covalent)Reversible (Allosteric)Reversible (Orthosteric)
Route OralOralOralIV
Onset of Action Slow (2–4 hours)Rapid (30 min)Rapid (30 min)Immediate
Bioavailability <50% (Variable)High (>79%)~36%100% (IV)
Active Metabolite Potency (In Vitro) Moderate (IC50 ~3.3 µM) High (IC50 ~1.4 µM)High (Pic50 ~7.9)Very High (Pic50 ~9.4)
Reversibility (Offset) 5–7 days (Platelet turnover)5–7 days (Platelet turnover)3–5 days< 1 hour

*CPTP: Cyclopentyltriazolopyrimidine **Note: IC50 values vary by assay conditions (e.g., agonist concentration). Generally, Cangrelor > Ticagrelor > Prasugrel-AM > Clopidogrel-AM in pure receptor binding potency.

Experimental Validation Protocols

For drug development, validating the potency of these antagonists requires robust functional assays. Two primary methodologies are recommended: Light Transmission Aggregometry (LTA) for functional aggregation and VASP Phosphorylation for specific receptor signaling verification.

Protocol A: Light Transmission Aggregometry (LTA)

Objective: Measure the inhibition of platelet aggregation in Platelet-Rich Plasma (PRP) induced by ADP. Standard: Gold Standard for FDA/EMA submissions.

Workflow Logic:

  • Preparation: Blood is centrifuged at low speed to isolate PRP (platelets in suspension).[3]

  • Baseline: Light transmission is low because platelets scatter light.

  • Agonist: ADP is added.

  • Aggregation: Platelets clump, clearing the suspension. Light transmission increases.

  • Inhibition: Effective antagonists prevent clumping; transmission remains low.

Diagram 2: LTA Experimental Workflow

LTA_Workflow Blood Whole Blood (Citrate Tube) Centrifuge1 Centrifuge 200xg, 10 min Blood->Centrifuge1 PRP Platelet Rich Plasma (PRP) Centrifuge1->PRP Supernatant PPP Platelet Poor Plasma (PPP) (Blank Control) Centrifuge1->PPP High Speed Spin Aggregometer Aggregometer Cuvette PRP->Aggregometer PPP->Aggregometer Reference Agonist Add ADP (5-20 µM) Aggregometer->Agonist Readout Measure Light Transmission (%) Agonist->Readout Record Curve

Caption: LTA workflow measuring % light transmission as a proxy for platelet aggregation.

Step-by-Step Protocol:

  • Collection: Draw blood into 3.2% sodium citrate (blue top). Do not refrigerate.

  • PRP Isolation: Centrifuge at 200 x g for 10 minutes at room temperature. Collect supernatant (PRP).[3]

  • PPP Isolation: Centrifuge remaining blood at 2000 x g for 15 minutes to obtain Platelet-Poor Plasma (PPP) for the 100% transmission baseline.

  • Adjustment: Adjust PRP platelet count to ~250,000/µL using PPP if necessary.

  • Incubation: Incubate PRP with Antagonist (test compound) or Vehicle for 10–30 mins at 37°C.

  • Measurement: Place in aggregometer. Add ADP (final concentration 5 µM or 20 µM).[3] Record for 6 minutes.

  • Calculation: % Inhibition = [(Max Aggregation_Control - Max Aggregation_Test) / Max Aggregation_Control] * 100.

Protocol B: VASP Phosphorylation Assay (Flow Cytometry)

Objective: Specifically assess P2Y12 receptor blockade at the molecular signaling level, independent of other aggregation pathways (e.g., COX-1). Advantage: Highly specific for P2Y12; less variable than LTA.

Mechanism:

  • PGE1 alone: Increases cAMP -> High VASP-P.

  • PGE1 + ADP: ADP inhibits cAMP -> Low VASP-P.

  • PGE1 + ADP + Antagonist: Antagonist blocks ADP -> High VASP-P (Restored).

Step-by-Step Protocol:

  • Blood Collection: Citrated whole blood.[4]

  • Incubation (2 Tubes):

    • Tube A: PGE1 (activates AC).

    • Tube B: PGE1 + ADP (activates AC + stimulates P2Y12).

  • Fixation: Add paraformaldehyde to fix platelets immediately after 10 min incubation.

  • Permeabilization: Use detergent (Triton X-100) to allow antibody entry.

  • Staining: Add monoclonal antibody specific for Serine-239 phosphorylated VASP (VASP-P).

  • Analysis: Run on Flow Cytometer. Measure Mean Fluorescence Intensity (MFI).[5][6]

  • Calculation (Platelet Reactivity Index - PRI):

    
    [5][6]
    
    • Interpretation: A lower PRI indicates higher drug efficacy (the drug prevented ADP from reducing VASP-P).

References

  • Cangrelor inhibits the binding of the active metabolites of clopidogrel and prasugrel to P2Y12 receptors in vitro . PubMed. [Link]

  • New P2Y12 Inhibitors . Circulation. [Link]

  • A comparison of the pharmacological profiles of prasugrel and ticagrelor assessed by platelet aggregation, thrombus formation and haemostasis in rats . British Journal of Pharmacology. [Link]

  • Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro . MethodsX. [Link]

  • FDA Clinical Pharmacology Review: Cangrelor . FDA.gov. [Link]

Sources

Direct versus Indirect Methods for ADP Detection: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of kinase and ATPase profiling, the detection of Adenosine Diphosphate (ADP) serves as a universal proxy for enzyme activity.[1][2][3][4][5][6][7][8] However, the choice between Direct Detection (immunodisplacement) and Indirect Detection (coupled enzyme assays) fundamentally alters experimental design, data fidelity, and susceptibility to interference.

This guide provides a rigorous technical comparison of these methodologies. While indirect methods like the PK/LDH coupled assay remain the gold standard for steady-state kinetics, direct methods like Transcreener® and luminescent coupled assays like ADP-Glo™ dominate High-Throughput Screening (HTS) due to superior sensitivity and Z' factors.

Mechanistic Principles

Understanding the causality behind signal generation is critical for troubleshooting interference.

Indirect Detection: The Coupled Enzyme Cascade

Indirect methods do not measure ADP itself; they measure a secondary product generated by a chain of enzymatic reactions triggered by ADP.

  • Spectrophotometric (PK/LDH): A continuous assay where ADP regeneration is coupled to NADH oxidation.[2] The signal is a decrease in absorbance at 340 nm.[2][9]

  • Bioluminescent (ADP-Glo™): An endpoint assay where ADP is converted back to ATP, which then drives a luciferase reaction.[1][5][8][10] The signal is an increase in light output.

Direct Detection: Immunodisplacement

Direct methods utilize a specific antibody that binds ADP.[1] These are typically competitive immunoassays.

  • Fluorescence Polarization (FP) / TR-FRET: A fluorescently labeled ADP tracer is bound to an antibody.[7][11] When the kinase produces ADP, it displaces the tracer.[1][4][7][11][12] The release of the tracer alters the polarization or energy transfer signal.[11]

Pathway Visualization

The following diagram illustrates the divergent signal generation pathways.

ADPDetectionPathways Substrate Substrate + ATP Kinase Kinase/ATPase Substrate->Kinase ADP ADP Produced Kinase->ADP PK_LDH PK / LDH Enzymes ADP->PK_LDH Coupled Deplete ATP Depletion ADP->Deplete Step 1 Displacement Tracer Displacement ADP->Displacement Competes with PEP PEP + NADH PEP->PK_LDH NADH_Signal NAD+ (Absorbance Decrease) PK_LDH->NADH_Signal Convert ADP to ATP Conversion Deplete->Convert Step 2 Luciferase Luciferase Reaction Convert->Luciferase Light_Signal Light (Luminescence) Luciferase->Light_Signal Ab_Tracer Ab-Tracer Complex Ab_Tracer->Displacement FP_Signal Free Tracer (FP/FRET Change) Displacement->FP_Signal

Figure 1: Comparative signal transduction pathways for ADP detection methods.

Comparative Performance Analysis

The following data summarizes the operational differences between the three primary methodologies.

Table 1: Technical Specifications
FeaturePK/LDH Coupled (Indirect)ADP-Glo™ (Indirect)Transcreener® (Direct)
Readout Absorbance (340 nm)Luminescence (RLU)FP, FI, or TR-FRET
Mode Continuous (Kinetic)EndpointEndpoint (Kinetic possible)
Sensitivity (LOD) Low (~1-5 µM ADP)High (< 20 nM ADP)High (< 20 nM ADP)
ATP Tolerance High (up to 10 mM)High (up to 1 mM)Variable (0.1 - 1,000 µM)
Interference Risk High (Coupling enzymes)Moderate (Luciferase inhib.)Low (Fluorescent cmpds)
Z' Factor Typically < 0.5 (Low throughput)> 0.7 (Robust)> 0.7 (Robust)
Reagent Stability Unstable (NADH oxidation)Stable (frozen)Very Stable (>24h signal)
Causality of Interference
  • Coupled Enzyme Interference: In the PK/LDH assay, "hits" may actually be inhibitors of Pyruvate Kinase or Lactate Dehydrogenase, not the target kinase. This necessitates counter-screening.[3][12][13] Similarly, luciferase inhibitors can cause false positives in ADP-Glo.

  • Direct Binding Advantage: Direct methods like Transcreener eliminate coupling enzymes.[1][3] The primary source of interference is compound autofluorescence, which is mitigated by using red-shifted tracers (e.g., Alexa Fluor® 633).

Experimental Protocols

Protocol A: Continuous PK/LDH Assay (Gold Standard for Kinetics)

Purpose: Determination of steady-state kinetic parameters (


, 

). Mechanism: 1 mole of ADP produced = 1 mole of NADH oxidized.

Reagents:

  • Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2)[14]

  • NADH (Freshly prepared, 10 mM stock)

  • Phosphoenolpyruvate (PEP) (100 mM stock)

  • PK/LDH Enzyme Mix (Sigma P0294 or equivalent)[15]

  • Target ATPase/Kinase[2][3][4][6][10][16][17]

Step-by-Step Workflow:

  • Prepare Reaction Mix: In a UV-transparent plate or quartz cuvette, combine:

    • Buffer (to final volume)[2][9][15][18][19][20]

    • PEP (1 mM final)[21]

    • NADH (0.2 - 0.3 mM final; Initial A340 should be ~1.0 - 1.5)

    • PK/LDH Mix (Excess units, typically 5-10 U/mL)

    • Target Enzyme (Concentration optimization required)[9][18]

  • Baseline Equilibration: Incubate at reaction temperature (e.g., 25°C) for 5 minutes. Monitor A340 to ensure a flat baseline (no background NADH oxidation).

  • Initiation: Add ATP to start the reaction.

  • Measurement: Immediately monitor the decrease in Absorbance at 340 nm continuously for 10–30 minutes.

  • Analysis: Calculate the slope (ΔA340/min). Convert to rate (µM ADP/min) using the extinction coefficient of NADH (

    
    ).[15]
    
    • Note: Pathlength correction is required for microplates.

Protocol B: ADP-Glo™ Kinase Assay (Gold Standard for HTS)

Purpose: High-throughput screening of inhibitors.[10] Mechanism: Depletion of unconsumed ATP followed by conversion of ADP to ATP for luciferase detection.[1][20]

Reagents:

  • ADP-Glo™ Reagent (Promega)[1][19][22]

  • Kinase Detection Reagent (Promega)[19]

  • Ultra-Pure ATP (Critical: standard ATP contains ADP background)

Step-by-Step Workflow:

  • Kinase Reaction: Perform the kinase reaction in a white 384-well plate (e.g., 5 µL volume).

    • Tip: Use Ultra-Pure ATP to maximize Signal-to-Background (S/B).

  • Step 1 - Stop & Deplete: Add 5 µL of ADP-Glo™ Reagent .[5][20]

    • Incubate for 40 minutes at Room Temperature (RT).

    • Mechanism:[12][13] This stops the kinase and digests unconsumed ATP.[5][8][20]

  • Step 2 - Detection: Add 10 µL of Kinase Detection Reagent .[20]

    • Incubate for 30–60 minutes at RT.

    • Mechanism:[12][13] Converts ADP to ATP and runs the luciferase reaction.[1][5][8][20]

  • Measurement: Read Luminescence (Integration time: 0.5–1.0 sec).

  • Analysis: Convert RLU to ADP concentration using an ATP-to-ADP conversion standard curve.

Decision Matrix: Selecting the Right Method

Use the following logic flow to determine the optimal assay for your specific research phase.

DecisionTree Start Start: Define Goal Throughput High Throughput Screening (HTS)? Start->Throughput Kinetics Detailed Kinetics (Km, kcat)? Throughput->Kinetics No Direct Direct Method (Transcreener) Throughput->Direct Yes (Minimize False Positives) Indirect_Lum Indirect Luminescent (ADP-Glo) Throughput->Indirect_Lum Yes (Max Sensitivity) Kinetics->Direct No (Endpoint only) Indirect_Spec Indirect Coupled (PK/LDH) Kinetics->Indirect_Spec Yes (Real-time data)

Figure 2: Decision matrix for assay selection.

Summary Recommendation
  • Use PK/LDH when characterizing a new enzyme's mechanism or determining

    
     for ATP. The continuous readout is invaluable for identifying linearity and lag phases.
    
  • Use ADP-Glo for primary screening of large libraries where sensitivity is paramount and the cost per well must be managed.

  • Use Transcreener for hit validation and profiling to eliminate false positives caused by coupling enzyme inhibition, or when working with difficult targets (e.g., lipid kinases) where direct product detection is safer.

References

  • BellBrook Labs. Transcreener® ADP² Kinase Assay Technical Manual. [Link]

  • Huss, K. L., et al. (2007). Comparison of the Transcreener ADP assay with the Kinase-Glo luciferase assay for high-throughput screening. Journal of Biomolecular Screening. [Link]

  • Kiianitsa, K., et al. (2003). NADH-coupled ATPase assay for Rad54. Heyer Lab Protocols, UC Davis. [Link]

  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. Assay and Drug Development Technologies.[3][13] [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Adenosine 5'-(trihydrogen diphosphate), Monosodium Salt Quantification Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of cellular bioenergetics, drug discovery, and clinical diagnostics, the precise and accurate quantification of adenosine 5'-(trihydrogen diphosphate), monosodium salt (ADP-Na), is paramount. As a key regulator of numerous enzymatic reactions and signaling pathways, fluctuations in ADP levels can signify metabolic stress, disease states, or the efficacy of therapeutic interventions. This guide provides an in-depth comparison of analytical methodologies for ADP-Na quantification, with a focus on the indispensable role of stable isotope-labeled ADP-Na in achieving robust and reliable validation.

The Lynchpin of Accurate Quantification: Stable Isotope-Labeled Internal Standards

The core principle behind the use of stable isotope-labeled (SIL) internal standards is to introduce a known quantity of a compound that is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N).[1][2] This SIL internal standard co-elutes with the endogenous analyte throughout the analytical process, experiencing the same sample preparation losses and ionization suppression or enhancement effects in mass spectrometry.[3][4] By measuring the ratio of the analyte to the SIL internal standard, one can accurately determine the analyte's concentration, effectively normalizing for variations in the analytical process.[3][4]

Stable isotope labeling is a powerful technique with a growing number of applications. It allows for the direct analysis of nutrient distribution, metabolism, and the conversion of metabolites.[5] Unlike radioactive labeling, there are no safety concerns, making this technique particularly well-suited for metabolism studies in humans.[5]

Comparative Analysis of ADP Quantification Methodologies

The choice of analytical technique for ADP quantification is dictated by the specific requirements of the study, including sensitivity, selectivity, throughput, and the complexity of the sample matrix. Here, we compare the most prevalent methods and the pivotal role of stable isotope-labeled ADP-Na in their validation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold standard for the quantification of small molecules like ADP in complex biological matrices.[3][4] Its high selectivity and sensitivity allow for the direct measurement of ADP, even at low physiological concentrations.[3]

The Causality Behind Experimental Choices in LC-MS/MS Validation:

The use of a stable isotope-labeled internal standard, such as [¹³C₁₀, ¹⁵N₅]-ADP, is crucial for mitigating matrix effects, which are a primary source of variability in LC-MS/MS analysis.[3][4] Matrix effects arise from co-eluting endogenous components that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[3] Because the SIL internal standard has nearly identical physicochemical properties to the unlabeled ADP, it experiences the same matrix effects.[3] Therefore, the ratio of the analyte to the internal standard remains constant, ensuring accurate and precise quantification.[4]

A study on the quantification of phosphorylated metabolites demonstrated that spiking samples with SIL internal standards significantly improved the reproducibility of LC-MS/MS-based measurements across a range of extract dilutions, indicating effective correction for matrix effects.[3]

dot graph "LC-MS/MS_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_SamplePrep" { label="Sample Preparation"; style="filled"; color="#F1F3F4"; "Sample" [label="Biological Sample\n(e.g., cell lysate, plasma)"]; "Spike" [label="Spike with\nStable Isotope-Labeled\nADP-Na (SIL-ADP)"]; "Extraction" [label="Protein Precipitation\n& Analyte Extraction"]; "Sample" -> "Spike" -> "Extraction"; }

subgraph "cluster_LC" { label="Liquid Chromatography"; style="filled"; color="#F1F3F4"; "Injection" [label="Inject Sample"]; "Separation" [label="Chromatographic\nSeparation of\nADP and SIL-ADP"]; "Injection" -> "Separation"; }

subgraph "cluster_MS" { label="Mass Spectrometry"; style="filled"; color="#F1F3F4"; "Ionization" [label="Electrospray\nIonization (ESI)"]; "Detection" [label="Tandem MS\nDetection (MRM)"]; "Ionization" -> "Detection"; }

"Extraction" -> "Injection" [lhead="cluster_LC"]; "Separation" -> "Ionization" [lhead="cluster_MS"]; "Detection" -> "Quantification" [label="Ratio of\nADP/SIL-ADP"]; "Quantification" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Accurate\nQuantification"]; } Caption: LC-MS/MS workflow for ADP quantification using a stable isotope-labeled internal standard.

Enzymatic Assays

Enzymatic assays offer a more accessible and often higher-throughput alternative to LC-MS/MS. These assays typically rely on a series of coupled enzymatic reactions that ultimately lead to the production of a detectable signal (e.g., colorimetric, fluorometric, or luminescent) that is proportional to the amount of ADP in the sample.

Validation of Enzymatic Assays with Stable Isotopes:

While not a direct internal standard in the same way as in LC-MS/MS, stable isotope-labeled ADP can be invaluable for validating the specificity and accuracy of enzymatic assays.[6] One can use SIL-ADP to:

  • Confirm Enzyme Specificity: By introducing SIL-ADP into the reaction, one can use mass spectrometry to verify that the enzymatic cascade is specifically converting ADP and not other structurally similar nucleotides.[6]

  • Assess Matrix Interference: Spiking a complex biological matrix with a known amount of SIL-ADP and comparing the measured enzymatic activity to a clean buffer standard can reveal any matrix components that may inhibit or enhance the enzymatic reactions.

  • Cross-Validation with LC-MS/MS: The most robust validation approach involves analyzing the same set of samples by both the enzymatic assay and a validated LC-MS/MS method that uses SIL-ADP as an internal standard. A strong correlation between the two methods provides a high degree of confidence in the enzymatic assay's performance.

A study on the measurement of AGAT activity demonstrated the use of a stable isotope-labeled substrate to produce a labeled product that could be quantified by LC-MS/MS, with the rate of product generation correlating to enzyme activity.[6]

dot graph "Enzymatic_Assay_Validation" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Start Validation"]; "LCMS" [label="Validated LC-MS/MS Method\nwith SIL-ADP Internal Standard"]; "Enzymatic" [label="Enzymatic Assay"]; "Samples" [label="Identical Set of\nBiological Samples"]; "Analysis1" [label="Quantify ADP\nusing LC-MS/MS"]; "Analysis2" [label="Quantify ADP\nusing Enzymatic Assay"]; "Comparison" [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", label="Compare Results"]; "Correlation" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Strong Correlation?\n(e.g., r > 0.95)"]; "Validated" [shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF", label="Enzymatic Assay Validated"]; "Re-evaluate" [shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Re-evaluate/\nOptimize Assay"];

"Start" -> "Samples"; "Samples" -> "LCMS"; "Samples" -> "Enzymatic"; "LCMS" -> "Analysis1"; "Enzymatic" -> "Analysis2"; "Analysis1" -> "Comparison"; "Analysis2" -> "Comparison"; "Comparison" -> "Correlation"; "Correlation" -> "Validated" [label="Yes"]; "Correlation" -> "Re-evaluate" [label="No"]; } Caption: Cross-validation workflow for an enzymatic ADP assay.

Performance Comparison of Validated Methods

Performance Parameter LC-MS/MS with SIL-ADP Validated Enzymatic Assay HPLC-UV
Specificity Very HighHigh (if properly validated)Moderate
Sensitivity Very High (pM to nM)High (nM to µM)Low (µM)
Accuracy Very HighHighModerate
Precision Very HighHighGood
Throughput ModerateHighLow to Moderate
Matrix Effect Susceptibility Low (with SIL-IS)Moderate to HighHigh
Cost per Sample HighLow to ModerateLow
Expertise Required HighModerateModerate

Experimental Protocols

Protocol 1: Validation of an LC-MS/MS Method for ADP Quantification in Human Plasma

This protocol outlines the validation of a method for the quantification of ADP in human plasma according to the principles outlined in the ICH Q2(R2) and FDA guidelines.[7][8][9]

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of ADP-Na in water.
  • Prepare a 1 mg/mL stock solution of [¹³C₁₀, ¹⁵N₅]-ADP-Na (SIL-ADP) in water.
  • Prepare a series of calibration standards by spiking known concentrations of ADP-Na into charcoal-stripped human plasma.
  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

2. Sample Preparation:

  • To 50 µL of plasma sample, calibrator, or QC, add 10 µL of the SIL-ADP working solution (internal standard).
  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.
  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the sample in 100 µL of mobile phase A.

3. LC-MS/MS Analysis:

  • LC System: A suitable UHPLC system.
  • Column: A reversed-phase C18 column suitable for polar analytes.
  • Mobile Phase A: 10 mM ammonium acetate in water, pH 7.0.
  • Mobile Phase B: Acetonitrile.
  • Gradient: A suitable gradient to separate ADP from other plasma components.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both ADP and SIL-ADP.

4. Validation Parameters:

  • Linearity: Analyze the calibration curve over the desired concentration range and assess the coefficient of determination (r² > 0.99).
  • Accuracy and Precision: Analyze the QC samples in replicate (n=6) on three separate days. The accuracy should be within ±15% of the nominal value, and the precision (CV) should be ≤15%.
  • Selectivity: Analyze blank plasma samples from at least six different sources to ensure no interfering peaks are present at the retention time of ADP.
  • Matrix Effect: Compare the peak area of ADP in a post-extraction spiked sample to that of a neat solution to calculate the matrix factor. The use of the SIL-IS should normalize for this effect.
  • Recovery: Compare the peak area of ADP in a pre-extraction spiked sample to a post-extraction spiked sample.
  • Stability: Assess the stability of ADP in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Conclusion

The use of stable isotope-labeled adenosine 5'-(trihydrogen diphosphate), monosodium salt is not merely a best practice but a fundamental requirement for the robust validation of analytical methods for ADP quantification, particularly in the context of complex biological matrices. While LC-MS/MS with a SIL internal standard remains the definitive method for accuracy and specificity, properly validated enzymatic assays can provide a high-throughput alternative for certain applications. The choice of methodology should be guided by a thorough understanding of the assay's performance characteristics and the specific demands of the research or clinical question. By adhering to rigorous validation protocols and leveraging the power of stable isotope dilution, researchers can ensure the integrity and reliability of their ADP quantification data, thereby advancing our understanding of its critical role in health and disease.

References

  • Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotope Standards for Clinical Mass Spectrometry. Retrieved from Chemie Brunschwig website: [Link]

  • Steen, V., Wold, J. P., Rødbotten, R., & Hviid, M. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 8(4), 83. [Link]

  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

  • Adesis, Inc. (2024, May 20). Future of Stable Isotope Labeling Services. Retrieved from [Link]

  • Mettler-Altmann, T., & Flügge, U. I. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(15), 7943–7950. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Altabrisa Group. (2025, August 9). Navigating EMA Validation Requirements: A Step-by-Step Guide. Retrieved from [Link]

  • Rankin, A. A., et al. (2024). Validation and Optimization of a Stable Isotope-Labeled Substrate Assay for Measuring AGAT Activity. International Journal of Molecular Sciences, 25(23), 14789. [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from [Link]

  • Chen, L., et al. (2011). A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells. Journal of Chromatography B, 879(28), 2947–2954. [Link]

  • Mettler, T., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ResearchGate. [Link]

  • Kwiecien, N. W., et al. (2011). Discovery of Enzymatic Activity Using Stable Isotope Metabolite Labeling and Liquid Chromatography−Mass Spectrometry. Analytical Chemistry, 83(19), 7432–7438. [Link]

  • Kell, D. B. (2011). The use of stable isotope labelling for the analytical chemistry of drugs. Drug Metabolism and Disposition, 39(12), 2167–2173. [Link]

  • Zhang, Y., et al. (2009). Enzymatic Synthesis and Structural Characterization of 13C, 15N - Poly(ADP-ribose). Journal of the American Chemical Society, 131(40), 14426–14427. [Link]

  • ResearchGate. (2025, August 10). Chemical Synthesis of 13C and 15N Labeled Nucleosides. Retrieved from [Link]

  • Poplawska, M., et al. (2024). Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood. International Journal of Molecular Sciences, 25(5), 2963. [Link]

  • Gauthier, A., et al. (2013). Comparison of Luminescence ADP Production Assay and Radiometric Scintillation Proximity Assay for Cdc7 Kinase. Journal of Biomolecular Screening, 18(8), 940–948. [Link]

  • Garton, M., et al. (2017). Use of isotopically labeled substrates reveals kinetic differences between human and bacterial serine palmitoyltransferase. Journal of Biological Chemistry, 292(32), 13346–13357. [Link]

  • Innovagen AB. (n.d.). Peptides labelled with stable isotopes 13C or 15N. Retrieved from [Link]

  • Angel, T. E., et al. (2012). Application of 15N-RNA-SIP to identify and investigate active free-living diazotrophs. Environmental Microbiology, 14(3), 759–770. [Link]

  • Clegg, M. E., & Williams, E. A. (2014). A comparison of body composition measurement techniques. Journal of Human Nutrition and Dietetics, 27(1), 25–35. [Link]

  • ResearchGate. (2025, August 6). A comparison of body composition measurement techniques. Retrieved from [Link]

  • ACS Publications. (2026, January 23). An Atomistic Investigation of Cobalt's Nanoindentation Response with An Angular Dependent Potential. Retrieved from [Link]

  • TSpace. (2024, November 21). Validation and Optimization of a Stable Isotope-Labeled Substrate Assay for Measuring AGAT Activity. Retrieved from [Link]

  • PubMed. (2009, October 14). Enzymatic synthesis and structural characterization of 13C, 15N-poly(ADP-ribose). Retrieved from [Link]

  • MDPI. (n.d.). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Retrieved from [Link]

Sources

Alternative compounds to ADP monosodium salt for inducing platelet shape change

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, Adenosine 5'-diphosphate (ADP) monosodium salt has served as the ubiquitous agonist for platelet function testing. However, for researchers specifically isolating Platelet Shape Change (PSC) —the cytoskeletal reorganization preceding aggregation—ADP presents distinct limitations: instability in solution, rapid desensitization, and dependence on the P2Y1/P2Y12 receptor interplay which can complicate mechanistic dissection.

This guide provides a technical evaluation of high-performance alternatives: 2-MeSADP , U-46619 , and TRAP-6 . We analyze their receptor specificity, potency (EC50), and utility in separating the shape change phase from the aggregation cascade.

The Incumbent: ADP Monosodium Salt

To understand the alternatives, we must first audit the standard. ADP induces PSC primarily via the P2Y1 receptor (


-coupled), leading to intracellular 

mobilization and actin polymerization. The P2Y12 receptor (

-coupled) amplifies this response and drives sustained aggregation.[1][2]
  • The Limitation: ADP is susceptible to rapid degradation by ectonucleotidases (CD39) in plasma. Furthermore, at physiological concentrations, the transition from shape change to aggregation is so rapid that isolating the PSC phase in Light Transmission Aggregometry (LTA) is often difficult without specific inhibitors.

Comparative Analysis of Alternatives

A. 2-MeSADP (2-Methylthioadenosine-5'-diphosphate)
  • Mechanism: A potent P2Y1 and P2Y12 agonist.

  • Why it wins for PSC: It exhibits significantly higher affinity for the P2Y1 receptor than native ADP.

  • Technical Insight: 2-MeSADP is resistant to hydrolysis by ectonucleotidases. In PSC assays, it produces a sharper, more sustained "shape change wave" (initial decrease in light transmission) than ADP, making it ideal for quantifying cytoskeletal reorganization kinetics.

B. U-46619 (Thromboxane Mimetic)
  • Mechanism: Stable analog of Thromboxane

    
     (TxA2) acting on the TP receptor (
    
    
    
    and
    
    
    coupled).
  • Why it wins for PSC: The

    
     pathway activates RhoA/ROCK, which drives myosin light chain phosphorylation independently of calcium.
    
  • Technical Insight: U-46619 induces PSC at concentrations significantly lower (nM range) than those required for aggregation (

    
    M range). This allows researchers to titrate the dose to trigger only shape change without needing aggregation inhibitors.
    
C. TRAP-6 (Thrombin Receptor Activator Peptide)[3][4][5][6]
  • Mechanism: Direct activator of the PAR-1 receptor (G-protein coupled).

  • Why it wins for PSC: It bypasses the enzymatic cleavage required by Thrombin, removing proteolytic variables.

  • Technical Insight: TRAP-6 provides a highly reproducible, maximal shape change response that is insensitive to P2Y12 inhibition (e.g., clopidogrel), making it a robust positive control for cytoskeletal integrity.

Performance Comparison Data

The following table synthesizes experimental data regarding the potency and specificity of these compounds for inducing shape change.

CompoundPrimary ReceptorPathwayPSC Potency (EC50)StabilityReversibility
ADP (Na+ Salt) P2Y1 (

), P2Y12 (

)

/ cAMP
~1-2

M
Low (Hydrolysis)Reversible
2-MeSADP P2Y1 > P2Y12

/ cAMP
~1-10 nM HighReversible
U-46619 TP (

)
RhoA-ROCK /

~13 nM Very HighIrreversible
TRAP-6 PAR-1

/

~0.8

M
HighIrreversible

Note: EC50 values represent the concentration required to induce 50% maximal shape change (measured by optical density increase or flow cytometry geometric mean fluorescence intensity).

Visualizing the Mechanism

The following diagram illustrates the divergence between the


-dependent pathway (ADP/2-MeSADP) and the Rho-kinase pathway (U-46619), highlighting why U-46619 is superior for studying cytoskeletal mechanics independent of calcium flux.

PlateletSignaling ADP ADP / 2-MeSADP P2Y1 P2Y1 Receptor ADP->P2Y1 U46619 U-46619 TP TP Receptor U46619->TP Gq Gq Protein P2Y1->Gq TP->Gq G1213 G12/13 Protein TP->G1213 PLC PLC-beta Gq->PLC RhoA RhoA G1213->RhoA IP3 IP3 PLC->IP3 ROCK ROCK (Rho Kinase) RhoA->ROCK MLC MLC Phosphorylation ROCK->MLC Inhibits Phosphatase Ca Ca2+ Mobilization IP3->Ca Ca->MLC ShapeChange PLATELET SHAPE CHANGE (Spherization) MLC->ShapeChange

Caption: Divergent signaling pathways for ADP (Calcium-dependent) vs. U-46619 (RhoA-dependent) converging on Myosin Light Chain (MLC) phosphorylation.

Experimental Protocol: Isolating Shape Change

To rigorously evaluate these alternatives, we recommend a modified Born Aggregometry protocol. Standard aggregometry focuses on the "second wave" (aggregation). This protocol isolates the "first wave" (shape change).

Reagents
  • Buffer: Tyrode’s Buffer (pH 7.4).

  • Sample: Fresh Citrated Platelet-Rich Plasma (PRP).

  • Inhibitor (Optional but Recommended): Abciximab (10

    
    g/mL) or EDTA (5 mM) to block aggregation and isolate the shape change signal.
    
Step-by-Step Workflow
  • Preparation: Adjust PRP platelet count to

    
     using autologous Platelet-Poor Plasma (PPP).
    
  • Baseline: Incubate 450

    
    L PRP in the aggregometer cuvette at 37°C for 2 minutes with stirring (1000 rpm).
    
  • Inhibition (Critical for Specificity): Add the

    
     antagonist (e.g., Abciximab) and incubate for 1 minute. This prevents the platelets from cross-linking, ensuring that any change in light transmission is solely due to shape change (spherization).
    
  • Agonist Addition:

    • For ADP: Add 2-5

      
      M.
      
    • For 2-MeSADP: Add 10-50 nM.

    • For U-46619: Add 20 nM (Low dose) or 1

      
      M (High dose).
      
  • Measurement: Record the decrease in light transmission (increase in optical density) for the first 60 seconds.

    • Metric: The "Shape Change" parameter is quantified as the percentage decrease in light transmission relative to baseline.

Visual Workflow

ProtocolWorkflow cluster_Aggregometer Aggregometer (37°C, 1000 rpm) Start Start: Citrated Whole Blood Spin Centrifuge 200xg, 10 min (No Brake) Start->Spin PRP Isolate PRP (Supernatant) Spin->PRP Incubate Incubate PRP + Abciximab (Integrin Blocker) PRP->Incubate AddAgonist Add Agonist (2-MeSADP or U-46619) Incubate->AddAgonist Measure Measure Initial Decrease in Light Transmission AddAgonist->Measure Result Output: Shape Change % (No Aggregation) Measure->Result

Caption: Optimized workflow for isolating platelet shape change using an integrin blocker to prevent aggregation.

References

  • Kunapuli, S. P., et al. (1998). "The P2Y1 receptor mediates ADP-induced intracellular calcium mobilization and shape change in platelets."[3][4] Journal of Biological Chemistry.

  • Paul, B. Z., et al. (1999). "Platelet shape change is mediated by both calcium-dependent and -independent signaling pathways: Role of p160 Rho-associated coiled-coil-containing protein kinase."[3] Journal of Biological Chemistry.

  • Nakano, T., et al. (1989). "Role of protein kinase C in U46619-induced platelet shape change, aggregation and secretion." Thrombosis Research.

  • Jagroop, I. A., et al. (2003). "Both the ADP receptors P2Y1 and P2Y12, play a role in controlling shape change in human platelets." Platelets.

  • Maurer-Spurej, E., & Devine, D. V. (2001). "Platelet aggregation is not initiated by platelet shape change."[5] Laboratory Investigation.

Sources

Commercial ADP Preparations: A Technical Guide to Selection and Validation in Platelet Aggregometry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of Commercial ADP Monosodium Salt Preparations Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adenosine 5'-diphosphate (ADP) is the quintessential agonist for evaluating platelet function via the P2Y1 and P2Y12 receptor pathways.[1][2] However, "ADP" is not a generic commodity in high-stakes research. Variations in salt stoichiometry (monosodium vs. potassium), hydration state, and trace contamination (ATP/AMP) can introduce significant coefficient of variation (CV) in Light Transmission Aggregometry (LTA).

This guide compares three distinct classes of commercial ADP preparations—Diagnostic Systems , High-Purity Research Grades , and Bulk Chemicals —providing a decision matrix for researchers to balance cost, stability, and experimental rigor.

The Comparative Landscape

We analyzed three representative preparations widely used in the industry. Note that "Diagnostic" reagents often contain proprietary stabilizers (bulking agents like mannitol or albumin) which enhance shelf-life but may interfere with mass spectrometry or kinetic binding assays.

Head-to-Head Specifications
FeatureDiagnostic Grade (e.g., Chrono-Log, Helena, Bio/Data)High-Purity Research Grade (e.g., Tocris, Sigma >95%)Bulk Chemical Grade (e.g., Generic Salts)
Primary Use Clinical LTA, Routine ScreeningReceptor Binding, Kinetic StudiesBuffer Optimization, High-Volume Screening
Formulation Lyophilized with stabilizers/buffersPure lyophilized powderRaw powder (often hygroscopic)
Purity (HPLC) Functional purity validated; Chemical purity ~90-95%>98% (guaranteed trace ATP <0.1%)Variable (>90%); ATP/AMP common
Reconstituted Stability High: 7–30 days at 2–8°C (Vendor dependent)Low: Discard after use or -80°C single-use aliquotsVery Low: Spontaneous hydrolysis in water
pH Control Pre-buffered (pH 6.5–7.4)Unbuffered (requires TE or HEPES)Acidic in water (requires titration)
Cost per Test High (

$)
Moderate (

)
Low ($)
Detailed Product Analysis
A. Chrono-Log / Bio/Data (The "Gold Standard" for LTA)
  • Pros: These reagents are lyophilized with excipients that prevent the "clumping" of the powder and ensure rapid, neutral-pH dissolution. They are validated for biphasic aggregation (primary and secondary waves).[2]

  • Cons: Expensive. The exact molar concentration can sometimes be obscure (often labeled in "tests" rather than mg), requiring calculation for precise EC50 determination.

  • Best For: Routine screening, clinical trials where day-to-day reproducibility is paramount.

B. Sigma-Aldrich / Merck (A2754 type)
  • Pros: Exact chemical stoichiometry (C10H14N5NaO10P2). Allows precise molarity calculations.

  • Cons: Extremely hygroscopic. If the vial is left open, the powder absorbs water, altering the molecular weight and leading to under-dosing. Often contains trace ATP, which acts as a P2Y12 antagonist , potentially blunting the secondary wave of aggregation.

  • Best For: Method development where buffer composition must be strictly controlled.

Technical Deep Dive: The "Why" Behind the Variance

To understand why reagent quality matters, one must visualize the ADP signaling cascade. ADP does not just "activate" platelets; it orchestrates a handshake between two G-protein coupled receptors.

The ADP Signaling Pathway (P2Y1 vs. P2Y12)[3]

The following diagram illustrates why ATP contamination (common in bulk ADP) is disastrous. ATP blocks P2Y12, preventing the stable aggregate formation, leading to "reversible" aggregation traces that mimic drug effects.

ADP_Pathway ADP Exogenous ADP P2Y1 P2Y1 Receptor (Gq-coupled) ADP->P2Y1 Activates (<1µM) P2Y12 P2Y12 Receptor (Gi-coupled) ADP->P2Y12 Activates (>2µM) ATP Contaminant ATP ATP->P2Y12 ANTAGONIZES Ca Intracellular Ca2+ Mobilization P2Y1->Ca AC Adenylyl Cyclase Inhibition P2Y12->AC Shape Shape Change (Primary Wave) Ca->Shape cAMP cAMP Levels (Decrease) AC->cAMP Stable Stable Aggregation (Secondary Wave) cAMP->Stable Shape->Stable Synergistic Signal

Figure 1: ADP Signaling Topology. Note the antagonistic effect of ATP on P2Y12, which can cause false-negative aggregation results if reagent purity is compromised.

Experimental Validation Protocols

Protocol A: The "Refractoriness" Check (Functional Stability)

ADP solutions degrade into AMP (an inhibitor) and Adenosine (a potent inhibitor). A degraded reagent doesn't just fail to aggregate; it actively inhibits platelets.

Workflow:

  • Preparation: Reconstitute ADP to a 2 mM stock.

  • Aliquot: Freeze half at -80°C (Control). Keep half at 4°C for 7 days (Test).

  • Assay: Perform LTA with PRP (250,000/µL).

    • Trace A: 5 µM ADP (Frozen Control).

    • Trace B: 5 µM ADP (4°C Test).

  • Acceptance Criteria: Trace B max amplitude must be >90% of Trace A. If <90%, the reagent is unstable at 4°C and must be single-use aliquoted.

Protocol B: HPLC Purity Check (For Bulk Reagents)

If buying bulk powder, you must verify the ATP/ADP ratio.

  • Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm).

  • Mobile Phase: 100 mM Phosphate Buffer (pH 6.0) with 5 mM Tetrabutylammonium hydrogen sulfate (ion-pairing agent).

  • Detection: UV at 254 nm.

  • Logic: ATP elutes after ADP. Any peak >1% area at the ATP retention time invalidates the lot for P2Y12 studies.

Validation Workflow Diagram

Validation_Workflow Start New ADP Lot Recon Reconstitute (Ice Cold Water) Start->Recon Split Split Sample Recon->Split HPLC HPLC Analysis (Chemical Purity) Split->HPLC 10 µL LTA Functional LTA (Biological Activity) Split->LTA 20 µL Decision Pass/Fail? HPLC->Decision ATP < 1%? LTA->Decision Biphasic Wave? Use Release for Study Decision->Use Yes Discard Discard/Refine Decision->Discard No

Figure 2: Quality Assurance Workflow for incoming ADP reagents. This dual-check ensures both chemical integrity and functional potency.

Recommendations

Scenario 1: Clinical Trials / GLP Studies

Recommendation: Use Chrono-Log or Bio/Data lyophilized reagents.

  • Reasoning: The cost of a failed assay in a clinical trial exceeds the reagent savings. These kits provide traceability and validated stability, minimizing "operator error" investigations.

Scenario 2: High-Throughput Screening (HTS)

Recommendation: Use Sigma (A2754) or similar, but implement Protocol B (HPLC) .

  • Reasoning: For screening 10,000 compounds, diagnostic kits are cost-prohibitive. Buy bulk, purify if necessary, adjust pH to 7.4 using Tris base, and freeze single-use aliquots.

Scenario 3: P2Y12 Antagonist Characterization

Recommendation: Use High-Purity Research Grade (e.g., Tocris).

  • Reasoning: You need to guarantee that no ATP is present to compete with your antagonist. Standard diagnostic reagents may not have sufficiently low ATP thresholds for sensitive Ki determination.

References

  • Chrono-Log Corporation. Platelet Aggregation Reagents Product Specifications. [Link]

  • Bio/Data Corporation. ADP Reagent Instructions for Use (IFU). [Link]

  • Helena Laboratories. Platelet Aggregation Reagents: ADP. [Link]

  • Cattaneo, M. (2010). Light Transmission Aggregometry: Gold Standard? [Link]

Sources

Bridging the Gap: Correlating In Vitro ADP-Induced Aggregation with In Vivo Thrombosis Models

[1]

Executive Summary

For drug development professionals, the "translational gap" between benchtop platelet assays and physiological thrombosis remains a critical bottleneck. While in vitro ADP-induced aggregation is the gold standard for screening P2Y12 antagonists (e.g., clopidogrel, ticagrelor), it often fails to predict in vivo efficacy due to the absence of flow dynamics, endothelial interaction, and rheological factors.

This guide provides a technical framework for correlating Light Transmission Aggregometry (LTA) data with Ferric Chloride (FeCl₃)-induced thrombosis models . It moves beyond basic procedural lists to explain the mechanistic causality required to validate novel antiplatelet therapeutics.

Part 1: The Mechanistic Foundation (ADP Signaling)

To correlate in vitro and in vivo data, one must first understand that ADP-induced aggregation is a biphasic event driven by two G-protein coupled receptors: P2Y1 and P2Y12 .[1]

  • P2Y1 (Gq-coupled): Responsible for the initial, reversible wave of aggregation and shape change (calcium mobilization).

  • P2Y12 (Gi-coupled): Responsible for the sustained, irreversible wave of aggregation (cAMP inhibition) and stabilization of the thrombus.[2]

Crucial Insight: Drugs targeting P2Y12 (like clopidogrel) may show only partial inhibition in LTA if the P2Y1 pathway is left unchecked, yet they are potent antithrombotics in vivo because P2Y12 is essential for thrombus stability under flow.

Diagram 1: ADP Receptor Signaling Pathway

This diagram illustrates the dual-receptor system required for full platelet activation.

ADP_SignalingADPADP (Agonist)P2Y1P2Y1 Receptor(Gq-Coupled)ADP->P2Y1P2Y12P2Y12 Receptor(Gi-Coupled)ADP->P2Y12PLCPLC ActivationP2Y1->PLCACAdenylyl CyclaseP2Y12->ACInhibitsPI3KPI3K ActivationP2Y12->PI3KCaCa2+ MobilizationPLC->CaShapeShape Change(Reversible Aggregation)Ca->ShapeIntegrinGPIIb/IIIa ActivationCa->IntegrinWeakcAMPcAMP LevelsAC->cAMPReducesVASPVASP PhosphorylationcAMP->VASPRegulatesPI3K->IntegrinSustainsStableThrombus Stabilization(Irreversible Aggregation)Shape->StableSynergyIntegrin->Stable

Caption: Dual-pathway activation of platelets by ADP. P2Y1 initiates shape change, while P2Y12 stabilizes the aggregate via cAMP suppression.[3]

Part 2: In Vitro Methodologies: LTA vs. WBA

Selecting the right in vitro assay is the first step in building a correlation model.

Table 1: Comparative Analysis of ADP Aggregation Assays
FeatureLight Transmission Aggregometry (LTA)Whole Blood Aggregometry (Impedance/MEA)
Sample Matrix Platelet-Rich Plasma (PRP)Whole Blood (WB)
Physiological Relevance Low: Lacks RBCs and leukocytes.High: Includes RBCs (rheology) and leukocytes.
ADP Sensitivity High: Gold standard for IC50 determination.Moderate: Can be influenced by hematocrit.
Throughput Low (requires centrifugation).Medium/High.
Correlation to In Vivo Mechanistic: Best for receptor occupancy.Functional: Better predictor of bleeding time.
Primary Limitation Artifacts from sample prep (centrifugation).Electrode fouling; lower sensitivity to weak agonists.

Expert Recommendation: Use LTA for determining the biochemical IC50 of your drug. Use Whole Blood Aggregometry (WBA) to confirm efficacy in the presence of blood cells, which better mimics the in vivo microenvironment.

Part 3: In Vivo Thrombosis Models

To validate ADP antagonists, the Ferric Chloride (FeCl₃) Carotid Artery Model is the preferred choice over laser or mechanical ligation models.

  • Why FeCl₃? It induces oxidative injury that exposes subendothelial collagen and von Willebrand Factor (vWF), triggering platelet adhesion and activation dependent on ADP release from dense granules. It is highly sensitive to P2Y12 inhibition.

  • Why not Laser? Laser injury is heat-driven and often involves tissue factor (thrombin-driven), which makes it less sensitive to pure ADP antagonists.

Table 2: In Vivo Model Selection Guide
ModelMechanism of InjuryThrombus CompositionSensitivity to ADP Antagonists
FeCl₃ (Topical) Oxidative (ROS), Endothelial DenudationPlatelet-rich, Fibrin-stabilizedHigh
Laser-Induced Thermal/PhotochemicalPlatelet-rich core, Fibrin shellModerate
Folts (Mechanical) Stenosis + DamageCyclic Flow Variations (CFVs)High (but variable reproducibility)
AV Shunt Foreign Surface ContactMixed (White/Red Thrombus)Low (Thrombin dominated)

Part 4: The Correlation Framework

The core challenge is mapping an in vitro concentration (IC50) to an in vivo dose (ED50).

The Correlation Workflow:

  • In Vitro IC50: Determine the concentration of drug required to inhibit 50% of ADP (5-10 µM) induced aggregation in LTA.

  • Ex Vivo Validation: Administer the drug to the animal, draw blood, and perform ex vivo LTA. This confirms bioavailability and active metabolism (crucial for thienopyridines like clopidogrel).

  • In Vivo Efficacy: Perform the FeCl₃ model at the dose that achieved >50% inhibition in the ex vivo assay.

Diagram 2: Translational Workflow

This flowchart guides the logical progression from bench to animal model.

Correlation_WorkflowStartCompound ScreeningInVitroIn Vitro LTA(Determine IC50)Start->InVitroExVivoEx Vivo LTA(PK/PD Confirmation)InVitro->ExVivoSelect Dose based on IC50InVivoIn Vivo FeCl3 Model(Thrombus Formation)ExVivo->InVivoConfirm >50% InhibitionDecisionCorrelation AnalysisInVivo->DecisionDecision->StartPoor Correlation(Check Metabolism)Clinical CandidateClinical CandidateDecision->Clinical CandidateStrong Correlation

Caption: Step-by-step workflow for translating in vitro potency to in vivo antithrombotic efficacy.

Part 5: Detailed Experimental Protocols

Protocol A: Standardized ADP-Induced Light Transmission Aggregometry (LTA)

Objective: To determine the IC50 of a P2Y12 antagonist.

  • Blood Collection: Collect blood into 3.2% sodium citrate (1:9 ratio). Critical: Avoid hemolysis; discard the first 2 mL.

  • Preparation of PRP: Centrifuge at 200 x g for 15 minutes at room temperature (RT). Collect the supernatant (Platelet-Rich Plasma).

  • Preparation of PPP: Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain Platelet-Poor Plasma (PPP).

  • Normalization: Adjust PRP platelet count to 250,000/µL using autologous PPP.

  • Incubation: Incubate PRP (450 µL) with vehicle or drug (50 µL) for 10 minutes at 37°C.

  • Agonist Addition: Add ADP (final conc. 5 or 10 µM) .

    • Note: 10 µM is recommended to overcome reversible aggregation and test P2Y12 potency strictly.

  • Measurement: Record light transmission for 6-10 minutes under stirring (1200 rpm).

  • Analysis: Calculate % Maximum Aggregation compared to PPP blank.

Protocol B: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis

Objective: To assess antithrombotic efficacy in a mouse model.

  • Anesthesia: Anesthetize mouse (C57BL/6, male, 8-10 weeks) with Ketamine/Xylazine.

  • Surgical Exposure: Make a midline cervical incision. Isolate the right common carotid artery (CCA) from the vagus nerve by blunt dissection.

    • Tip: Keep the vessel moist with warm saline to prevent vasospasm.

  • Baseline Flow: Place a Doppler flow probe around the artery to establish baseline blood flow.

  • Injury Induction:

    • Cut a filter paper strip (1 x 2 mm).

    • Saturate in 10% FeCl₃ solution .

    • Apply topically to the adventitia of the CCA for 3 minutes .

    • Note: 10% for 3 mins is standard for occlusive thrombosis. Lower concentrations (5%) are used for mild injury.

  • Wash: Remove filter paper and wash the area thoroughly with saline to stop the reaction.

  • Monitoring: Record blood flow for 30 minutes or until stable occlusion (flow = 0 for >1 min).

  • Endpoint: Time to Occlusion (TTO).

References

  • BenchChem. (2025).[1] The Predictive Power of the Lab Bench: Correlating In Vitro 2-Chloro-ADP Platelet Aggregation with In Vivo Thrombosis Models.[1] BenchChem Technical Guides.[1] Link

  • Storey, R. F., et al. (2002). Role of ADP Receptor P2Y12 in Platelet Adhesion and Thrombus Formation in Flowing Blood.[1][3] Arteriosclerosis, Thrombosis, and Vascular Biology.[4][5] Link

  • Dorsam, R. T., & Kunapuli, S. P. (2004). Central role of the P2Y12 receptor in platelet activation.[1][3][4][6] Journal of Clinical Investigation.[4] Link

  • Sibbing, D., et al. (2008).[7] Assessment of ADP-induced platelet aggregation with light transmission aggregometry and multiple electrode platelet aggregometry.[7] Thrombosis and Haemostasis.[1][4][6][7][8][9][10][11] Link

  • Westrick, R. J., et al. (2016).[5] Ferric Chloride-induced Murine Thrombosis Models.[5] Journal of Visualized Experiments (JoVE). Link

  • Savi, P., et al. (2000). Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro.[12] British Journal of Haematology.[6] Link

Structural and Functional Differences Between ADP and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Synthetic Precision

Adenosine Diphosphate (ADP) is the physiological agonist for P2Y


, P2Y

, and P2Y

receptors, driving critical thrombotic and inflammatory pathways. However, for the experimentalist, native ADP is a flawed tool. It is metabolically unstable, rapidly hydrolyzed by ectonucleotidases (CD39/CD73), and lacks receptor subtype selectivity.

This guide analyzes the structural evolution of ADP analogs—specifically 2-MeSADP , ADP


S , and MRS2365 —and provides an evidence-based framework for selecting the correct probe. We move beyond basic descriptions to examine how specific chemical modifications dictate potency, stability, and receptor bias, ensuring your experimental data reflects true receptor kinetics rather than artifactual degradation.

Structural Analysis: Engineering Potency and Stability

The transition from native ADP to high-performance analogs involves targeted modifications to the purine base, the ribose sugar, or the phosphate chain.

The 2-Position Substitution (Potency)[1]
  • Analog: 2-MeSADP (2-Methylthio-ADP) [1][2][3][4][5]

  • Modification: Addition of a methylthio group at the C-2 position of the adenine ring.[1][3]

  • Mechanistic Impact: The P2Y

    
     and P2Y
    
    
    
    receptor binding pockets contain hydrophobic regions that accommodate bulky substituents at the C-2 position. This modification significantly increases affinity (lower
    
    
    ) and potency compared to native ADP.
  • Result: 2-MeSADP is a super-agonist , exhibiting 10–100 fold higher potency than ADP at P2Y

    
    , P2Y
    
    
    
    , and P2Y
    
    
    .
Phosphate Chain Modification (Stability)
  • Analog: ADP

    
    S (Adenosine 5'-[
    
    
    
    -thio]diphosphate)
  • Modification: Substitution of a non-bridging oxygen atom with sulfur on the

    
    -phosphate.
    
  • Mechanistic Impact: This substitution renders the terminal phosphate bond resistant to hydrolysis by ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) like CD39.

  • Result: ADP

    
    S allows for equilibrium binding studies and long-duration stimulation assays where native ADP would be degraded within minutes.
    
Ribose Ring Constraint (Selectivity)
  • Analog: MRS2365 ((N)-Methanocarba-2-MeSADP) [6]

  • Modification: The ribose ring is replaced by a rigid methanocarba (bicyclo[3.1.0]hexane) ring system.

  • Mechanistic Impact: This locks the molecule into the "North" (N) conformation preferred by the P2Y

    
     receptor, while preventing binding to the P2Y
    
    
    
    receptor which requires a different conformational flexibility.
  • Result: Absolute selectivity for P2Y

    
     over P2Y
    
    
    
    , enabling the dissection of shape change (P2Y
    
    
    ) from aggregation (P2Y
    
    
    ).

Functional Performance Comparison

The following data consolidates cross-species receptor pharmacology. Note the distinct profiles of selectivity and metabolic stability.

Table 1: Comparative Pharmacological Profile
FeatureADP (Native) 2-MeSADP ADP

S
MRS2365
Primary Role Physiological AgonistHigh-Potency Pan-AgonistMetabolically Stable ProbeP2Y

Selective Tool
P2Y

Potency (

)
~100–300 nM0.3–1.2 nM ~50–100 nM0.4–1.0 nM
P2Y

Potency (

)
~100–300 nM1–5 nM ~50–200 nMInactive (>10

M)
Receptor Selectivity Non-selectiveNon-selectiveNon-selectiveHighly Selective (P2Y

)
Metabolic Stability Low (

< 5 min in plasma)
ModerateHigh (Resistant to CD39)High
Platelet Effect Aggregation (Reversible)Aggregation (Irreversible/Strong)Shape Change > AggregationShape Change Only

Visualizing the Signaling Architecture

To interpret data generated by these analogs, one must visualize the dual-pathway activation of platelets. The diagram below illustrates how different analogs engage the P2Y


 (G

) and P2Y

(G

) pathways.

G cluster_agonists Agonists cluster_receptors Platelet Surface Receptors ADP ADP (Native) P2Y1 P2Y1 Receptor (Gq-coupled) ADP->P2Y1 P2Y12 P2Y12 Receptor (Gi-coupled) ADP->P2Y12 MeSADP 2-MeSADP (High Potency) MeSADP->P2Y1 High Affinity MeSADP->P2Y12 High Affinity MRS MRS2365 (P2Y1 Selective) MRS->P2Y1 Selective PLC PLC Activation P2Y1->PLC AC Adenylyl Cyclase P2Y12->AC Inhibits Ca Ca2+ Mobilization PLC->Ca Shape Shape Change (Weak Aggregation) Ca->Shape Agg Sustained Aggregation Ca->Agg Required cAMP cAMP Levels AC->cAMP cAMP->Agg Inhibition Removed

Caption: Dual-receptor signaling model. Sustained aggregation requires simultaneous Ca


 mobilization (P2Y

) and cAMP inhibition (P2Y

). MRS2365 isolates the P2Y

arm.[6]

Experimental Protocols: Validated Workflows

These protocols are designed to be self-validating. The inclusion of specific controls (antagonists, apyrase) ensures that the observed effects are due to the specific receptor activity and not artifacts.

Protocol A: Differentiating P2Y vs. P2Y Activity in Platelets

Objective: To distinguish between initial shape change (P2Y


) and sustained aggregation (P2Y

) using Light Transmission Aggregometry (LTA).[7]

Reagents:

  • Washed Platelets (human or murine), adjusted to

    
    /mL.
    
  • Agonist 1: ADP (Native) – 10

    
    M stock.
    
  • Agonist 2: MRS2365 – 100 nM stock.

  • Antagonist: MRS2179 (P2Y

    
     antagonist) or Ticagrelor (P2Y
    
    
    
    antagonist).[8]

Workflow:

  • Baseline Calibration: Set 100% transmission with Tyrode’s buffer and 0% with platelet suspension.

  • Control Run (Native ADP): Add ADP (final 10

    
    M). Observe the biphasic wave: immediate shape change (decrease in transmission) followed by aggregation (increase in transmission).
    
  • Experimental Run 1 (P2Y

    
     Isolation): 
    
    • Add MRS2365 (final 10–100 nM).

    • Observation: You will see only the shape change (dip in light transmission). No sustained aggregation wave will occur.

    • Validation: Pre-incubate with MRS2179 (1

      
      M) for 2 mins. Addition of MRS2365 should now produce a flat line (null response).
      
  • Experimental Run 2 (P2Y

    
     Dependence): 
    
    • Add 2-MeSADP (final 1 nM).[1]

    • Observation: Rapid, irreversible aggregation.

    • Validation: Pre-incubate with Ticagrelor (1

      
      M). Addition of 2-MeSADP will result in shape change only (reverting to a P2Y
      
      
      
      -only phenotype).
Protocol B: Kinetic Studies with Caged ADP

Objective: To measure millisecond-scale activation kinetics without diffusion artifacts.

Reagents:

  • Caged ADP (P3-(1-(2-nitrophenyl)ethyl) ester of ADP).

  • Apyrase (Grade VII).

Critical Step (The "Clean-Up"): Caged ADP preparations often contain trace amounts of free ADP (0.5–1%) due to spontaneous hydrolysis. This causes receptor desensitization before the experiment begins.

  • Action: Treat the Caged ADP stock solution with Apyrase (0.02 U/mL) for 10 minutes at room temperature, then inhibit/wash away apyrase if possible, or rely on the flash photolysis releasing ADP faster than apyrase can degrade it.

Workflow:

  • Load cells/platelets with calcium indicator (e.g., Fluo-4).

  • Incubate with Caged ADP (10

    
    M) in the dark.
    
  • Flash Photolysis: Expose to UV pulse (300–360 nm) using a flash lamp or laser.

  • Measurement: Record Ca

    
     rise immediately. The rise time (
    
    
    
    ) reflects the true receptor kinetics unhindered by liquid mixing time.

Decision Matrix: Selecting the Right Analog

Use this logic flow to select the appropriate analog for your study.

DecisionTree Start What is your experimental goal? Q1 Do you need to distinguish P2Y1 from P2Y12? Start->Q1 Q2 Is metabolic stability critical? (Long incubation) Q1->Q2 No, general activation Res1 Use MRS2365 (P2Y1 Selective) Q1->Res1 Yes, P2Y1 specific Res2 Use 2-MeSADP + Antagonist (High Potency) Q2->Res2 No, but need high potency Res3 Use ADPbetaS (Hydrolysis Resistant) Q2->Res3 Yes (>10 mins) Res4 Use Native ADP (Physiological Baseline) Q2->Res4 No, mimicking physiology

Caption: Strategic selection guide for ADP analogs based on experimental constraints.

References

  • Cattaneo, M. (2015). P2Y12 Receptors: Structure and Function. Platelets. Link

  • Gachet, C. (2001). ADP Receptors of Platelets and their Inhibition. Thrombosis and Haemostasis.[9] Link

  • Kim, Y.C., et al. (2002). (N)-Methanocarba-2MeSADP (MRS2365): A High Affinity, P2Y1 Receptor-Selective Agonist.[1] Journal of Medicinal Chemistry. Link

  • Hechler, B., et al. (1998). MRS2365, a Potent and Selective Agonist of the P2Y1 Receptor.[6] Journal of Pharmacology and Experimental Therapeutics. Link

  • Macfarlane, D.E., et al. (1983). 2-Methylthio-ADP: A high affinity agonist at the platelet ADP receptor. Journal of Clinical Investigation. Link

Sources

A comparative study of ADP monosodium salt efficacy in different cell types

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adenosine 5'-diphosphate (ADP) is a critical purinergic signaling molecule, but its utility in research is heavily dependent on reagent stability and precise experimental conditions. While ADP Free Acid is available, ADP Monosodium Salt has emerged as the preferred reagent for physiological assays due to its superior pH stability, defined stoichiometry, and resistance to spontaneous hydrolysis.

This guide provides a comparative analysis of ADP Monosodium Salt against its pharmacological analogs (e.g., 2-MeSADP) and functional alternatives (e.g., Thrombin) across three distinct cell models: Platelets, Endothelial Cells, and Astrocytes.

Chemical & Physical Properties: The "Salt" Advantage

In comparative studies, the choice between ADP Free Acid and ADP Monosodium Salt is often the first variable that introduces error.

FeatureADP Monosodium SaltADP Free AcidImpact on Data
Solubility High (~50 mg/mL in H₂O)ModerateSalt form dissolves instantly; Free acid requires pH adjustment.
Solution pH Neutral (~pH 6.0–7.0)Acidic (pH < 3.0)Critical: Free acid acidifies buffers, altering Ca²⁺ flux and protein binding unless carefully titrated.
Stability High (Solid state & Frozen)Low (Hygroscopic)Free acid is prone to rapid hydrolysis into AMP, leading to "false negative" potency data.
Stoichiometry Defined (1:1 Na:ADP)VariableEssential for calculating precise molar concentrations in

or

studies.

Technical Insight: When using ADP Free Acid, researchers often add NaOH to dissolve it. If the local pH spikes >10 during this process, the phosphate bonds destabilize. ADP Monosodium Salt eliminates this risk, ensuring the molarity you calculate is the molarity you pipette.

Mechanism of Action: The P2 Receptor Landscape

ADP efficacy is not uniform; it is dictated by the specific P2 receptor profile of the target cell.

  • P2Y1 (Gq-coupled): Mediates intracellular

    
     mobilization and shape change.[1]
    
  • P2Y12 (Gi-coupled): Inhibits Adenylyl Cyclase (AC), reducing cAMP, which stabilizes aggregation.[1]

Diagram 1: ADP Signaling Cascade This diagram illustrates the dual-pathway activation required for sustained platelet aggregation and the singular pathway used in endothelial calcium signaling.

ADP_Signaling cluster_membrane Cell Membrane ADP ADP Monosodium P2Y1 P2Y1 Receptor (Gq) ADP->P2Y1 P2Y12 P2Y12 Receptor (Gi) ADP->P2Y12 PLC PLC-β P2Y1->PLC Activate AC Adenylyl Cyclase P2Y12->AC Inhibit IP3 IP3 Generation PLC->IP3 cAMP cAMP Levels AC->cAMP Decrease Ca Ca2+ Release (ER Stores) IP3->Ca Response1 Shape Change & Transient Aggregation Ca->Response1 Response2 Sustained Aggregation (Fibrinogen Binding) cAMP->Response2 Low cAMP permits activation Response1->Response2 Synergy

Caption: ADP activates Gq (P2Y1) and Gi (P2Y12) pathways. Both are required for full platelet aggregation, whereas P2Y1 alone drives endothelial Ca2+ flux.

Comparative Efficacy in Cell Models
A. Platelets (The Gold Standard)

In platelets, ADP is a "weak agonist" compared to Thrombin but is physiologically essential for the amplification of the clot.

Table 1: Agonist Comparison in Human Platelet Rich Plasma (PRP)

AgonistReceptor Target

(Aggregation)
Physiological RoleNotes
ADP (Monosodium) P2Y1 & P2Y122–5 µM Clot AmplificationPhysiological standard. Reversible response without P2Y12 activation.
2-MeSADP P2Y1 & P2Y120.05–0.1 µM Synthetic PotencyHigh potency analog.[2] Resistant to hydrolysis by ectonucleotidases (CD39).
Thrombin PAR1 & PAR4< 1 U/mL Clot Initiation"Strong agonist." Induces secretion independent of aggregation.

Experimental Insight: When comparing ADP Monosodium to 2-MeSADP , the latter appears 100x more potent. However, 2-MeSADP is not physiological. Use ADP Monosodium for clinically relevant studies (e.g., Clopidogrel resistance testing) and 2-MeSADP for receptor characterization where stability against enzymatic degradation is required.

B. Endothelial Cells (HUVECs)

In Human Umbilical Vein Endothelial Cells (HUVECs), ADP acts primarily via P2Y1 to induce migration and angiogenesis.[3][4]

  • Efficacy: ADP stimulates migration in a dose-dependent manner (

    
    ).
    
  • Pathway: P2Y1

    
     MAPK (ERK1/2) phosphorylation.
    
  • Comparison: 2-MeSADP mimics this effect, but P2Y12 antagonists (e.g., Clopidogrel metabolite) have no effect here, confirming P2Y1 exclusivity.

C. Astrocytes (Gliotransmission)

ADP Monosodium Salt is used to study calcium waves in astrocytic networks.

  • Response: Induces rapid intracellular

    
     transients.
    
  • Specificity: Astrocytes express high levels of ectonucleotidases. Using ADP Monosodium requires higher concentrations (10–100 µM) or the presence of an ectonucleotidase inhibitor (e.g., POM-1) to see sustained effects, unlike the stable 2-MeSADP.

Experimental Protocols
Protocol A: Light Transmission Aggregometry (LTA)

The "Gold Standard" for validating ADP efficacy.[5][6]

Reagents:

  • ADP Monosodium Salt (Stock: 10 mM in saline, stored at -20°C).

  • Citrated Human Blood (3.2% Sodium Citrate).

Workflow:

  • Preparation: Centrifuge whole blood at 200 x g for 10 min (no brake) to obtain Platelet Rich Plasma (PRP).

  • Baseline: Prepare Platelet Poor Plasma (PPP) by centrifuging remaining blood at 2000 x g for 15 min. Set Aggregometer to 100% transmission with PPP.

  • Incubation: Incubate 450 µL PRP at 37°C for 2 min with stirring (1200 rpm).

  • Activation: Add 50 µL ADP Monosodium working solution (Final conc: 5 µM or 10 µM).

  • Measurement: Record light transmission for 6 minutes.

Diagram 2: LTA Workflow & Decision Tree

LTA_Protocol Start Whole Blood (Citrated) Spin1 Spin 200g, 10 min (No Brake) Start->Spin1 PRP Collect PRP (Supernatant) Spin1->PRP Incubate Incubate 37°C Stir 1200 rpm PRP->Incubate AddADP Add ADP Monosodium (5-10 µM) Incubate->AddADP Measure Measure Light Transmission (6 mins) AddADP->Measure Result Analyze Curve Shape Measure->Result Rev Reversible Wave? (P2Y1 only / Low ADP) Result->Rev Irrev Sustained Wave? (P2Y1 + P2Y12) Result->Irrev

Caption: Standard LTA workflow. Reversible aggregation indicates weak P2Y12 activation or ADP degradation.

Protocol B: Calcium Imaging (Endothelial/Astrocytes)
  • Loading: Load cells with Fluo-4 AM (2 µM) for 30 min at 37°C.

  • Buffer: Use HBSS with

    
    / 
    
    
    
    . Note: ADP Free Acid can acidify small volumes of HBSS; Monosodium Salt does not.
  • Baseline: Record fluorescence (

    
    ) for 30s.
    
  • Stimulation: Perfusion of ADP Monosodium (10 µM).

  • Analysis: Calculate

    
    .
    
    • Control: Pre-incubate with MRS2179 (P2Y1 antagonist) to abolish the signal, confirming specificity.

Troubleshooting & Controls (Self-Validating Systems)

To ensure scientific integrity, every ADP experiment must include controls that validate the reagent's activity.

  • The "Desensitization" Check:

    • Issue: Repeated addition of ADP results in diminishing signals.

    • Cause: P2Y1 receptor internalization.

    • Fix: Allow >15 min wash periods between applications in calcium imaging. In LTA, use fresh PRP for every run.

  • The "Degradation" Check:

    • Issue: Weak response in stored PRP.

    • Cause: Plasma ectonucleotidases (CD39) degrade ADP to AMP.

    • Fix: Use 2-MeSADP as a positive control. If 2-MeSADP works but ADP doesn't, your ADP stock has degraded or the plasma enzymes are hyperactive.

  • The "Contaminant" Check:

    • Issue: ADP Monosodium purity varies.

    • Fix: Ensure purity >95%. Contaminating ATP can alter results by activating P2X receptors. Treat stock with Hexokinase to scavenge trace ATP if P2X activation is a concern.

References
  • Gachet, C. (2006). Regulation of platelet functions by P2 receptors.[7][8][9][10] Annual Review of Pharmacology and Toxicology. Link

  • Hechler, B., et al. (1998). The P2Y1 receptor, necessary but not sufficient to support full ADP-induced platelet aggregation. British Journal of Haematology. Link

  • Goepfert, C., et al. (2001). Disordered cellular migration in P2Y1-deficient mice. Circulation. Link

  • Sigma-Aldrich. (n.d.). Product Information: Adenosine 5′-diphosphate sodium salt.[11][12] Link

  • Born, G. V. (1962). Aggregation of blood platelets by adenosine diphosphate and its reversal.[1][7][8][13] Nature. Link

Sources

Safety Operating Guide

adenosine 5'-(trihydrogen diphosphate), monosodium salt proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that meticulous laboratory practice extends from the experimental setup to the final, safe disposal of all materials. This guide provides a comprehensive, step-by-step framework for the proper disposal of adenosine 5'-(trihydrogen diphosphate), monosodium salt (ADP-Na). The procedures outlined here are synthesized from authoritative safety data sheets and established laboratory waste management protocols to ensure the safety of personnel and compliance with environmental regulations.

Core Safety Principles and Hazard Assessment

While adenosine 5'-(trihydrogen diphosphate), monosodium salt is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to handle it with the care afforded to all laboratory chemicals.[1][2] The primary risks are associated with its physical form as a solid powder.

Key Hazards:

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[3][4]

  • Skin and Eye Irritation: Direct contact may cause skin and eye irritation.[3][4][5]

  • Dust Explosion: Like many fine organic powders, if dispersed in the air in sufficient concentration, it can form an explosive mixture with an ignition source.[5]

The toxicological properties of this compound have not been fully investigated, which necessitates a cautious approach to handling and disposal.[6] Therefore, minimizing exposure and preventing release into the environment are the guiding principles of its management.

Table 1: Recommended Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles.[7]To prevent eye contact with airborne dust or splashes.
Hand Protection Nitrile gloves.To prevent direct skin contact.
Respiratory Protection NIOSH-approved particulate respirator.Required when handling large quantities or when adequate ventilation is not available to prevent dust inhalation.[5]
Body Protection Laboratory coat.To protect skin and clothing from contamination.

Disposal Decision Workflow

The correct disposal path for ADP-Na depends on its form, quantity, and whether it is contaminated with other substances. The first and most critical step is always to consult your institution's specific Environmental Health and Safety (EHS) guidelines and Chemical Hygiene Plan.[8] Laboratory waste regulations can vary significantly by region.[6] The following diagram outlines a general decision-making process.

ADP_Disposal_Workflow start ADP-Na Waste Generated consult_ehs Consult Institutional EHS & Chemical Hygiene Plan start->consult_ehs waste_type Determine Waste Type consult_ehs->waste_type solid_uncontaminated Solid: Unused, Expired, or Uncontaminated waste_type->solid_uncontaminated  Solid solid_spill Solid: Minor Spill waste_type->solid_spill Spill   liquid_contaminated Aqueous Solution or Contaminated Labware waste_type->liquid_contaminated Liquid/ Contaminated package_solid Follow Protocol 3.1: Package as Dry Chemical Waste solid_uncontaminated->package_solid cleanup_spill Follow Protocol 3.2: Spill Cleanup & Containment solid_spill->cleanup_spill package_contaminated Follow Protocol 3.3: Segregate & Contain liquid_contaminated->package_contaminated ehs_pickup Arrange for Hazardous Waste Pickup via EHS package_solid->ehs_pickup cleanup_spill->package_solid package_contaminated->ehs_pickup

Sources

Mastering Safety: A Guide to Personal Protective Equipment for Handling Adenosine 5'-(trihydrogen diphosphate), Monosodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the safe handling of adenosine 5'-(trihydrogen diphosphate), monosodium salt (ADP-Na). As a cornerstone nucleotide in numerous biological assays and drug discovery platforms, its proper handling is paramount to ensuring both personnel safety and data integrity. This document moves beyond a simple checklist, providing a deep, procedurally-grounded framework for researchers, scientists, and drug development professionals. Here, we will explore the causality behind each safety recommendation, empowering you to build a self-validating system of safety within your laboratory.

Understanding the Hazard Profile of ADP Monosodium Salt

Adenosine 5'-(trihydrogen diphosphate), monosodium salt, is generally not classified as a hazardous substance according to the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] However, this classification does not imply zero risk. The primary physical form of this compound is a fine, hygroscopic powder.[1] The principal risks arise from its physical properties rather than acute chemical toxicity.

  • Inhalation: As a fine powder, ADP-Na can become airborne during handling, such as weighing or transferring. Inhalation may cause respiratory tract irritation.[2]

  • Eye Contact: Airborne dust can cause mechanical irritation to the eyes.[2][3] Direct contact may lead to transient discomfort, characterized by tearing or redness.[3]

  • Skin Contact: While not considered a primary skin irritant, prolonged or repeated contact may cause mild irritation for some individuals.[2][4]

  • Ingestion: Ingestion may lead to irritation of the digestive tract.[2]

The causality for our PPE recommendations is directly linked to mitigating these physical hazards. The goal is to create a barrier between the researcher and the powdered form of the chemical, preventing inhalation and direct contact.

A Risk-Based Approach to PPE Selection

Effective laboratory safety is not about a one-size-fits-all solution. The selection of Personal Protective Equipment (PPE) should be dictated by a risk assessment of the specific procedure being performed. The following table provides a clear, task-based guide for selecting the appropriate level of protection.

Task/Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Transporting Closed Containers Safety glassesNot requiredLab coatNot required
Weighing/Transferring Solid Powder Safety glasses with side shields or gogglesDisposable nitrile glovesLab coatRecommended if not in a fume hood or ventilated enclosure
Preparing/Handling Aqueous Solutions Safety glassesDisposable nitrile glovesLab coatNot required
Cleaning Spills of Solid Powder Goggles and face shieldDisposable nitrile gloves (double-gloving recommended)Lab coat or coverallN95 respirator or higher
Cleaning Spills of Aqueous Solutions Safety glasses or gogglesDisposable nitrile glovesLab coatNot required

The Core PPE Toolkit and Its Rationale

Every laboratory professional should be proficient in the selection and use of standard PPE. Here, we detail the specific choices for handling ADP-Na and the scientific reasoning behind them.

Eye and Face Protection

The eyes are highly vascular and can absorb chemicals rapidly.[5] To prevent airborne powder from causing irritation, safety glasses with side shields are the minimum requirement for any task involving ADP-Na.[4][6] For tasks with a higher risk of aerosolization, such as cleaning up a significant spill, goggles offer a more complete seal around the eyes.[7]

Hand Protection

While ADP-Na is not classified as a skin irritant, good laboratory practice dictates that direct skin contact with any chemical should be avoided.[3] Disposable nitrile gloves are the standard for handling this compound.[7][8] They provide an effective barrier against incidental contact. It is crucial to inspect gloves before use and to practice proper removal techniques to avoid contaminating your skin.[6]

Body Protection

A lab coat or other protective clothing serves to protect your personal clothes and skin from contamination.[7] It should be kept clean and worn buttoned. In the event of a significant spill, more comprehensive protection like a disposable coverall may be necessary to prevent widespread contamination.[9]

Respiratory Protection

The primary inhalation risk comes from the fine dust of the solid compound.[2] Whenever possible, weighing and handling of the powder should be performed within a fume hood or a ventilated enclosure to minimize airborne particles.[10][11] If these engineering controls are not available or during a spill cleanup, a respirator (such as an N95) should be worn to prevent inhalation of the dust.[9]

Procedural Guidance: Safe Handling and Disposal Workflow

Adherence to established protocols is the bedrock of laboratory safety. Below are step-by-step procedures for common tasks involving ADP-Na.

Protocol 4.1: Safely Weighing and Preparing an Aqueous Solution
  • Preparation: Before starting, ensure the work area (preferably a fume hood or ventilated balance enclosure) is clean. Assemble all necessary equipment: spatula, weigh boat, vortex mixer, and the appropriate solvent.

  • Don PPE: Put on your lab coat, safety glasses with side shields, and nitrile gloves.

  • Weighing: Place a weigh boat on the analytical balance and tare it. Carefully use a spatula to transfer the desired amount of ADP-Na powder to the weigh boat. Avoid creating dust by moving slowly and deliberately.[1]

  • Dissolving: Once the desired mass is weighed, carefully add the powder to your solvent. ADP-Na is soluble in water.[12] Cap the container and mix gently until the solid is fully dissolved.

  • Cleanup: Dispose of the used weigh boat and any contaminated wipes in the designated solid waste container. Clean the spatula and work surfaces.

  • Doff PPE: Remove your gloves using the proper technique and wash your hands thoroughly.

Workflow for PPE Selection

The following diagram illustrates a logical workflow for determining the appropriate level of PPE for any task involving ADP-Na.

PPE_Selection_Workflow PPE Selection Workflow for ADP-Na Handling start Start: Assess Task task_type What is the physical form of ADP-Na? start->task_type solid_vs_solution Handling solid powder or aqueous solution? task_type->solid_vs_solution Aqueous Solution weighing Weighing or transferring solid? task_type->weighing Solid Powder ppe_solution Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat solid_vs_solution->ppe_solution spill_solid Cleaning solid spill? weighing->spill_solid No ppe_spill_solid Full PPE: - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat/Coverall - N95 Respirator weighing->ppe_spill_solid Yes ppe_weighing Standard PPE: - Safety Glasses/Goggles - Nitrile Gloves - Lab Coat - Use Fume Hood spill_solid->ppe_weighing

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
adenosine 5'-(trihydrogen diphosphate), monosodium salt
Reactant of Route 2
adenosine 5'-(trihydrogen diphosphate), monosodium salt

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.